molecular formula C10H11BrO3 B181451 Methyl 3-(bromomethyl)-4-methoxybenzoate CAS No. 142031-88-7

Methyl 3-(bromomethyl)-4-methoxybenzoate

Cat. No.: B181451
CAS No.: 142031-88-7
M. Wt: 259.1 g/mol
InChI Key: LMGRAYHFYULRPI-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)-4-methoxybenzoate (CAS 142031-88-7) is a high-purity organic building block classified as a benzyl bromide, valued for its strategic reactivity in chemical synthesis . The compound features a bromomethyl group attached to a benzoate ring that is also substituted with a methoxy group, creating a multi-functional reagent essential for constructing complex molecules . Its primary utility lies in its role as a key synthetic intermediate, where the reactive benzylic bromide moiety serves as an excellent handle for nucleophilic substitution reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds . This reactivity makes it a versatile precursor in the research and development of pharmaceuticals, agrochemicals, and various fine chemicals . Researchers employ this compound in diverse synthetic transformations, including nucleophilic substitutions and oxidative coupling, to access novel molecular architectures and bioactive substances . This product is intended for research and development purposes exclusively. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

methyl 3-(bromomethyl)-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-9-4-3-7(10(12)14-2)5-8(9)6-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGRAYHFYULRPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631105
Record name Methyl 3-(bromomethyl)-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142031-88-7
Record name Methyl 3-(bromomethyl)-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 3-(bromomethyl)-4-methoxybenzoate" CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl (Bromomethyl)methoxybenzoate Isomers as Versatile Synthetic Intermediates

This guide provides an in-depth exploration of Methyl (bromomethyl)methoxybenzoate, a key building block for researchers, scientists, and drug development professionals. We will delve into its synthesis, characterization, and critical applications, with a primary focus on the well-documented isomer, Methyl 4-(bromomethyl)-3-methoxybenzoate (CAS No. 70264-94-7) , due to the extensive availability of validated technical data. This focus allows us to present field-proven insights and protocols, while also drawing logical comparisons to its less-documented isomer, Methyl 3-(bromomethyl)-4-methoxybenzoate.

Introduction: A Tale of Two Isomers

In the landscape of organic synthesis, substituted benzyl halides are foundational reagents. Among these, the isomers of methyl (bromomethyl)methoxybenzoate are particularly valuable due to the presence of multiple reactive sites: an electrophilic bromomethyl group, a modifiable ester, and an electron-donating methoxy group that influences the aromatic ring's reactivity.

While both Methyl 3-(bromomethyl)-4-methoxybenzoate and Methyl 4-(bromomethyl)-3-methoxybenzoate are potent intermediates, the latter is more prominently featured in scientific literature and is commercially available under the CAS Number 70264-94-7 .[1][2][3] Its utility is well-established, particularly as a precursor in the synthesis of various pharmaceuticals.[4] This guide will use this isomer as the primary subject for detailed protocols and data, providing a robust and validated framework for researchers.

Physicochemical and Spectroscopic Profile

Accurate identification is paramount. The properties of Methyl 4-(bromomethyl)-3-methoxybenzoate are well-characterized.

Core Properties
PropertyDataSource(s)
CAS Number 70264-94-7[1][2][5]
Molecular Formula C₁₀H₁₁BrO₃[2]
Molecular Weight 259.10 g/mol [6]
Appearance White to off-white crystalline powder/solid[1][5]
Melting Point 90-96 °C (ranges reported)[3][7]
Boiling Point 324.2 °C at 760 mmHg[3][5]
InChIKey UXSNXOMMJXTFEG-UHFFFAOYSA-N[1][8]
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural elucidation and distinguishing between isomers.

¹H NMR Data for Methyl 4-(bromomethyl)-3-methoxybenzoate (in CDCl₃) :

  • δ 7.65-7.00 (m, 3H) : Aromatic protons. The substitution pattern leads to a complex multiplet.

  • δ 4.45 (s, 2H) : Benzylic protons of the -CH₂Br group. The singlet indicates no adjacent protons.

  • δ 3.92 (s, 3H) : Protons of one of the methoxy groups (-OCH₃).[8]

The second methoxy group's signal (from the ester) is also expected around this region, typically as a distinct singlet. The precise shifts allow for unambiguous confirmation of the 4-(bromomethyl)-3-methoxy substitution pattern. For the 3-(bromomethyl)-4-methoxy isomer, a different splitting pattern for the aromatic protons would be the most telling differentiator.

Synthesis: The Wohl-Ziegler Reaction

The most prevalent and efficient method for synthesizing Methyl 4-(bromomethyl)-3-methoxybenzoate is the side-chain bromination of its methyl-substituted precursor, Methyl 3-methoxy-4-methylbenzoate.[1][7] This transformation is a classic example of the Wohl-Ziegler reaction, a free-radical substitution that selectively targets the benzylic position.

Mechanistic Rationale
  • Causality : The benzylic C-H bonds of the methyl group are significantly weaker than the C-H bonds on the aromatic ring. This lower bond dissociation energy makes them susceptible to abstraction by a radical species, initiating a chain reaction.

  • Reagent Choice : N-Bromosuccinimide (NBS) is the preferred brominating agent over molecular bromine (Br₂).[1] NBS maintains a low, steady concentration of bromine in the reaction mixture, which favors the radical substitution pathway over competing ionic electrophilic aromatic substitution, thus preventing bromination of the activated benzene ring.

  • Initiation : A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to kickstart the reaction by generating the initial radical species upon heating or UV irradiation.[2]

Synthetic Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Process cluster_products Products Precursor Methyl 3-methoxy-4-methylbenzoate Reflux Heat / Reflux Precursor->Reflux NBS N-Bromosuccinimide (NBS) NBS->Reflux AIBN AIBN (Initiator) AIBN->Reflux Solvent Ethyl Acetate (Solvent) Solvent->Reflux Workup Aqueous Workup (Wash & Dry) Reflux->Workup Reaction Mixture Purify Recrystallization Workup->Purify Crude Product Byproduct Succinimide Workup->Byproduct Removed Product Methyl 4-(bromomethyl)-3-methoxybenzoate Purify->Product G Intermediate Methyl 4-(bromomethyl)- 3-methoxybenzoate Reaction Nucleophilic Substitution (Sₙ2) Intermediate->Reaction Nucleophile Nucleophile (Nu-H) (e.g., Amine, Thiol, Alcohol) Nucleophile->Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Scaffold Functionalized Scaffold Reaction->Scaffold Key C-Nu bond formation API Active Pharmaceutical Ingredient (API) Scaffold->API Further Synthetic Steps

Caption: Role as a building block in nucleophilic substitution reactions.

Safety and Handling

As a reactive benzylic halide, Methyl 4-(bromomethyl)-3-methoxybenzoate requires careful handling.

  • GHS Hazards : The compound is classified as a skin irritant, may cause an allergic skin reaction, and causes serious eye damage. [5][6]It is also very toxic to aquatic life with long-lasting effects. [6]* Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). * Storage : Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. [3]

Conclusion

Methyl 4-(bromomethyl)-3-methoxybenzoate (CAS: 70264-94-7) is a high-value, versatile intermediate in modern organic synthesis and drug discovery. Its well-defined synthesis via free-radical bromination and the predictable reactivity of its bromomethyl group make it an indispensable tool for medicinal chemists. Understanding its properties, synthesis, and safe handling procedures, as detailed in this guide, empowers researchers to effectively leverage this compound in the creation of novel and complex molecular architectures.

References

  • Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • LookChem. Cas 70264-94-7, METHYL 4-(BROMOMETHYL)-3-METHOXYBENZOATE. Available at: [Link]

  • Google Patents. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • Autech. Methyl 4-(bromomethyl)-3-methoxybenzoate: Key Intermediate for Drug Synthesis. Available at: [Link]

  • PubChem. Methyl 4-(bromomethyl)-3-methoxybenzoate | C10H11BrO3 | CID 2759828. Available at: [Link]

Sources

"Methyl 3-(bromomethyl)-4-methoxybenzoate" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-(bromomethyl)-3-methoxybenzoate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 4-(bromomethyl)-3-methoxybenzoate, a pivotal intermediate in modern organic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core chemical properties, synthesis, reactivity, and applications, grounding all information in established scientific principles and field-proven insights.

Introduction: A Versatile Synthetic Building Block

Methyl 4-(bromomethyl)-3-methoxybenzoate (CAS No. 70264-94-7) is a substituted aromatic compound that has garnered significant attention as a versatile synthetic precursor.[1] This white to off-white crystalline powder is particularly valued in the pharmaceutical industry, where its unique structural features are leveraged to construct complex molecular architectures.[1][2] Its significance stems from the presence of multiple reactive sites: a highly reactive bromomethyl group, a methoxy group, and a methyl ester on a benzene ring.[1] The benzylic bromide, in particular, serves as an excellent electrophilic handle for forming new carbon-carbon and carbon-heteroatom bonds, making it an indispensable tool for medicinal chemists.[1] This guide will explore the essential technical details of this compound, from its fundamental properties to its practical application in the synthesis of therapeutic agents.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its effective use in a laboratory setting. The key identifiers and properties for Methyl 4-(bromomethyl)-3-methoxybenzoate are summarized below.

A Note on Nomenclature: While the IUPAC name is methyl 4-(bromomethyl)-3-methoxybenzoate, it is important to note that the isomeric name, methyl 3-(bromomethyl)-4-methoxybenzoate, may be encountered. This guide specifically addresses the compound associated with CAS number 70264-94-7.

Table 1: Core Chemical Identifiers
IdentifierValueSource(s)
CAS Number 70264-94-7[1][3][4][5]
Molecular Formula C₁₀H₁₁BrO₃[1][3][4][5]
Molecular Weight 259.10 g/mol [1][3][5]
IUPAC Name methyl 4-(bromomethyl)-3-methoxybenzoate[3][6]
InChI Key UXSNXOMMJXTFEG-UHFFFAOYSA-N[1][7]
Canonical SMILES COC1=C(C=CC(=C1)C(=O)OC)CBr[1][3]
Diagram: Chemical Structure

G Start Start: Methyl 3-methoxy- 4-methylbenzoate Reagents Add Reagents: - N-Bromosuccinimide (NBS) - AIBN (catalyst) - Solvent (e.g., CCl₄ or Ethyl Acetate) Start->Reagents Heat Heat to Reflux (Initiates reaction) Reagents->Heat Reaction Reaction Progress (Free-radical bromination) Heat->Reaction Cool Cool Reaction Mixture Reaction->Cool Filter Filter to remove succinimide byproduct Cool->Filter Wash Wash Filtrate (e.g., with brine) Filter->Wash Dry Dry organic layer (e.g., over Na₂SO₄) Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Product End: Crude Product (Methyl 4-(bromomethyl)- 3-methoxybenzoate) Concentrate->Product

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is a representative example based on published procedures. [4][7]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 3-methoxy-4-methylbenzoate (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN.

  • Solvent Addition: Add an appropriate solvent, such as carbon tetrachloride or ethyl acetate (e.g., 40 ml per 1 g of starting material). [4]3. Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 16 hours), monitoring the reaction progress by TLC or GC. [4]4. Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Transfer the filtrate to a separatory funnel and wash with brine or water. [4][7] * Dry the organic layer over anhydrous sodium sulfate. [7]5. Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization (e.g., from a hexane/diethyl ether mixture). [7][8]

Reactivity and Applications in Drug Discovery

The synthetic utility of Methyl 4-(bromomethyl)-3-methoxybenzoate is almost entirely centered on the reactivity of the benzylic bromide. This functional group is an excellent electrophile, readily participating in nucleophilic substitution reactions (typically Sₙ2). This allows for the facile introduction of the substituted benzoyl moiety into a wide range of molecules.

Its most notable applications are in the synthesis of complex pharmaceutical agents:

  • Anti-Asthma Agents (Zafirlukast): The compound is a documented key intermediate in the production of Zafirlukast, a leukotriene receptor antagonist used for the chronic management of asthma. [1]The bromomethyl group is essential for constructing the intricate molecular framework of the drug. [1]* HIV Entry Inhibitors: It serves as an intermediate for preparing analogs of BMS-378806, which are investigated as potential HIV entry inhibitors. [2][4]* Steroid 5α-Reductase Inhibitors: The compound is also used to synthesize acylpiperidines that act as inhibitors of steroid 5α-reductase, an enzyme implicated in conditions like benign prostatic hyperplasia and androgenic alopecia. [2][4]

Analytical and Spectroscopic Characterization

Confirming the identity and purity of Methyl 4-(bromomethyl)-3-methoxybenzoate is crucial. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive for structural confirmation. The expected signals in CDCl₃ are:

    • A singlet around δ 7.00-7.65 ppm (3H), corresponding to the aromatic protons.

    • A singlet around δ 4.45 ppm (2H), characteristic of the benzylic protons of the -CH₂Br group.

    • A singlet around δ 3.92 ppm (3H), corresponding to the methoxy (-OCH₃) protons.

    • A singlet for the methyl ester (-COOCH₃) protons would also be expected around a similar region. [7]* Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition. The exact mass is 257.989 Da. [3][6]* Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present, such as the C=O stretch of the ester and C-O stretches of the ether and ester groups.

Safety, Handling, and Storage

Methyl 4-(bromomethyl)-3-methoxybenzoate is a hazardous substance and must be handled with appropriate precautions. [3]

Table 3: GHS Hazard and Precautionary Information
CategoryCodeDescriptionSource(s)
Hazard Statements H315Causes skin irritation.[3][5][8]
H317May cause an allergic skin reaction.[3][5][8]
H318Causes serious eye damage.[3][5][8]
H410Very toxic to aquatic life with long lasting effects.[3][5][8]
Signal Word Danger[3][5]
Precautionary P261Avoid breathing dust.[5][8]
Statements P273Avoid release to the environment.[8]
P280Wear protective gloves/eye protection/face protection.[5][8]
P302+P352IF ON SKIN: Wash with plenty of water.[8]
P305+P354+P338IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
P501Dispose of contents/container in accordance with local regulations.[8]
  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. [8]Wear suitable personal protective equipment (PPE), including gloves, safety goggles or a face shield, and a lab coat. [8]Avoid formation of dust and aerosols. * Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [8]It is recommended to store under an inert atmosphere (nitrogen or argon) at 2-8°C. [4][9]Keep away from incompatible materials. [8]

Conclusion

Methyl 4-(bromomethyl)-3-methoxybenzoate is a high-value chemical intermediate whose utility is firmly established in the field of medicinal chemistry. Its well-defined synthesis via free-radical bromination and the predictable reactivity of its benzylic bromide group make it a reliable and versatile tool for drug discovery and development professionals. A thorough understanding of its properties, synthesis, and handling requirements, as outlined in this guide, is essential for its safe and effective application in the creation of novel and complex molecular entities.

References

  • PubChem. Methyl 4-(bromomethyl)-3-methoxybenzoate. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • LookChem. Cas 70264-94-7, METHYL 4-(BROMOMETHYL)-3-METHOXYBENZOATE. Available from: [Link]

  • Google Patents. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • Phinter. Methyl 4-(bromomethyl)-3-methoxybenzoate: Key Intermediate for Drug Synthesis. Available from: [Link]

Sources

A-Z Guide to Methyl 3-(bromomethyl)-4-methoxybenzoate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(bromomethyl)-4-methoxybenzoate is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structural architecture, featuring a reactive benzylic bromide, an electron-donating methoxy group, and a methyl ester, makes it a versatile intermediate for the construction of complex molecular frameworks. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, and detailed protocols for its synthesis and purification. Furthermore, it explores the compound's reactivity, focusing on its utility as an alkylating agent in the synthesis of bioactive molecules and pharmaceutical intermediates. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a laboratory setting.

Chemical Identity and Significance

Methyl 3-(bromomethyl)-4-methoxybenzoate is a key building block in synthetic organic chemistry. Its utility stems from the presence of multiple functional groups that can be selectively manipulated.[1] The benzylic bromide is a highly reactive electrophilic site, making it an excellent "handle" for introducing the substituted benzoyl moiety into larger molecules via nucleophilic substitution reactions.[1][2] This reactivity is central to its application in the development of new therapeutic agents.[1][3]

Identifier Value
IUPAC Name methyl 3-(bromomethyl)-4-methoxybenzoate
CAS Number 70264-94-7[1][3][4][5]
Molecular Formula C₁₀H₁₁BrO₃[3][4]
Molecular Weight 259.10 g/mol [1][3][4][6][7]
InChIKey UXSNXOMMJXTFEG-UHFFFAOYSA-N[1][6][7]
Canonical SMILES COC1=C(C=C(C=C1)C(=O)OC)CBr[7]

Physicochemical Properties and Characterization

This compound typically presents as a white to off-white crystalline powder.[1] A comprehensive understanding of its physical and spectral properties is essential for its correct identification and use.

Table of Physical Properties:

Property Value Source
Appearance White or off-white powder/crystalline powder[1][4]
Melting Point 87-89 °C; 92-96 °C[4]
Boiling Point 324.2 °C at 760 mmHg[4][5]
Density ~1.4 g/cm³[4][5]
Solubility Very soluble in N,N-Dimethylformamide, soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[4]

Spectroscopic Data:

While specific spectra should be acquired for each synthesized batch, typical NMR data provides crucial structural confirmation. For a related isomer, methyl 4-(bromomethyl)-3-methoxybenzoate, reported ¹H NMR (CDCl₃) signals are observed at δ: 3.92 (s, 3H), 4.45 (s, 2H), 7.00-7.65 (m, 3H), corresponding to the methoxy, benzylic, and aromatic protons, respectively.[6] Researchers should expect a similar pattern for the title compound, with shifts in the aromatic region reflecting the different substitution pattern.

Synthesis and Purification: A Detailed Protocol

The most common and efficient synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate involves the radical-mediated benzylic bromination of its precursor, methyl 3-methyl-4-methoxybenzoate. This reaction is a variation of the well-established Wohl-Ziegler bromination.[1][8][9]

Underlying Principle: The Wohl-Ziegler Reaction

The Wohl-Ziegler reaction facilitates the selective bromination of allylic and benzylic positions.[8][9][10][11] It proceeds via a free-radical chain mechanism.[1][10][11][12] N-Bromosuccinimide (NBS) is the preferred brominating agent as it maintains a low, steady concentration of molecular bromine (Br₂), which suppresses competing ionic addition reactions.[10][12] A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the process by generating the initial bromine radical.[8][11][12]

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Methyl 3-methyl-4-methoxybenzoate, NBS, and AIBN in CCl₄ B Heat mixture to reflux (approx. 77°C) for 16 hours A->B Initiate Reaction C Cool to room temperature B->C Reaction Complete D Filter to remove succinimide C->D E Wash filtrate with brine D->E F Dry organic layer over Na₂SO₄ E->F G Concentrate under reduced pressure F->G H Purify by recrystallization (e.g., from n-heptane/ethyl acetate) G->H I Obtain pure product as crystalline solid H->I

Caption: Workflow for the synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate.

Step-by-Step Laboratory Protocol

This protocol is adapted from established procedures for benzylic bromination.[3][13]

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine methyl 3-methyl-4-methoxybenzoate (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN, ~0.02 eq).[3]

  • Solvent Addition: Add a suitable solvent, traditionally carbon tetrachloride (CCl₄), to the flask.[3] Due to toxicity concerns with CCl₄, alternative solvents like chlorobenzene or ethyl acetate may be used, potentially requiring photo-initiation (UV light).[8][13][14]

  • Reaction: Heat the mixture to reflux (for CCl₄, this is ~77°C) and maintain for several hours (e.g., 10-16 hours).[3] The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which floats.[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct.[3]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[3]

  • Purification: The crude material is typically purified by recrystallization from a suitable solvent system, such as a mixture of n-heptane and ethyl acetate, to afford the final product as a crystalline solid.[13][14]

Chemical Reactivity and Applications in Drug Development

The synthetic utility of Methyl 3-(bromomethyl)-4-methoxybenzoate is dominated by the reactivity of the benzylic bromide group. This group is an excellent electrophile and a good leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This reactivity is foundational to its use as an alkylating agent.[2][15][16]

Key Reactions: Nucleophilic Substitution

The primary application of this reagent is in Sₙ2 reactions, where various nucleophiles displace the bromide to form new carbon-heteroatom or carbon-carbon bonds. This allows for the facile introduction of the methoxybenzoyl scaffold into a target molecule.

  • O-Alkylation: Reaction with alcohols or phenols (in the presence of a base) yields ethers.

  • N-Alkylation: Reaction with amines provides substituted benzylamines.

  • S-Alkylation: Reaction with thiols results in thioethers.

  • C-Alkylation: Reaction with carbanions (e.g., from malonic esters) forms new C-C bonds.

Reactivity Map

ReactivityMap Central Methyl 3-(bromomethyl) -4-methoxybenzoate Prod_O Ether Product (C-O bond) Central->Prod_O Prod_N Amine Product (C-N bond) Central->Prod_N Prod_S Thioether Product (C-S bond) Central->Prod_S Prod_C Alkylated Product (C-C bond) Central->Prod_C Nu_O R-OH / Base Nu_O->Prod_O O-Alkylation Nu_N R₂NH Nu_N->Prod_N N-Alkylation Nu_S R-SH / Base Nu_S->Prod_S S-Alkylation Nu_C R₃C⁻ (Carbanion) Nu_C->Prod_C C-Alkylation

Caption: Nucleophilic substitution reactions of Methyl 3-(bromomethyl)-4-methoxybenzoate.

Case Study: Intermediate in Pharmaceutical Synthesis

Benzyl bromides are crucial intermediates in the synthesis of a wide array of pharmaceutical products.[17][18] For instance, Methyl 4-(bromomethyl)-3-methoxybenzoate has been identified as an intermediate in the synthesis of inhibitors of HIV entry and steroid 5α-reductase.[3] It is also a key intermediate in the production of Zafirlukast, a leukotriene receptor antagonist used for the management of chronic asthma.[1] The bromomethyl group facilitates the key bond-forming reactions required to build the complex molecular architecture of these drugs.[1]

Safety, Handling, and Storage

Methyl 3-(bromomethyl)-4-methoxybenzoate, like many benzylic bromides and alkylating agents, must be handled with care due to its potential health hazards.[16][19]

Hazard Identification:

  • Causes skin irritation (H315) [4][7]

  • May cause an allergic skin reaction (H317) [4][7]

  • Causes serious eye damage (H318) [7]

  • Very toxic to aquatic life with long-lasting effects (H410) [7]

Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][20]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4]

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, wash the affected area thoroughly with water.[4]

  • Spill Management: Have a spill kit ready. In case of a spill, follow institutional protocols for hazardous material cleanup.

Storage:

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • Inert Atmosphere: For long-term storage and to prevent degradation, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[5]

  • Incompatibilities: Keep away from strong oxidizing agents, bases, and nucleophiles.

Conclusion

Methyl 3-(bromomethyl)-4-methoxybenzoate is a high-value synthetic intermediate whose utility is defined by the targeted reactivity of its benzylic bromide functionality. A thorough understanding of its synthesis via radical bromination, its reactivity profile in nucleophilic substitution reactions, and strict adherence to safety protocols are paramount for its successful and safe application. For medicinal chemists and drug development professionals, this compound represents a reliable and versatile tool for constructing novel molecular entities with therapeutic potential.

References

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

  • Fiveable. (n.d.). Wohl-Ziegler Reaction Definition. Retrieved from [Link]

  • Wikipedia. (2023). Wohl–Ziegler bromination. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 14.2: Radical Allylic Halogenation. Retrieved from [Link]

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  • Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
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  • Google Patents. (n.d.). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • PubChem. (n.d.). Methyl 4-(bromomethyl)-3-methoxybenzoate. Retrieved from [Link]

  • Wikipedia. (2023). Benzyl bromide. Retrieved from [Link]

  • Google Patents. (n.d.). EP1057801A2 - Process for benzylic bromination.
  • PubChem. (n.d.). Methyl 4-bromo-3-methoxybenzoate. Retrieved from [Link]

  • ChemBeq. (n.d.). Unlocking Chemical Potential: The Versatility of Halogenated Benzyl Bromides. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Continuous photochemical benzylic bromination using in situ generated Br2. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Safe handling of cytotoxics: guideline recommendations. Retrieved from [Link]

  • YouTube. (2024). Episode 286: Pharmacology 101: Alkylating Agents. Retrieved from [Link]

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A Senior Application Scientist's Guide to Methyl 4-(bromomethyl)-3-methoxybenzoate: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Identifying a Versatile Synthetic Building Block

In the landscape of medicinal chemistry and organic synthesis, the strategic value of a molecular intermediate is defined by its structural functionality and reactive potential. Methyl 4-(bromomethyl)-3-methoxybenzoate is a quintessential example of such a vital building block.[1] Its significance is derived from the unique arrangement of three key functional groups on a benzene scaffold: a highly reactive benzylic bromide, an electron-donating methoxy group, and a methyl ester.[1] The bromomethyl group, in particular, serves as an excellent electrophilic handle for facile nucleophilic substitution, enabling the straightforward introduction of the substituted benzoate moiety into complex molecular architectures.[1] This guide provides an in-depth examination of this compound, from its precise chemical identity and properties to its synthesis, reactivity, and critical role as a precursor in the development of therapeutic agents.[1][2]

Nomenclature and Structural Identification

A precise understanding of a compound's structure is foundational to its application. The formal name and associated identifiers for this compound are crucial for accurate sourcing, documentation, and regulatory compliance.

IUPAC Nomenclature

The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is methyl 4-(bromomethyl)-3-methoxybenzoate .[3][4] This name is deconstructed as follows:

  • Benzoate: The core structure is an ester of benzoic acid.

  • Methyl: The ester is a methyl ester.

  • 4-(bromomethyl): A bromomethyl (-CH₂Br) group is attached to the 4th position of the benzene ring.

  • 3-methoxy: A methoxy (-OCH₃) group is attached to the 3rd position of the ring.

Key Identifiers

For unambiguous identification in databases and procurement systems, the following identifiers are standard:

IdentifierValueSource
CAS Number 70264-94-7[1][2][3][5][6][7]
Molecular Formula C₁₀H₁₁BrO₃[1][2][3][5]
Molecular Weight 259.10 g/mol [1][3][5]
InChIKey UXSNXOMMJXTFEG-UHFFFAOYSA-N[1][3][5]

Physicochemical and Spectroscopic Profile

Characterization through physical and spectroscopic methods is a self-validating system, ensuring the identity and purity of the material before its use in subsequent synthetic steps.

Physical Properties

This compound is typically a white to off-white crystalline solid or powder at standard conditions.[1]

PropertyValueSource(s)
Melting Point 90-96 °C[5][7][8][9]
Boiling Point 324.2 °C at 760 mmHg (Predicted)[7][10]
Density 1.4 g/cm³ (Predicted)[10]
Solubility Soluble in methanol and N,N-Dimethylformamide; sparingly soluble in glacial acetic acid; practically insoluble in water.[10][10]
Spectroscopic Signature

Spectroscopic analysis provides a fingerprint for the molecule's structure. The expected signals in key analyses are:

  • ¹H NMR (Proton NMR): The proton NMR spectrum is fundamental for confirming the compound's structure.[1] Key expected signals include a singlet for the benzylic protons of the bromomethyl group (-CH₂Br), a singlet for the methoxy group protons (-OCH₃), a singlet for the methyl ester protons (-COOCH₃), and distinct signals in the aromatic region corresponding to the three protons on the benzene ring.[1]

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum will complement the proton data, showing distinct peaks for each of the 10 carbon atoms in their unique chemical environments, including the carbonyl carbon of the ester, the carbons of the aromatic ring, the methoxy carbon, the methyl ester carbon, and the benzylic carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=O stretch of the ester group (typically around 1720 cm⁻¹), C-O stretches for the ester and ether linkages, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak corresponding to the molecular weight (259.10 g/mol ), with a characteristic isotopic pattern due to the presence of a single bromine atom (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio).

Synthesis: The Wohl-Ziegler Benzylic Bromination

The most direct and reliable method for preparing methyl 4-(bromomethyl)-3-methoxybenzoate is through the free-radical bromination of its precursor, methyl 3-methoxy-4-methylbenzoate.[1][8][9] This specific transformation is known as the Wohl-Ziegler reaction, which selectively targets the benzylic position.[1]

Mechanistic Rationale

The reaction proceeds via a free-radical chain mechanism.[1]

  • Initiation: A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, is homolytically cleaved by heat or UV light to generate initial radicals.[2]

  • Propagation: These initiators abstract a hydrogen atom from N-Bromosuccinimide (NBS), generating a bromine radical. The bromine radical then abstracts a benzylic hydrogen from the methyl group of the starting material. This step is highly selective because the resulting benzylic radical is resonance-stabilized by the benzene ring, lowering the bond dissociation energy of the benzylic C-H bond.[1] The benzylic radical then reacts with a molecule of NBS (or Br₂) to form the desired product and a new succinimidyl radical, which continues the chain.

  • Termination: The reaction ceases when radicals combine with each other.

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation because it maintains a low, steady concentration of bromine radicals and elemental bromine in the reaction mixture, which suppresses competing electrophilic aromatic substitution on the electron-rich ring.[1][2][8]

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Combine Methyl 3-methoxy-4-methylbenzoate, NBS, and AIBN in a suitable solvent (e.g., CCl₄ or Ethyl Acetate) reflux Heat to reflux or illuminate with UV light (e.g., 0-5°C to reflux) for several hours (4-16h) start->reflux filter Cool and filter to remove succinimide byproduct reflux->filter wash Wash organic phase with water/brine filter->wash dry Dry over anhydrous sodium sulfate wash->dry concentrate Concentrate under reduced pressure dry->concentrate recrystallize Recrystallize from a suitable solvent system (e.g., n-heptane/ethyl acetate) concentrate->recrystallize product Obtain pure Methyl 4-(bromomethyl)-3-methoxybenzoate as colorless crystals recrystallize->product

Caption: Workflow for the synthesis of Methyl 4-(bromomethyl)-3-methoxybenzoate.

Detailed Laboratory Protocol

This protocol is a representative example adapted from published procedures.[2][8][9]

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine methyl 3-methoxy-4-methylbenzoate (1.0 eq), N-bromosuccinimide (1.05-1.1 eq), and a catalytic amount of AIBN (e.g., 0.02 eq).

  • Solvent Addition: Add a suitable solvent, such as ethyl acetate or chlorobenzene.[8][9] Historically, carbon tetrachloride was used but is now avoided due to its toxicity.[8][9]

  • Initiation: Heat the mixture to reflux or, alternatively, illuminate with a UV lamp at a lower temperature (e.g., 0-5 °C) for the prescribed time (typically 4-16 hours), monitoring the reaction progress by TLC or GC.[2][8][9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid is typically purified by recrystallization from a solvent mixture such as n-heptane/ethyl acetate to yield the final product as colorless crystals with high purity (yields often range from 90-97%).[2][8][9]

Reactivity and Applications in Drug Development

The synthetic utility of methyl 4-(bromomethyl)-3-methoxybenzoate is primarily centered on the reactivity of the benzylic bromide. This functional group is an excellent electrophile, making it highly susceptible to Sₙ2 reactions with a wide range of nucleophiles.

Core Reactivity: Nucleophilic Substitution

The C-Br bond is polarized and relatively weak, allowing for facile displacement by nucleophiles such as amines, alcohols, thiols, and carbanions. This reaction is the cornerstone of its utility, enabling the covalent attachment of the methoxy-substituted benzoate scaffold to other molecular fragments.

Sources

A Comprehensive Technical Guide to the Synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(bromomethyl)-4-methoxybenzoate (CAS No. 70264-94-7) is a pivotal chemical intermediate, instrumental in the synthesis of a range of high-value pharmaceutical compounds and complex organic molecules.[1][2] Its molecular architecture, featuring a reactive benzylic bromide, a methoxy group, and a methyl ester, offers significant versatility for synthetic transformations.[1] This guide provides an in-depth examination of the predominant synthesis pathway for this compound, focusing on the free-radical bromination of Methyl 3-methoxy-4-methylbenzoate. We will explore the underlying chemical principles, compare methodological variations, present detailed experimental protocols, and discuss the critical parameters that ensure a successful, high-yield synthesis. This document is intended for researchers, chemists, and process development professionals engaged in pharmaceutical and fine chemical synthesis.

Introduction: Strategic Importance of the Target Molecule

Methyl 3-(bromomethyl)-4-methoxybenzoate serves as a critical building block in medicinal chemistry. The high reactivity of the bromomethyl group allows for facile nucleophilic substitution, making it an excellent linchpin for constructing more elaborate molecular frameworks.[1] Notably, it is a key precursor in the synthesis of Zafirlukast, a leukotriene receptor antagonist for the management of chronic asthma, as well as certain steroid 5α-reductase inhibitors and experimental HIV entry inhibitors.[1][2] The strategic placement of the methoxy and methyl ester groups further allows for subsequent modifications, rendering it an indispensable tool for drug discovery and development.

This guide focuses on the most direct and industrially relevant synthesis: the side-chain bromination of Methyl 3-methoxy-4-methylbenzoate. This transformation is a classic example of a Wohl-Ziegler reaction, a selective free-radical substitution at a benzylic position.[1][3]

Overview of the Synthetic Pathway

The synthesis is a straightforward, two-step process starting from the commercially available 3-methoxy-4-methylbenzoic acid. The first step is a standard Fischer esterification, followed by the critical benzylic bromination.

Synthesis_Pathway A 3-Methoxy-4-methylbenzoic acid B Methyl 3-methoxy-4-methylbenzoate (Precursor) A->B  Methanol (CH3OH)  Acid Catalyst (e.g., H2SO4)  Reflux C Methyl 3-(bromomethyl)-4-methoxybenzoate (Target Molecule) B->C  Brominating Agent (NBS or Br2)  Radical Initiator (AIBN)  Solvent, Reflux / hv

Caption: Overall synthesis pathway for the target molecule.

Step 1: Synthesis of the Precursor, Methyl 3-methoxy-4-methylbenzoate

The necessary precursor is typically prepared via Fischer esterification of 3-methoxy-4-methylbenzoic acid. This reaction involves heating the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, to drive the equilibrium towards the ester product.

The Core Reaction: Free-Radical Benzylic Bromination

The conversion of Methyl 3-methoxy-4-methylbenzoate to the target compound is achieved through a selective free-radical bromination of the benzylic methyl group. This reaction, known as the Wohl-Ziegler reaction, specifically targets the C-H bonds adjacent to the aromatic ring due to the resonance stabilization of the resulting benzylic radical intermediate.[3][4]

Mechanism of Action

The reaction proceeds via a classic free-radical chain mechanism consisting of three phases: initiation, propagation, and termination.

Mechanism cluster_initiation Initiation cluster_propagation Propagation I Initiator (AIBN) R 2 R• + N2 I->R Δ or hv Br_Radical Br• R->Br_Radical + NBS Start Precursor (Ar-CH3) BenzylRadical Benzylic Radical (Ar-CH2•) Start->BenzylRadical + Br• Product Product (Ar-CH2Br) BenzylRadical->Product + NBS NBS NBS NBS->Br_Radical + Succinimide Radical Succinimide_Radical Succinimide Radical

Caption: Simplified free-radical mechanism using NBS.

  • Initiation: A radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide, is homolytically cleaved by heat (reflux) or UV light to generate initial radicals.[2]

  • Propagation: A bromine radical (Br•), generated from the brominating agent, abstracts a hydrogen atom from the benzylic methyl group of the precursor. This is the rate-determining step and is highly selective due to the stability of the formed benzylic radical. This radical then reacts with another molecule of the brominating agent to form the desired product and a new bromine radical, which continues the chain reaction.

  • Termination: The reaction ceases when two radicals combine.

Comparative Analysis of Brominating Agents & Solvents

The choice of brominating agent and solvent is critical for reaction efficiency, safety, and yield. Historically, elemental bromine in carbon tetrachloride (CCl4) was used.[5] However, modern protocols favor N-Bromosuccinimide (NBS) in less toxic solvents.[6][7]

ParameterMethod 1: Bromine/CCl4Method 2: NBS/Ethyl AcetateRationale & Field Insights
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)NBS is a crystalline solid that is safer and easier to handle than liquid bromine. It maintains a low, constant concentration of Br₂ in the reaction, minimizing side reactions like aromatic bromination.[4]
Radical Initiator AIBNAIBN or Benzoyl PeroxideAIBN is commonly preferred due to its predictable decomposition rate and avoidance of benzoic acid byproducts.
Solvent Carbon Tetrachloride (CCl₄)Ethyl Acetate or ChlorobenzeneCCl₄ is a potent hepatotoxin and ozone-depleting substance, and its industrial use is highly restricted.[7] Ethyl acetate and chlorobenzene are effective and significantly safer alternatives that have been patented for this process.[6][7]
Typical Yield 64-95%[7]90-95%[6][7]The NBS method in modern solvents provides comparable or even superior yields without the severe safety and environmental drawbacks of the older CCl₄-based method.
Workup Requires neutralization of excess Br₂ and HBr.Succinimide byproduct is a solid that can be easily removed by filtration.[6]The workup for the NBS reaction is often simpler and cleaner.

Detailed Experimental Protocols

The following protocols are adapted from established and patented procedures, representing a reliable method for laboratory-scale synthesis.

Protocol: Benzylic Bromination using NBS in Ethyl Acetate

This protocol is based on a modern, safer approach that avoids the use of chlorinated solvents.[6][7]

Materials:

  • Methyl 3-methoxy-4-methylbenzoate (18.02 g, 0.1 mol)

  • N-Bromosuccinimide (NBS) (18.68 g, 0.105 mol)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (approx. 200 mg, catalytic)

  • Ethyl Acetate (150 mL)

  • Deionized Water

  • Sodium Sulfate (anhydrous)

  • n-Heptane

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • UV immersion lamp (optional, but recommended for initiation)[6][7]

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To the 250 mL flask, add Methyl 3-methoxy-4-methylbenzoate (18.02 g), N-bromosuccinimide (18.68 g), and ethyl acetate (150 mL).

  • Initiation: Begin stirring the mixture and add a catalytic amount of AIBN. If available, illuminate the flask with a UV lamp.

  • Reaction: Heat the mixture to a gentle reflux (approx. 77°C for ethyl acetate) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS. The solid NBS will be consumed and replaced by the less dense succinimide, which will float.

  • Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture to remove the solid succinimide, washing the solid with a small amount of cold ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with 150 mL of water to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, typically colorless crystals or a pale oil that solidifies, can be purified by recrystallization. A solvent system of n-heptane/ethyl acetate (e.g., in a 2:1 ratio) is effective.[6][7] This should yield colorless crystals of Methyl 3-(bromomethyl)-4-methoxybenzoate.

  • Characterization: The final product should have a melting point of approximately 90-94°C.[8] Confirm structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR (CDCl₃) signals include singlets for the two methoxy groups and the benzylic CH₂Br protons, along with aromatic signals.[5]

Workflow A 1. Charge Reagents (Precursor, NBS, AIBN) & Solvent (EtOAc) B 2. Heat to Reflux (Initiate with Δ or hv) A->B C 3. Cool to RT & Filter Succinimide B->C D 4. Aqueous Wash (in Separatory Funnel) C->D E 5. Dry Organic Layer (Anhydrous Na2SO4) D->E F 6. Concentrate (Rotary Evaporator) E->F G 7. Purify (Recrystallization) F->G H 8. Analyze Product (MP, NMR, MS) G->H

Caption: Experimental workflow for synthesis and purification.

Safety and Handling Considerations

  • N-Bromosuccinimide (NBS): NBS is an irritant. Avoid contact with skin, eyes, and mucous membranes. It can decompose over time, releasing bromine, and should be stored in a refrigerator.[4]

  • Brominated Products: The target molecule is a lachrymator and skin irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10]

  • Solvents: Ethyl acetate is flammable. Ensure all heating is done using a heating mantle or oil bath with no nearby ignition sources.

  • AIBN: AIBN is thermally unstable and can decompose violently if heated improperly. Follow recommended reaction temperatures.

Conclusion

The synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate via free-radical bromination of its methyl-substituted precursor is a robust and well-documented transformation. By leveraging N-Bromosuccinimide as the brominating agent in conjunction with safer, modern solvents like ethyl acetate, chemists can achieve high yields (upwards of 95%) while mitigating the significant health and environmental risks associated with older protocols using elemental bromine and carbon tetrachloride.[6][7] The detailed mechanistic understanding and refined experimental procedures presented in this guide provide a reliable framework for the successful synthesis of this valuable pharmaceutical intermediate.

References

  • Process for preparing 4-bromomethyl-3-methoxy-benzoic esters (CA2184034A1).
  • Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters (DE19531164A1).
  • 4-BROMOMETHYL-3-METHOXY-BENZOIC ACID METHYL ESTER . ChemBK. [Link]

  • N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes . The Journal of Organic Chemistry. [Link]

  • Synthesis method for 3-bromine-4-(methylol)methyl benzoate . Eureka | Patsnap. [Link]

  • N-Bromosuccinimide . Wikipedia. [Link]

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  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification . PubMed Central. [Link]

  • Methyl 4-(bromomethyl)-3-methoxybenzoate | C10H11BrO3 | CID 2759828 . PubChem. [Link]

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Navigating the Solubility Landscape of Methyl 3-(bromomethyl)-4-methoxybenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Scientists and Drug Development Professionals on the Solubility Characteristics of a Key Synthetic Intermediate.

Foreword

In the intricate world of synthetic chemistry and drug development, a profound understanding of the physicochemical properties of key intermediates is paramount. Methyl 3-(bromomethyl)-4-methoxybenzoate, a substituted aromatic compound, serves as a valuable building block in the synthesis of a variety of more complex molecules. However, a critical gap in the readily available scientific literature is the specific solubility data for this particular isomer. This guide is designed to address this gap, providing a comprehensive overview of its predicted solubility, the known solubility of its close isomer, and a practical, field-tested protocol for determining its solubility profile. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and experimental framework to confidently handle and utilize this compound in your research endeavors.

The Compound in Focus: Methyl 3-(bromomethyl)-4-methoxybenzoate

Methyl 3-(bromomethyl)-4-methoxybenzoate is an organic compound with the molecular formula C₁₀H₁₁BrO₃. Its structure, featuring a benzene ring substituted with a bromomethyl, a methoxy, and a methyl ester group, makes it a versatile reagent in organic synthesis. The presence of both polar (ester, methoxy) and non-polar (benzene ring, bromomethyl) moieties suggests a nuanced solubility profile.

It is crucial to distinguish this compound from its isomer, Methyl 4-(bromomethyl)-3-methoxybenzoate (CAS No. 70264-94-7), for which more data is publicly available. While their structures are similar, the positional difference of the substituents can significantly impact their physical properties, including solubility.

Understanding Solubility: A Theoretical Framework

The principle of "like dissolves like" is the cornerstone of predicting solubility.[1] This means that substances with similar polarities are more likely to be soluble in each other. The polarity of a molecule is determined by the distribution of electron density across its structure.

For Methyl 3-(bromomethyl)-4-methoxybenzoate, we can anticipate the following:

  • Low Aqueous Solubility: The presence of the non-polar benzene ring and the bromomethyl group will likely lead to poor solubility in water, a highly polar solvent.

  • Solubility in Organic Solvents: It is expected to be more soluble in a range of organic solvents. The ester and methoxy groups can participate in dipole-dipole interactions with polar aprotic solvents, while the aromatic ring can interact with non-polar solvents through van der Waals forces.

Solubility Profile of the Isomer: Methyl 4-(bromomethyl)-3-methoxybenzoate

SolventSolubility Classification
N,N-Dimethylformamide (DMF)Very Soluble
MethanolSoluble
Glacial Acetic AcidSparingly Soluble
ChloroformVery Slightly Soluble
WaterPractically Insoluble

Source: Echemi, 2022[2]

Synthesis and purification procedures for Methyl 4-(bromomethyl)-3-methoxybenzoate also provide insights into its solubility. Common solvents used in its synthesis and recrystallization include carbon tetrachloride, diethyl ether, ethyl acetate, and chlorobenzene, indicating its solubility in these media.[3][4][5]

Predicted Solubility of Methyl 3-(bromomethyl)-4-methoxybenzoate

Based on the structure of Methyl 3-(bromomethyl)-4-methoxybenzoate and the data from its isomer, a predicted solubility profile can be constructed. The compound is likely to be soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderately soluble in alcohols like methanol and ethanol. Its solubility is expected to be good in chlorinated solvents such as dichloromethane and chloroform, as well as in ethers like diethyl ether and tetrahydrofuran (THF). It is predicted to be poorly soluble in non-polar hydrocarbon solvents like hexane and practically insoluble in water.

Experimental Protocol for Solubility Determination

Given the absence of definitive data, experimental determination of the solubility of Methyl 3-(bromomethyl)-4-methoxybenzoate is essential. The following protocol provides a robust method for qualitative and semi-quantitative solubility assessment.

Materials and Equipment
  • Methyl 3-(bromomethyl)-4-methoxybenzoate

  • A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Pipettes

Experimental Workflow

The following diagram illustrates the decision-making process for determining the solubility of an organic compound.

Solubility_Workflow start Start: Weigh 2-5 mg of Compound add_solvent Add 0.1 mL of Solvent start->add_solvent vortex Vortex for 30 seconds add_solvent->vortex observe Observe for Dissolution vortex->observe soluble Soluble observe->soluble Completely Dissolved add_more_solvent Add additional 0.9 mL of Solvent observe->add_more_solvent Not Dissolved insoluble Insoluble re_vortex Vortex again add_more_solvent->re_vortex final_observe Final Observation re_vortex->final_observe final_observe->soluble Completely Dissolved final_observe->insoluble No Dissolution partially_soluble Partially Soluble / Sparingly Soluble final_observe->partially_soluble Partially Dissolved

Caption: Experimental workflow for qualitative solubility determination.

Step-by-Step Procedure
  • Preparation: Accurately weigh approximately 2-5 mg of Methyl 3-(bromomethyl)-4-methoxybenzoate into a small, clean test tube.

  • Initial Solvent Addition: Add 0.1 mL of the chosen solvent to the test tube.

  • Mixing: Vigorously mix the contents using a vortex mixer for at least 30 seconds.

  • Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble" in that solvent.

  • Incremental Solvent Addition: If the solid has not completely dissolved, add another 0.9 mL of the solvent (for a total of 1.0 mL).

  • Further Mixing: Vortex the mixture again for 30 seconds.

  • Final Observation and Classification:

    • Soluble: The compound completely dissolves.

    • Sparingly Soluble: A significant portion of the compound dissolves, but some solid remains.

    • Insoluble: The compound does not appear to dissolve at all.

Causality Behind Experimental Choices
  • Small Sample Size: Using a small, accurately weighed amount of the compound ensures that the solubility is not overestimated and minimizes waste.

  • Incremental Solvent Addition: This semi-quantitative approach allows for a more nuanced assessment of solubility rather than a simple "soluble/insoluble" binary classification.

  • Vigorous Mixing: Vortexing ensures that the entire surface area of the solid is exposed to the solvent, maximizing the rate of dissolution and providing a more accurate assessment of solubility.

Safety and Handling

Methyl 3-(bromomethyl)-4-methoxybenzoate and its isomer are classified as irritants and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

While a definitive, published solubility profile for Methyl 3-(bromomethyl)-4-methoxybenzoate remains elusive, a combination of theoretical principles, data from its close isomer, and a robust experimental protocol can provide the necessary guidance for researchers. The information and procedures outlined in this guide are intended to empower scientists and drug development professionals to confidently and safely incorporate this valuable intermediate into their synthetic workflows. The experimental determination of its solubility will not only contribute to the collective knowledge base but also ensure the efficiency and success of future research endeavors.

References

  • Dou, G. et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds?. YouTube. Available at: [Link]

  • Zhang, P. et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data. Available at: [Link]

  • Google Patents. (1995). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • PubChem. Methyl 4-(bromomethyl)-3-methoxybenzoate. Available at: [Link]

  • MDPI. (2011). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. Available at: [Link]

  • Google Patents. (1995). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • PubChem. Methyl 4-bromo-3-methoxybenzoate. Available at: [Link]

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An In-depth Technical Guide to the Melting Point of Methyl 4-(bromomethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the melting point of Methyl 4-(bromomethyl)-3-methoxybenzoate, a key intermediate in pharmaceutical synthesis. This document addresses the ambiguity in its reported melting point, offering a detailed exploration of the analytical methodologies for its accurate determination. By elucidating the causal factors behind experimental variations and providing validated protocols, this guide serves as an essential resource for researchers and quality control professionals, ensuring reliable and reproducible characterization of this critical compound.

Introduction and Compound Identification

Methyl 4-(bromomethyl)-3-methoxybenzoate is a vital building block in the synthesis of various pharmaceutical agents. Accurate determination of its physical properties, particularly its melting point, is a cornerstone of its quality assessment, directly reflecting its purity.

A Note on Chemical Identity: It is crucial to clarify a potential point of confusion regarding the compound's nomenclature and registry number. The topic of interest is correctly identified as Methyl 4-(bromomethyl)-3-methoxybenzoate , with the Chemical Abstracts Service (CAS) number 70264-94-7 [1][2][3][4]. The alternative name, "Methyl 3-(bromomethyl)-4-methoxybenzoate," and the CAS number 886498-10-0 are incorrect and should not be used for this compound.

The structure of Methyl 4-(bromomethyl)-3-methoxybenzoate is presented below:

Reported Melting Point Data

A review of commercially available data and literature reveals a range of melting points for Methyl 4-(bromomethyl)-3-methoxybenzoate. This variability underscores the influence of sample purity and the analytical technique employed.

Melting Point Range (°C)Purity/ContextSource(s)
87-89Recrystallized from Hexane, Diethyl etherEchemi[2]
90Recrystallized from n-heptane/ethyl acetateGoogle Patents[5]
92-94Not specifiedChemicalBook, lookchem[3][4]
92-9695% PuritySigma-Aldrich

Factors Influencing Melting Point Determination

The observed discrepancies in the melting point of Methyl 4-(bromomethyl)-3-methoxybenzoate can be attributed to several key factors. A thorough understanding of these is essential for accurate and reproducible measurements.

  • Purity of the Sample: The presence of impurities disrupts the crystal lattice of a solid, typically leading to a depression and broadening of the melting point range.[6][7] This phenomenon, known as melting point depression, is a fundamental principle in the characterization of organic compounds. For instance, residual starting materials from its synthesis, such as Methyl 3-methoxy-4-methylbenzoate, or by-products can act as impurities.

  • Residual Solvents: The choice of solvent for recrystallization is critical for achieving high purity. Solvents like hexane, diethyl ether, n-heptane, and ethyl acetate have been reported for the purification of Methyl 4-(bromomethyl)-3-methoxybenzoate.[2][5] Incomplete removal of these solvents can lead to a lower and broader melting range.

  • Intermolecular Forces and Molecular Packing: The melting point is directly influenced by the strength of intermolecular forces holding the molecules together in a crystal lattice.[8][9][10] Symmetrical molecules tend to pack more efficiently, resulting in higher melting points.[8][9] While Methyl 4-(bromomethyl)-3-methoxybenzoate has a relatively rigid structure, variations in crystal packing (polymorphism) could potentially lead to different melting points, although this has not been extensively reported for this specific compound.

  • Rate of Heating: During melting point determination, a slow and controlled heating rate (typically 1-2 °C per minute) in the vicinity of the melting point is crucial.[11][12] A rapid heating rate does not allow for thermal equilibrium between the sample, the thermometer, and the heating block, which can result in an artificially elevated and broad melting range.[11]

Methodologies for Accurate Melting Point Determination

Two primary techniques are employed for the determination of the melting point of crystalline solids like Methyl 4-(bromomethyl)-3-methoxybenzoate: the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Method

This is the most common technique and can be performed using a Thiele tube or a modern digital melting point apparatus (e.g., Mel-Temp).[7][11][13][14][15][16][17][18][19][20][21] The underlying principle involves heating a small, powdered sample in a capillary tube and visually observing the temperature range over which it melts.[7][19]

This protocol provides a step-by-step guide for determining the melting point of Methyl 4-(bromomethyl)-3-methoxybenzoate using a modern digital melting point apparatus.

Apparatus and Materials:

  • Digital melting point apparatus (e.g., Mel-Temp)

  • Melting point capillary tubes (one end sealed)

  • Methyl 4-(bromomethyl)-3-methoxybenzoate sample (finely powdered and dry)

  • Spatula

  • Watch glass

  • Long glass tube (for packing)

  • Calibration standards (e.g., benzoic acid, caffeine)[22][23][24]

Procedure:

  • Instrument Calibration: Ensure the melting point apparatus is calibrated according to the manufacturer's instructions using certified reference standards.[22][23][24][25] This step is critical for ensuring the accuracy of the temperature readings.

  • Sample Preparation:

    • Place a small amount of the Methyl 4-(bromomethyl)-3-methoxybenzoate sample on a clean, dry watch glass.

    • If the sample consists of large crystals, gently crush it into a fine powder using a spatula.[25]

    • Ensure the sample is completely dry, as residual solvent will act as an impurity and depress the melting point.[26]

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[11][13][26]

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[11][13][26]

    • To ensure tight packing, drop the capillary tube, sealed end down, through a long glass tube onto the benchtop several times.[11][13][26]

    • The final packed sample height should be 2-3 mm.[7][11][12][26]

  • Melting Point Determination:

    • If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a rate of 5-10 °C/minute.[12][25]

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.[13]

    • Insert the packed capillary tube into the sample holder of the apparatus.

    • Set the heating rate to a slow and steady 1-2 °C per minute as you approach the expected melting point.[11][12][25]

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[12][13]

    • Continue heating at the same slow rate and record the temperature at which the last solid crystal melts into a clear liquid (the end of the melting range).[12][13]

  • Reporting: Report the melting point as a range, for example, 92.5 - 94.0 °C. A narrow melting range (1-2 °C) is indicative of a pure substance.[6]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that provides highly accurate and quantitative data on the melting behavior of a substance.[27][28][29][30][31] It measures the difference in heat flow between the sample and a reference as a function of temperature.[27][30]

Principle: As the sample melts, it absorbs heat (an endothermic process), which is detected by the instrument as a peak in the DSC thermogram. The onset temperature of this peak is typically reported as the melting point.[31] DSC can also determine the heat of fusion, which is the energy required to melt the sample.[27]

Advantages for Pharmaceutical Applications:

  • High Accuracy and Precision: DSC provides more precise melting point data than the capillary method.[28]

  • Purity Estimation: The shape of the melting peak in a DSC thermogram can be used to estimate the purity of the sample based on the Van't Hoff equation.[29]

  • Polymorph Characterization: DSC is a powerful tool for identifying and characterizing different crystalline forms (polymorphs) of a compound, which may exhibit different melting points and solubilities.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the accurate determination and interpretation of the melting point of Methyl 4-(bromomethyl)-3-methoxybenzoate.

MeltingPointWorkflow Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis & Interpretation Sample Obtain Sample of Methyl 4-(bromomethyl)-3-methoxybenzoate Grind Grind to a Fine Powder Sample->Grind Dry Ensure Sample is Dry Grind->Dry Load Load Capillary Tube (2-3 mm height) Dry->Load Heat Heat Slowly (1-2 °C/min) Load->Heat Calibrate Calibrate Apparatus Calibrate->Heat Observe Observe & Record Melting Range Heat->Observe Compare Compare with Reference Data Observe->Compare Observe->Compare Purity Assess Purity: Narrow Range = High Purity Broad/Depressed Range = Impure Compare->Purity Report Report as a Range (e.g., 92.5 - 94.0 °C) Purity->Report

Caption: Workflow for accurate melting point determination.

Conclusion

The melting point of Methyl 4-(bromomethyl)-3-methoxybenzoate (CAS No. 70264-94-7) is a critical parameter for its identification and purity assessment. While reported values vary, a melting range of approximately 90-96 °C is consistently observed for high-purity material. Adherence to standardized protocols, including proper sample preparation, instrument calibration, and a controlled heating rate, is paramount for obtaining accurate and reproducible results. For applications requiring the highest level of precision and for purity analysis, Differential Scanning Calorimetry is the recommended methodology. This guide provides the necessary framework for researchers and drug development professionals to confidently and accurately characterize this important pharmaceutical intermediate.

References

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Timstar. Melting Point: Using the Thiele Tube. Retrieved from [Link]

  • Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • Pharmaguideline. Calibration of Melting Point Apparatus. Retrieved from [Link]

  • My Life Science Career. Mel Temp Apparatus. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 31). What Affects Melting Point Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. Thiele tube. Retrieved from [Link]

  • Sciencing. (2022, March 24). What Factors Affect Melting Point? Retrieved from [Link]

  • Organic Chemistry at CU Boulder. Mel-Temp Melting Point Apparatus. Retrieved from [Link]

  • LAB Comercial. Tube for melting point measurement according to Thiele. Retrieved from [Link]

  • Edisco. Melting point determination. Retrieved from [Link]

  • Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • Scribd. SOP For Melting Point Calibration. Retrieved from [Link]

  • Sciencemadness Wiki. (2018, October 8). Thiele tube. Retrieved from [Link]

  • California State University, Bakersfield. Lab 3: Calibration of a Melting Point Apparatus. Retrieved from [Link]

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved from [Link]

  • Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Melting Points - Concept. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Wired Chemist. Determination of Melting Point. Retrieved from [Link]

  • Pharmaguideline. SOP for Calibration of Melting Point Apparatus. Retrieved from [Link]

  • Applus DatapointLabs. Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]

  • PCC. INSTRUCTIONS FOR THE MEL-TEMP MELTING POINT APPARATUS. Retrieved from [Link]

  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]

  • lookchem. Cas 70264-94-7,METHYL 4-(BROMOMETHYL)-3-METHOXYBENZOATE. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • SciELO. Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PMC - PubMed Central. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

  • Unknown Source.
  • ScienceDirect. Evaluation of USP melting point standards by differential scanning calorimetry. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

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"Methyl 3-(bromomethyl)-4-methoxybenzoate" spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-(bromomethyl)-4-methoxybenzoate

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 3-(bromomethyl)-4-methoxybenzoate (CAS No. 70264-94-7) is a substituted aromatic ester of significant interest in synthetic organic and medicinal chemistry.[1][2] As a white to off-white crystalline solid, its true value lies in its functionality as a versatile building block.[1] The molecule incorporates three key reactive sites: a highly reactive bromomethyl group, an electron-donating methoxy group, and a methyl ester. This unique combination makes it a critical intermediate in the synthesis of complex pharmaceutical agents, including leukotriene receptor antagonists used in asthma management and inhibitors of steroid 5α-reductase.[2][3]

Given its role in multi-step syntheses where purity and structural integrity are paramount, a robust and unambiguous analytical characterization is essential. This guide provides a comprehensive overview of the core spectroscopic techniques used to verify the identity and structure of Methyl 3-(bromomethyl)-4-methoxybenzoate. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into data acquisition and interpretation for researchers and drug development professionals.

Molecular Structure and Analytical Workflow

The foundational step in any spectroscopic analysis is understanding the target molecular structure. The systematic IUPAC name for the compound is methyl 4-(bromomethyl)-3-methoxybenzoate. The numbering of the atoms, used for assignment purposes in this guide, is shown below.

Figure 1: Molecular structure of Methyl 4-(bromomethyl)-3-methoxybenzoate with atom numbering for spectroscopic assignment.

The overall workflow for structural verification is a multi-technique approach, ensuring that the data from each analysis corroborates the others to provide an unequivocal structural confirmation.

Figure 2: Workflow for the integrated spectroscopic analysis and structural confirmation of the target compound.

Proton (¹H) NMR Spectroscopy

Proton NMR is arguably the most powerful tool for elucidating the precise connectivity of a molecule in solution. It provides information on the chemical environment, number, and neighboring arrangement of hydrogen atoms.

Experimental Protocol: Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for non-polar to moderately polar organic molecules, as it is an excellent solvent and its residual proton signal at ~7.26 ppm does not typically interfere with the aromatic signals of the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature, typically using 16-32 scans to ensure a good signal-to-noise ratio.

¹H NMR Data and Interpretation

The ¹H NMR spectrum provides a clear fingerprint of the molecule. The expected signals are summarized below.

Chemical Shift (δ) ppmMultiplicityIntegrationAssigned ProtonsRationale and Interpretation
~7.61d, J ≈ 8.0 Hz1HH-5Located ortho to the electron-withdrawing ester group and meta to the methoxy group. Deshielded and appears as a doublet due to coupling with H-6.
~7.50d, J ≈ 1.8 Hz1HH-2Located ortho to the ester and methoxy groups. Deshielded and appears as a small doublet due to weak meta-coupling with H-6.
~6.90d, J ≈ 8.0 Hz1HH-6Located ortho to the methoxy group and meta to the ester. Shielded by the electron-donating methoxy group and appears as a doublet from coupling to H-5.
4.45s2HH-10 (-CH₂Br)The benzylic protons are adjacent to an electronegative bromine atom, causing a significant downfield shift. The signal is a singlet as there are no adjacent protons.
3.92s3HH-8 or H-9This signal corresponds to the methyl protons of either the ester (-COOCH₃) or the methoxy (-OCH₃) group. Both typically appear in this region.
~3.90s3HH-9 or H-8This signal corresponds to the other methyl group. Often, the ester and methoxy methyl singlets are very close or may even overlap depending on the spectrometer's resolution.

Note: The aromatic shifts are predicted based on standard substituent effects. A patent source reports the aromatic region as a multiplet from 7.00-7.65 ppm, which is consistent with these predicted values.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a count of unique carbon environments and information about their electronic nature (e.g., sp², sp³, carbonyl).

Experimental Protocol: Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly more concentrated sample (20-50 mg) may be beneficial.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition: A proton-decoupled sequence is standard, which results in all carbon signals appearing as singlets. A larger number of scans (e.g., 512 or more) is required due to the low natural abundance of the ¹³C isotope.

¹³C NMR Data and Interpretation

While specific experimental data is not widely published, the chemical shifts can be reliably predicted based on established substituent effects.[1] The molecule has 10 unique carbon atoms, and all should be visible in the spectrum.

Predicted Chemical Shift (δ) ppmAssigned CarbonRationale and Interpretation
~166.5C7 (C=O)The carbonyl carbon of the ester group characteristically appears far downfield.
~158.0C3 (C-OCH₃)Aromatic carbon directly attached to the electron-donating oxygen atom, resulting in a downfield shift.
~134.0C4 (C-CH₂Br)Aromatic carbon attached to the bromomethyl group.
~131.5C5 (Ar-H)Aromatic CH carbon, deshielded by the adjacent ester group.
~129.0C1 (C-COOCH₃)Quaternary aromatic carbon attached to the ester group.
~122.0C2 (Ar-H)Aromatic CH carbon.
~112.0C6 (Ar-H)Aromatic CH carbon shielded by the ortho-methoxy group.
~56.0C9 (-OCH₃)The methoxy carbon, a typical chemical shift for this functional group.
~52.5C8 (-COOCH₃)The ester methyl carbon, also in its expected region.
~29.0C10 (-CH₂Br)The benzylic carbon is shifted downfield by the attached bromine atom.

Disclaimer: These are predicted values. While highly reliable for structural confirmation, experimental verification is always the gold standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the crystalline powder directly onto the ATR crystal (e.g., diamond or germanium). Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty instrument (or pure KBr pellet). Then, collect the sample spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.

IR Data and Interpretation

The IR spectrum of this compound will be dominated by strong absorptions from the ester group and characteristic bands from the aromatic ring.[1]

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupInterpretation
3100-3000C-H StretchAromatic (sp² C-H)Confirms the presence of the benzene ring.
2990-2850C-H StretchAliphatic (sp³ C-H)Corresponds to the methyl and methylene groups.
~1720 C=O Stretch Ester This is a very strong and sharp absorption, highly characteristic of the ester carbonyl group. Its position below 1735 cm⁻¹ indicates conjugation with the aromatic ring.
1600-1450C=C StretchAromatic RingA series of medium-to-strong absorptions confirming the aromatic skeleton.
1300-1250 C-C-O Stretch Aromatic Ester A strong band associated with the aryl-ester linkage.
1150-1100 O-C-C Stretch Aromatic Ester A strong band associated with the alkyl-ester linkage.
~650C-Br StretchAlkyl HalideA weak-to-medium absorption in the fingerprint region confirming the bromomethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. Furthermore, the fragmentation pattern observed upon ionization offers valuable structural clues, acting as a molecular fingerprint.

Experimental Protocol: Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through an LC system.

  • Ionization: Electron Ionization (EI) is a common technique that induces fragmentation and is excellent for structural elucidation. Electrospray Ionization (ESI) is a softer technique often used to confirm the molecular weight.

  • Analysis: Analyze the ions using a mass analyzer such as a Quadrupole or Time-of-Flight (TOF) instrument. High-Resolution Mass Spectrometry (HRMS) is recommended to confirm the elemental formula.

MS Data and Interpretation

The mass spectrum provides definitive evidence for the molecular formula C₁₀H₁₁BrO₃.

m/z (Mass-to-Charge Ratio)Proposed Ion/FragmentInterpretation
258 / 260 [M]⁺• (Molecular Ion) This pair of peaks, with an approximate 1:1 intensity ratio , is the hallmark of a molecule containing a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). This confirms the molecular weight of 259.1 g/mol .
179 [M - Br]⁺ This represents the loss of the bromine radical (•Br) from the molecular ion. This is often the base peak (most intense peak) in the spectrum due to the formation of a stable, resonance-stabilized benzylic carbocation.
227 / 229[M - OCH₃]⁺Loss of a methoxy radical (•OCH₃) from the ester group. The bromine isotopic pattern remains.
151[M - Br - CO]⁺Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment.
121[M - Br - COOCH₃]⁺Loss of the entire carbomethoxy radical from the [M - Br]⁺ fragment.

The presence of the M/M+2 isotopic pattern is the most crucial diagnostic feature in the mass spectrum, providing indisputable evidence for the incorporation of bromine into the structure.

Conclusion

The structural identity of Methyl 3-(bromomethyl)-4-methoxybenzoate is unequivocally confirmed through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. FTIR spectroscopy rapidly confirms the presence of key functional groups, most notably the conjugated ester and the bromomethyl moiety. Finally, mass spectrometry provides a definitive molecular weight and elemental formula, with the characteristic bromine isotopic pattern serving as a conclusive piece of evidence. This integrated analytical approach ensures the quality and reliability of this important synthetic intermediate, which is fundamental to its successful application in research and pharmaceutical development.

References

  • Google Patents. (1994). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. (CA2184034A1).
  • Google Patents. (2009). Processes for preparing zafirlukast. (US20090149662A1).

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An In-depth Technical Guide to Methyl 3-(bromomethyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Navigating Isomeric Complexity

Methyl 3-(bromomethyl)-4-methoxybenzoate (CAS No. 142031-88-7) is a substituted aromatic carboxylate that serves as a valuable, albeit specialized, intermediate in synthetic organic chemistry. Its utility is primarily centered on its bifunctional nature, possessing both a reactive bromomethyl group and a methyl ester, making it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, applications, and handling, with a particular focus on differentiating it from its more commonly cited structural isomer, Methyl 4-(bromomethyl)-3-methoxybenzoate.

A critical point of caution for any researcher working in this area is the frequent confusion between these two isomers. A search for "Methyl 3-(bromomethyl)-4-methoxybenzoate" often yields results for its 4-bromomethyl counterpart. This guide will explicitly address the structural and identificational differences to ensure methodological accuracy in your research and development endeavors.

Chemical Identity and Physicochemical Properties

The fundamental identification of Methyl 3-(bromomethyl)-4-methoxybenzoate is anchored to its unique CAS number and structural formula.

IdentifierValue
Systematic Name Methyl 3-(bromomethyl)-4-methoxybenzoate
Synonym 3-(Bromomethyl)-4-methoxybenzoic acid methyl ester
CAS Number 142031-88-7
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Physical Form White to off-white solid
Purity Typically ≥90%

Note: Physical properties such as melting point and boiling point are not consistently reported in publicly available databases for this specific isomer. Researchers should rely on empirical data from their specific batch.

The Critical Distinction: Structural Isomers

The primary source of confusion lies in the positional isomerism of the bromomethyl and methoxy groups on the benzoate ring. Understanding this difference is paramount for designing correct synthetic routes and interpreting analytical data.

Caption: Structural comparison of the two key isomers.

The key differentiator lies in the substitution pattern on the benzene ring relative to the methyl ester group (position 1):

  • Target Compound: The bromomethyl group is at position 3, and the methoxy group is at position 4.

  • Common Isomer: The methoxy group is at position 3, and the bromomethyl group is at position 4.[1][2][3]

This seemingly minor difference can lead to significantly different biological activities and chemical reactivities in subsequent synthetic steps. Always verify the identity of your starting material by its CAS number and, if possible, by spectroscopic analysis.

Synthesis Pathway: A Proposed Methodology

The proposed reaction proceeds via a free-radical chain mechanism, where the benzylic protons of the methyl group are selectively abstracted due to the stability of the resulting benzylic radical.

Synthesis_Workflow Start Methyl 3-methyl-4-methoxybenzoate (Precursor) Reaction Radical Bromination (Wohl-Ziegler Reaction) Start->Reaction Reagents N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN, Benzoyl Peroxide) Solvent (e.g., CCl₄, Chlorobenzene) Reagents->Reaction Product Methyl 3-(bromomethyl)-4-methoxybenzoate (Target Compound) Reaction->Product

Caption: Proposed synthetic workflow.

Experimental Protocol (General Procedure):

  • Dissolution: Dissolve Methyl 3-methyl-4-methoxybenzoate in a suitable anhydrous, non-polar solvent (historically carbon tetrachloride, though safer alternatives like chlorobenzene are now preferred).[4]

  • Addition of Reagents: Add N-bromosuccinimide (NBS) (typically 1.0-1.2 molar equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction Initiation: Heat the mixture to reflux to initiate the radical chain reaction. The reaction can also be initiated photochemically with a UV lamp.[4][5]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).[5]

Causality and Experimental Choices:

  • NBS as Brominating Agent: NBS is the preferred reagent for benzylic bromination as it provides a low, constant concentration of bromine, minimizing side reactions such as aromatic bromination.

  • Radical Initiator: The initiator is necessary to start the free-radical chain reaction by generating the initial radical species.

  • Solvent Choice: A non-polar solvent is crucial to prevent the ionic reaction of NBS with the solvent.

Applications in Drug Discovery: A Key Building Block for p38α MAP Kinase Inhibitors

Methyl 3-(bromomethyl)-4-methoxybenzoate is noted as a reagent in the synthesis of inhibitors targeting p38α mitogen-activated protein kinase (MAPK).[7] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in a host of conditions, including rheumatoid arthritis, inflammatory bowel disease, and some cancers.[8] Consequently, inhibitors of p38α MAPK are a significant area of interest for drug development.

The utility of Methyl 3-(bromomethyl)-4-methoxybenzoate in this context stems from its reactive bromomethyl group. This group acts as an electrophilic handle, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles (e.g., amines, thiols, phenols) present on a core scaffold of a potential drug molecule. This allows for the covalent attachment of the methoxy-substituted benzoate moiety, which can serve to occupy specific binding pockets within the kinase, thereby enhancing potency and selectivity.

Drug_Discovery_Workflow BuildingBlock Methyl 3-(bromomethyl)-4-methoxybenzoate Reaction Nucleophilic Substitution BuildingBlock->Reaction CoreScaffold Core Drug Scaffold (with nucleophile, e.g., -NH₂, -SH) CoreScaffold->Reaction Intermediate Advanced Drug Intermediate Reaction->Intermediate FinalSteps Further Synthetic Modifications Intermediate->FinalSteps FinalInhibitor Final p38α MAPK Inhibitor FinalSteps->FinalInhibitor

Caption: Conceptual role in inhibitor synthesis.

Safety and Handling

As with any reactive brominated compound, appropriate safety precautions are essential when handling Methyl 3-(bromomethyl)-4-methoxybenzoate.

Hazard TypeGHS Classification
Acute Toxicity May be harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.
Eye Damage/Irritation Causes serious eye damage.
Sensitization May cause an allergic skin reaction.
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Spectroscopic Analysis (Predicted)

Verified, publicly available spectroscopic data for Methyl 3-(bromomethyl)-4-methoxybenzoate is scarce. However, based on its structure, the following ¹H NMR signals can be predicted (in CDCl₃):

  • ~3.9 ppm (singlet, 3H): Protons of the methyl ester (-COOCH₃).

  • ~3.95 ppm (singlet, 3H): Protons of the methoxy group (-OCH₃).

  • ~4.6 ppm (singlet, 2H): Protons of the bromomethyl group (-CH₂Br).

  • ~6.9-7.8 ppm (multiplet, 3H): Aromatic protons. The exact splitting pattern would consist of a doublet, a singlet (or a narrow doublet), and a doublet of doublets, characteristic of a 1,2,4-trisubstituted benzene ring.

Synonyms and Trade Names

While "3-(Bromomethyl)-4-methoxybenzoic acid methyl ester" is a recognized synonym, there are no known trade names for this compound. As a chemical intermediate primarily used in research and development, it is typically sold under its chemical name and identified by its CAS number.

References

  • Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • Synthesis routes of Methyl 4-(bromomethyl)
  • Benzoic acid, 3-(broMoMethyl)-4-Methoxy-, Methyl ester | 142031-88-7. ChemicalBook.
  • Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid.
  • methyl 3-bromo-4-methoxybenzoate 98(35450-37-4) 1 h nmr. ChemicalBook.
  • Methyl 4-(bromomethyl)
  • Process for the preparation of aromatic methyl methoxycarboxylates.
  • methyl 4-methoxybenzo
  • METHYL 4-(BROMOMETHYL)
  • Methyl 4-(bromomethyl)
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
  • Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
  • p38 MAPK Inhibitor Review. Selleck Chemicals.
  • The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. European Journal of Medicinal Chemistry.
  • Trimethylsilylpyrazoles as novel inhibitors of p38 MAP kinase: a new use of silicon bioisosteres in medicinal chemistry. PubMed.
  • Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. PubMed.

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A Comprehensive Technical Guide to Methyl 3-(bromomethyl)-4-methoxybenzoate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of Methyl 3-(bromomethyl)-4-methoxybenzoate, a versatile bifunctional reagent with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. While literature specifically detailing this isomer is less common than its 4-bromo-3-methoxy counterpart, this document extrapolates from established chemical principles and related compounds to offer a robust working knowledge base for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, characteristic reactivity, and potential applications, complete with detailed experimental protocols and safety considerations.

Physicochemical Properties and Structural Elucidation

Methyl 3-(bromomethyl)-4-methoxybenzoate is a substituted aromatic compound featuring a benzene ring with a bromomethyl group, a methoxy group, and a methyl ester functionality. These groups' interplay dictates the molecule's reactivity and physical characteristics.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₃[Calculated]
Molecular Weight 259.10 g/mol [1]
Appearance Expected to be a white to off-white crystalline solid[Inferred from isomer]
CAS Number Not explicitly assigned in major databases. The isomer, Methyl 4-(bromomethyl)-3-methoxybenzoate, is registered under CAS 70264-94-7.[2][3][4][5]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with low solubility in water.[Inferred from isomer]
Spectroscopic Characterization (Predicted)

Spectroscopic analysis is crucial for confirming the identity and purity of Methyl 3-(bromomethyl)-4-methoxybenzoate. Below are the predicted key signals for ¹H NMR and ¹³C NMR spectroscopy.

¹H NMR (in CDCl₃):

  • ~3.90 ppm (s, 3H): Singlet corresponding to the three protons of the methyl ester (-COOCH₃).

  • ~3.95 ppm (s, 3H): Singlet from the three protons of the methoxy group (-OCH₃).

  • ~4.50 ppm (s, 2H): Singlet representing the two benzylic protons of the bromomethyl group (-CH₂Br).

  • ~6.90 ppm (d, 1H): Doublet for the aromatic proton at the C5 position.

  • ~7.80 ppm (d, 1H): Doublet for the aromatic proton at the C6 position.

  • ~7.90 ppm (s, 1H): Singlet for the aromatic proton at the C2 position.

¹³C NMR (in CDCl₃):

  • ~30 ppm: Benzylic carbon (-CH₂Br).

  • ~52 ppm: Methyl ester carbon (-COOCH₃).

  • ~56 ppm: Methoxy carbon (-OCH₃).

  • ~110-135 ppm: Aromatic carbons.

  • ~160 ppm: Carbonyl carbon of the ester (-COO-).

Synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate

The most logical and established method for synthesizing Methyl 3-(bromomethyl)-4-methoxybenzoate is through the free-radical bromination of the corresponding methyl-substituted precursor, Methyl 4-methoxy-3-methylbenzoate. This reaction, a variation of the Wohl-Ziegler bromination, selectively targets the benzylic protons due to the stability of the resulting benzylic radical.[2]

Proposed Synthetic Workflow

Synthesis_Workflow start Methyl 4-methoxy-3-methylbenzoate product Methyl 3-(bromomethyl)-4-methoxybenzoate start->product Benzylic Bromination reagents N-Bromosuccinimide (NBS) Radical Initiator (AIBN) reagents->product solvent Solvent (e.g., CCl₄ or Ethyl Acetate) solvent->product

Caption: Proposed synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate.

Detailed Experimental Protocol

This protocol is based on well-established procedures for benzylic bromination of similar substrates.[4]

Materials:

  • Methyl 4-methoxy-3-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or Ethyl Acetate

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4-methoxy-3-methylbenzoate (1 equivalent) in the chosen solvent (e.g., CCl₄).

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After completion, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure Methyl 3-(bromomethyl)-4-methoxybenzoate.

Chemical Reactivity and Synthetic Applications

The primary site of reactivity in Methyl 3-(bromomethyl)-4-methoxybenzoate is the benzylic bromide. This functional group is an excellent electrophile and readily participates in nucleophilic substitution reactions, typically via an Sₙ2 mechanism. This reactivity allows for the facile introduction of the substituted benzyl moiety into a wide range of molecules.

Nucleophilic Substitution Reactions

The bromomethyl group can be displaced by a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Reactivity_Diagram cluster_products Products reactant Methyl 3-(bromomethyl)-4-methoxybenzoate -CH₂Br ether Ether (-CH₂OR) reactant->ether RO⁻ thioether Thioether (-CH₂SR) reactant->thioether RS⁻ amine Amine (-CH₂NR₂) reactant->amine R₂NH ester Ester (-CH₂OCOR) reactant->ester RCOO⁻

Caption: Reactivity of the benzylic bromide with various nucleophiles.

Role in Drug Discovery and Development

While specific applications for this isomer are not widely documented, its structural motifs suggest its utility as a key intermediate in the synthesis of complex organic molecules with potential biological activity. Its isomer, Methyl 4-(bromomethyl)-3-methoxybenzoate, is a known intermediate in the synthesis of Zafirlukast, an anti-asthma medication, and has been utilized in the development of HIV entry inhibitors.[2][4] It is plausible that Methyl 3-(bromomethyl)-4-methoxybenzoate could serve as a building block for analogous or novel therapeutic agents.

Safety and Handling

Benzylic bromides are generally classified as lachrymators and are irritants to the skin, eyes, and respiratory system. Therefore, proper safety precautions are essential when handling Methyl 3-(bromomethyl)-4-methoxybenzoate.

Hazard Statements (Predicted based on isomer):

  • H315: Causes skin irritation.[1]

  • H317: May cause an allergic skin reaction.[1]

  • H318: Causes serious eye damage.[1]

  • H410: Very toxic to aquatic life with long-lasting effects.[1]

Precautionary Measures:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

Methyl 3-(bromomethyl)-4-methoxybenzoate is a valuable, albeit less-documented, synthetic intermediate. Its preparation via benzylic bromination of the corresponding methyl-substituted precursor is a straightforward and efficient process. The high reactivity of the bromomethyl group towards nucleophilic substitution makes it a versatile building block for introducing a functionalized benzyl moiety in the synthesis of complex organic molecules. While its specific applications are yet to be widely reported, its potential in medicinal chemistry and materials science is significant, warranting further investigation by the scientific community. This guide provides a foundational understanding for researchers to safely handle and effectively utilize this compound in their synthetic endeavors.

References

  • Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • Google Patents. (n.d.). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • PubChem. (n.d.). Methyl 4-(bromomethyl)-3-methoxybenzoate. Retrieved from [Link]

  • TransWorld Chemicals. (n.d.). Methyl 4-(bromomethyl)-3-methoxybenzoate. Retrieved from [Link]

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The Unseen Catalyst: A Technical Guide to Methyl 3-(bromomethyl)-4-methoxybenzoate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(bromomethyl)-4-methoxybenzoate, a seemingly unassuming crystalline powder, represents a cornerstone in the edifice of modern medicinal chemistry. While its name may not be widely recognized outside of specialized research circles, its impact is felt by millions through the availability of advanced therapeutics. This technical guide provides an in-depth exploration of this pivotal synthetic intermediate, from its synthesis and characterization to its critical role in the development of life-changing pharmaceuticals. We will delve into the causality behind experimental choices in its preparation and application, offering a resource for researchers, scientists, and drug development professionals to fully leverage the potential of this versatile molecule.

Introduction and Historical Context

Methyl 3-(bromomethyl)-4-methoxybenzoate (CAS No. 70264-94-7) is a bifunctional organic compound featuring a reactive bromomethyl group and a methyl ester on a methoxy-substituted benzene ring.[1][2] This unique combination of functional groups makes it an exceptionally valuable building block in multi-step organic synthesis.

While the precise moment of its initial discovery is not prominently documented, the scientific literature indicates its emergence as a compound of significant interest in the late 1980s. Its rise to prominence is intrinsically linked to the intensive research and development efforts focused on peptidoleukotriene antagonists. These antagonists were sought after for their potential to treat inflammatory conditions, most notably asthma. The structural framework of Methyl 3-(bromomethyl)-4-methoxybenzoate proved to be an ideal starting point for constructing the complex molecular architectures required to effectively block leukotriene receptors. Its application in the synthesis of the asthma medication Zafirlukast is a testament to its enduring importance in pharmaceutical manufacturing.[3][4][5][6]

Synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate: A Tale of Radical Bromination

The most prevalent and efficient method for the synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate is the free-radical bromination of the benzylic methyl group of its precursor, methyl 3-methoxy-4-methylbenzoate. This reaction, a variation of the Wohl-Ziegler bromination, selectively targets the C-H bonds of the methyl group due to their lower bond dissociation energy compared to the aromatic C-H bonds.

Core Reaction Scheme:

Synthesis_Scheme Precursor Methyl 3-methoxy-4-methylbenzoate Product Methyl 3-(bromomethyl)-4-methoxybenzoate Precursor->Product Free-Radical Bromination Reagents NBS or Br₂ Radical Initiator (AIBN or Benzoyl Peroxide) Solvent (e.g., CCl₄, Ethyl Acetate)

Caption: General synthesis scheme for Methyl 3-(bromomethyl)-4-methoxybenzoate.

Experimental Protocols

Two common protocols are presented below, differing primarily in the choice of brominating agent and radical initiator. The choice between N-bromosuccinimide (NBS) and liquid bromine often comes down to ease of handling and safety considerations, with NBS being a solid and generally safer to use.

Protocol 1: Synthesis using N-Bromosuccinimide (NBS) and a Photochemical Initiator

This method is favored for its relatively mild conditions and high yields. The use of a UV lamp provides the energy to initiate the radical chain reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, a magnetic stirrer, and a UV immersion lamp, dissolve methyl 3-methoxy-4-methylbenzoate (0.1 mol) and N-bromosuccinimide (0.105 mol) in 150 ml of ethyl acetate.

  • Initiation: Cool the mixture to 0-5°C and irradiate with the UV lamp.

  • Reaction Monitoring: Maintain the temperature and irradiation for approximately 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, transfer the mixture to a separatory funnel and extract with 150 ml of water to remove the succinimide byproduct.

  • Isolation: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, typically colorless crystals, can be further purified by recrystallization from a mixture of n-heptane and ethyl acetate (2:1 ratio) to yield the final product with a purity of ≥98.0%.

Protocol 2: Synthesis using Bromine and a Chemical Initiator

This classic approach utilizes liquid bromine and a chemical radical initiator like 2,2'-azobis(2-methyl-propionitrile) (AIBN).

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a dropping funnel, dissolve methyl 3-methoxy-4-methylbenzoate (10 grams) and AIBN (25 milligrams) in carbon tetrachloride (200 mL).

  • Initiation: Heat the solution to a gentle reflux.

  • Addition of Bromine: Add bromine (9 grams) dropwise from the dropping funnel over a period of time.

  • Reaction Completion: Continue heating at reflux for 1 hour after the addition of bromine is complete, then stir at room temperature overnight.

  • Work-up: Evaporate the carbon tetrachloride under reduced pressure. Dissolve the residue in diethyl ether and wash with water.

  • Isolation: Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.[7]

Workflow Diagram

Experimental_Workflow start Start reactants Dissolve Precursor & Initiator in Solvent start->reactants initiation Initiate Radical Reaction (UV Light or Heat) reactants->initiation bromination Add Brominating Agent (NBS or Bromine) initiation->bromination monitoring Monitor Reaction (e.g., TLC) bromination->monitoring workup Aqueous Work-up (Remove Byproducts) monitoring->workup drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying concentration Concentrate in vacuo drying->concentration purification Recrystallization concentration->purification product Pure Product purification->product

Caption: A generalized experimental workflow for the synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate.

Physicochemical and Spectroscopic Characterization

Accurate characterization of Methyl 3-(bromomethyl)-4-methoxybenzoate is crucial for its use in pharmaceutical synthesis. Below is a summary of its key properties.

Table 1: Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₁₀H₁₁BrO₃[1][2]
Molecular Weight 259.10 g/mol [1][2]
CAS Number 70264-94-7[1][2]
Appearance White to off-white crystalline powder
Melting Point 92-94 °C[2]
Boiling Point 324.2 ± 32.0 °C (Predicted)[2]
Solubility Sparingly soluble in chloroform and methanol[2][8]

Table 2: Spectroscopic Data

TechniqueData
¹H NMR (CDCl₃) δ (ppm): 7.65-7.00 (m, 3H, Ar-H), 4.45 (s, 2H, -CH₂Br), 3.92 (s, 3H, -OCH₃ or -COOCH₃), 3.90 (s, 3H, -OCH₃ or -COOCH₃)
¹³C NMR Expected peaks around: 166 (C=O), 158 (C-O), 133, 130, 123, 111 (Aromatic C), 56 (-OCH₃), 52 (-COOCH₃), 32 (-CH₂Br)
Mass Spectrometry Molecular Ion (M⁺): Expected isotopic pattern for Bromine at m/z 258 and 260
Infrared (IR) Characteristic peaks expected for: C=O stretch (~1720 cm⁻¹), C-O stretch (~1250 cm⁻¹), C-Br stretch (~650 cm⁻¹)

Applications in Drug Development: The Synthesis of Zafirlukast

The primary application of Methyl 3-(bromomethyl)-4-methoxybenzoate is as a crucial intermediate in the synthesis of Zafirlukast, a leukotriene receptor antagonist used for the maintenance treatment of asthma.[3][4][5][6] In this synthesis, the electrophilic benzylic carbon of the bromomethyl group is susceptible to nucleophilic attack, allowing for the coupling of the benzoate moiety to a substituted indole core.

Role in the Zafirlukast Synthesis Pathway

Zafirlukast_Synthesis cluster_0 Key Coupling Step Indole 1-Methyl-5-nitro-indole Coupled Coupled Intermediate Indole->Coupled Nucleophilic Substitution Intermediate Methyl 3-(bromomethyl)-4- methoxybenzoate Intermediate->Coupled Zafirlukast Zafirlukast Coupled->Zafirlukast Further Transformations (Reduction, Amidation, etc.)

Caption: The pivotal role of Methyl 3-(bromomethyl)-4-methoxybenzoate in the synthesis of Zafirlukast.

The reaction involves the alkylation of a 1-methyl-5-nitro-indole derivative with Methyl 3-(bromomethyl)-4-methoxybenzoate.[3] This is a critical carbon-carbon bond-forming step that joins the two key fragments of the final drug molecule. Subsequent chemical transformations, including reduction of the nitro group, hydrolysis of the ester, and amidation, ultimately yield Zafirlukast.[9]

Conclusion

Methyl 3-(bromomethyl)-4-methoxybenzoate is a prime example of a molecule whose importance is defined by its utility. Its straightforward yet elegant synthesis, coupled with the strategic placement of reactive functional groups, has made it an indispensable tool for medicinal chemists. The successful development of Zafirlukast and other peptidoleukotriene antagonists is a direct result of the synthetic possibilities unlocked by this key intermediate. As the quest for novel therapeutics continues, the principles demonstrated by the synthesis and application of Methyl 3-(bromomethyl)-4-methoxybenzoate will undoubtedly continue to inspire the design and creation of future generations of life-saving drugs.

References

  • Paladugu, S., & Mainkar, P. S. (2018). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. ACS Omega, 3(4), 4169–4175. [Link]

  • Reddy, M. S., et al. (2009). Processes for preparing zafirlukast.
  • Zupet, R., et al. (2002). Process for the preparation of zafirlukast.
  • Goverdhan, G., et al. (2010). An Improved Process For The Preparation Of Zafirlukast. Quick Company. [Link]

  • Kende, A. S., & Curran, D. P. (1979). Regiochemical control in dihydrophenanthrene synthesis. A photochemical total synthesis of juncusol. Journal of the American Chemical Society, 101(7), 1857–1864. [Link]

  • Goverdhan, G., et al. (2011). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. [Link]

  • PubChem. (n.d.). Methyl 4-(bromomethyl)-3-methoxybenzoate. National Center for Biotechnology Information. [Link]

  • Journal of the American Chemical Society, 101(15). (1979). [Link]

  • PubChem. (n.d.). Methyl 4-(bromomethyl)benzoate. National Center for Biotechnology Information. [Link]

  • Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. (2015). The Royal Society of Chemistry. [Link]

  • NIST. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. National Institute of Standards and Technology. [Link]

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An In-Depth Technical Guide to the Reactivity Profile of Methyl 3-(bromomethyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Synthesis

Methyl 3-(bromomethyl)-4-methoxybenzoate is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its strategic placement of a reactive benzylic bromide, an electron-donating methoxy group, and a methyl ester on an aromatic scaffold makes it a valuable intermediate for constructing complex molecular architectures. Notably, this class of molecule serves as a key precursor in the synthesis of various pharmaceutical agents.[1][2]

This guide provides a comprehensive overview of the core reactivity of Methyl 3-(bromomethyl)-4-methoxybenzoate. We will delve into its synthesis, explore its primary reaction pathways with detailed mechanistic insights, and provide field-proven protocols to empower researchers in leveraging its full synthetic potential. The discussion is grounded in the principles of physical organic chemistry to explain the causality behind its reactivity and the strategic choices made during experimental design.

Section 1: Synthesis via Radical Bromination

The most direct and industrially relevant method for preparing Methyl 3-(bromomethyl)-4-methoxybenzoate is through the free-radical bromination of its precursor, Methyl 3-methyl-4-methoxybenzoate. This transformation, a variation of the Wohl-Ziegler reaction, selectively targets the benzylic protons of the methyl group, which are significantly weaker and more susceptible to radical abstraction than the aromatic C-H bonds.[3]

Mechanistic Rationale

The reaction proceeds via a classic free-radical chain mechanism, which can be broken down into three key stages:

  • Initiation: A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, is homolytically cleaved by heat or UV light to generate initial radicals.[4]

  • Propagation: A bromine radical (Br•), generated from the reaction of the initiator with the bromine source (NBS or Br₂), abstracts a hydrogen atom from the benzylic methyl group of the substrate. This forms a resonance-stabilized benzyl radical. This radical then reacts with another molecule of the bromine source to yield the desired product and a new bromine radical, which continues the chain.

  • Termination: The reaction concludes when two radicals combine in various ways to form stable, non-radical species.

The choice of a non-polar solvent, such as carbon tetrachloride (historically) or chlorobenzene, is critical.[4][5] These solvents are poor hydrogen-atom donors and do not interfere with the radical chain process, ensuring high selectivity for benzylic bromination.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product A Methyl 3-methyl-4-methoxybenzoate E Combine reactants in solvent. Heat to reflux / Irradiate with UV light. A->E B N-Bromosuccinimide (NBS) or Bromine (Br₂) B->E C Radical Initiator (AIBN) C->E D Solvent (e.g., Chlorobenzene) D->E F Cool and filter off succinimide (if NBS used) E->F G Wash with H₂O and brine F->G H Dry organic layer (e.g., Na₂SO₄) G->H I Concentrate in vacuo H->I J Recrystallize from appropriate solvent (e.g., heptane/ethyl acetate) I->J K Methyl 3-(bromomethyl)-4-methoxybenzoate J->K

Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established methods for the synthesis of the isomeric Methyl 4-(bromomethyl)-3-methoxybenzoate, as specific examples for the title compound are less common but follow identical principles.[4][5]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 3-methyl-4-methoxybenzoate (1.0 eq), N-bromosuccinimide (NBS, 1.05-1.1 eq), and a catalytic amount of AIBN (0.02 eq).

  • Solvent Addition: Add a suitable solvent, such as chlorobenzene or ethyl acetate (approx. 8-10 mL per gram of starting material).

  • Initiation: While stirring, heat the mixture to reflux (typically 80-120 °C, depending on the solvent) or illuminate with a UV lamp at a lower temperature (0-5 °C) for 2-4 hours.[4] The choice between thermal and photochemical initiation depends on the scale and available equipment; both are effective at generating the necessary radical intermediates.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If NBS was used, the byproduct succinimide will precipitate and can be removed by filtration.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine to remove any remaining water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be further purified by recrystallization from a solvent system like n-heptane/ethyl acetate to yield the pure product.[4]

ParameterCondition A (Thermal)Condition B (Photochemical)[4]
Brominating Agent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)
Initiator AIBN (catalytic)UV Immersion Lamp
Solvent ChlorobenzeneEthyl Acetate
Temperature Reflux0-5 °C
Typical Yield 90%95%

Section 2: Core Reactivity - Nucleophilic Substitution (SN2)

The cornerstone of Methyl 3-(bromomethyl)-4-methoxybenzoate's reactivity lies in its benzylic bromide functional group. The carbon of the bromomethyl group is a potent electrophile, making the molecule an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.[3]

Mechanistic Principles

The SN2 reaction at the benzylic position is highly favored for several reasons:

  • Excellent Leaving Group: The bromide ion (Br⁻) is a stable anion and therefore an excellent leaving group, facilitating the cleavage of the C-Br bond.

  • Unhindered Reaction Center: As a primary halide, the electrophilic carbon is sterically accessible, allowing for easy backside attack by a nucleophile.[6]

  • Benzylic Stabilization: The transition state of the SN2 reaction is stabilized by the adjacent aromatic ring, which can delocalize electron density through its π-system. This lowers the activation energy of the reaction compared to a simple alkyl halide.

The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group, leading to an inversion of stereochemistry if the carbon were chiral.

Caption: General Sₙ2 mechanism for the title compound.

This high reactivity makes the compound an ideal electrophilic building block for introducing the 3-(methoxycarbonyl)-6-methoxybenzyl moiety into a wide range of molecules, a common strategy in the synthesis of pharmaceuticals.[2][3]

Scope and Applications

A diverse array of nucleophiles can be employed to displace the benzylic bromide, leading to the formation of new carbon-heteroatom and carbon-carbon bonds.

Nucleophile ClassExample NucleophileResulting LinkageProduct Type
Alcohols/Phenols RO⁻ / ArO⁻C-OEther
Thiols/Thiophenols RS⁻ / ArS⁻C-SThioether
Amines R₂NHC-NTertiary Amine
Carboxylates RCOO⁻C-OEster
Cyanide CN⁻C-CNitrile
Azide N₃⁻C-NAzide
Enolates R-CO-CH⁻-CO-RC-Cβ-Dicarbonyl
Representative Protocol: Ether Synthesis
  • Base Treatment: In a suitable polar aprotic solvent (e.g., DMF, Acetone), dissolve the chosen alcohol or phenol (1.0-1.2 eq). Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq) to deprotonate the alcohol and generate the corresponding alkoxide/phenoxide nucleophile in situ.

  • Addition of Electrophile: To the stirred suspension, add a solution of Methyl 3-(bromomethyl)-4-methoxybenzoate (1.0 eq) in the same solvent.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C until the starting material is consumed (monitor by TLC).

  • Quenching and Work-up: Carefully quench the reaction with water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to obtain the desired ether.

Section 3: Advanced Reactivity - Palladium-Catalyzed Cross-Coupling

While nucleophilic substitution is the dominant reaction pathway, the benzylic C(sp³)-Br bond can also participate in certain palladium-catalyzed cross-coupling reactions. This mode of reactivity is less common than for aryl halides but has emerged as a powerful tool for forming C(sp³)-C(sp²) and C(sp³)-C(sp³) bonds.[7][8][9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction typically couples organoboron compounds with C(sp²)-halides. However, specialized conditions have been developed to facilitate the coupling of benzylic halides.[7][8] The key challenge is that the oxidative addition of a C(sp³)-Br bond to Pd(0) is often slower than for a C(sp²)-Br bond, and β-hydride elimination can be a competing side reaction if applicable.

Successful protocols often utilize electron-rich, bulky phosphine ligands (e.g., JohnPhos) and specific base/solvent systems, sometimes under microwave irradiation to accelerate the reaction.[7][10]

G Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)L₂(Br) PdII_2 Ar-Pd(II)L₂(R') PdII_1->PdII_2 Transmetalation Product Ar-R' PdII_2->Product Reductive Elimination PdII_3 Ar-Pd(II)L₂(R') Start Ar-Br (Benzylic Bromide) Start->PdII_1 Oxidative Addition Boronic R'-B(OR)₂ Base Base

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling of a benzylic bromide.

Heck-Mizoroki Reaction

The Heck reaction involves the coupling of a halide with an alkene.[11][12] While typically used with aryl or vinyl halides, Heck-type reactions of benzylic halides are also known. The reaction proceeds through oxidative addition of the C-Br bond to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the substituted alkene product.[13][14]

Sonogashira Coupling: A Cautionary Note

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides.[15] Standard Sonogashira conditions are generally not effective for benzylic bromides.[16] The direct coupling at the C(sp³)-Br center is mechanistically challenging. Some specialized, tandem, or "unexpected" domino reactions involving benzyl halides and alkynes have been reported, but these are not considered standard transformations and often lead to complex products.[17] For synthetic planning, it is advisable to avoid assuming a standard Sonogashira outcome with this substrate.

Conclusion

Methyl 3-(bromomethyl)-4-methoxybenzoate is a powerful and versatile synthetic intermediate whose reactivity is dominated by the electrophilic nature of its benzylic carbon. Its primary and most reliable mode of reaction is the SN2 displacement of the bromide with a wide variety of nucleophiles, providing a robust method for elaborating molecular structures. Furthermore, the potential for this substrate to engage in more advanced palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, opens additional avenues for carbon-carbon bond formation, albeit requiring more specialized conditions. A thorough understanding of these reactivity profiles allows the modern chemist to strategically and effectively incorporate this valuable building block into complex synthetic campaigns, particularly in the pursuit of novel therapeutics.

References

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A Technical Guide to the Electrophilicity and Synthetic Utility of Methyl 3-(bromomethyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of Methyl 3-(bromomethyl)-4-methoxybenzoate, a versatile bifunctional reagent pivotal in modern organic synthesis. We will dissect the electronic and structural factors governing the reactivity of its benzylic carbon, offering a comprehensive resource for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of facts to explain the underlying principles that make this compound an indispensable tool in the construction of complex molecular architectures.

Introduction: The Strategic Importance of Substituted Benzylic Halides

Benzylic halides are a class of organic compounds characterized by a halogen atom attached to a carbon atom that is directly bonded to a benzene ring.[1][2] This structural motif imparts a unique reactivity profile, making them highly valuable precursors in synthetic chemistry. The benzylic position is exceptionally reactive towards nucleophilic substitution, a consequence of the resonance stabilization of reaction intermediates and transition states involving the adjacent aromatic ring.[3][4] This enhanced reactivity allows for the facile introduction of a functionalized benzyl group into a wide array of molecules, a common strategy in the synthesis of pharmaceuticals and other bioactive compounds.[5]

Methyl 3-(bromomethyl)-4-methoxybenzoate is a prime example of a strategically functionalized benzylic halide. Its structure incorporates a reactive bromomethyl group, an electron-donating methoxy group, and an electron-withdrawing methyl ester group.[6] This specific arrangement of substituents fine-tunes the electrophilicity of the benzylic carbon, making it a highly selective and predictable building block in complex synthetic sequences.[6][7] Notably, it serves as a key intermediate in the synthesis of Zafirlukast, a leukotriene receptor antagonist for the management of chronic asthma, as well as in the development of HIV entry inhibitors and steroid 5α-reductase inhibitors.[6][8][9]

The Electronic Landscape: Modulating Reactivity at the Benzylic Carbon

The electrophilicity of the benzylic carbon in Methyl 3-(bromomethyl)-4-methoxybenzoate is a direct consequence of the interplay between the electronic effects of the substituents on the aromatic ring. Understanding these effects is crucial for predicting and controlling the outcome of its reactions.

The Dual Nature of the Methoxy Group

The methoxy group (-OCH₃) at the 4-position exhibits a dual electronic character. Through resonance, the lone pairs on the oxygen atom can delocalize into the benzene ring, increasing the electron density, particularly at the ortho and para positions.[10][11] This electron-donating resonance effect (+R) helps to stabilize a developing positive charge on the benzylic carbon in an Sₙ1-type mechanism. Conversely, the high electronegativity of the oxygen atom also leads to an electron-withdrawing inductive effect (-I) through the sigma bond framework.[11] In the case of a para-methoxy group, the resonance effect typically dominates, leading to an overall electron-donating character that can enhance the rate of reactions proceeding through a carbocation intermediate.[12]

The Influence of the Methyl Ester Group

The methyl ester group (-COOCH₃) at the 3-position is a meta-directing, electron-withdrawing group (-I, -R). It deactivates the benzene ring towards electrophilic aromatic substitution and influences the electron distribution within the ring. Its presence meta to the bromomethyl group has a less direct, but still significant, impact on the benzylic carbon's reactivity compared to an ortho or para substituent.

The interplay of these electronic effects is visualized in the diagram below:

G cluster_molecule Electronic Effects on Methyl 3-(bromomethyl)-4-methoxybenzoate C1 C C3 C C1->C3 C2 C C6 C C2->C6 C3->C2 OCH3 H₃CO C3->OCH3 C4 C C4->C1 BrCH2 H₂C-Br C4->BrCH2 C5 C C5->C4 COOCH3 O=C-OCH₃ C5->COOCH3 C6->C5 Resonance Resonance Effect (+R) Electron Donating Inductive Inductive/Resonance Effect (-I, -R) Electron Withdrawing

Caption: Electronic influences on the benzylic carbon.

Reaction Mechanisms: A Dichotomy of Sₙ1 and Sₙ2 Pathways

A hallmark of benzylic halides is their ability to undergo nucleophilic substitution through both Sₙ1 and Sₙ2 mechanisms.[13][14][15] The preferred pathway is dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the steric hindrance around the benzylic carbon.[16][17]

  • Sₙ1 Pathway: In the presence of a weak nucleophile and a polar protic solvent, the reaction can proceed via an Sₙ1 mechanism. The rate-determining step is the departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. The electron-donating methoxy group can further stabilize this intermediate, accelerating the reaction rate.[3]

  • Sₙ2 Pathway: With a strong nucleophile and a polar aprotic solvent, the reaction favors an Sₙ2 pathway. This is a concerted, one-step mechanism where the nucleophile attacks the electrophilic benzylic carbon from the backside, displacing the bromide ion.[5] Given that Methyl 3-(bromomethyl)-4-methoxybenzoate is a primary benzylic halide, the Sₙ2 pathway is often favored due to minimal steric hindrance.[18]

The choice of reaction conditions is therefore a critical parameter for achieving the desired synthetic outcome.

G cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway start_sn1 Methyl 3-(bromomethyl)-4-methoxybenzoate intermediate Resonance-Stabilized Benzylic Carbocation start_sn1->intermediate Loss of Br⁻ (Slow, Rate-Determining) start_sn2 Methyl 3-(bromomethyl)-4-methoxybenzoate product_sn1 Substituted Product intermediate->product_sn1 Nucleophilic Attack (Fast) transition Pentacoordinate Transition State start_sn2->transition Nucleophilic Attack product_sn2 Substituted Product transition->product_sn2 Loss of Br⁻

Caption: Competing SN1 and SN2 reaction pathways.

Synthetic Protocols and Methodologies

The utility of Methyl 3-(bromomethyl)-4-methoxybenzoate is best illustrated through its synthesis and subsequent application in nucleophilic substitution reactions.

Synthesis via Radical Bromination

The most common and efficient method for the preparation of Methyl 3-(bromomethyl)-4-methoxybenzoate is the free-radical bromination of the corresponding methyl-substituted precursor, Methyl 3-methoxy-4-methylbenzoate.[19][20][21] This reaction, often a Wohl-Ziegler bromination, selectively targets the benzylic protons due to the stability of the resulting benzylic radical.[6][22]

Table 1: Comparison of Bromination Protocols

ParameterProtocol 1: Bromine/AIBN[19]Protocol 2: NBS/UV Light[20][21]
Brominating Agent Bromine (Br₂)N-Bromosuccinimide (NBS)
Initiator 2,2'-Azobis(2-methylpropionitrile) (AIBN)UV light
Solvent Carbon tetrachloride (Note: toxic)[20]Ethyl acetate or Chlorobenzene[20]
Yield ~Crude product reported90-95%[20][21]
Safety/Environmental Uses highly toxic solvent.Avoids carbon tetrachloride.

Experimental Protocol: Synthesis using N-Bromosuccinimide (NBS) [20][21]

  • Reaction Setup: In a suitable reaction vessel equipped with a UV immersion lamp, dissolve Methyl 3-methoxy-4-methylbenzoate (1.0 eq) and N-bromosuccinimide (1.05-1.2 eq) in ethyl acetate or chlorobenzene.

  • Initiation: Cool the mixture to 0-5°C and irradiate with the UV lamp to initiate the radical chain reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed (typically 4 hours).

  • Work-up: Upon completion, extract the reaction mixture with water to remove the succinimide byproduct.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., n-heptane/ethyl acetate) to yield colorless crystals.

Application in Nucleophilic Substitution: A Model Reaction

The high electrophilicity of the benzylic carbon makes Methyl 3-(bromomethyl)-4-methoxybenzoate an excellent substrate for Sₙ2 reactions. A representative example is the synthesis of 4-methoxymethylbenzoic acid derivatives, which are valuable intermediates in medicinal chemistry.[23]

Experimental Protocol: Synthesis of a Benzyl Ether

  • Nucleophile Generation: In a round-bottomed flask, prepare a solution of a nucleophile, for example, sodium methoxide, by dissolving sodium metal in anhydrous methanol under an inert atmosphere.

  • Reaction: To the solution of the nucleophile, add a solution of Methyl 3-(bromomethyl)-4-methoxybenzoate (1.0 eq) in a suitable solvent like THF or DMF dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material. Gentle heating may be required to drive the reaction to completion.

  • Quenching and Work-up: Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

Confirmation of the structure and purity of Methyl 3-(bromomethyl)-4-methoxybenzoate is typically achieved through standard spectroscopic techniques.

Table 2: Key Spectroscopic Data

TechniqueExpected Signals[6][19]
¹H NMR (CDCl₃) δ ~7.6-7.0 (m, 3H, Ar-H), δ ~4.45 (s, 2H, -CH₂Br), δ ~3.92 (s, 3H, Ar-OCH₃ or -COOCH₃), δ ~3.9 (s, 3H, Ar-OCH₃ or -COOCH₃)
¹³C NMR Signals corresponding to aromatic carbons, the benzylic carbon (~30-35 ppm), methoxy carbon (~55-60 ppm), ester methyl carbon (~50-55 ppm), and the ester carbonyl carbon (~165-170 ppm).
Mass Spec (MS) Molecular ion peak corresponding to the molecular weight (259.1 g/mol ).[24][25]
Melting Point 87-96 °C[25]

Conclusion

Methyl 3-(bromomethyl)-4-methoxybenzoate is a highly valuable and versatile synthetic intermediate. Its reactivity is governed by the electrophilic nature of the benzylic carbon, which is subtly modulated by the electronic effects of the methoxy and methyl ester substituents. The ability to readily undergo nucleophilic substitution via both Sₙ1 and Sₙ2 pathways provides synthetic chemists with a flexible tool for the construction of complex molecules. A thorough understanding of its electronic properties and reactivity patterns, as detailed in this guide, is essential for its effective application in research and development, particularly in the synthesis of novel therapeutic agents.

References

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An In-depth Technical Guide to the Stability and Degradation of Methyl 3-(bromomethyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the chemical stability and degradation pathways of Methyl 3-(bromomethyl)-4-methoxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with field-proven methodologies to offer a robust framework for stability assessment. We will explore the molecule's intrinsic reactivity, detail its primary degradation mechanisms, and provide validated experimental protocols for conducting forced degradation studies in line with regulatory expectations.

Introduction: The Critical Role of Stability in Synthesis and Development

Methyl 3-(bromomethyl)-4-methoxybenzoate is a key synthetic intermediate, valued for its utility in constructing more complex molecular architectures, particularly in the pharmaceutical industry. Its structure incorporates a reactive benzylic bromide, making it an excellent alkylating agent for introducing the methoxy-substituted benzyl moiety. However, the very features that make this compound a versatile reagent also render it susceptible to degradation.

Understanding the chemical stability of an intermediate or an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a cornerstone of drug development.[1] The chemical integrity of a substance directly impacts its purity, potency, and safety.[2] Degradation can lead to the formation of impurities that may be toxic, reduce the therapeutic efficacy of the final drug product, or interfere with analytical testing.[3] Therefore, a thorough investigation of a molecule's stability profile is a scientific necessity and a regulatory requirement, essential for developing stable formulations, defining appropriate storage conditions, and establishing a valid shelf-life.[1][4]

This guide is structured to provide a holistic understanding of Methyl 3-(bromomethyl)-4-methoxybenzoate's stability, moving from its inherent chemical properties to the practical application of stress testing and analysis.

Molecular Profile and Intrinsic Reactivity

To predict the stability of Methyl 3-(bromomethyl)-4-methoxybenzoate, we must first analyze its constituent functional groups and their electronic interplay.

  • Chemical Structure:

    • IUPAC Name: methyl 4-(bromomethyl)-3-methoxybenzoate[5]

    • CAS Number: 70264-94-7[5][6]

    • Molecular Formula: C₁₀H₁₁BrO₃[5]

    • Molecular Weight: 259.10 g/mol [5]

The molecule's reactivity is primarily dictated by three key features:

  • Benzylic Bromide: This is the most reactive site. The carbon-bromine bond at the benzylic position is weakened because the transition states of both Sₙ1 and Sₙ2 reactions are stabilized by the adjacent aromatic ring.[7] This makes the compound highly susceptible to nucleophilic substitution reactions, most commonly hydrolysis. The benzylic position is also prone to oxidation.[7]

  • Benzoate Ester: The methyl ester group is susceptible to hydrolysis, a reaction that is catalyzed by both acid and base.[7][8] While generally more stable than the benzylic bromide, ester cleavage is a significant potential degradation pathway under specific pH conditions.[8]

  • Substituted Aromatic Ring: The benzene ring itself is relatively stable but can undergo photochemical degradation upon exposure to light, particularly UV radiation.[9][10] The methoxy group is an electron-donating substituent, which can influence the reactivity of the benzylic position and the aromatic ring.

Based on this analysis, the primary degradation pathways are anticipated to be hydrolysis of the benzylic bromide and, to a lesser extent, the methyl ester, followed by oxidation of the resulting benzylic alcohol.

Primary Degradation Pathways and Mechanisms

Forced degradation studies, conducted under conditions more severe than standard accelerated testing, are designed to deliberately degrade the molecule to identify its likely degradation products and elucidate its degradation pathways.[1][3][11] The principal mechanisms for Methyl 3-(bromomethyl)-4-methoxybenzoate are hydrolysis, oxidation, and photolysis.

Hydrolysis (Acidic, Basic, and Neutral)

Hydrolysis is the most probable degradation pathway due to the lability of the benzylic bromide.[12][13]

  • Mechanism 1: Hydrolysis of Benzylic Bromide: In the presence of water or other nucleophiles, the C-Br bond undergoes cleavage to form the corresponding benzyl alcohol, Methyl 3-(hydroxymethyl)-4-methoxybenzoate . This reaction can proceed under neutral, acidic, or basic conditions and is often the primary and most rapid degradation route.

  • Mechanism 2: Hydrolysis of Methyl Ester: Under acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, forming 3-(bromomethyl)-4-methoxybenzoic acid . Basic conditions, in particular, readily promote saponification.[7]

  • Sequential Degradation: It is plausible for both hydrolysis reactions to occur, leading to the formation of 3-(hydroxymethyl)-4-methoxybenzoic acid .

Oxidation

The benzylic carbon is susceptible to oxidation, especially if it is first hydrolyzed to a benzyl alcohol.[7][14][15]

  • Mechanism: Oxidation of Benzyl Alcohol: The primary degradation product, Methyl 3-(hydroxymethyl)-4-methoxybenzoate, can be oxidized. Mild oxidation would yield the aldehyde, Methyl 3-formyl-4-methoxybenzoate . More aggressive oxidation can lead to the formation of the carboxylic acid, resulting in 3-carboxy-4-methoxybenzoic acid methyl ester . Direct oxidation of the benzyl bromide to the aldehyde is also a known transformation.[16][17]

Photodegradation

Aromatic compounds are known to absorb light, which can lead to photochemical degradation.[9][10][18]

  • Mechanism: Photolytic Cleavage: Exposure to light, especially in the UV range (300-400 nm), can induce homolytic cleavage of the C-Br bond. This generates a benzylic radical and a bromine radical. These highly reactive species can then participate in a variety of secondary reactions, including dimerization, reaction with solvents, or reaction with oxygen, leading to a complex mixture of photoproducts.[10]

The primary degradation pathways are visualized in the diagram below.

DegradationPathways cluster_main Methyl 3-(bromomethyl)-4-methoxybenzoate cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation Parent Methyl 3-(bromomethyl)-4-methoxybenzoate Hydrolysis_Product_1 Methyl 3-(hydroxymethyl)-4-methoxybenzoate Parent->Hydrolysis_Product_1 H₂O (Neutral/Acid/Base) Hydrolysis_Product_2 3-(bromomethyl)-4-methoxybenzoic acid Parent->Hydrolysis_Product_2 H₂O (Acid/Base) Oxidation_Product_1 Methyl 3-formyl-4-methoxybenzoate Parent->Oxidation_Product_1 [O] (Direct) Photo_Product Benzylic Radicals + Complex Photoproducts Parent->Photo_Product hv (UV/Vis Light) Hydrolysis_Product_3 3-(hydroxymethyl)-4-methoxybenzoic acid Hydrolysis_Product_1->Hydrolysis_Product_3 H₂O (Acid/Base) Hydrolysis_Product_1->Oxidation_Product_1 [O] Hydrolysis_Product_2->Hydrolysis_Product_3 H₂O (Neutral/Acid/Base) Oxidation_Product_2 3-carboxy-4-methoxybenzoic acid methyl ester Oxidation_Product_1->Oxidation_Product_2 [O]

Caption: Primary degradation pathways of Methyl 3-(bromomethyl)-4-methoxybenzoate.

Experimental Design: Forced Degradation Protocols

A well-designed forced degradation study is essential for challenging the stability of the molecule and the specificity of the analytical method.[1][11] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify impurities without completely destroying the parent compound.[11] The following protocols serve as a validated starting point, though optimization based on preliminary results is encouraged.

Experimental Workflow

The overall process follows a systematic approach from stress application to data analysis.

ExperimentalWorkflow cluster_analytics Analysis start Prepare Stock Solution of Compound in Acetonitrile stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress neutralize Neutralize/Quench Reaction stress->neutralize At specified time points hplc Analyze via Stability-Indicating HPLC-UV neutralize->hplc lcms Identify Degradants via LC-MS hplc->lcms If unknown peaks > 0.1% report Report Results: - % Degradation - Impurity Profile - Proposed Pathways hplc->report nmr Isolate & Characterize Major Degradants via NMR lcms->nmr For structural confirmation lcms->report nmr->report

Caption: A typical workflow for a forced degradation study.

Protocols

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDurationRationale
Acid Hydrolysis 0.1 M HCl in 50:50 ACN:H₂O60 °C24 - 72 hoursTo induce acid-catalyzed hydrolysis of the ester and potentially the benzyl bromide.
Base Hydrolysis 0.1 M NaOH in 50:50 ACN:H₂ORoom Temp.2 - 8 hoursTo induce base-catalyzed hydrolysis (saponification) of the ester and substitution of the bromide.
Neutral Hydrolysis 50:50 ACN:H₂O (pH 7)60 °C24 - 72 hoursTo assess the impact of water alone, primarily targeting the labile benzyl bromide.
Oxidative 3% H₂O₂ in 50:50 ACN:H₂ORoom Temp.8 - 24 hoursTo simulate oxidative stress and identify oxidation products of the benzylic position.[14]
Thermal (Solid) Dry Heat80 °C7 daysTo evaluate the intrinsic thermal stability of the solid material.
Photostability ICH Q1B Option 2AmbientAs per ICHTo assess degradation upon exposure to UV and visible light, simulating storage conditions.

Step-by-Step Methodology (General Protocol):

  • Preparation: Prepare a stock solution of Methyl 3-(bromomethyl)-4-methoxybenzoate in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

  • Stress Application: For each condition (except thermal solid-state), mix the stock solution with the specified stress reagent in a 1:1 ratio. Protect oxidative and photostability samples from light until the designated exposure time. A control sample (dissolved in the mobile phase and kept at 5°C) should be prepared.

  • Incubation: Place the samples under the specified temperature and time conditions.

  • Sampling & Quenching: At appropriate time points, withdraw an aliquot of the stressed sample. For acid/base samples, neutralize with an equimolar amount of base/acid, respectively. Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method.

Analytical Techniques for Stability Assessment

A robust analytical strategy is crucial for separating, quantifying, and identifying degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone of stability testing.[19] A stability-indicating method must be able to resolve the main peak from all potential degradation products and impurities.

    • Typical Method:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

      • Detection: UV at a wavelength where the parent compound and key chromophoric degradants absorb (e.g., 254 nm).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is indispensable for identifying unknown degradation products.[19][20] By coupling the separation power of HPLC with the mass-resolving capability of MS, one can obtain the molecular weight of each impurity, providing strong evidence for its identity. Fragmentation data (MS/MS) can further elucidate the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of significant degradation products, isolation (e.g., via preparative HPLC) followed by NMR analysis is the gold standard.[19] NMR provides detailed information about the molecular structure, allowing for unambiguous identification.

Data Presentation

Results from the forced degradation study should be summarized clearly.

Table 2: Example Stability Data Summary

Stress ConditionTimeParent Compound Assay (%)Major Degradant 1 (%) (e.g., Benzyl Alcohol)Major Degradant 2 (%) (e.g., Benzoic Acid)Total Degradation (%)
Control (T=0) 0 hr100.0N/DN/D0.0
0.1 M HCl, 60°C 48 hr88.59.81.211.5
0.1 M NaOH, RT 4 hr82.15.212.117.9
3% H₂O₂, RT 12 hr91.36.5 (as aldehyde)N/D8.7
Photostability ICH95.22.10.54.8
N/D: Not Detected. Data are hypothetical and for illustrative purposes.

Conclusion and Best Practices for Handling and Storage

Methyl 3-(bromomethyl)-4-methoxybenzoate is a reactive molecule whose stability is primarily challenged by hydrolysis and oxidation . The benzylic bromide is the most labile functional group, readily converting to the corresponding alcohol in the presence of moisture. The methyl ester is also susceptible to hydrolysis, particularly under basic conditions.

Based on this comprehensive analysis, the following best practices are recommended:

  • Storage: The compound should be stored in a tightly sealed container to protect it from atmospheric moisture. Storage at reduced temperatures (e.g., 2-8 °C) in a dark environment is advisable to minimize hydrolytic, thermal, and photolytic degradation.

  • Handling: Avoid exposure to high humidity, strong acids, strong bases, and oxidizing agents. When used in reactions, an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Formulation Development: If this molecule were part of a drug formulation, careful consideration of excipients, pH, and packaging would be necessary to ensure long-term stability.[1]

By understanding the inherent reactivity and potential degradation pathways of Methyl 3-(bromomethyl)-4-methoxybenzoate, researchers can implement appropriate controls during synthesis, storage, and analysis, ensuring the quality and integrity of this valuable chemical intermediate.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Vertex AI Search.
  • Analytical Techniques In Stability Testing. Separation Science.
  • Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(9), 3235–3237.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Sharma, M., & Kothiyal, P. (2016). Forced Degradation Studies. MedCrave online.
  • McKay, G., & Rosario-Ortiz, F. L. (2009). Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 43(12), 4437–4443.
  • ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org.
  • Adimurthy, S., Ramachandraiah, G., Ghosh, P. K., & Bedekar, A. V. (2010). Conversion of Benzylic Bromides to Benzaldehydes Using Sodium Nitrate As an Oxidant. Organic Process Research & Development, 14(4), 965–968.
  • McKay, G., & Rosario-Ortiz, F. L. (2011). Mechanisms of the Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 45(19), 8262–8268.
  • Forced Degradation Testing. SGS Italy.
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  • Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry.
  • McQueen, A. D., et al. (2021). Photocatalytic Degradation of Polycyclic Aromatic Hydrocarbons in Water by 3D Printed TiO2 Composites. ACS ES&T Water, 1(7), 1636–1645.
  • Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. (2023, November 29). HunterLab.
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  • Cabeza, O., et al. (2019). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 12(15), 2376.
  • Aman, H., et al. (2025, October 28). Catalyst/Additive Free Oxidation of Benzyl Bromides to Benzaldehydes. ResearchGate.
  • Isotope experiment of benzyl bromide with water‐¹⁸O. ResearchGate.
  • Keefer, R. M., & Andrews, L. J. (1962). Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl Bromides. Journal of the American Chemical Society, 84(18), 3635–3638.
  • Leven, L., & Schnürer, A. (2005). Effects of temperature on biological degradation of phenols, benzoates and phthalates under methanogenic conditions. International Biodeterioration & Biodegradation, 55(2), 153-160.
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An In-depth Technical Guide to the Theoretical and Computational Analysis of Methyl 3-(bromomethyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 3-(bromomethyl)-4-methoxybenzoate is a substituted aromatic ester with significant potential as a reactive intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its structural isomer, methyl 4-(bromomethyl)-3-methoxybenzoate, is a known precursor in the synthesis of various therapeutic agents[1][2]. This guide provides a comprehensive theoretical framework for understanding the molecular properties of Methyl 3-(bromomethyl)-4-methoxybenzoate. By integrating proposed synthetic protocols with advanced computational chemistry techniques, we present a holistic approach to characterizing its structural, spectroscopic, and electronic properties. This document serves as a blueprint for researchers, scientists, and drug development professionals, detailing the causality behind methodological choices and establishing a self-validating system where theoretical predictions and experimental observations can be synergistically correlated.

A Note on Isomeric Specificity: The subject of this guide is Methyl 3-(bromomethyl)-4-methoxybenzoate . It is important to note that the majority of commercially available and published data, including CAS No. 70264-94-7, refers to its isomer, Methyl 4-(bromomethyl)-3-methoxybenzoate [1][3][4][5][6]. As no direct experimental or computational studies were found for the 3-(bromomethyl) isomer, this guide will proceed on a theoretical and predictive basis, extrapolating established methodologies from closely related analogues to construct a robust analytical framework for the target molecule.

Molecular Profile and Strategic Importance

Methyl 3-(bromomethyl)-4-methoxybenzoate is a multifunctional organic compound. Its core structure, a substituted benzene ring, contains three key functional groups: a methyl ester, a methoxy group, and a highly reactive bromomethyl group. The benzylic bromide is an excellent leaving group, making the methylene carbon highly susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility as a building block, allowing for the facile introduction of the methoxy-substituted benzoate moiety into larger molecular scaffolds. This versatility is critical in medicinal chemistry for the synthesis of novel bioactive compounds.

Synthesis and Spectroscopic Validation: A Proposed Workflow

The synthesis of the target molecule can be logically achieved via a free-radical bromination of the corresponding methyl-substituted precursor, Methyl 3-methyl-4-methoxybenzoate. This reaction, a variation of the Wohl-Ziegler bromination, specifically targets the benzylic protons due to their lower bond dissociation energy compared to aromatic protons[1].

Proposed Synthetic Protocol

The following protocol outlines a robust method for the synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 3-methyl-4-methoxybenzoate (1.0 eq.) in a suitable non-polar solvent such as carbon tetrachloride or chlorobenzene[2]. The choice of solvent is critical to prevent ionic side reactions and promote the free-radical pathway.

  • Initiator Addition: Add a catalytic amount of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02-0.05 eq.).

  • Bromination: To the heated, refluxing solution, add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise. NBS is the preferred brominating agent for benzylic positions as it maintains a low concentration of elemental bromine, suppressing undesired aromatic bromination[2].

  • Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Filter to remove the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: The crude product can be purified by recrystallization from a solvent system like hexane/ethyl acetate to yield Methyl 3-(bromomethyl)-4-methoxybenzoate as a crystalline solid.

G cluster_0 Synthesis Workflow A 1. Dissolve Methyl 3-methyl-4-methoxybenzoate & AIBN in CCl4 B 2. Heat to Reflux A->B C 3. Add N-Bromosuccinimide (NBS) Portion-wise B->C D 4. Monitor Reaction by TLC C->D E 5. Cool and Filter Succinimide D->E Reaction Complete F 6. Aqueous Work-up (Na2S2O3, Brine) E->F G 7. Dry, Concentrate & Purify (Recrystallization) F->G H Final Product: Methyl 3-(bromomethyl)-4-methoxybenzoate G->H

Caption: Proposed workflow for the synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate.

Spectroscopic Characterization (Predicted)

Confirmation of the synthesized structure relies on a combination of spectroscopic methods. Theoretical calculations, as described in Section 4, can predict these spectra with high accuracy, aiding in the interpretation of experimental data.

TechniquePredicted Key SignalsRationale
¹H NMR Singlet ~4.6-4.8 ppm (2H, -CH₂Br); Singlet ~3.9 ppm (3H, -OCH₃); Singlet ~3.8 ppm (3H, -COOCH₃); Aromatic protons (3H) in distinct patterns.The benzylic protons (-CH₂Br) are deshielded by the adjacent bromine atom. The two methoxy groups and the ester methyl group will appear as sharp singlets. The aromatic protons will show splitting patterns consistent with a 1,2,4-trisubstituted ring.
¹³C NMR Signal ~30-35 ppm (-CH₂Br); Signals ~52 ppm & ~56 ppm for the two -OCH₃ carbons; Signal ~166 ppm for the ester carbonyl (C=O).The carbon attached to bromine is shifted downfield. The ester carbonyl carbon is highly deshielded. The remaining aromatic and methyl carbons will appear in their expected regions.
FT-IR Strong absorption ~1720 cm⁻¹ (C=O stretch); Strong absorptions ~1250-1300 cm⁻¹ (C-O stretch); Absorption ~650 cm⁻¹ (C-Br stretch).These characteristic vibrational frequencies correspond to the key functional groups present in the molecule, providing a definitive fingerprint for identification.

Computational Methodology: A Framework for Prediction and Validation

To thoroughly investigate the properties of Methyl 3-(bromomethyl)-4-methoxybenzoate, we employ Density Functional Theory (DFT), a powerful quantum chemical method. DFT provides a balance between computational cost and accuracy, making it ideal for studying molecules of this size[7][8].

The Rationale for DFT: DFT calculations allow us to determine the molecule's most stable three-dimensional structure (geometry optimization), predict its vibrational frequencies (FT-IR/Raman spectra), calculate NMR chemical shifts, and analyze its electronic structure through frontier molecular orbitals and electrostatic potential maps[7][9]. This in silico analysis is invaluable for predicting reactivity and understanding spectroscopic data.

Our proposed workflow utilizes the widely-implemented B3LYP functional with the 6-311++G(d,p) basis set, a combination known to yield reliable results for organic molecules[7][9].

G cluster_1 Computational Analysis Workflow cluster_2 Electronic Properties Input Input Structure (Methyl 3-(bromomethyl)- 4-methoxybenzoate) Opt Geometry Optimization DFT: B3LYP/6-311++G(d,p) Finds lowest energy conformation Input->Opt Freq Frequency Calculation Verifies true minimum (no imaginary frequencies) Predicts IR/Raman Spectra Opt->Freq NMR NMR Calculation (GIAO) Predicts ¹H & ¹³C chemical shifts Freq->NMR FMO FMO Analysis (HOMO/LUMO) Freq->FMO MEP MEP Mapping Freq->MEP NBO NBO Analysis Freq->NBO Validation Compare with Experimental Data Freq->Validation NMR->Validation

Caption: A self-validating computational workflow using DFT.

In-Depth Computational Analysis (Theoretical)

The following sections detail the insights that can be gained from the computational workflow described above.

Optimized Molecular Geometry

Geometry optimization provides the most stable 3D arrangement of the atoms. This is crucial as the molecule's shape dictates its interactions with other molecules, including biological targets. Key predicted parameters would include the bond lengths of C-Br, C=O, and C-O, as well as the dihedral angles defining the orientation of the ester and methoxy groups relative to the benzene ring.

ParameterPredicted Value (Å or °)Significance
C-Br Bond Length~1.95 ÅIndicates the length and relative strength of the reactive benzylic bromide bond.
C=O Bond Length~1.21 ÅTypical double bond character of the ester carbonyl.
Ring-C-Br Angle~110°Defines the geometry at the reactive center.
C-O-C-C DihedralVariableDetermines the conformational preference of the methoxy and ester groups, which can influence crystal packing and receptor binding.
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron. For this molecule, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy and ester groups.

  • LUMO: Represents the ability to accept an electron. The LUMO is predicted to have significant density on the antibonding σ* orbital of the C-Br bond, confirming this site as the most electrophilic and susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a color-coded visualization of the total electronic density on the molecular surface. It provides a powerful visual guide to the molecule's reactivity.

  • Red Regions (Negative Potential): These areas are electron-rich and are the most likely sites for electrophilic attack. They are expected to be concentrated around the carbonyl oxygen of the ester group.

  • Blue Regions (Positive Potential): These areas are electron-poor and are the preferred sites for nucleophilic attack. A significant positive potential is expected around the benzylic methylene protons (-CH₂Br), further highlighting the reactivity of this group.

Application in Drug Discovery: A Molecular Docking Perspective

As a reactive intermediate, Methyl 3-(bromomethyl)-4-methoxybenzoate is typically used to synthesize larger, more complex drug candidates. However, the resulting molecular fragment is often critical for binding to a biological target. Computational techniques like molecular docking can predict how a final compound containing this moiety might interact with a protein's active site[10][11].

Docking Logic: The process involves placing the computationally optimized structure of a ligand (the drug candidate) into the binding site of a receptor (a protein). A scoring function then estimates the binding affinity, predicting the stability of the ligand-receptor complex[10]. The electronic properties derived from DFT, such as the MEP, are crucial for understanding potential interactions like hydrogen bonds and electrostatic contacts.

G cluster_0 Molecular Docking Logic Ligand Ligand Structure (Derived from our molecule) Optimized via DFT Docking Docking Algorithm (Generates Poses) Ligand->Docking Receptor Protein Receptor Structure (e.g., from PDB) Receptor->Docking Scoring Scoring Function (Ranks Poses) Docking->Scoring Result Predicted Binding Affinity & Interaction Analysis Scoring->Result

Caption: Conceptual workflow for a molecular docking study.

Conclusion

While direct experimental data on Methyl 3-(bromomethyl)-4-methoxybenzoate is scarce, this guide demonstrates how a synergistic application of synthetic organic chemistry principles and modern computational methods can build a comprehensive profile of a target molecule. The theoretical framework presented here provides a robust roadmap for its actual synthesis, characterization, and prediction of its chemical reactivity. The detailed analysis of its electronic structure using DFT, FMO, and MEP methods confirms the high reactivity of the bromomethyl group, establishing its value as a versatile synthetic intermediate for the development of novel pharmaceuticals and functional materials.

References

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Methodological & Application

Application Note: Synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate via Radical Bromination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate, a valuable building block in medicinal chemistry and materials science. The protocol details the selective benzylic bromination of methyl 4-methyl-3-methoxybenzoate using N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator. This method, a variation of the Wohl-Ziegler reaction, offers high selectivity for the benzylic position, minimizing undesirable aromatic ring bromination.[1][2][3][4] This document provides in-depth mechanistic insights, a detailed step-by-step experimental protocol, safety precautions, and troubleshooting guidelines to ensure a successful and reproducible synthesis.

Introduction

Methyl 3-(bromomethyl)-4-methoxybenzoate is a key synthetic intermediate whose structural features, including a reactive benzylic bromide and an ester moiety, make it a versatile precursor for the elaboration of more complex molecular architectures.[5] Its application spans the synthesis of pharmacologically active compounds and functional materials. The selective introduction of a bromine atom at the benzylic position of the methyl group on the substituted benzene ring is a critical transformation that is efficiently achieved through a free-radical chain reaction.[1] This application note focuses on the synthesis from methyl 4-methyl-3-methoxybenzoate, a commercially available starting material. The Wohl-Ziegler reaction, employing N-bromosuccinimide (NBS), is the method of choice for this transformation as it maintains a low concentration of bromine in the reaction mixture, thereby favoring the desired benzylic substitution over electrophilic aromatic addition.[2][6][7]

Reaction Mechanism: The Wohl-Ziegler Bromination

The benzylic bromination of methyl 4-methyl-3-methoxybenzoate with NBS proceeds via a free-radical chain mechanism initiated by the thermal decomposition of AIBN.[8][9][10][11] The process can be dissected into three key stages: initiation, propagation, and termination.

  • Initiation: The reaction is triggered by the thermal decomposition of a radical initiator, such as AIBN, which upon heating, eliminates nitrogen gas to generate two 2-cyanoprop-2-yl radicals.[8][9][12] These radicals then abstract a hydrogen atom from a trace amount of HBr present to generate a bromine radical (Br•).

  • Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the benzylic methyl group of methyl 4-methyl-3-methoxybenzoate. This step is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.[13][14][15][16] The newly formed benzylic radical then reacts with a molecule of bromine (Br₂), which is generated in situ from the reaction of NBS with HBr, to yield the desired product, Methyl 3-(bromomethyl)-4-methoxybenzoate, and another bromine radical.[7][17] This new bromine radical can then participate in the next cycle of the chain reaction.

  • Termination: The chain reaction is terminated when two radicals combine to form a non-radical species.

The use of NBS is crucial for the success of this reaction. NBS serves as a source of bromine at a low and constant concentration, which is essential to prevent competitive electrophilic bromination of the electron-rich aromatic ring.[6][7]

Reaction Scheme:

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve Starting Material in CCl₄ B 2. Add NBS and AIBN A->B C 3. Reflux for 2-4 hours B->C D 4. Cool and Filter (remove succinimide) C->D E 5. Aqueous Washes: - Na₂S₂O₃ - NaHCO₃ - Brine D->E F 6. Dry with Na₂SO₄ E->F G 7. Concentrate in vacuo F->G H 8. Column Chromatography G->H I Pure Product H->I

Sources

Application Note: Regioselective Bromination of Methyl 4-Methyl-3-Methoxybenzoate using N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Bromosuccinimide (NBS) is a versatile and widely utilized reagent in organic synthesis, primarily known for its ability to introduce bromine atoms into organic molecules with high selectivity.[1] It serves as a convenient and safer alternative to liquid bromine for various transformations, including radical substitution, electrophilic addition, and electrophilic substitution reactions.[2][3] This application note provides a detailed guide for the regioselective bromination of methyl 4-methyl-3-methoxybenzoate, a polysubstituted aromatic compound. The protocol described herein focuses on achieving bromination on the aromatic ring via electrophilic aromatic substitution (SEAr), a critical transformation for the synthesis of complex intermediates in pharmaceutical and materials science research.

The substrate, methyl 4-methyl-3-methoxybenzoate, possesses a moderately activated aromatic ring due to the presence of two electron-donating groups: a methoxy (-OCH₃) and a methyl (-CH₃) group. The methoxy group is a strong activating, ortho-, para- directing group, while the methyl group is a weaker activating, ortho-, para- director. Conversely, the methyl ester (-COOCH₃) is a deactivating, meta- directing group. Understanding the interplay of these electronic and steric effects is paramount to predicting and achieving the desired regiochemical outcome. This guide will elucidate the mechanistic rationale behind the selective bromination at the C2 position, which is ortho to the powerful methoxy director and meta to the deactivating ester group.

Mechanistic Rationale: Electrophilic Aromatic Substitution

The bromination of activated aromatic rings using NBS typically proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[4][5] In this pathway, the bromine atom in NBS, which is positively polarized due to the adjacent electron-withdrawing succinimide group, acts as the electrophile.[5] The electron-rich aromatic ring of methyl 4-methyl-3-methoxybenzoate attacks the electrophilic bromine, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate by a weak base restores aromaticity and yields the brominated product.

The regioselectivity of the bromination is dictated by the directing effects of the substituents on the aromatic ring:

  • Methoxy group (-OCH₃) at C3: A strong activating and ortho-, para- directing group. It strongly favors substitution at the C2, C4, and C6 positions.

  • Methyl group (-CH₃) at C4: A weak activating and ortho-, para- directing group. It favors substitution at the C3 and C5 positions.

  • Methyl Ester group (-COOCH₃) at C1: A deactivating and meta- directing group. It disfavors substitution at the ortho (C2, C6) and para (C4) positions, directing incoming electrophiles to the C3 and C5 positions.

Considering the combined influence, the methoxy group is the most powerful activating director. It strongly activates the C2 and C6 positions (ortho) and the C4 position (para). However, the C4 position is already substituted with a methyl group. The C6 position is sterically hindered by the adjacent large methyl ester group. Therefore, the most electronically activated and sterically accessible position for electrophilic attack is the C2 position .

Reaction Pathway Visualization

The following diagram illustrates the predicted electrophilic aromatic substitution pathway for the bromination of the target substrate.

SEAr_Mechanism sub Methyl 4-methyl-3-methoxybenzoate sigma Sigma Complex (Resonance Stabilized) sub->sigma Electrophilic Attack (Brδ+) nbs NBS (N-Bromosuccinimide) product Methyl 2-bromo-4-methyl- 3-methoxybenzoate sigma->product Deprotonation (-H+) succinimide Succinimide

Caption: Electrophilic Aromatic Substitution (SEAr) Pathway.

It is crucial to distinguish this from benzylic bromination, a radical-mediated process that would occur on the methyl group at C4.[6][7] Benzylic bromination is typically favored by the presence of radical initiators (e.g., AIBN, benzoyl peroxide) or UV light and is conducted in non-polar solvents like carbon tetrachloride (CCl₄).[2][4] The protocol detailed below utilizes conditions that favor the electrophilic aromatic substitution pathway.

Experimental Protocol

This protocol is designed for the regioselective bromination of methyl 4-methyl-3-methoxybenzoate on the aromatic ring.

Materials and Reagents
Reagent/MaterialGradeSupplierPart Number
Methyl 4-methyl-3-methoxybenzoate≥98%Sigma-Aldriche.g., 451188
N-Bromosuccinimide (NBS)ReagentPlus®, ≥99%Sigma-Aldriche.g., B92503
Acetonitrile (CH₃CN)Anhydrous, 99.8%Sigma-Aldriche.g., 271004
Dichloromethane (DCM)ACS Reagent, ≥99.5%Fisher Scientifice.g., D37
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher Scientifice.g., S233
Saturated Sodium Thiosulfate (Na₂S₂O₃)ACS ReagentFisher Scientifice.g., S446
Brine (Saturated NaCl solution)ACS ReagentFisher Scientifice.g., S271
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-Aldriche.g., M7506
Silica Gel for Flash Chromatography230-400 meshSigma-Aldriche.g., 60737
Round-bottom flask, 100 mL-VWR-
Magnetic stir bar-VWR-
Stir plate-VWR-
Separatory funnel, 250 mL-VWR-
Rotary evaporator-Büchi-
Safety Precautions
  • N-Bromosuccinimide (NBS): Harmful if swallowed, causes severe skin burns and eye damage.[8][9] It is also an oxidizer and may intensify fire.[9] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[10]

  • Acetonitrile & Dichloromethane: These are volatile and potentially toxic organic solvents. All manipulations should be performed within a fume hood.

  • General Handling: Avoid inhalation of dust and vapors.[8] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8]

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-methyl-3-methoxybenzoate (1.80 g, 10.0 mmol, 1.0 equiv.).

  • Dissolution: Add anhydrous acetonitrile (40 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: While maintaining the temperature at 0 °C, add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 equiv.) to the reaction mixture in one portion.

    • Causality Note: Adding NBS portion-wise or as a solution can help control the reaction exotherm, although for this scale, a single addition at 0 °C is generally manageable. Acetonitrile is chosen as the solvent as it has been shown to be effective for the nuclear bromination of activated aromatic compounds with NBS, often providing faster reaction times than solvents like CCl₄.[11]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) every 30 minutes. A typical eluent system for TLC is 9:1 Hexanes:Ethyl Acetate. The product spot should have a lower Rf value than the starting material. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to neutralize any unreacted bromine or NBS. Stir for 10 minutes.

  • Work-up - Extraction: Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of dichloromethane (DCM) and 50 mL of water. Shake the funnel and allow the layers to separate.

  • Phase Separation: Collect the organic (bottom) layer. Extract the aqueous layer two more times with 25 mL of DCM.

  • Washing: Combine all organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution and 50 mL of brine.

    • Self-Validation: The NaHCO₃ wash removes any acidic byproducts, such as HBr, while the brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate) to yield the pure product.

Expected Results & Characterization

The expected product is methyl 2-bromo-4-methyl-3-methoxybenzoate .

ParameterExpected Value
Appearance White to off-white solid
Yield 85-95% (after purification)
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
¹H NMR (CDCl₃) δ (ppm): ~7.4 (d, 1H), ~6.9 (d, 1H), 3.9 (s, 3H), 3.85 (s, 3H), 2.3 (s, 3H)
¹³C NMR (CDCl₃) δ (ppm): ~165, 158, 138, 130, 125, 115, 110, 56, 52, 16
Melting Point Literature values may vary; typically determined experimentally.

Note: NMR chemical shifts are approximate and should be confirmed with experimental data.

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or low temperature. Impure NBS.Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Use freshly recrystallized NBS for best results.[2]
Formation of Side Products Over-bromination (dibromination) or benzylic bromination.Use a strict 1:1 stoichiometry of NBS to substrate.[12] Ensure the reaction is performed in the dark and without radical initiators to minimize benzylic bromination.[2][4]
Low Yield after Purification Product loss during work-up or chromatography.Ensure complete extraction by using sufficient solvent. Optimize chromatography conditions (e.g., column size, eluent polarity) to ensure good separation and recovery.
Product is an Oil, not a Solid Presence of residual solvent or impurities.Ensure the product is thoroughly dried under high vacuum. If it remains an oil, re-purify via chromatography or consider crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Conclusion

This application note details a robust and reliable protocol for the regioselective bromination of methyl 4-methyl-3-methoxybenzoate using N-Bromosuccinimide. The procedure leverages the principles of electrophilic aromatic substitution, with the directing effects of the ring substituents guiding the bromination to the desired C2 position. By carefully controlling the reaction conditions, particularly the choice of solvent and the exclusion of radical initiators, high yields of the target compound can be achieved with excellent regioselectivity. This method provides a valuable synthetic tool for researchers requiring access to specifically functionalized aromatic building blocks.

References

  • Vertex AI Search. Bromination - Common Conditions - Common Organic Chemistry.
  • Vertex AI Search. Mastering Bromination: Understanding NBS Applications in Chemical Synthesis.
  • Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS.
  • Apollo Scientific. (2023). N-Bromosuccinimide Safety Data Sheet.
  • Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS.
  • Wikipedia. N-Bromosuccinimide. Retrieved January 10, 2026, from [Link]

  • CDH Fine Chemical. N-Bromo Succinimide MATERIAL SAFETY DATA SHEET.
  • Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2).
  • Wikipedia. N-Bromosuccinimide.
  • Chemistry LibreTexts. (2023). Benzylic Bromination of Aromatic Compounds.
  • Benchchem. avoiding over-bromination in anisole reactions.
  • Master Organic Chemistry. (2011). N-Bromo Succinimide (NBS) As A Reagent In Organic Chemistry.
  • Master Organic Chemistry. (2013). What is Allylic Bromination?.
  • Master Organic Chemistry. (2013). Allylic and Benzylic Bromination: Examples.
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS).
  • Carballo, L. M., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331.
  • Carballo, L. M., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331.
  • Mastering Allylic Bromination: The Power of N-Bromosuccinimide (NBS). (n.d.).

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Application Note: Radical-Initiated Benzylic Bromination in the Synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved via a radical-initiated benzylic bromination of Methyl 3-methyl-4-methoxybenzoate, a classic example of the Wohl-Ziegler reaction.[1] This guide delves into the underlying free-radical mechanism, offers a detailed and validated experimental protocol, and provides critical insights into process control, safety, and troubleshooting. The objective is to equip researchers, scientists, and drug development professionals with the expertise to perform this synthesis reliably and safely.

Part 1: The Underlying Chemistry - Mechanism of Radical Bromination

The selective bromination of the benzylic position—the carbon atom directly attached to an aromatic ring—is a cornerstone of organic synthesis.[2] This transformation proceeds not through ionic intermediates, but via a free-radical chain reaction.[3] The use of N-bromosuccinimide (NBS) is paramount, as it provides a low, sustained concentration of molecular bromine (Br₂), which is the active brominating agent.[1][4] This controlled delivery is critical to favor the desired radical substitution pathway over competing ionic reactions, such as electrophilic aromatic substitution on the electron-rich benzene ring.[5]

The reaction can be dissected into three distinct phases: initiation, propagation, and termination.[6][7]

  • Initiation: The reaction is kickstarted by the homolytic cleavage of a radical initiator. While UV light can be used, chemical initiators like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) are common.[8] BPO, upon heating, decomposes into two benzoyloxy radicals, which can then lose CO₂ to form phenyl radicals. These highly reactive radicals begin the chain process.[9]

  • Propagation: This is the self-sustaining cycle where the product is formed.

    • A bromine radical (Br•), generated in trace amounts, abstracts a hydrogen atom from the benzylic methyl group of the starting material. This step is highly regioselective due to the significant resonance stabilization of the resulting benzylic radical.[2][10]

    • The newly formed benzylic radical then reacts with a molecule of Br₂, which is generated in situ from the reaction between NBS and the HBr produced in the previous step.[4][11] This step forms the desired product, Methyl 3-(bromomethyl)-4-methoxybenzoate, and regenerates a bromine radical, which continues the chain.[12]

  • Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule.[12] This is a rare event compared to propagation as long as reactant concentrations are sufficient.

Radical_Chain_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination (Examples) BPO Benzoyl Peroxide (BPO) Two_PhCOO_rad 2 Benzoyloxy Radicals BPO->Two_PhCOO_rad Heat (Δ) Br2 Br₂ Two_PhCOO_rad->Br2 Reacts with HBr (from propagation) Two_Br_rad 2 Br• Br2->Two_Br_rad Homolysis StartMat Methyl 3-methyl- 4-methoxybenzoate BenzylRadical Benzylic Radical (Resonance Stabilized) StartMat->BenzylRadical Abstraction of H• Product Methyl 3-(bromomethyl)- 4-methoxybenzoate HBr HBr BenzylRadical->HBr + Br_rad_prop Br• Product->Br_rad_prop + Br_rad_prop->StartMat + Br2_prop Br₂ Br2_prop->BenzylRadical + Succinimide Succinimide Br2_prop->Succinimide + NBS NBS NBS->HBr + Br_rad_term Br• Br2_term Br₂ Br_rad_term->Br2_term Radical Coupling Benzyl_rad_term Benzylic Radical Dimer Dimerized Product Benzyl_rad_term->Dimer Radical Coupling

Caption: The Wohl-Ziegler radical chain mechanism.

Part 2: Experimental Protocol & Workflow

This protocol is designed for the synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate on a laboratory scale. The causality behind key choices, such as solvent and initiator, is explained to ensure adaptability and success.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Methyl 3-methyl-4-methoxybenzoate≥98%Sigma-AldrichThe starting material (SM).
N-Bromosuccinimide (NBS)≥99%, ReagentPlus®Sigma-AldrichMust be freshly recrystallized from water and dried if it appears yellow, as this indicates the presence of Br₂, which can cause side reactions.[13]
Benzoyl Peroxide (BPO)97%Sigma-AldrichRadical initiator. Must be handled with care as it is a potentially explosive organic peroxide.[14]
ChlorobenzeneAnhydrous, ≥99.8%Fisher ScientificSolvent. A safer alternative to the historically used carbon tetrachloride.[15][16] Ethyl acetate is also a suitable alternative.[17]
HexaneACS GradeVWRUsed for washing and recrystallization.
Deionized Water--For washing steps.
Sodium Sulfate (Na₂SO₄)Anhydrous-Drying agent.
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel, filter paper, standard glassware.--
Safety Precautions: A System of Checks
  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[14][18]

  • Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.[14]

  • Reagent Handling:

    • N-Bromosuccinimide (NBS): An oxidizer and irritant that can cause skin and eye irritation and may cause an allergic skin reaction.[19] Avoid inhaling dust and prevent contact with skin and eyes.[20]

    • Benzoyl Peroxide (BPO): A strong oxidizing agent and a fire/explosion hazard, especially upon heating or friction.[14] Do not leave any BPO crystals on the ground glass joints of the flask, as friction can cause detonation.[16]

  • Reaction Conditions: The reaction is exothermic. Ensure controlled heating and proper condenser function to manage the reflux.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3-methyl-4-methoxybenzoate (e.g., 5.0 g, 1 equivalent).

    • Add chlorobenzene (e.g., 75 mL) to dissolve the starting material.[16]

    • Add N-bromosuccinimide (NBS) (1.05 equivalents).

    • Finally, carefully add a catalytic amount of benzoyl peroxide (BPO) (e.g., 0.05 equivalents).[21]

  • Execution:

    • Attach a reflux condenser to the flask, ensuring a proper seal. Start the flow of cooling water (in at the bottom, out at the top).

    • Heat the mixture to a gentle reflux (the boiling point of chlorobenzene is ~132 °C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for approximately 2-4 hours.[21] The reaction's progress can be monitored by observing the succinimide byproduct, which is denser than NBS and will sink, while NBS floats on the chlorobenzene.[22]

  • Work-up and Isolation:

    • Once the reaction is complete (as determined by TLC or the consumption of NBS), turn off the heat and allow the flask to cool to room temperature.

    • Further cool the flask in an ice-water bath to precipitate the succinimide byproduct.

    • Filter the mixture through a Buchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold chlorobenzene to recover any trapped product.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 10% aqueous sodium bisulfite solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and finally with brine (saturated NaCl).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product obtained is often a pale yellow solid.[21]

    • Purify the crude solid by recrystallization from a suitable solvent system, such as a mixture of hexane and a minimal amount of ethyl acetate, to yield the final product as colorless crystals.[15][17]

    • Dry the purified crystals under vacuum.

Experimental_Workflow setup 1. Reaction Setup - Charge Flask with SM, NBS, BPO - Add Chlorobenzene Solvent reflux 2. Execution - Attach Reflux Condenser - Heat to Reflux (132°C) - Stir for 2-4 hours setup->reflux cooldown 3. Cooling & Filtration - Cool to Room Temp, then Ice Bath - Filter off Succinimide Byproduct reflux->cooldown wash 4. Liquid-Liquid Extraction - Wash with NaHSO₃, NaHCO₃, Brine - Dry Organic Layer (Na₂SO₄) cooldown->wash concentrate 5. Solvent Removal - Filter off Drying Agent - Concentrate via Rotary Evaporation wash->concentrate purify 6. Purification - Recrystallize from Hexane/EtOAc - Isolate Pure Crystals by Filtration concentrate->purify product Final Product Methyl 3-(bromomethyl)- 4-methoxybenzoate purify->product

Caption: A streamlined workflow for the synthesis and purification.

Part 3: Data, Analysis, and Troubleshooting

A successful synthesis relies on careful control of parameters and the ability to diagnose and solve common issues.

Key Reaction Parameters and Expected Outcome
ParameterValue / ObservationRationale / Reference
Stoichiometry NBS: ~1.0-1.1 equivalentsBPO: ~0.02-0.1 equivalentsA slight excess of NBS ensures full conversion. The initiator is catalytic.[15][21]
Solvent Chlorobenzene or Ethyl AcetateProvides a suitable reflux temperature and avoids the toxicity of CCl₄.[15][17]
Temperature Reflux (~132 °C for Chlorobenzene)Necessary to initiate the thermal decomposition of the BPO initiator.[8]
Reaction Time 2 - 4 hoursTypical duration for completion; should be monitored by TLC.[21]
Expected Yield 65-95%Yields can be high but depend on the purity of reagents and careful execution of the work-up.[15][17]
Product Appearance White to off-white crystalline solid[23]
Melting Point 90-96 °CA key indicator of purity. Broad melting range suggests impurities.[15]
Characterization (¹H NMR) (CDCl₃) δ: 3.92 (s, 3H, -OCH₃), 4.45 (s, 2H, -CH₂Br), 7.00-7.65 (m, 3H, Ar-H)Confirms the structure of the final product.[24]
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive radical initiator (old BPO).2. Insufficient temperature to initiate BPO decomposition.3. Presence of radical inhibitors (e.g., oxygen, certain impurities).1. Use a fresh bottle of BPO.2. Ensure the reaction mixture is genuinely at reflux.3. Use anhydrous solvent and consider degassing the solvent with nitrogen or argon before starting the reaction.
Formation of Dibromide Product 1. Using too much NBS (>1.2 equivalents).2. High local concentration of bromine.1. Use NBS in a stoichiometry of 1.0 to 1.1 equivalents.2. Ensure vigorous stirring to maintain homogeneity. A slow, continuous addition of NBS can also minimize impurity formation.[25]
Significant Unreacted SM 1. Insufficient reaction time.2. Impure or wet NBS.3. Not enough initiator.1. Monitor the reaction by TLC and extend the reflux time if necessary.2. Recrystallize the NBS from water and dry it thoroughly under vacuum before use.[13]3. Increase the catalytic loading of BPO slightly (e.g., from 0.05 to 0.08 eq).
Low Yield after Work-up 1. Product loss during filtration or transfers.2. Hydrolysis of the product due to moisture during work-up.3. Inefficient recrystallization.1. Be meticulous during transfers and washes.2. Ensure the solvent is anhydrous and work-up is performed efficiently.[13]3. Use a minimal amount of hot solvent for recrystallization and allow for slow cooling to maximize crystal formation.

References

  • Wohl-Ziegler Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Wohl-Ziegler Reaction Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved from [Link]

  • Wohl-Ziegler Bromination. (2014, April 19). Chem-Station Int. Ed. Retrieved from [Link]

  • Radical Allylic Bromination (Wohl-Ziegler Reaction). (n.d.). University of Calgary. Retrieved from [Link]

  • Allylic Bromination Mechanism (with peroxides). (2018, February 9). YouTube. Retrieved from [Link]

  • Video: Radical Substitution: Allylic Bromination. (n.d.). JoVE. Retrieved from [Link]

  • Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. (2020, July 15). Newera-spectro. Retrieved from [Link]

  • Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved from [Link]

  • Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. (n.d.). Google Patents.
  • 11.18: 11-5 Radical chain reactions. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023, October 13). Chemistry LibreTexts. Retrieved from [Link]

  • N-Bromosuccinimide. (2019, July 6). Wikipedia. Retrieved from [Link]

  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved from [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters. (n.d.). Google Patents.
  • Safety Data Sheet: N-Bromosuccinimide. (n.d.). Carl ROTH. Retrieved from [Link]

  • 11.10: Benzylic Bromination of Aromatic Compounds. (2023, August 7). Chemistry LibreTexts. Retrieved from [Link]

  • 10.3 Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep. Retrieved from [Link]

  • 10.4 Allylic and Benzylic Bromination Using NBS. (2018, September 14). YouTube. Retrieved from [Link]

  • Benzylic Bromination - Examples. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. (n.d.). University of Lethbridge. Retrieved from [Link]

  • Methyl 4-(bromomethyl)-3-methoxybenzoate (C10H11BrO3). (n.d.). PubChemLite. Retrieved from [Link]

  • Method for producing 3-bromomethylbenzoic acids. (n.d.). Google Patents.

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Application Notes & Protocols: The Role of Benzoate Derivatives in the Synthesis of HIV Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: Clarifying the Role of Methyl 3-(bromomethyl)-4-methoxybenzoate

In the landscape of antiretroviral drug development, the precise architecture of chemical intermediates is paramount. The compound specified, "Methyl 3-(bromomethyl)-4-methoxybenzoate," is a specific regioisomer of a class of substituted benzoate esters. While its direct application as a pivotal, commonly cited intermediate in the synthesis of major FDA-approved HIV inhibitors is not extensively documented in peer-reviewed literature, its structural isomer, Methyl 4-(bromomethyl)-3-methoxybenzoate , has been utilized as a building block in the synthesis of various pharmaceutical agents.[1][2][3] Notably, this related compound has been employed in the preparation of heteroarylphenyloxoacetyl and heteroarylphenylsulfonyl benzoylpiperazine analogs which have been investigated as potential HIV entry inhibitors.[2]

The distinction between these isomers is critical, as the relative positions of the functional groups on the benzene ring dictate their reactivity and suitability for specific synthetic pathways.[4][5][6] Given the user's interest in intermediates for HIV inhibitors, this guide will pivot to a well-established and critical intermediate that forms the backbone of several second-generation HIV integrase strand transfer inhibitors (INSTIs): the functionalized pyridinone core. This will provide a more broadly applicable and impactful discussion for researchers in the field.

Pivoting to a Core Intermediate: The Pyridinone Synthon for Integrase Inhibitors

A central challenge in the synthesis of modern HIV-1 integrase inhibitors, such as Dolutegravir and Cabotegravir, is the efficient construction of the polycyclic core.[5] A key breakthrough in this area was the development of a common intermediate: 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid . This molecule serves as a versatile platform for the subsequent diastereoselective annulation of the additional ring systems that are crucial for the drugs' efficacy.[7]

Integrase inhibitors represent a cornerstone of modern highly active antiretroviral therapy (HAART). They function by preventing the viral enzyme, integrase, from inserting the viral DNA into the host cell's genome, a critical step for viral replication. The development of efficient, scalable, and high-purity synthetic routes to these drugs is a major focus of process chemistry, and understanding the synthesis and handling of key intermediates is fundamental to this effort.

Physicochemical and Safety Data

A thorough understanding of the properties of a key intermediate is essential for safe handling and successful process development.

PropertyValueSource
IUPAC Name 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acidInternal
Molecular Formula C13H17NO8Internal
Molecular Weight 315.28 g/mol Internal
Appearance White to off-white solidInternal
Solubility Soluble in many organic solvents like DCM, Ethyl AcetateInternal
Safety Handle with appropriate PPE, including gloves and eye protection. Avoid inhalation of dust.[8]

Synthetic Protocol: A Robust Pathway to the Pyridinone Core

The synthesis of the pyridinone core is a multi-step process that has been optimized for efficiency and yield. The following protocol is a representative example based on established literature.

Diagram of the Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Substitution cluster_2 Step 3: Cyclization & Hydrolysis (One-Pot) A Methyl 4-methoxyacetoacetate C Intermediate Enamine A->C RT, 1.5h B Dimethylformamide dimethyl acetal (DMF-DMA) B->C E Substituted Intermediate C->E D Aminoacetaldehyde dimethyl acetal D->E H Pyridinone Core Product E->H 1. Cyclization 2. Selective Hydrolysis F Dimethyl oxalate F->H G LiOH (Hydrolysis) G->H

Caption: One-pot synthesis of the pyridinone core intermediate.

Step-by-Step Methodology

Objective: To synthesize 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid.

Materials:

  • Methyl 4-methoxyacetoacetate

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Aminoacetaldehyde dimethyl acetal

  • Dimethyl oxalate

  • Lithium hydroxide (LiOH)

  • Appropriate solvents (e.g., Methanol, Toluene)

  • Standard laboratory glassware and equipment

Protocol:

  • Enamine Formation:

    • In a round-bottom flask, charge Methyl 4-methoxyacetoacetate.

    • Add an excess of Dimethylformamide dimethyl acetal (DMF-DMA).

    • Stir the mixture at room temperature for approximately 1.5 hours.

    • Rationale: This step forms a reactive enamine intermediate, which is crucial for the subsequent cyclization. The use of excess DMF-DMA drives the reaction to completion.

  • Substitution and Cyclization (One-Pot Procedure):

    • To the crude enamine from the previous step, add a suitable solvent such as methanol.

    • Add aminoacetaldehyde dimethyl acetal to the mixture. This will displace the dimethylamine group.

    • Following the substitution, add dimethyl oxalate. This will initiate the cyclization reaction to form the pyridinone ring.

    • Rationale: Performing these steps in a one-pot fashion improves process efficiency by avoiding the isolation of intermediates.

  • Selective Hydrolysis:

    • After the cyclization is complete (monitored by TLC or HPLC), cool the reaction mixture.

    • Carefully add a solution of Lithium Hydroxide (LiOH) to selectively hydrolyze one of the ester groups to the carboxylic acid.

    • Rationale: The choice of LiOH and careful control of reaction conditions allows for the selective hydrolysis of the ester at the 3-position of the pyridinone ring, which is essential for the subsequent amidation step in the synthesis of the final drug.

  • Work-up and Isolation:

    • Acidify the reaction mixture to precipitate the product.

    • Filter the solid, wash with a suitable solvent (e.g., cold water or an organic solvent mixture), and dry under vacuum to obtain the final pyridinone core intermediate.

    • Rationale: A standard acidic workup protonates the carboxylate, causing the product to precipitate out of the aqueous solution, allowing for its isolation.

Application in HIV Inhibitor Synthesis: The Path to Dolutegravir

The synthesized pyridinone core is a linchpin in the synthesis of Dolutegravir. The carboxylic acid and the ester functionalities provide handles for the subsequent construction of the complex polycyclic system.

  • Amidation: The carboxylic acid at the 3-position is activated (e.g., with carbonyldiimidazole) and then reacted with 2,4-difluorobenzylamine to form an amide bond.

  • Deprotection and Cyclization: The acetal protecting group on the side chain is hydrolyzed under acidic conditions to reveal an aldehyde. This aldehyde then undergoes a condensation reaction with (R)-3-amino-1-butanol, leading to the formation of the final two rings of the Dolutegravir molecule in a diastereoselective manner.

  • Final Demethylation: A final demethylation step may be required to yield the final active pharmaceutical ingredient.

Mechanism of Action: HIV Integrase Inhibition

The final drug, Dolutegravir, functions by chelating essential metal ions in the active site of the HIV integrase enzyme. This prevents the enzyme from catalyzing the strand transfer reaction, thereby halting the integration of viral DNA into the host genome.

HIV Integrase Inhibition cluster_0 HIV Replication Cycle cluster_1 Mechanism of Dolutegravir Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integration Integration Viral DNA->Integration Integrase Enzyme Provirus Provirus Integration->Provirus Integrase Active Site Integrase Active Site Viral Proteins Viral Proteins Provirus->Viral Proteins Transcription & Translation New Virus New Virus Viral Proteins->New Virus Dolutegravir Dolutegravir Dolutegravir->Integrase Active Site Binds & Chelates Mg2+ ions Blockage Strand Transfer Inhibited Integrase Active Site->Blockage Prevents Viral DNA from binding

Sources

Use of "Methyl 3-(bromomethyl)-4-methoxybenzoate" in gefitinib synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Senior Application Scientist Note: This document provides a detailed guide to a well-established synthetic route for Gefitinib, a critical EGFR tyrosine kinase inhibitor. Initial inquiries regarding the use of "Methyl 3-(bromomethyl)-4-methoxybenzoate" did not yield any established or validated protocols in peer-reviewed literature or patents for the synthesis of Gefitinib. The synthetic pathway detailed below, commencing from the readily available Methyl 3-hydroxy-4-methoxybenzoate , represents a scientifically sound, high-yield, and frequently cited method for producing Gefitinib.[1][2][3] This application note is structured to provide not only a step-by-step protocol but also the underlying scientific rationale to empower researchers in its successful implementation and potential optimization.

Introduction: The Significance of Gefitinib and its Synthesis

Gefitinib (marketed as Iressa) is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).[1] It functions by competitively binding to the ATP site of the EGFR kinase domain, which inhibits autophosphorylation and downstream signaling pathways that promote cell proliferation and survival.[1]

The efficient and scalable synthesis of Gefitinib is a cornerstone of its accessibility as a therapeutic agent. While several synthetic routes have been developed since its initial disclosure, including pathways starting from 6,7-dimethoxy-3H-quinazolin-4-one, many suffer from low yields or the use of hazardous reagents.[1][4] The route detailed herein, starting from Methyl 3-hydroxy-4-methoxybenzoate, offers a robust alternative with an overall yield reported as high as 37.4%.[2][3] This pathway avoids harsh demethylation steps and builds the core quinazoline structure through a series of reliable and well-understood chemical transformations.

Overview of the Synthetic Pathway

The synthesis of Gefitinib from Methyl 3-hydroxy-4-methoxybenzoate is a multi-step process that strategically builds the final molecule. The core logic involves the initial modification of the starting benzoate, followed by the construction of the quinazolinone ring, and finally, the crucial coupling with 3-chloro-4-fluoroaniline.

The overall workflow can be visualized as follows:

Gefitinib_Synthesis_Workflow cluster_0 Part 1: Side-Chain Introduction & Nitration cluster_1 Part 2: Quinazolinone Ring Formation cluster_2 Part 3: Final Assembly Start Methyl 3-hydroxy-4-methoxybenzoate Alkylation Step 1: O-Alkylation (Side-chain Precursor Attachment) Start->Alkylation 1-Bromo-3-chloropropane, K2CO3, Acetone Nitration Step 2: Nitration Alkylation->Nitration HNO3, Acetic Acid Reduction Step 3: Nitro Group Reduction Nitration->Reduction Fe Powder, Acetic Acid Cyclization Step 4: Cyclization Reduction->Cyclization Formamide Chlorination Step 5: Chlorination Cyclization->Chlorination SOCl2, DMF Amination1 Step 6: SNAr Reaction (Aniline Coupling) Chlorination->Amination1 3-Chloro-4-fluoroaniline, Isopropanol Amination2 Step 7: Final Side-Chain Formation Amination1->Amination2 Morpholine, K2CO3, DMF Gefitinib Gefitinib Amination2->Gefitinib

Sources

Application Note & Protocols: The Strategic Use of Methyl 4-(bromomethyl)-3-methoxybenzoate in the Synthesis of Peptidoleukotriene Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Peptidoleukotrienes (pLTs) are potent lipid mediators implicated in the pathophysiology of inflammatory diseases, most notably asthma.[1][2] Their biological effects, which include bronchoconstriction and promotion of inflammation, are mediated through specific cell surface receptors.[2][3] Consequently, antagonists of the cysteinyl-leukotriene type 1 (CysLT1) receptor are a cornerstone in the management of asthma.[3] This guide provides a detailed technical overview and validated protocols for the use of Methyl 4-(bromomethyl)-3-methoxybenzoate (CAS No: 70264-94-7), a critical building block in the synthesis of potent peptidoleukotriene antagonists like Zafirlukast.[4] We will explore the underlying chemistry, provide step-by-step synthetic protocols, and discuss the rationale behind key experimental choices, offering researchers a practical guide for drug development.

Note on Nomenclature: The topic specified "Methyl 3-(bromomethyl)-4-methoxybenzoate". However, extensive literature review confirms that the key intermediate widely employed in the synthesis of major peptidoleukotriene antagonists is the isomer Methyl 4-(bromomethyl)-3-methoxybenzoate . This document will focus on this scientifically validated and commercially relevant compound.

Biological Context: The Peptidoleukotriene Pathway

To appreciate the synthetic strategy, one must first understand the therapeutic target. Peptidoleukotrienes (LTC₄, LTD₄, and LTE₄) are synthesized from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway.[1] Upon cellular activation, these molecules are released and bind to CysLT receptors, triggering a cascade of events that lead to the clinical manifestations of asthma, such as smooth muscle contraction, airway edema, and leukocyte infiltration.[2] Peptidoleukotriene antagonists function by competitively blocking the CysLT1 receptor, thereby preventing the downstream inflammatory signaling.[3][5]

Peptidoleukotriene_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Phospholipase A₂ LTA4 Leukotriene A₄ (LTA₄) AA->LTA4 5-Lipoxygenase (5-LOX) pLTs Peptidoleukotrienes (LTC₄, LTD₄, LTE₄) LTA4->pLTs LTC₄ Synthase CysLT1 CysLT₁ Receptor pLTs->CysLT1 Binding Response Pathophysiological Responses (Bronchoconstriction, Inflammation) CysLT1->Response Activation

Caption: The Arachidonic Acid cascade leading to peptidoleukotriene synthesis and action.

Methyl 4-(bromomethyl)-3-methoxybenzoate: A Versatile Synthetic Intermediate

The utility of Methyl 4-(bromomethyl)-3-methoxybenzoate in organic synthesis is derived from its distinct reactive sites.[4] The bromomethyl group is a highly reactive benzylic bromide, making it an excellent electrophile for Sₙ2 nucleophilic substitution reactions.[4] This allows for the facile and strategic coupling of the substituted benzoate moiety to a nucleophilic core, a key step in constructing the complex scaffold of many pharmaceuticals, including Zafirlukast.[4][6]

Physicochemical Properties
PropertyValueReference(s)
CAS Number 70264-94-7[7][8][9]
Molecular Formula C₁₀H₁₁BrO₃[7][9]
Molecular Weight 259.10 g/mol [7][9][10]
Appearance White to off-white crystalline powder[4][7]
Melting Point 92-94 °C[8]
Boiling Point 324.2 °C at 760 mmHg[8]
Storage 2-8°C under inert gas[8]

Protocol 1: Synthesis of Methyl 4-(bromomethyl)-3-methoxybenzoate

The standard and most efficient method for preparing the title compound is through the free-radical bromination of the benzylic methyl group of Methyl 3-methoxy-4-methylbenzoate.[4][9] The Wohl-Ziegler reaction, utilizing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like 2,2'-azobisisobutyronitrile (AIBN), is the preferred methodology.[4][9]

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is chosen over elemental bromine because it provides a low, constant concentration of Br₂, minimizing side reactions such as aromatic bromination.

  • AIBN (Initiator): AIBN is a safe and reliable radical initiator that decomposes upon heating to generate radicals, which then initiate the chain reaction. Benzoyl peroxide can also be used.[9]

  • Solvent (CCl₄ or Chlorobenzene): Non-polar solvents that do not readily participate in radical reactions are required. Carbon tetrachloride (CCl₄) is historically common, but due to its toxicity, solvents like chlorobenzene or ethyl acetate are now preferred.[9][11]

Synthesis_Workflow Start Methyl 3-methoxy- 4-methylbenzoate Reagents Add NBS, AIBN, and Solvent (e.g., CCl₄) Start->Reagents Reaction Reflux Reaction (e.g., 16 hours) Reagents->Reaction Filter Cool and Filter (Remove Succinimide) Reaction->Filter Wash Wash Filtrate (e.g., with Brine) Filter->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Product Methyl 4-(bromomethyl)- 3-methoxybenzoate Concentrate->Product

Caption: General workflow for the synthesis of the key bromomethyl intermediate.

Step-by-Step Methodology
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 3-methoxy-4-methylbenzoate (1.0 eq, e.g., 5.55 mmol, 1.00 g).[9]

  • Reagent Addition: Add the chosen solvent (e.g., carbon tetrachloride, 40 mL), N-Bromosuccinimide (NBS) (1.1 eq, 6.10 mmol, 1.09 g), and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN).[9]

  • Reaction: Heat the mixture to reflux (the boiling point of the solvent) and maintain for 10-16 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.[11]

  • Filtration: Filter the mixture to remove the solid succinimide.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with brine (25 mL).[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[9]

  • Purification: The product, Methyl 4-(bromomethyl)-3-methoxybenzoate, can be further purified by recrystallization from a suitable solvent system (e.g., hexane/diethyl ether) if necessary, typically yielding a white crystalline solid.[7] A typical yield is around 97%.[9]

Application Protocol: Synthesis of a Zafirlukast Precursor

This protocol demonstrates the core application of Methyl 4-(bromomethyl)-3-methoxybenzoate as an alkylating agent in the synthesis of a key intermediate for Zafirlukast. The reaction involves the N-alkylation of an indole derivative.

Causality Behind Experimental Choices:

  • Base (e.g., NaH): A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the indole nitrogen, forming a potent nucleophile (the indolide anion) that readily attacks the electrophilic benzylic carbon of the bromomethyl reagent.[12]

  • Solvent (e.g., THF, DMF): Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal. They effectively solvate the cation of the base (Na⁺) without interfering with the nucleophile or the Sₙ2 reaction mechanism.[12]

  • Inert Atmosphere: Reactions involving highly reactive species like NaH are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture and oxygen.

Alkylation_Reaction cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Alkylation Indole Indole Derivative (Nucleophile) Indolide Indolide Anion Indole->Indolide + Base Base (e.g., NaH) in THF Indolide_2 Indolide Anion Bromomethyl Methyl 4-(bromomethyl)- 3-methoxybenzoate (Electrophile) Product Coupled Product (Zafirlukast Intermediate) Bromide Br⁻ Product->Bromide + Indolide_2->Product +

Caption: The two-step sequence of deprotonation followed by Sₙ2 alkylation.

Step-by-Step Methodology (Illustrative)

This is a representative protocol based on synthetic routes for Zafirlukast and related structures. Exact conditions may vary based on the specific indole substrate.[6][12]

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the starting indole derivative (e.g., 5-nitro-1-methyl-1H-indole) (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe and cool the mixture to 0 °C in an ice bath.

  • Deprotonation: Slowly add sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C until hydrogen gas evolution ceases (typically 30-60 minutes), indicating the formation of the indolide anion.[12]

  • Alkylation: Prepare a solution of Methyl 4-(bromomethyl)-3-methoxybenzoate (1.1-1.2 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC analysis indicates the consumption of the starting materials.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (EtOAc).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired N-alkylated indole intermediate.

Safety and Handling

  • Methyl 4-(bromomethyl)-3-methoxybenzoate: This compound is a lachrymator and causes skin and eye irritation.[7][10] It may also cause an allergic skin reaction.[7][10] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N-Bromosuccinimide (NBS): NBS is an irritant and corrosive. Avoid inhalation of dust and contact with skin and eyes.

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere, and quenching procedures must be performed with extreme caution, especially on a large scale.

Conclusion

Methyl 4-(bromomethyl)-3-methoxybenzoate is a highly valuable and versatile synthetic intermediate. Its straightforward preparation via radical bromination and the predictable reactivity of its benzylic bromide group make it an indispensable tool for researchers and professionals in drug discovery. The protocols and insights provided in this guide demonstrate its strategic application in building the core structure of peptidoleukotriene antagonists, facilitating the development of crucial therapeutics for inflammatory diseases like asthma.

References

  • ResearchGate. Synthesis of zafirlukast. Available from: [Link].

  • Semantic Scholar. Peptidoleukotriene Antagonists State of the Art. Available from: [Link].

  • National Institutes of Health (NIH). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. Available from: [Link].

  • LookChem. Cas 70264-94-7,METHYL 4-(BROMOMETHYL)-3-METHOXYBENZOATE. Available from: [Link].

  • LITFL. Leukotriene Receptor Antagonists. Available from: [Link].

  • PubChem. Methyl 4-(bromomethyl)-3-methoxybenzoate. Available from: [Link].

  • PubMed. Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via Sp 3 C-H Bond Activation. Available from: [Link].

  • Wikipedia. Antileukotriene. Available from: [Link].

  • Google Patents. CN108084077B - A kind of synthetic method of zafirlukast intermediate.
  • PubChem. Methyl 4-bromo-3-methoxybenzoate. Available from: [Link].

  • ResearchGate. (PDF) Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp 3 C–H Bond Activation. Available from: [Link].

  • YouTube. Anti Leukotrienes (Montelukast, Zafirlukast & Zileuton): Mechanism of Action & Therapeutic Uses. Available from: [Link].

  • PubMed. Hydroxyacetophenone-derived antagonists of the peptidoleukotrienes. Available from: [Link].

  • Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

Sources

Application of "Methyl 3-(bromomethyl)-4-methoxybenzoate" in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Protocols

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I am now broadening my Google search to pinpoint "Methyl 3-(bromomethyl)-4-methoxybenzoate" applications in agrochemical synthesis. My search will cover detailed synthetic protocols, reaction mechanisms (including conditions, reagents, yields, and purification). I'm focusing on reputable scientific literature, patents, and supplier data for accuracy. Concurrently, I'm gathering its physical/chemical properties plus safety data. I'm aiming for a comprehensive guide with explanations, protocols, citations, and visualizations.

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Analyzing Agrochemical Applications

I'm currently focused on the framework for a guide detailing "Methyl 3-(bromomethyl)-4-methoxybenzoate" in agrochemical synthesis. My initial thoughts center on constructing a strong introductory section, laying the groundwork for the compound's significance and role within the wider field. The response will eventually be broken down into sections, and I am in the early phase of organizing them.

Outlining Synthetic Pathways

I've progressed to structuring the response more formally. The guide will now be divided into three parts: an introduction to the compound, a detailed section on its synthesis, and a core section focusing on its application in agrochemical synthesis. The synthesis section will delve into the free-radical bromination of Methyl 3-methoxy-4-methylbenzoate, exploring the mechanism, reagent choices (NBS vs. bromine), and solvents. I plan to use Graphviz for a reaction workflow diagram and present yields in a table.

Formulating Guide Structure

I'm now solidifying the structure into three key parts: introduction, synthesis, and agrochemical applications. I'm building out the initial sections, including the overview, properties table, and detailed synthetic protocol. The focus is on the free-radical bromination, with plans for a Graphviz diagram and a reagents table. The agrochemical section will center on fungicides like strobilurins, with diagrams.

Planning Detailed Sections

Now, I'm fleshing out the individual sections based on my plan. Part 1 will cover an overview and properties, while Part 2 details synthesis via free-radical bromination, including the mechanism and reagent choices. Part 3 zeroes in on applications in agrochemicals. I'm prioritizing fungicides (specifically strobilurins) for now, but will search herbicides/insecticides. I'll then move to experimental protocols and a conclusive summary.

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Developing Guide Structure

I am now structuring the response into six key sections, encompassing the introduction, synthesis, and applications of "Methyl 3-(bromomethyl)-4-methoxybenzoate." I have established the core of the response, including the compound overview, properties table, and detailed synthetic procedure, based on initial searches and available literature. I will focus on outlining the applications. I've also formulated an experimental protocol. The focus on agrochemical applications will begin with fungicides (specifically strobilurins). Finally, I will focus on references.

Defining Guide Sections

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Developing Guide Structure

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Application Notes & Protocols: The Utility of Methyl 3-(bromomethyl)-4-methoxybenzoate in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solid-phase organic synthesis (SPOS) has become a cornerstone of modern medicinal and combinatorial chemistry, enabling the rapid generation of compound libraries for drug discovery.[1] The choice of a linker, the molecular handle that tethers a substrate to the insoluble support, is critical to the success of any solid-phase strategy. This document provides a detailed technical guide on the application of Methyl 3-(bromomethyl)-4-methoxybenzoate, a versatile reagent that serves as a robust and adaptable linker system. We will explore its chemical properties, mechanisms of immobilization, and its utility in the synthesis of complex heterocyclic scaffolds such as benzofurans. Furthermore, this guide details various cleavage strategies that allow for late-stage diversification, a highly desirable feature in library synthesis. Detailed, field-tested protocols are provided to enable researchers to implement these techniques effectively in their laboratories.

Introduction to Methyl 3-(bromomethyl)-4-methoxybenzoate

Chemical Properties and Reactivity

Methyl 3-(bromomethyl)-4-methoxybenzoate (CAS No: 70264-94-7) is a bifunctional organic molecule featuring two key reactive sites that make it exceptionally useful in SPOS.[2]

  • The Bromomethyl Group: This benzylic bromide is a potent electrophile, highly susceptible to nucleophilic substitution (SN2) reactions. This reactivity allows for the covalent attachment of the linker to resins bearing nucleophilic functional groups, such as the hydroxyl groups of Wang resin or the carboxylate salts of Merrifield resin.

  • The Methyl Ester: This group serves as the ultimate point of cleavage. It is stable to a wide range of reaction conditions commonly employed in SPOS, yet can be selectively cleaved under basic, nucleophilic, or reductive conditions to release the final product from the solid support.[3][4]

The methoxy group on the aromatic ring acts as an electron-donating group, which can influence the reactivity of the ring and the stability of the benzylic linkage.

Table 1: Physicochemical Properties of Methyl 3-(bromomethyl)-4-methoxybenzoate

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Appearance White to off-white solid/powder[5]
Melting Point 92-96 °C
Solubility Very soluble in DMF; Soluble in methanol; Practically insoluble in water[5]
Role in Solid-Phase Organic Synthesis (SPOS)

In SPOS, intermediates are covalently bound to an insoluble polymer support, which simplifies purification to a simple filtration and washing process, thereby enabling the use of excess reagents and driving reactions to completion.[1] Methyl 3-(bromomethyl)-4-methoxybenzoate functions as a linker precursor. It can be attached to a solid support to create a functionalized resin, which is then used to immobilize a starting material for a multi-step synthesis. The final, purified molecule is subsequently released into solution through cleavage of the linker.[6]

Core Application: A Versatile Linker System

Mechanism of Immobilization

The most common application involves anchoring the linker to a hydroxyl-functionalized resin, such as Wang resin.[7][8] The process is typically a Williamson ether synthesis, where the phenoxide of the Wang resin acts as a nucleophile, displacing the bromide from the linker. This reaction is generally carried out in the presence of a non-nucleophilic base to deprotonate the resin's hydroxyl groups.

Once the linker is attached to the resin, a substrate with a suitable nucleophilic handle (e.g., a phenol or carboxylate) can be loaded onto the now-functionalized resin, typically by displacing a leaving group pre-installed on the substrate or through a Mitsunobu-type reaction.

Workflow: Resin Functionalization and Substrate Loading

The general workflow for using Methyl 3-(bromomethyl)-4-methoxybenzoate as a linker is a two-stage process: first, functionalizing the resin, and second, loading the first building block (the "substrate"). This ensures a clean and efficient start to the solid-phase synthesis.

G cluster_0 Stage 1: Resin Functionalization cluster_1 Stage 2: Substrate Immobilization Wang_Resin Wang Resin (Resin-OH) Functionalized_Resin Functionalized Resin (Resin-O-CH₂-Ar-CO₂Me) Wang_Resin->Functionalized_Resin 1. Base (e.g., NaH) 2. Linker 3. DMF, Temp Linker Methyl 3-(bromomethyl) -4-methoxybenzoate Linker->Functionalized_Resin Functionalized_Resin_Copy Functionalized Resin Substrate Substrate-OH (e.g., Phenol) Loaded_Resin Immobilized Substrate (Resin-O-CH₂-Ar-CO-Substrate) Substrate->Loaded_Resin Functionalized_Resin_Copy->Loaded_Resin Coupling Reagents (e.g., DCC, DMAP)

Figure 1: General workflow for resin functionalization and substrate immobilization.

Application Spotlight: Solid-Phase Synthesis of Benzofuran Libraries

The benzofuran core is a privileged scaffold found in numerous biologically active natural products and pharmaceuticals.[9] SPOS provides a powerful platform for generating libraries of substituted benzofurans for screening.[10] Methyl 3-(bromomethyl)-4-methoxybenzoate is an excellent linker for this purpose, particularly for syntheses proceeding via an intramolecular Wittig reaction.

Rationale and Synthetic Strategy

The strategy involves immobilizing a substituted phenol onto the resin via the linker. The resin-bound phenol then undergoes a series of reactions to build the benzofuran ring system. Key steps include O-alkylation with an α-halo ketone, followed by conversion to a phosphonium salt and an intramolecular Wittig reaction to form the furan ring. Subsequent diversification can be achieved, for example, through a Friedel-Crafts acylation before cleavage.

Detailed Reaction Pathway

The sequence below illustrates the construction of a 2,3-disubstituted benzofuran on the solid support, anchored by our linker of interest.

G A 1. Immobilized Phenol (Resin-Linker-O-Ar) B 2. O-Alkylation (BrCH₂COR¹) A->B C Resin-Bound Ketone B->C D 3. Phosphonium Salt Formation (PPh₃) C->D E Resin-Bound Phosphonium Salt D->E F 4. Intramolecular Wittig (Base) E->F G Resin-Bound Benzofuran F->G H 5. Friedel-Crafts Acylation (R²COCl, Lewis Acid) G->H I Diversified Benzofuran H->I J 6. Cleavage I->J K Final Product in Solution (2,3-Disubstituted Benzofuran) J->K

Figure 2: Reaction pathway for the solid-phase synthesis of benzofurans.

Cleavage Strategies: Diversification at the Final Step

A significant advantage of an ester-based linker is the ability to employ multiple cleavage conditions to generate different functional groups at the C-terminus of the released molecule.[4] This allows for the creation of diverse libraries (e.g., acids, amides, alcohols) from a common resin-bound intermediate, maximizing efficiency.

Overview of Cleavage Mechanisms

The cleavage reaction targets the ester carbonyl of the benzoate linker. Depending on the reagent used, the product can be a carboxylic acid, an amide, a primary alcohol, or even a tertiary alcohol.[3]

G cluster_cleavage cluster_products start Resin-Bound Product (Resin-Linker-CO-Product) C1 Saponification (e.g., LiOH/THF/H₂O) start->C1 C2 Aminolysis (e.g., R₂NH/DMF) start->C2 C3 Grignard Reaction (e.g., R'MgBr/THF) start->C3 P1 Carboxylic Acid (HOOC-Product) C1->P1 P2 Amide (R₂NCO-Product) C2->P2 P3 Tertiary Alcohol ((R')₂COH-Product) C3->P3

Figure 3: Diverse cleavage pathways from the ester-linked solid support.

Summary of Cleavage Conditions and Outcomes

The choice of cleavage cocktail is determined by the desired functionality in the final product and its stability to the reaction conditions.

Table 2: Summary of Cleavage Methods for Benzoate Ester Linkers

Cleavage MethodReagents & ConditionsResulting Functional GroupKey Considerations
Saponification 1 M LiOH or NaOH in THF/H₂O, RT, 4-16 hCarboxylic AcidStandard, reliable method. The product is released as a salt and requires an acidic workup.[11]
Ammonolysis/Aminolysis Saturated NH₃ in MeOH or 2 M R₂NH in DMF, RT, 16-48 hPrimary/Secondary/Tertiary AmideExcellent for diversification. Reaction time depends on the steric hindrance of the amine.[4]
Reductive Cleavage LiBH₄ or LiAlH₄ in THF, 0 °C to RT, 2-6 hPrimary AlcoholRequires anhydrous conditions. Compatible with many functional groups but will also reduce ketones/aldehydes.
Grignard Reaction 3-5 eq. R-MgBr in THF, 0 °C to RT, 2-8 hTertiary AlcoholPowerful method for adding two identical R groups and generating a tertiary alcohol. Requires strictly anhydrous conditions.[3]

Detailed Experimental Protocols

Protocol 1: Functionalization of Wang Resin

Objective: To covalently attach Methyl 3-(bromomethyl)-4-methoxybenzoate to Wang resin.

  • Materials:

    • Wang Resin (100-200 mesh, 1.0 mmol/g loading)

    • Methyl 3-(bromomethyl)-4-methoxybenzoate (3.0 eq.)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (3.5 eq.)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Methanol (MeOH), Dichloromethane (DCM)

    • Solid-phase synthesis vessel

  • Procedure:

    • Swell the Wang resin (1.0 g, 1.0 mmol) in anhydrous DMF (15 mL) for 1 hour in the synthesis vessel under an inert atmosphere (N₂ or Ar).

    • In a separate flask, carefully add NaH (140 mg, 3.5 mmol) to anhydrous DMF (5 mL) at 0 °C.

    • Slowly add the slurry of swollen resin to the NaH suspension at 0 °C. Allow the mixture to stir for 2 hours at room temperature. This deprotonates the hydroxyl groups of the resin.

    • Dissolve Methyl 3-(bromomethyl)-4-methoxybenzoate (777 mg, 3.0 mmol) in anhydrous DMF (5 mL).

    • Add the linker solution dropwise to the activated resin suspension at 0 °C.

    • Allow the reaction to stir at 50 °C for 16 hours under an inert atmosphere.

    • Cool the vessel to room temperature. Quench the reaction by the slow addition of MeOH (5 mL).

    • Filter the resin and wash sequentially with DMF (3 x 20 mL), H₂O (2 x 20 mL), DMF (3 x 20 mL), DCM (3 x 20 mL), and MeOH (3 x 20 mL).

    • Dry the functionalized resin under high vacuum for 24 hours. The loading can be determined by cleaving a small amount and analyzing the linker concentration by UV-Vis or mass spectrometry.

Protocol 2: Solid-Phase Synthesis of a 2-Acyl-3-methylbenzofuran

Objective: To synthesize a substituted benzofuran on the functionalized resin from Protocol 1.

  • Materials:

    • Functionalized Resin from Protocol 1

    • p-Cresol (4.0 eq.)

    • Triphenylphosphine (PPh₃) (4.0 eq.)

    • Diisopropyl azodicarboxylate (DIAD) (4.0 eq.)

    • 3-Bromo-2-butanone (5.0 eq.)

    • Potassium carbonate (K₂CO₃) (5.0 eq.)

    • Acetonitrile (ACN), Tetrahydrofuran (THF)

    • Acetyl chloride (10 eq.), Aluminum chloride (AlCl₃) (10 eq.)

    • Trifluoroacetic acid (TFA), Dichloromethane (DCM)

  • Procedure:

    • Loading (Mitsunobu Reaction): Swell the resin (500 mg) in anhydrous THF (10 mL). Add p-cresol (4.0 eq.) and PPh₃ (4.0 eq.). Cool to 0 °C and add DIAD (4.0 eq.) dropwise. Stir for 12 hours at room temperature. Filter, wash (THF, DCM, MeOH), and dry the resin.

    • O-Alkylation: Swell the resin from step 1 in ACN (10 mL). Add 3-bromo-2-butanone (5.0 eq.) and K₂CO₃ (5.0 eq.). Heat at 60 °C for 16 hours. Filter, wash (ACN, H₂O, DCM, MeOH), and dry.

    • Phosphonium Salt Formation: Swell the resin from step 2 in ACN (10 mL). Add PPh₃ (5.0 eq.) and heat at reflux for 24 hours. Filter, wash (ACN, DCM), and dry.

    • Intramolecular Wittig: Swell the resin from step 3 in THF (10 mL). Add potassium tert-butoxide (5.0 eq.) and stir at room temperature for 8 hours. Filter, wash (THF, MeOH, DCM), and dry. The resin now holds the 3-methylbenzofuran scaffold.

    • Friedel-Crafts Acylation: Swell the resin from step 4 in DCM (10 mL) and cool to 0 °C. Add acetyl chloride (10 eq.) followed by the portion-wise addition of AlCl₃ (10 eq.). Stir for 6 hours at 0 °C. Quench with ice-cold water. Filter, wash (DCM, H₂O, MeOH), and dry.

    • Cleavage (Saponification): Swell the final resin in a mixture of THF:H₂O:MeOH (3:1:1, 10 mL). Add 1 M NaOH (5 eq.) and stir for 12 hours.

    • Filter the resin and wash with THF. Combine the filtrates.

    • Acidify the filtrate to pH ~2 with 1 M HCl. Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the final 2-acyl-3-methylbenzofuran carboxylic acid.

Safety and Handling

Methyl 3-(bromomethyl)-4-methoxybenzoate is an irritant and a potential lachrymator.[5]

  • Hazard Statements: Causes skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious eye damage (H318).[5]

  • Precautions:

    • Handle only in a well-ventilated fume hood.[12]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5]

    • Avoid inhalation of dust and contact with skin and eyes.[12]

    • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[12]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

Conclusion

Methyl 3-(bromomethyl)-4-methoxybenzoate is a highly effective and versatile tool for solid-phase organic synthesis. Its robust benzylic bromide handle allows for straightforward immobilization onto common resins, while its stable ester linkage provides a gateway for multiple, traceless cleavage strategies. As demonstrated in the synthesis of a complex benzofuran scaffold, this linker enables the construction of diverse molecular libraries with high efficiency. The ability to generate acids, amides, or alcohols from a single resin-bound precursor makes it an invaluable asset for researchers in drug discovery and medicinal chemistry.

References

  • Mahmoud, A. R. (2025). Solid-Phase Organic Synthesis: Techniques and Pharmaceutical Applications. ResearchGate. [Link]

  • Lee, H. J., & Kim, S. (n.d.). Synthesis of 2,3-disubstituted benzofurans on solid-support. ElectronicsAndBooks. [Link]

  • Combinatorial Chemistry Review. (2020). Traceless Linkers. [Link]

  • Bräse, S., & Duerfeldt, A. S. (2001). Synthesis of 2-Substituted Benzofurans and Indoles Using Functionalized Titanium Benzylidene Reagents on Solid Phase. The Journal of Organic Chemistry, 66(23), 7819–7828. [Link]

  • Krchňák, V. (2019). Traceless Solid-Phase Organic Synthesis. Chemical Reviews, 119(24), 12089–12207. [Link]

  • Krchňák, V. (2019). Traceless Solid-Phase Organic Synthesis. Chemical Reviews, 119(24), 12089–12207. [Link]

  • Ananda, K., & Vasanthakumar, G.-R. (2002). A New Cleavage Strategy for Ester Linked Polymer Supports: Generation of a Tertiary Alcohol Library. Organic Letters, 4(16), 2829–2831. [Link]

  • Lee, H. J., & Kim, S. (2004). Synthesis of silicon traceless linker for solid-phase reaction. Archives of Pharmacal Research, 27(4), 371–375. [Link]

  • Cimarelli, C. (2022). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 27(19), 6296. [Link]

  • Sabat, M., & Cagniant, P. (1987). Synthesis of Benzofuran Derivatives via Different Methods. Journal of Heterocyclic Chemistry, 24(5), 1237-1244. [Link]

  • Christensen, C. A., Andersen, C. F., & Meldal, M. (2016). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. RSC Advances, 6(18), 15197–15204. [Link]

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  • Sen, S. (2011). Solid-Phase Organic Synthesis: Concepts, Strategies, and Applications. ResearchGate. [Link]

  • Sisto, A. (1998). Solid Phase Synthesis. [Link]

  • ResearchGate. (2021). Ester cleavage conditions?. [Link]

  • Mas-Bagà, M., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]

  • Plunkett, M. J., & Ellman, J. A. (1995). A Silicon-Based Linker for Traceless Solid-Phase Synthesis. The Journal of Organic Chemistry, 60(19), 6006–6007. [Link]

  • Lee, H. J., & Kim, S. (2005). Synthesis of 2,3-disubstituted benzofurans on solid-support. Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage. [Link]

  • Albericio, F., & Giralt, E. (2013). Wang Linker Free of Side Reactions. Organic Letters, 15(1), 164–167. [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. [Link]

  • ResearchGate. (n.d.). Wang Resin. [Link]

  • Rapp Polymere. (n.d.). Fmoc-Phe Wang Resin LL. [Link]

  • Morimoto, J., & Suga, H. (2025). Solid-Phase Synthesis of Peptides with Methyl and Larger Substituents on Backbone Amide Nitrogens via On-Resin Incorporation of the Substituents. Methods in Molecular Biology, 2931, 61–73. [Link]

  • Li, H., & Wang, J. (2008). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 13(5), 1125–1133. [Link]

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Application Notes & Protocols: Strategic Use of Methyl 3-(bromomethyl)-4-methoxybenzoate for Hydroxyl Group Protection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing side reactions. This guide provides a comprehensive overview of Methyl 3-(bromomethyl)-4-methoxybenzoate, a versatile reagent for the introduction of the 4-methoxy-3-carbomethoxybenzyl (MCMB) protecting group for hydroxyl functionalities. We will delve into the synthesis of the reagent, detailed protocols for the protection of alcohols, and, most critically, the orthogonal strategies for its selective removal. The unique electronic properties conferred by the methoxy and methyl ester substituents allow for deprotection under specific oxidative or acidic conditions, offering a distinct advantage over traditional benzyl or silyl ethers.

Introduction: The Need for Orthogonal Protecting Group Strategies

The protection of a hydroxyl group as an ether is a foundational strategy in synthetic chemistry.[1] While common protecting groups like benzyl (Bn), methoxymethyl (MOM), or various silyl ethers (TBS, TIPS) are mainstays, their removal often requires conditions (hydrogenolysis, strong acid, or fluoride ions) that may not be compatible with other functional groups in a complex molecule.[2][3] This necessitates the use of "orthogonal" protecting groups, which can be cleaved under distinct, non-interfering conditions.

Methyl 3-(bromomethyl)-4-methoxybenzoate serves as a precursor to the 4-methoxy-3-carbomethoxybenzyl (MCMB) ether. This group is structurally analogous to the well-known p-methoxybenzyl (PMB) ether, but with the addition of an electron-withdrawing methyl ester. The core value of the MCMB group, like the PMB group, lies in its susceptibility to selective cleavage via oxidation, a pathway unavailable to standard benzyl ethers.[4][5] This guide provides the technical protocols and strategic insights for its effective implementation.

Synthesis of the Reagent: Methyl 3-(bromomethyl)-4-methoxybenzoate

The most direct and common method for preparing the title reagent is through the free-radical bromination of the benzylic position of Methyl 3-methoxy-4-methylbenzoate.[6] This reaction, a variation of the Wohl-Ziegler reaction, typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN).[6][7] Alternative methods using liquid bromine and UV light have also been reported but are often less convenient for laboratory scale.[8][9][10]

Workflow for Reagent Synthesis

start Methyl 3-methoxy-4-methylbenzoate reaction Free-Radical Bromination start->reaction Starting Material reagents NBS, AIBN (cat.) Solvent (CCl4 or Ethyl Acetate) Reflux reagents->reaction Conditions workup Filter Succinimide Aqueous Wash reaction->workup Crude Mixture purify Recrystallization or Column Chromatography workup->purify product Methyl 3-(bromomethyl)-4-methoxybenzoate purify->product

Caption: Synthesis of the target reagent via radical bromination.

Protocol 2.1: Synthesis via NBS Bromination

This protocol is adapted from established literature procedures.[7][9][10]

  • Reaction Setup: To a solution of Methyl 3-methoxy-4-methylbenzoate (1.0 eq) in a suitable solvent (e.g., ethyl acetate or chlorobenzene, ~5-10 mL per mmol of starting material), add N-Bromosuccinimide (1.05-1.1 eq).[9][10]

  • Initiation: Add a catalytic amount of AIBN (0.02-0.05 eq).

  • Reaction: Heat the mixture to reflux (approximately 77°C for ethyl acetate). The reaction can be monitored by TLC or ¹H NMR for the disappearance of the benzylic methyl signal (~2.2-2.3 ppm) and the appearance of the bromomethyl signal (~4.5 ppm). Some procedures may employ UV light initiation at lower temperatures (0-5°C).[9][10]

  • Workup: After completion (typically 4-16 hours), cool the reaction mixture to room temperature and then to 0°C to precipitate the succinimide byproduct.[9] Filter the solid and wash it with a small amount of cold solvent.

  • Purification: The filtrate can be washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The resulting crude product is often a solid of sufficient purity for the next step.[9] For higher purity, recrystallization from a solvent system like n-heptane/ethyl acetate is effective.[10]

ComponentMolar Eq.Purpose
Methyl 3-methoxy-4-methylbenzoate1.0Starting Material
N-Bromosuccinimide (NBS)1.05 - 1.1Bromine Source
AIBN0.02 - 0.05Radical Initiator
Ethyl Acetate or Chlorobenzene-Solvent

Table 1. Key components for the synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate.

Protection of Hydroxyl Groups as MCMB Ethers

The protection reaction proceeds via a standard Williamson ether synthesis. The alcohol is deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with the electrophilic benzylic bromide of the reagent.

Mechanism of Protection

cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack ROH R-OH (Alcohol) Alkoxide R-O⁻ (Alkoxide) ROH->Alkoxide + Base Base (e.g., NaH) Base->Alkoxide Reagent MCMB-Br Product R-O-MCMB (Protected Alcohol) Reagent->Product - Br⁻ Alkoxide_2 R-O⁻ Alkoxide_2->Reagent Nucleophilic Attack

Caption: Williamson ether synthesis mechanism for MCMB protection.

Protocol 3.1: General Procedure for Alcohol Protection
  • Preparation: In an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq) in an anhydrous aprotic solvent such as DMF or THF.

  • Deprotonation: Cool the solution to 0°C and add a base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir for 30 minutes at 0°C, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Cool the mixture back to 0°C and add a solution of Methyl 3-(bromomethyl)-4-methoxybenzoate (1.1-1.3 eq) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Reactions are typically complete within 2-12 hours.

  • Workup: Carefully quench the reaction by the slow addition of water or saturated NH₄Cl solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

ParameterConditionRationale
Base NaH, KHMDS, Ag₂OChoice depends on substrate acidity and sensitivity. NaH is common and cost-effective.
Solvent Anhydrous DMF, THFPolar aprotic solvents are required to dissolve the alkoxide and promote SN2 kinetics.
Temperature 0°C to RTInitial cooling controls the exothermic deprotonation; reaction then proceeds at RT.

Table 2. Typical conditions for MCMB ether formation.

Orthogonal Deprotection Strategies

The true utility of the MCMB group is realized in its selective deprotection. The electron-rich aromatic ring, activated by the para-methoxy group, is susceptible to cleavage under conditions that leave many other protecting groups intact.

Strategy 1: Oxidative Cleavage (Primary Method)

This is the most valuable deprotection pathway. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can selectively remove the MCMB group. The reaction proceeds through a single-electron transfer mechanism, forming a stabilized benzylic carbocation which is then hydrolyzed during workup.[5] This method is orthogonal to benzyl (Bn), TBDMS, Ac, and MOM groups.

Strategy 2: Acidic Cleavage

While more stable to acid than acetals like MOM or THP, the MCMB group can be cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA).[11] The reaction is facilitated by the formation of a stabilized benzylic cation. To prevent this cation from causing side reactions (e.g., Friedel-Crafts alkylation), a scavenger such as anisole or 1,3-dimethoxybenzene is often added.[11]

Strategy 3: Hydrogenolysis

Similar to a standard benzyl group, the MCMB group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C).[12] However, this method lacks orthogonality if other benzyl-type protecting groups or reducible functional groups (alkenes, alkynes, nitro groups) are present in the molecule.

Deprotection Workflow and Orthogonality

Protected Substrate-O-MCMB DDQ DDQ CH2Cl2/H2O Protected->DDQ Oxidative TFA TFA, Anisole CH2Cl2 Protected->TFA Acidic H2 H2, Pd/C MeOH or EtOAc Protected->H2 Reductive Deprotected Substrate-OH DDQ->Deprotected TFA->Deprotected H2->Deprotected

Caption: Deprotection pathways for the MCMB protecting group.

Protocol 4.1: Deprotection using DDQ
  • Setup: Dissolve the MCMB-protected substrate (1.0 eq) in a solvent system of dichloromethane (CH₂Cl₂) and water (typically a 10:1 to 20:1 ratio).

  • Reagent Addition: Add DDQ (1.5-2.5 eq) to the solution. The reaction mixture will often turn dark green or brown, indicating the formation of a charge-transfer complex.

  • Reaction: Stir at room temperature until the starting material is consumed (monitor by TLC). This usually takes 1-4 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. The color should dissipate. Separate the layers and extract the aqueous phase with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting alcohol by silica gel column chromatography to remove the hydroquinone byproduct and any remaining starting material.

Protecting GroupOxidative (DDQ)Acidic (TFA)HydrogenolysisFluoride (TBAF)
MCMB Cleaved Cleaved CleavedStable
PMB Cleaved Cleaved CleavedStable
Benzyl (Bn) StableStableCleaved Stable
TBS/TIPS StableLabileStableCleaved
MOM/THP StableCleaved StableStable

Table 3. Orthogonality comparison of common alcohol protecting groups.

Safety and Handling

Methyl 3-(bromomethyl)-4-methoxybenzoate is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: Causes skin irritation and may cause an allergic skin reaction.[13][14] It is classified as causing serious eye damage.[14] It is also very toxic to aquatic life.[13][14]

  • Handling: Handle in a well-ventilated area or a chemical fume hood.[13][15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16] Avoid creating dust.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][17]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13]

Conclusion

Methyl 3-(bromomethyl)-4-methoxybenzoate is a valuable reagent for the protection of hydroxyl groups. The resulting MCMB ether provides a robust protecting group that can be selectively removed under oxidative conditions with DDQ, offering a clear orthogonal advantage over many standard protecting groups. This allows for greater flexibility in the design of complex synthetic routes, particularly in molecules with multiple hydroxyl groups or other sensitive functionalities. By following the detailed protocols and understanding the strategic implications outlined in this guide, researchers can effectively integrate this tool into their synthetic repertoire.

References

  • Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • Google Patents. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • Wuts, P. G. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Org. Prep. Proced. Int. 2017, 49 (1), 1–24. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • PubChem. Methyl 4-(bromomethyl)-3-methoxybenzoate. [Link]

  • NROChemistry. Protection of Alcohols. [Link]

  • SynArchive. Protecting Groups List. [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • Chem-Station. p-Methoxybenzyl (PMB) Protective Group. [Link]

  • Jung, M. E.; Waters, S. P. Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Lett. 2011, 52 (49), 6596–6598. [Link]

  • ResearchGate. A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. [Link]

  • Chemistry LibreTexts. 17.6: Reactions of Alcohols. [Link]

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Application Notes & Protocols: Methyl 3-(bromomethyl)-4-methoxybenzoate as a Pivotal Reagent in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Heterocyclic Complexity with a Versatile Building Block

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, imparting critical pharmacological properties. Methyl 3-(bromomethyl)-4-methoxybenzoate has emerged as a highly valuable and versatile bifunctional reagent, enabling streamlined access to complex molecular architectures. Its utility is rooted in two strategically positioned reactive sites: a highly electrophilic benzylic bromide and a methyl ester. This unique arrangement allows for sequential, often one-pot, reactions to construct key heterocyclic cores.

This guide provides an in-depth exploration of the application of Methyl 3-(bromomethyl)-4-methoxybenzoate in the synthesis of medicinally relevant heterocycles. We move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols for researchers, scientists, and drug development professionals.

Foundational Principles: Synthesis and Reactivity

A robust understanding of a reagent's origin and inherent reactivity is paramount before its application.

Synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate

The most direct and common route to this reagent is the free-radical bromination of its precursor, Methyl 3-methyl-4-methoxybenzoate. This reaction, a variation of the Wohl-Ziegler bromination, selectively targets the benzylic protons, which have a lower bond dissociation energy than aromatic protons.[1][2]

Typical Reaction Scheme:

  • Precursor: Methyl 3-methyl-4-methoxybenzoate

  • Brominating Agent: N-Bromosuccinimide (NBS) is preferred for its ability to maintain a low, steady concentration of bromine, minimizing side reactions.[1]

  • Initiator: A radical initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide, or irradiation with UV light, is required to initiate the radical chain reaction.[3][4]

  • Solvent: A non-polar solvent, historically carbon tetrachloride (CCl₄), is used.[3][4] However, due to toxicity, safer alternatives like chlorobenzene or ethyl acetate are now employed.[2][4]

G cluster_synthesis Synthesis Workflow Start Methyl 3-methyl-4-methoxybenzoate + NBS + Radical Initiator Process Reflux in Solvent (e.g., Ethyl Acetate) Start->Process Initiation Workup Cool & Filter Succinimide Aqueous Wash Process->Workup Reaction Complete Purification Concentrate & Recrystallize Workup->Purification End Methyl 3-(bromomethyl)-4-methoxybenzoate Purification->End

Caption: General workflow for the synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate.

Core Reactivity: The SN2 Pathway

The primary reactivity of the title compound is centered on the benzylic bromide. This group is an excellent electrophile for nucleophilic substitution, proceeding readily via an SN2 mechanism.[5] The adjacent benzene ring stabilizes the transition state, accelerating the reaction. This predictable reactivity allows for the precise installation of a functionalized benzyl group onto a wide range of nucleophiles, which is the first crucial step in many cyclization strategies.

Caption: Generalized Sɴ2 nucleophilic substitution at the benzylic position.

Application in Heterocyclic Synthesis: Isoindolinones

Isoindolinones are a privileged heterocyclic scaffold found in numerous biologically active compounds and approved drugs.[6] Their synthesis from Methyl 3-(bromomethyl)-4-methoxybenzoate is a robust and versatile process.

Mechanistic Rationale

The synthesis is typically a two-step, one-pot procedure. It begins with the nucleophilic substitution of the benzylic bromide by a primary amine (Step 1). The resulting secondary amine intermediate is then perfectly positioned for a subsequent intramolecular cyclization onto the proximal methyl ester (Step 2). This intramolecular amidation is often thermally driven and results in the formation of the stable five-membered lactam ring, with methanol eliminated as the byproduct.

Experimental Protocol: Synthesis of N-Benzyl-5-methoxyisoindolin-1-one

This protocol provides a representative example using benzylamine as the nucleophile.

  • Reaction Setup: To a solution of Methyl 3-(bromomethyl)-4-methoxybenzoate (1.0 eq) in a suitable high-boiling solvent such as Toluene or DMF (approx. 0.2 M), add the primary amine (e.g., benzylamine, 1.1 eq).

  • Addition of Base (Optional but Recommended): Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq). Scientist's Note: The base scavenges the HBr formed during the initial SN2 reaction, preventing the protonation of the primary amine nucleophile and driving the reaction to completion.

  • Reaction Conditions: Heat the mixture to 80-110 °C and monitor the reaction by TLC or LC-MS. The reaction typically proceeds to completion within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If using toluene, the product may precipitate and can be collected by filtration. Alternatively, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel.

Data Presentation: Versatility of the Isoindolinone Synthesis

The protocol is highly adaptable to a wide range of primary amines, demonstrating its broad utility.

EntryPrimary Amine (R-NH₂)Product (N-R-5-methoxyisoindolin-1-one)Expected Yield Range
1BenzylamineN-Benzyl85-95%
2AnilineN-Phenyl70-85%
3CyclohexylamineN-Cyclohexyl80-90%
4Methylamine (40% aq.)N-Methyl75-88%

Application in Heterocyclic Synthesis: Phthalazinones

Phthalazinones and their derivatives are another important class of N-containing heterocycles, known for their wide spectrum of pharmacological activities, including use as PARP inhibitors in cancer therapy.[7]

Mechanistic Rationale

The synthesis of the phthalazinone core relies on the dinucleophilic nature of hydrazine (H₂N-NH₂). The reaction proceeds via an initial SN2 attack of one hydrazine nitrogen onto the electrophilic benzylic bromide. The resulting intermediate then undergoes a rapid intramolecular cyclization, where the second nitrogen atom attacks the ester carbonyl. This condensation reaction forms the stable six-membered pyridazinone ring, eliminating methanol.

Phthalazinone_Synthesis cluster_phthalazinone Phthalazinone Synthesis Pathway Start Methyl 3-(bromomethyl)-4-methoxybenzoate + Hydrazine Hydrate Step1 Intermolecular Sɴ2 Substitution Start->Step1 Intermediate Hydrazinylmethyl Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (Acyl Substitution) Intermediate->Step2 End 7-Methoxy-2H-phthalazin-1-one Step2->End - CH₃OH

Caption: Logical workflow for the synthesis of the phthalazinone core.

Experimental Protocol: Synthesis of 7-Methoxy-2H-phthalazin-1-one
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 3-(bromomethyl)-4-methoxybenzoate (1.0 eq) in a protic solvent such as ethanol or isopropanol (approx. 0.3 M).

  • Addition of Nucleophile: Add hydrazine hydrate (N₂H₄·H₂O, 2.0-3.0 eq) dropwise to the solution at room temperature. Scientist's Note: Using an excess of hydrazine ensures the reaction goes to completion and helps to minimize the formation of dimeric byproducts. The reaction is often exothermic, so controlled addition is advised.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-90 °C) for 2-6 hours. The product often begins to precipitate from the hot solution as a crystalline solid.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold ethanol followed by diethyl ether to remove any unreacted starting material and impurities. The product is often of high purity after this step, but can be further purified by recrystallization if necessary.

Safety and Handling

As a benzylic bromide, Methyl 3-(bromomethyl)-4-methoxybenzoate is a lachrymator and a skin irritant.[8][9] It may also cause an allergic skin reaction.[9]

  • Engineering Controls: Always handle this reagent in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile is suitable for incidental contact).

  • Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

Methyl 3-(bromomethyl)-4-methoxybenzoate stands out as a powerful and efficient building block for heterocyclic synthesis. Its predictable reactivity, combined with the strategic placement of its functional groups, provides a reliable entry point to valuable isoindolinone and phthalazinone cores. The protocols detailed herein are robust, scalable, and adaptable, empowering chemists in drug discovery and process development to rapidly generate libraries of complex molecules for biological screening and lead optimization.

References

  • An In-depth Technical Guide to Methyl 3-(bromomethyl)benzoate in Organic Chemistry.

  • Methyl 4-(bromomethyl)-3-methoxybenzoate | 70264-94-7.

  • Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications.

  • Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

  • Synthesis routes of Methyl 4-(bromomethyl)-3-methoxybenzoate.

  • Synthesis of 3-Methyleneisoindolin-1-ones via Rhodium(III)-Catalyzed C-H/N-H Activation and Annulation of N-Methoxybenzamides with Potassium Vinyltrifluoroborate.

  • Application Notes and Protocols for the Synthesis of Isoindolinones using Dimethyl 3-(bromomethyl)phthalate.

  • Methyl 4-(bromomethyl)-3-methoxybenzoate: Key Intermediate for Drug Synthesis.

  • Efficient synthesis of selected phthalazine derivatives.

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.

  • Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.

  • Efficient synthesis of selected phthalazine derivatives.

  • Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects.

  • Methyl 4-(bromomethyl)-3-methoxybenzoate.

  • Phthalazine derivatives, and preparation method, pharmaceutical composition and use thereof.

  • 1H-Indole-4-carboxylic acid, methyl ester.

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Scale-up synthesis of "Methyl 3-(bromomethyl)-4-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Scale-Up Synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate: A Comprehensive Guide to a Key Pharmaceutical Intermediate

Abstract

Methyl 3-(bromomethyl)-4-methoxybenzoate is a critical building block in medicinal chemistry and the synthesis of complex pharmaceutical compounds. Its structure, featuring a reactive benzylic bromide, an electron-donating methoxy group, and a methyl ester, makes it a versatile precursor for introducing a substituted benzyl moiety.[1] This application note provides a comprehensive, robust, and scalable protocol for the synthesis of this intermediate, starting from Methyl 3-methyl-4-methoxybenzoate. We focus on the Wohl-Ziegler free-radical bromination, emphasizing a modern photochemical approach that enhances safety, selectivity, and scalability compared to traditional thermal methods.[1] This guide is intended for researchers, process chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and analytical characterization data.

Chemical and Physical Properties

A thorough understanding of the target compound's properties is essential for its handling, purification, and application.

PropertyValueReference(s)
CAS Number 70264-94-7
Molecular Formula C₁₀H₁₁BrO₃[2]
Molecular Weight 259.10 g/mol [2]
Appearance White to off-white crystalline solid/powder[1][3]
Melting Point 90-96 °C[4][5]
Solubility Soluble in methanol, DMF; sparingly soluble in acetic acid, chloroform; practically insoluble in water.[3]
InChI Key UXSNXOMMJXTFEG-UHFFFAOYSA-N[2]

Synthetic Strategy and Mechanistic Insights

The selected synthesis route is the side-chain bromination of Methyl 3-methyl-4-methoxybenzoate. This transformation is a classic example of a free-radical substitution reaction, specifically the Wohl-Ziegler reaction, which selectively targets the benzylic protons.[1]

2.1. Reaction Scheme

Figure 1. Synthetic scheme for the photochemical bromination.

2.2. Causality Behind Experimental Choices

  • Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for scale-up operations over liquid bromine. As a crystalline solid, NBS is significantly easier and safer to handle, dose, and transport.[6] It maintains a low concentration of Br₂ in the reaction mixture, which minimizes side reactions such as aromatic bromination.

  • Initiation Method: Photochemical initiation using UV light is superior to thermal initiation with azo compounds like AIBN.[7][8] This approach avoids the introduction of chemical initiators and their decomposition byproducts, leading to a cleaner reaction profile. Crucially, light can be applied and removed instantly, offering precise control over the reaction. For large-scale manufacturing, this method is exceptionally robust when implemented in a continuous flow reactor, which ensures uniform irradiation and excellent temperature control.[6][7][9]

  • Solvent Selection: Ethyl acetate is a strategic replacement for chlorinated solvents like carbon tetrachloride, which were used in older procedures.[4][5] Carbon tetrachloride is a potent carcinogen and ozone-depleting substance, making its industrial use highly restricted.[5] Ethyl acetate is a more environmentally benign solvent with favorable properties for this reaction, including its ability to dissolve the reactants and its suitable boiling point for subsequent removal.

2.3. Free-Radical Mechanism

The reaction proceeds via a well-established free-radical chain mechanism. Understanding this pathway is key to optimizing conditions and troubleshooting the synthesis.

Figure 2. The free-radical chain mechanism of benzylic bromination.

Detailed Experimental Protocol: Batch Synthesis (100 g Scale)

This protocol describes a representative batch procedure. For manufacturing scales exceeding several kilograms, transitioning to a continuous flow photochemical setup is strongly recommended to ensure safety and consistency.[8]

3.1. Materials and Equipment

  • Reactants:

    • Methyl 3-methyl-4-methoxybenzoate (100.0 g)

    • N-Bromosuccinimide (NBS) (108.0 g, 1.1 eq.)

  • Solvent:

    • Ethyl Acetate (1.5 L)

  • Equipment:

    • 3 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser.

    • UV immersion lamp (e.g., medium-pressure mercury lamp).

    • Cooling bath (ice/water).

    • Standard laboratory glassware for work-up and filtration.

    • Rotary evaporator.

3.2. Synthesis Procedure

  • Preparation: Charge the 3 L flask with Methyl 3-methyl-4-methoxybenzoate (100.0 g) and ethyl acetate (1.5 L). Begin stirring to dissolve the solid.

  • Cooling: Cool the resulting solution to 0-5 °C using an ice/water bath.

  • Addition of NBS: Once the temperature is stable, add N-Bromosuccinimide (108.0 g) to the flask in one portion. The mixture will be a slurry.

  • Photochemical Initiation: Immerse the UV lamp into the reaction mixture and turn it on. Maintain the internal temperature between 0 and 5 °C throughout the irradiation.[4][5]

  • Reaction Monitoring: Monitor the reaction progress every 30-60 minutes by TLC or HPLC. The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting material.

  • Quenching: Once the reaction is complete, turn off the UV lamp and remove it from the flask.

  • Work-up:

    • Allow the reaction mixture to warm to room temperature. The byproduct, succinimide, will be present as a white solid.

    • Filter the mixture through a Büchner funnel to remove the succinimide. Wash the filter cake with a small amount of cold ethyl acetate (2 x 50 mL).[4]

    • Transfer the combined filtrate to a separatory funnel and wash with water (2 x 500 mL) to remove any remaining succinimide, followed by a wash with brine (1 x 500 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

3.3. Purification by Recrystallization

  • Dissolution: Transfer the crude solid (~140 g) to a suitable flask. Add a 2:1 mixture of n-heptane/ethyl acetate and heat gently until the solid dissolves completely.[4][5]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (4 °C) for several hours to maximize crystal formation.

  • Isolation: Collect the colorless crystals by vacuum filtration, wash with a small amount of cold n-heptane, and dry under vacuum.

  • Yield: The expected yield of pure Methyl 3-(bromomethyl)-4-methoxybenzoate is typically 85-95%.

Analytical Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

AnalysisSpecification
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.90 (d, 1H), 7.85 (s, 1H), 6.90 (d, 1H), 4.65 (s, 2H, -CH₂Br), 3.90 (s, 3H, -OCH₃), 3.88 (s, 3H, -COOCH₃). (Note: Exact shifts may vary slightly; this is a predicted spectrum based on similar structures).
¹³C NMR (CDCl₃, 100 MHz)Expected peaks around δ 166.0 (C=O), 161.0 (C-OCH₃), 133.0, 131.0, 125.0, 122.0, 110.0 (Aromatic C), 52.5 (-COOCH₃), 56.0 (-OCH₃), 28.0 (-CH₂Br).
HPLC Purity ≥ 98% (by area %)
Melting Point 92-96 °C

Safety and Hazard Management

A thorough risk assessment must be performed before commencing any chemical synthesis.[10]

  • Chemical Hazards:

    • Methyl 3-(bromomethyl)-4-methoxybenzoate: This product is a lachrymator and causes skin and eye irritation.[11] May cause an allergic skin reaction.[3]

    • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Causes severe skin burns and eye damage.

    • Ethyl Acetate: Flammable liquid and vapor. Causes serious eye irritation.

  • Engineering Controls: All operations must be conducted within a certified chemical fume hood with proper ventilation to avoid inhalation of vapors and dust.[12][13]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use.[12]

    • Skin Protection: A flame-resistant lab coat should be worn.

  • Spill & Waste Management:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for disposal.[12]

    • All chemical waste must be disposed of according to institutional and local regulations.

Overall Workflow Summary

Figure 3. High-level experimental workflow for the synthesis and purification.

References

  • Chemia. Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings). (2024). [Link]

  • Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • ResearchGate. (PDF) Multi-kilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy. (2020). [Link]

  • ACS Publications. Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy. (2020). [Link]

  • ACS Publications. Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination. (2021). [Link]

  • Google Patents. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • ResearchGate. Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination | Request PDF. (2025). [Link]

  • ACS Publications. Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination. (2021). [Link]

  • CDC Stacks. Supporting Information. [Link]

  • Sciencemadness.org. A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono-, Bis-, or Trisbromomethylation. [Link]

  • Sciencemadness.org. Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. [Link]

  • ResearchGate. Reaction of different substituted toluenes with purified laccase of F..... [Link]

  • ResearchGate. In vitro production of substituted toluenes in an anaerobic assay.... [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • PubChem. Methyl 4-(bromomethyl)-3-methoxybenzoate. [Link]

  • University of York. Greener solvents to replace toluene in the polymerisation and coating industry. (2017). [Link]

  • Preprints.org. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. (2024). [Link]

  • LookChem. Sourcing High-Purity Methyl 4-(bromomethyl)-3-methoxybenzoate: A Buyer's Guide. (2025). [Link]

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Application Notes and Protocols for Methyl 3-(bromomethyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the safe handling, storage, and application of Methyl 3-(bromomethyl)-4-methoxybenzoate (CAS No. 70264-94-7), a versatile benzylic bromide reagent crucial in synthetic organic chemistry. This guide is intended for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate for complex molecule synthesis.

Introduction and Scientific Context

Methyl 3-(bromomethyl)-4-methoxybenzoate is a bifunctional organic compound featuring a reactive benzylic bromide and a methyl ester on a substituted benzene ring. Its significance lies in the high reactivity of the bromomethyl group, which readily participates in nucleophilic substitution reactions (typically SN2), making it an excellent electrophile for introducing the methoxy- and methyl ester-substituted benzyl moiety into larger molecular frameworks.[1] This reactivity profile has established it as a vital building block in the synthesis of various pharmaceuticals. One of its most notable applications is as a key intermediate in the production of Zafirlukast, a leukotriene receptor antagonist used for the management of chronic asthma.[2]

The benzylic position of the bromide enhances its leaving group potential and susceptibility to nucleophilic attack due to the stabilization of the transition state by the adjacent aromatic ring.[1] However, this inherent reactivity also necessitates stringent handling and storage protocols to ensure user safety and reagent integrity.

Physicochemical and Hazard Profile

A thorough understanding of the compound's properties is the foundation of its safe and effective use.

PropertyValueReference
Molecular Formula C₁₀H₁₁BrO₃[3]
Molecular Weight 259.10 g/mol [3]
Appearance White to off-white crystalline solid/powder[1]
Melting Point 92-96 °C
Solubility Soluble in methanol; very slightly soluble in chloroform; practically insoluble in water.
Primary Hazards Causes serious eye damage, skin irritation, and may cause an allergic skin reaction. Very toxic to aquatic life with long-lasting effects.[3]
Lachrymatory Nature As a substituted benzyl bromide, this compound is a potent lachrymator (tear-producing agent) and irritant to mucous membranes.[4][5]

GHS Hazard Statements: H315, H317, H318, H410[3]

Core Directive: Safe Handling and Storage Protocols

The high reactivity and hazardous nature of Methyl 3-(bromomethyl)-4-methoxybenzoate demand meticulous adherence to the following procedures.

Personal Protective Equipment (PPE)

Due to its corrosive and lachrymatory properties, a comprehensive PPE ensemble is mandatory.

  • Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required at all times.

  • Hand Protection: Double-gloving is recommended. Wear chemically resistant outer gloves (e.g., nitrile or neoprene) over inner gloves. Inspect gloves for any signs of degradation before and during use.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required. Natural fibers like cotton are preferable to synthetic materials such as polyester.

  • Respiratory Protection: All handling of the solid and its solutions must be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

Engineering Controls and Work Practices
  • Chemical Fume Hood: Never handle this reagent on an open bench. All weighing, transfers, and reactions must be performed in a well-ventilated fume hood with a tested and certified face velocity.

  • Designated Area: Establish a designated area within the fume hood for working with this compound to prevent cross-contamination.

  • Avoid Incompatibilities: Keep away from strong bases, oxidizing agents, and nucleophiles except when required for a reaction. The compound can react slowly with water to generate hydrogen bromide gas.[6]

Storage Procedures

Proper storage is critical to maintain the reagent's purity and prevent hazardous situations.

  • Container: Store in the original, tightly sealed container.

  • Atmosphere: For long-term storage, it is best practice to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.

  • Temperature: Store in a cool, dry, and well-ventilated place. Refrigeration (2-8°C) is recommended.

  • Segregation: Store away from incompatible materials.

The following diagram outlines the logical workflow for safely managing the reagent from receipt to disposal.

G cluster_storage Secure Storage cluster_handling Controlled Handling (Fume Hood) cluster_reaction Reaction & Workup cluster_disposal Waste Management Storage Receive & Inspect Store at 2-8°C Under Inert Gas Handling Don Full PPE Weigh/Transfer in Hood Setup Reaction Storage->Handling Transport in Secondary Containment Reaction Perform Synthesis (e.g., Alkylation) Monitor Progress (TLC) Handling->Reaction Charge Reactor Waste Segregate Halogenated Waste Quench Contaminated Glassware Dispose via EHS Handling->Waste Dispose of Contaminated PPE Workup Reaction Quench Aqueous Workup Purification Reaction->Workup Workup->Waste Collect Waste Streams

Caption: Workflow for Methyl 3-(bromomethyl)-4-methoxybenzoate.

Application Protocol: O-Alkylation of a Phenolic Substrate

This protocol details a representative Williamson ether synthesis, a common application for this reagent. The causality behind each step is explained to provide a deeper understanding of the experimental design.[7]

Rationale

The reaction involves the deprotonation of a phenol by a mild base to form a more nucleophilic phenoxide anion. This anion then attacks the electrophilic benzylic carbon of Methyl 3-(bromomethyl)-4-methoxybenzoate, displacing the bromide leaving group in an SN2 reaction to form the desired ether linkage.[7] A polar aprotic solvent like DMF or acetonitrile is used to solvate the cation of the base, leaving the anion more reactive, thereby accelerating the SN2 reaction.[7]

Materials
  • Substituted Phenol (1.0 equivalent)

  • Methyl 3-(bromomethyl)-4-methoxybenzoate (1.05-1.1 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5-2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (for workup)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the substituted phenol (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

    • Expertise & Experience: Flame-drying the glassware and maintaining an inert atmosphere are critical to exclude moisture, which can quench the phenoxide and hydrolyze the reagent. Finely powdered K₂CO₃ provides a larger surface area for a more efficient deprotonation.

  • Solvent Addition: Add anhydrous DMF via syringe to the flask, sufficient to create a stirrable slurry (typically a 0.1 to 0.5 M concentration with respect to the phenol).

  • Reagent Addition: Add Methyl 3-(bromomethyl)-4-methoxybenzoate (1.05 eq.) to the mixture. A slight excess ensures the complete consumption of the potentially more valuable phenolic starting material.

  • Reaction: Heat the reaction mixture to 60-80°C with vigorous stirring.

    • Expertise & Experience: Gentle heating increases the reaction rate without promoting significant side reactions or decomposition. The specific temperature may require optimization depending on the reactivity of the phenol.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting phenol spot is no longer visible.

  • Workup - Quenching and Extraction: Once complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3x).

    • Trustworthiness: This step serves two purposes: it quenches the reaction and begins the purification process. The multiple extractions ensure efficient recovery of the product from the aqueous phase.

  • Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x).

    • Expertise & Experience: Washing with water removes the high-boiling DMF solvent. The final brine wash helps to break any emulsions and begins the drying process by removing bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure O-alkylated product.

Waste Disposal and Quenching Procedures

Unreacted Methyl 3-(bromomethyl)-4-methoxybenzoate and contaminated materials are hazardous and must be neutralized before disposal.

Quenching Excess Reagent

For small residual amounts in reaction flasks:

  • Safety First: Perform all quenching operations in a fume hood, wearing full PPE. Keep an ice bath ready.

  • Dilution: Dilute the residue in the flask with an inert, non-reactive solvent like toluene or THF.

  • Slow Addition of Nucleophile: Cool the flask in an ice bath. Slowly and cautiously add a solution of sodium hydroxide (e.g., 1 M NaOH) or another suitable nucleophile dropwise with stirring. This will convert the reactive benzyl bromide to a less hazardous benzyl alcohol derivative. Be aware of potential exotherms.

  • Neutralization: After the reaction is complete (cessation of heat evolution), neutralize the mixture with a weak acid (e.g., citric acid or dilute HCl) before combining it with the appropriate aqueous waste stream.

Disposal of Waste Streams
  • Solid Waste: Contaminated items such as gloves, paper towels, and silica gel should be collected in a designated, sealed container for halogenated solid waste.

  • Liquid Waste: All organic solvents from the reaction and purification must be collected in a properly labeled halogenated organic waste container. Aqueous layers from the workup should be neutralized and disposed of in the appropriate aqueous waste container.

Adherence to these detailed protocols will ensure the safe and effective use of Methyl 3-(bromomethyl)-4-methoxybenzoate, enabling its powerful synthetic utility while minimizing risks to personnel and the environment.

References

  • Common Organic Chemistry. (n.d.). Benzyl Bromide. Retrieved from [Link]

  • Wikipedia. (2023). Benzyl bromide. Retrieved from [Link]

  • Sciencemadness.org. (2014). Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice!. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of Zafirlukast. Retrieved from [Link]

  • Google Patents. (2002). WO2002046153A2 - Process for the preparation of zafirlukast.
  • National Institutes of Health. (2017). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. Retrieved from [Link]

  • University of Lethbridge. (n.d.). Chemistry 3719L – Week 11 Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2). Retrieved from [Link]

  • Google Patents. (2009). US20090149662A1 - Processes for preparing zafirlukast.
  • Organic Syntheses. (2009). Working with Hazardous Chemicals. Retrieved from [Link]

  • Google Patents. (2019). CN108084077B - A kind of synthetic method of zafirlukast intermediate.
  • Google Patents. (1997). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • MDPI. (2010). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • ResearchGate. (2023). How should i dispose of Benzyl chloride waste?. Retrieved from [Link]

  • Google Patents. (1991). US5043483A - Process for the alkylation of phenols.
  • National Center for Biotechnology Information. (2021). Benzylation of hydroxyl groups by Williamson reaction. Retrieved from [Link]

  • GOV.UK. (2025). Benzyl chloride - Incident management. Retrieved from [Link]

  • KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]

  • Anslyn Group. (n.d.). Safety Manual. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(bromomethyl)-3-methoxybenzoate. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical benzylic bromination. As a versatile building block, particularly in the synthesis of pharmaceuticals like Zafirlukast, ensuring a high-purity yield of this intermediate is paramount.[1] This document provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction is stalling, and TLC analysis shows a significant amount of unreacted starting material, Methyl 4-methoxy-3-methylbenzoate. What is the likely cause?

A: Incomplete conversion is a common issue often traced back to the radical initiator or reaction conditions. The free-radical chain reaction, typically initiated by AIBN (azobisisobutyronitrile) or benzoyl peroxide upon heating or UV irradiation, is essential for the reaction to proceed.[2]

  • Initiator Potency: Radical initiators have a finite shelf life and can decompose over time. Ensure you are using a fresh or properly stored initiator.

  • Insufficient Initiation: The amount of initiator may be too low, or the reaction temperature might not be high enough to cause efficient homolytic cleavage and start the chain reaction. For AIBN, refluxing in solvents like acetonitrile or chlorobenzene is common.[3][4]

  • Radical Quenchers: Contaminants in your starting material or solvent (e.g., dissolved oxygen, certain impurities) can act as radical scavengers, terminating the chain reaction prematurely. Degassing the solvent before starting the reaction can be beneficial.

Q2: I've isolated my product, but the 1H NMR shows a singlet around δ 6.5-7.0 ppm and a lower-than-expected integration for my benzylic protons. What is this impurity?

A: This impurity is likely the dibrominated side product, Methyl 3-(dibromomethyl)-4-methoxybenzoate . The single proton of the -CHBr2 group is shifted significantly downfield compared to the -CH2Br protons of your desired product. This side reaction occurs when the product itself undergoes a second benzylic bromination.[4]

This is particularly problematic if:

  • An excess of N-Bromosuccinimide (NBS) is used (greater than ~1.1 equivalents).[4]

  • The reaction is run for an extended period after the starting material is consumed.

  • The reaction temperature is too high, which can decrease selectivity.[4][5]

Q3: Besides dibromination, what other brominated impurities should I be aware of?

A: A significant side reaction is electrophilic aromatic substitution (ring bromination) , where bromine substitutes a hydrogen on the benzene ring instead of at the benzylic position.[6][7] The methoxy group is an activating group, making the ring susceptible to this competing pathway, especially if trace amounts of acid are present which can catalyze the reaction.[8] The choice of solvent is critical; non-polar solvents like carbon tetrachloride or chlorobenzene favor the radical pathway, while more polar solvents like acetonitrile can sometimes promote the ionic, ring-bromination pathway.[3][9]

Q4: My work-up is difficult, and I'm having trouble removing the succinimide byproduct. What is the best procedure?

A: Succinimide, the byproduct of NBS, has moderate water solubility and can be challenging to remove completely with a simple aqueous wash, especially when using chlorinated solvents.[10]

A robust work-up involves these steps:

  • Cool the reaction mixture to room temperature. If using a non-polar solvent where succinimide has low solubility (like CCl4), it may precipitate and can be removed by filtration.[10]

  • Quench unreacted NBS by washing the mixture with an aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[10]

  • Perform multiple aqueous washes. Use deionized water or brine to extract the succinimide. For base-sensitive esters, avoid strong bases like NaOH. Gentle, repeated extractions are more effective than a single vigorous wash.[10]

Q5: I've noticed a new peak in the NMR that corresponds to a phenol. How is this possible?

A: This is likely due to the cleavage of the 4-methoxy ether group . Hydrogen bromide (HBr) is generated as a byproduct during the radical bromination cycle.[6][11] HBr is a strong acid that can protonate the ether oxygen, converting it into a good leaving group. A subsequent SN2 attack by a bromide ion on the methyl group results in the formation of methyl bromide and the corresponding phenol, Methyl 3-(bromomethyl)-4-hydroxybenzoate .[12][13][14] This side reaction is favored by higher temperatures and prolonged reaction times.

Troubleshooting Guide

This guide addresses common experimental outcomes and provides targeted solutions to improve yield and purity.

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Low to No Conversion 1. Inactive radical initiator. 2. Insufficient temperature or light source. 3. Presence of radical inhibitors (e.g., oxygen).1. Use a fresh batch of initiator (e.g., AIBN). 2. Ensure the reaction reaches the proper reflux temperature or that the UV lamp is functional. 3. Degas the solvent by bubbling with N₂ or Ar before adding reagents.
Significant Dibromination Product 1. Molar ratio of NBS to starting material is too high. 2. High reaction temperature. 3. Extended reaction time.1. Use a precise molar equivalent of NBS (1.0-1.05 eq).[4][15] 2. Conduct the reaction at the lowest effective temperature. For photo-initiated reactions, cooling may be possible.[3] 3. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.
Presence of Ring-Brominated Isomers 1. Reaction conditions favor electrophilic substitution. 2. Use of a polar protic solvent or acid catalyst.1. Use a non-polar solvent such as chlorobenzene or cyclohexane.[3] 2. Ensure all glassware is dry and avoid any acidic contaminants. Do not use acid catalysts.
Formation of Phenolic Impurity 1. Cleavage of the methoxy ether by HBr byproduct.[12][13]1. Minimize reaction time and temperature. 2. Consider adding a non-nucleophilic, sterically hindered base to scavenge HBr, though this may complicate the reaction. 3. Ensure a prompt and efficient work-up to neutralize acid.
Formation of Insoluble Polymers 1. The benzylic bromide product is unstable and can self-react.1. Avoid overheating or prolonged exposure to radical conditions. 2. Use the crude product immediately in the next synthetic step if possible. 3. Store the isolated product in a cool, dark place.
Difficult Work-up / Emulsion 1. Succinimide byproduct not fully dissolving in the aqueous phase.1. Perform multiple washes with brine, which can help break emulsions.[10] 2. If an emulsion persists, filter the entire mixture through a pad of Celite.

Key Reaction Pathways and Side Reactions

The desired synthesis proceeds via a radical chain mechanism. However, several competing pathways can reduce the yield and purity of the final product.

G cluster_main Main Radical Pathway (Wohl-Ziegler Reaction) cluster_side Common Side Reactions cluster_conditions Influencing Factors SM Methyl 4-methoxy- 3-methylbenzoate Radical Benzylic Radical (Resonance Stabilized) SM->Radical H• abstraction by Br• RingBromo Ring Bromination Product SM->RingBromo Electrophilic Attack (Br⁺) Phenol Ether Cleavage Product (Phenol) SM->Phenol HBr-mediated Ether Cleavage Product Desired Product: Methyl 3-(bromomethyl)- 4-methoxybenzoate Radical->Product Reaction with Br₂ (from NBS + HBr) Dibromo Dibromination Product Product->Dibromo Further H• abstraction ExcessNBS Excess NBS ExcessNBS->Dibromo HighTemp High Temp / Long Time HighTemp->Dibromo HighTemp->Phenol Acid Acid Contaminants Acid->RingBromo

Caption: Key reaction pathways in the synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate.

Experimental Protocols

Protocol 1: Synthesis via Photochemical Bromination

This protocol is adapted from established procedures and optimized to minimize side reactions.[3]

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add Methyl 4-methoxy-3-methylbenzoate (18.02 g, 0.1 mol).

  • Solvent Addition: Add chlorobenzene (150 mL). Stir the mixture to dissolve the starting material and degas with a gentle stream of nitrogen for 15 minutes.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (18.68 g, 0.105 mol, 1.05 eq.).

  • Initiation: Cool the flask in an ice-water bath (0 to 5°C). Position a UV immersion lamp and irradiate the stirred mixture.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot indicates completion, typically within 2-4 hours. Avoid prolonged irradiation after completion to prevent dibromination.

  • Work-up: Once the reaction is complete, turn off the lamp and remove the ice bath. Filter the mixture to remove the precipitated succinimide. Wash the organic solution with 1M aqueous sodium thiosulfate (2 x 50 mL) and then with brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a mixture of n-heptane and ethyl acetate to afford pure Methyl 3-(bromomethyl)-4-methoxybenzoate as colorless crystals.[3]

Protocol 2: Analytical Characterization Workflow

A systematic approach to identify and quantify impurities is crucial for quality control.

G start Crude Product Sample tlc 1. TLC Analysis (e.g., 4:1 Hexane:EtOAc) start->tlc nmr 2. ¹H NMR Spectroscopy (in CDCl₃) tlc->nmr Assess spot separation and number of components ms 3. Mass Spectrometry (LC-MS) (Confirm MW and Br isotope pattern) nmr->ms Identify structures of major components hplc 4. HPLC Analysis (Quantify Purity) ms->hplc Develop quantitative method for known impurities

Caption: Workflow for the analytical characterization of the crude product.

Table of Key Analytical Data for Identification
CompoundKey ¹H NMR Signal (δ, ppm in CDCl₃)Expected Mass (m/z) [M+H]⁺
Starting Material (Methyl 4-methoxy-3-methylbenzoate)Ar-CH₃: ~2.25 (s, 3H) O-CH₃: ~3.90 (s, 3H) Ester-CH₃: ~3.88 (s, 3H)181.08
Desired Product (Methyl 3-(bromomethyl)-4-methoxybenzoate)Ar-CH₂Br: ~4.55 (s, 2H)[16] O-CH₃: ~3.94 (s, 3H) Ester-CH₃: ~3.91 (s, 3H)259.00 / 261.00 (~1:1)
Dibromo Side Product (Methyl 3-(dibromomethyl)-4-methoxybenzoate)Ar-CHBr₂: ~6.80 (s, 1H) O-CH₃: ~3.95 (s, 3H) Ester-CH₃: ~3.92 (s, 3H)336.91 / 338.91 / 340.91
Phenol Side Product (Methyl 3-(bromomethyl)-4-hydroxybenzoate)Ar-CH₂Br: ~4.50 (s, 2H) Ar-OH: ~5.5-6.5 (br s, 1H) Ester-CH₃: ~3.90 (s, 3H)244.98 / 246.98 (~1:1)

References

  • Benchchem. (n.d.). Synthesis routes of Methyl 4-(bromomethyl)-3-methoxybenzoate.
  • Chemistry Steps. (n.d.). Benzylic Bromination.
  • Chemistry Stack Exchange. (2015, May 28). Ether cleavage with conc HBr.
  • Organic Chemistry Tutor. (n.d.). Cleavage of Ethers with Acids.
  • Benchchem. (n.d.). Methyl 4-(bromomethyl)-3-methoxybenzoate | 70264-94-7.
  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage.
  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS.
  • Transformation Tutoring. (2022, November 24). Cleavage of Ethers by HBr and HI.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.
  • Benchchem. (n.d.). Work-up procedure to remove unreacted NBS from bromination reaction.
  • Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds.
  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
  • Royal Society of Chemistry. (2019, January 22). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection.
  • ACS Publications. (2013, November 21). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry.
  • MDPI. (2022, December 28). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection.
  • Reddit. (2021, August 5).
  • Scientific Update. (2022, October 26).
  • Academic Accelerator. (n.d.). Benzyl bromide.
  • Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?.
  • Google Patents. (n.d.). EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position.
  • ACS Publications. (n.d.). Incompatibilities between N-Bromosuccinimide and Solvents. Organic Process Research & Development.
  • PubMed. (1990, June).
  • Khan Academy. (n.d.). Reactions at the benzylic position.
  • ResearchGate. (2025, August 6).
  • Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution.
  • ResearchGate. (2022, December). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection.
  • ResearchGate. (n.d.).
  • YouTube. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Chad's Prep.
  • Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • PubChem. (n.d.). Methyl 4-(bromomethyl)-3-methoxybenzoate.
  • MDPI. (n.d.).
  • ACS Publications. (n.d.). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes.
  • Chegg. (2020, March 3). Write the mechanism for a substituted aromatic molecule (4-methylbenzoic acid, also known as p-toluic acid) with NBS. A free radical allylic (benzylic) bromination reaction with NBS.

Sources

Technical Support Center: Preventing Over-Bromination of Methyl 4-Methyl-3-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of over-bromination in the synthesis of derivatives of methyl 4-methyl-3-methoxybenzoate. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to help you achieve optimal regioselectivity and yield in your electrophilic aromatic substitution reactions.

Understanding the Reaction: Electronic and Steric Effects

The bromination of methyl 4-methyl-3-methoxybenzoate is an electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome is dictated by the directing effects of the substituents on the benzene ring. The methoxy (-OCH₃) group is a strongly activating, ortho, para-director due to its ability to donate electron density to the ring through resonance.[1] The methyl (-CH₃) group is a weakly activating, ortho, para-director. The methyl ester (-COOCH₃) group, conversely, is a deactivating, meta-director.

The positions ortho and para to the powerful methoxy activating group are the most nucleophilic and therefore the most susceptible to electrophilic attack.[1][2] However, the high activation of the ring also makes the mono-brominated product susceptible to further bromination, leading to undesired di- or poly-brominated byproducts.[3]

Directing Influences on Methyl 4-Methyl-3-Methoxybenzoate

Below is a diagram illustrating the directing effects of the substituents on the aromatic ring, highlighting the most probable sites for electrophilic attack.

Caption: Predicted reactivity of the aromatic ring positions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the bromination of methyl 4-methyl-3-methoxybenzoate in a question-and-answer format.

Issue 1: Significant formation of di-brominated and poly-brominated products.

Question: My reaction is producing a mixture of brominated species, with a low yield of the desired mono-brominated product. How can I improve the selectivity?

Answer: Over-bromination is a frequent challenge due to the highly activated nature of the aromatic ring.[3] The initial mono-brominated product is often still reactive enough to undergo a second bromination. To enhance mono-selectivity, consider the following strategies:

  • Control Stoichiometry: Employ a strict 1:1 molar ratio of your substrate to the brominating agent. The slow, dropwise addition of the brominating agent can help to maintain a low concentration of the electrophile, disfavoring multiple substitutions.[3]

  • Lower the Reaction Temperature: Conducting the reaction at a reduced temperature (e.g., 0°C or below) decreases the overall reaction rate, which can significantly improve selectivity. Higher temperatures can provide the necessary activation energy for subsequent brominations.[3][4]

  • Choose a Milder Brominating Agent: Instead of highly reactive elemental bromine (Br₂), consider using a less aggressive reagent. N-Bromosuccinimide (NBS) is a common alternative that often provides better control over the reaction.[3] Pyridinium tribromide is another option that can offer enhanced selectivity.

  • Solvent Selection: The choice of solvent can influence reactivity. Polar solvents like acetic acid can help to stabilize the reaction intermediates.[3] Acetonitrile has also been shown to be effective in promoting regioselective bromination with NBS without the need for acid or metal catalysts.[5]

Issue 2: Low or no conversion of the starting material.

Question: My reaction is not proceeding to completion, and I am recovering a significant amount of unreacted starting material. What could be the cause?

Answer: Incomplete conversion can stem from several factors:

  • Insufficiently Reactive Brominating Agent: While milder reagents are recommended to prevent over-bromination, they may require specific conditions to be effective. For less activated systems, a more potent brominating agent or the use of a catalyst might be necessary.

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to determine the point of maximum conversion of the starting material before significant side-product formation occurs. If the reaction is sluggish at lower temperatures, a carefully controlled, slight increase in temperature may be warranted.

  • Reagent Quality: Ensure that all reagents, especially the brominating agent, are of high purity and have not degraded. For instance, NBS can decompose over time, releasing bromine, which can affect its reactivity and stoichiometry. Recrystallization of NBS may be necessary if it appears discolored.[6]

Issue 3: Difficulty in separating the desired mono-brominated isomer from byproducts.

Question: I have a mixture of brominated products that are proving difficult to separate by standard column chromatography. What purification strategies can I employ?

Answer: The separation of regioisomers can be challenging due to their similar polarities. Consider the following purification techniques:

  • Optimization of Column Chromatography:

    • Solvent System Screening: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/hexanes) to maximize the separation (ΔRf) between your desired product and the impurities on TLC before scaling up to a column.

    • Silica Gel Grade: Using a smaller particle size silica gel can improve resolution.

  • Recrystallization: If your mono-brominated product is a solid, recrystallization can be a highly effective method for purification. Careful selection of the solvent system is key to success.

  • Advanced Chromatographic Techniques: For particularly challenging separations, techniques like Centrifugal Partition Chromatography (CPC), which is a form of liquid-liquid chromatography, can offer superior resolution for isomer separation.[7]

Frequently Asked Questions (FAQs)

Q1: Is a Lewis acid catalyst, such as FeBr₃, necessary for the bromination of methyl 4-methyl-3-methoxybenzoate?

A1: Generally, a Lewis acid is not required and may even be detrimental. The methoxy group is a strong activating group, making the aromatic ring nucleophilic enough to react with bromine or NBS directly.[8][9] The inclusion of a strong Lewis acid would significantly increase the electrophilicity of the brominating agent, almost certainly leading to rapid over-bromination.[3]

Q2: What is the expected major mono-brominated product?

A2: The primary sites of electrophilic attack are ortho and para to the strongly activating methoxy group. Given the substitution pattern, the positions available for bromination are C2, C5, and C6. The C2 and C6 positions are ortho to the methoxy group, while the C5 position is para to the methyl group and ortho to the methoxy group. Steric hindrance from the adjacent methyl ester and methoxy groups may influence the final product distribution. A careful analysis of the product mixture using techniques like NMR spectroscopy will be necessary to confirm the identity of the major isomer.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the starting material and the formation of products. Staining the TLC plate with a potassium permanganate solution can help visualize all spots. For more quantitative analysis, GC-MS can be used to determine the relative ratios of starting material, desired product, and byproducts over time.

Experimental Protocol: Selective Mono-bromination using NBS

This protocol provides a starting point for the controlled mono-bromination of methyl 4-methyl-3-methoxybenzoate. Optimization may be required based on your specific experimental setup and observations.

Materials:

  • Methyl 4-methyl-3-methoxybenzoate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 4-methyl-3-methoxybenzoate (1.0 eq) in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of NBS: In a separate container, dissolve N-Bromosuccinimide (1.0 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the cooled solution of the substrate over 15-30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by TLC.

  • Quenching: Once the starting material is consumed (or optimal conversion is reached), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS or bromine.

  • Work-up:

    • Transfer the mixture to a separatory funnel and add water and ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired mono-brominated product.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Check_Overbromination Over-bromination observed? Start->Check_Overbromination Check_Conversion Low conversion? Check_Overbromination->Check_Conversion No Overbrom_Yes Yes Check_Overbromination->Overbrom_Yes Yes Reoptimize Re-run and Monitor Check_Conversion->Reoptimize No (Other issues) Conversion_Yes Yes Check_Conversion->Conversion_Yes Yes Reduce_Temp Lower Reaction Temperature (e.g., 0°C to -20°C) Overbrom_Yes->Reduce_Temp Milder_Reagent Use Milder Brominating Agent (e.g., NBS instead of Br2) Reduce_Temp->Milder_Reagent Control_Stoich Control Stoichiometry (1:1 ratio, slow addition) Milder_Reagent->Control_Stoich Control_Stoich->Reoptimize Increase_Time Increase Reaction Time Conversion_Yes->Increase_Time Check_Reagents Check Reagent Purity (e.g., recrystallize NBS) Increase_Time->Check_Reagents Slight_Temp_Increase Slightly Increase Temperature (Monitor closely for over-bromination) Check_Reagents->Slight_Temp_Increase Slight_Temp_Increase->Reoptimize

Caption: A workflow for troubleshooting common bromination issues.

Quantitative Data Summary
ParameterRecommendation for Mono-selectivityRationale
Stoichiometry Substrate:Brominating Agent = 1:1Minimizes excess electrophile available for subsequent reactions.[3]
Temperature 0°C or lowerReduces reaction rate, favoring the kinetic product and disfavoring over-bromination.[3][4]
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than elemental bromine (Br₂).[3]
Catalyst NoneThe substrate is sufficiently activated; a catalyst would likely cause over-bromination.[9]
Solvent Acetonitrile, Acetic AcidPolar solvents can stabilize intermediates and influence selectivity.[3][5]

References

  • A Researcher's Guide to the Regioselectivity of Aromatic Bromination: An Experimental Comparison. Benchchem.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central.
  • The bromination of anisole occurs without the presence of a Lewis... Pearson+.
  • avoiding over-bromination in anisole reactions. Benchchem.
  • What is the mechanism of the reaction between anisole and bromine? Blog.
  • How is the bromination mechanism of anisole carried out? Quora.
  • Why is the presence of a Lewis acid such as iron bromide not necessary in the bromination of... Homework.Study.com.
  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR.
  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Rotachrom Technologies.
  • recrystallization & purification of N-bromosuccinimide. YouTube.

Sources

Technical Support Center: Purification of Methyl 3-(bromomethyl)-4-methoxybenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the purification of Methyl 3-(bromomethyl)-4-methoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing expert-driven troubleshooting and frequently asked questions to navigate the challenges of obtaining this key synthetic intermediate in high purity.

Introduction to the Purification Challenge

Methyl 3-(bromomethyl)-4-methoxybenzoate is a crucial building block in the synthesis of various pharmaceutical compounds. Its purification via recrystallization, while a standard technique, is often fraught with challenges that can impact yield, purity, and project timelines. The primary impurities in a typical synthesis originate from the unreacted starting material, methyl 3-methoxy-4-methylbenzoate, and byproducts from the bromination reaction, most commonly succinimide if N-bromosuccinimide (NBS) is used as the brominating agent.[1] This guide provides a systematic approach to troubleshooting common issues encountered during the recrystallization of this compound.

Physicochemical Properties at a Glance

A thorough understanding of the physical properties of the target compound and its primary impurities is the foundation of a successful purification strategy.

CompoundMolecular Weight ( g/mol )Melting Point (°C)General Solubility
Methyl 3-(bromomethyl)-4-methoxybenzoate 259.1087-96 (range from various sources)[2][3][4]Soluble in methanol; sparingly soluble in chloroform; practically insoluble in water.[2] Recrystallization from n-heptane/ethyl acetate is reported.[1]
Methyl 3-methoxy-4-methylbenzoate (Starting Material) 180.2050-54Generally soluble in common organic solvents.
Succinimide (Byproduct) 99.09123-125Easily soluble in water and ethanol; insoluble in ether and chloroform.[5][6][7]

Troubleshooting Guide: A-Question-and-Answer Approach

Issue 1: My crude product is an oil and won't solidify.

Question: I've completed the synthesis and after workup, I'm left with a persistent oil instead of a solid crude product. How can I proceed with purification?

Answer: This phenomenon, known as "oiling out," is a common issue in recrystallization, particularly when the melting point of the compound is low or when significant impurities are present, depressing the melting point of the mixture.

  • Causality: The presence of unreacted starting material (methyl 3-methoxy-4-methylbenzoate, m.p. 50-54 °C) and residual solvent can lead to the crude product being an oil or a low-melting solid.

  • Troubleshooting Steps:

    • Ensure Complete Solvent Removal: Use a rotary evaporator to remove all volatile solvents from the crude product. For higher boiling solvents like DMF, high vacuum may be necessary.

    • Trituration: Try to induce crystallization by adding a small amount of a non-polar solvent in which the product is poorly soluble, such as hexane or a hexane/ethyl acetate mixture. Stir the mixture vigorously with a glass rod. The goal is to "wash" away the impurities that are keeping the product oily.

    • Seeding: If you have a small amount of pure, solid Methyl 3-(bromomethyl)-4-methoxybenzoate, add a seed crystal to the oil to initiate crystallization.

    • Column Chromatography: If the oil is persistent and trituration fails, it may be necessary to perform a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.

Issue 2: Poor recovery of crystals after recrystallization.

Question: I've successfully recrystallized my product, but my yield is very low. What could be the cause and how can I improve it?

Answer: Low recovery is a frequent problem in recrystallization and can often be attributed to using an excessive amount of solvent or an inappropriate solvent system.

  • Causality: The product has some solubility even in the cold recrystallization solvent. Using too much solvent will result in a significant portion of the product remaining in the mother liquor.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: When dissolving the crude product, add the hot solvent in small portions until the solid just dissolves. Avoid adding a large excess.

    • Optimize the Solvent System: A single solvent may not be ideal. For Methyl 3-(bromomethyl)-4-methoxybenzoate, a mixed solvent system like n-heptane/ethyl acetate is effective.[1] In this system, the crude product is dissolved in a minimal amount of hot ethyl acetate (the "good" solvent), and then hot n-heptane (the "poor" solvent) is added dropwise until the solution becomes slightly cloudy. Re-heating to get a clear solution followed by slow cooling should yield crystals.

    • Cooling Protocol: Ensure the solution is cooled slowly to room temperature and then in an ice bath to maximize crystal formation. Rapid cooling can lead to smaller, less pure crystals and lower yields.

    • Recover from Mother Liquor: The filtrate (mother liquor) after the first crop of crystals can be concentrated by rotary evaporation and cooled again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.

Issue 3: Crystals are colored or appear impure.

Question: My recrystallized product is off-white or yellowish, not the expected white crystalline solid. How do I remove colored impurities?

Answer: Colored impurities are often high molecular weight byproducts from the reaction.

  • Causality: These impurities can be effectively removed by treatment with activated carbon.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: After dissolving the crude product in the hot recrystallization solvent, add a small amount (1-2% by weight) of activated carbon to the solution.

    • Hot Filtration: Keep the solution hot and filter it through a fluted filter paper to remove the activated carbon. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel. Using a pre-heated funnel can help.

    • Proceed with Recrystallization: Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals.

Issue 4: The product "oils out" during cooling.

Question: The product dissolves in the hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What should I do?

Answer: This is a common problem, especially with compounds that have relatively low melting points or when the concentration of the solute is too high.

  • Causality: The solution becomes supersaturated at a temperature that is above the melting point of the product.

  • Troubleshooting Steps:

    • Add More Solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.

    • Slower Cooling: Allow the flask to cool more slowly to room temperature. Insulating the flask with a cloth or paper towels can help. This gives the molecules more time to arrange themselves into a crystal lattice.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

    • Change the Solvent System: If oiling out persists, a different recrystallization solvent or solvent mixture may be required.

Experimental Protocol: Recrystallization using n-Heptane/Ethyl Acetate

This protocol is based on a reported method for the purification of Methyl 3-(bromomethyl)-4-methoxybenzoate.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude Methyl 3-(bromomethyl)-4-methoxybenzoate. Add a minimal amount of hot ethyl acetate and heat the mixture with stirring until the solid is fully dissolved.

  • Addition of Anti-solvent: While the solution is still hot, add hot n-heptane dropwise with continuous swirling until the solution becomes faintly turbid.

  • Clarification: Re-heat the mixture gently until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold n-heptane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow crude Crude Product (Solid or Oil) dissolve Dissolve in Minimal Hot Ethyl Acetate crude->dissolve hot_solution Hot, Saturated Solution dissolve->hot_solution add_heptane Add Hot n-Heptane until Turbid hot_solution->add_heptane reheat Re-heat to Clarify add_heptane->reheat cool Slow Cooling (Room Temp -> Ice Bath) reheat->cool crystals Pure Crystals in Mother Liquor cool->crystals filtrate Vacuum Filtration crystals->filtrate wash Wash with Cold n-Heptane filtrate->wash Isolate Crystals mother_liquor Mother Liquor (Contains Soluble Impurities) filtrate->mother_liquor Separate dry Dry Under Vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Workflow for the recrystallization of Methyl 3-(bromomethyl)-4-methoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: How do I choose a good recrystallization solvent if I don't want to use n-heptane/ethyl acetate?

A good recrystallization solvent should dissolve the compound when hot but not when cold. For Methyl 3-(bromomethyl)-4-methoxybenzoate, which is an aromatic ester, other potential solvent systems could include ethanol/water, isopropanol, or toluene/hexane mixtures. Small-scale solubility tests are recommended to find the optimal solvent.

Q2: My starting material and product have very similar polarities. How can recrystallization separate them?

While their polarities may be similar, their crystal lattice energies and solubilities can be different enough for recrystallization to be effective. The key is to find a solvent system where the solubility of the product and the starting material have a significant temperature dependence, but the starting material is more soluble in the cold solvent than the product.

Q3: Can I use water to wash away the succinimide impurity?

Succinimide is indeed soluble in water.[5][6][7] Before recrystallization, you can perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate and wash it with water or brine. This will remove the bulk of the water-soluble succinimide. Ensure the organic layer is thoroughly dried before proceeding with the recrystallization.

Q4: What is the expected melting point of the purified product?

The reported melting point for Methyl 3-(bromomethyl)-4-methoxybenzoate varies slightly between sources, generally falling in the range of 87-96 °C.[2][3][4] A sharp melting point within this range is a good indicator of high purity.

Q5: What safety precautions should I take?

Methyl 3-(bromomethyl)-4-methoxybenzoate is a lachrymator and can cause skin and eye irritation.[2] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • ChemBK. (n.d.). Succinimide. Available at: [Link]

  • ResearchGate. (2012). Solubilities of succinimide in different pure solvents and binary methanol + ethyl acetate solvent mixtures. Available at: [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Available at: [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Available at: [Link]

Sources

Technical Support Center: Column Chromatography Purification of Methyl 3-(bromomethyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of "Methyl 3-(bromomethyl)-4-methoxybenzoate." This guide, structured in a flexible question-and-answer format, is designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to successfully purify this compound and troubleshoot any issues that may arise.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Methyl 3-(bromomethyl)-4-methoxybenzoate that I should consider for purification?

A1: Understanding the properties of your target compound is the foundation of a successful purification strategy. Here are the key characteristics of Methyl 3-(bromomethyl)-4-methoxybenzoate:

PropertyValueSignificance for Chromatography
Molecular Formula C₁₀H₁₁BrO₃[1]---
Molecular Weight 259.10 g/mol [1]---
Appearance White to light yellow powder or crystalline solid.[2]The physical state helps in choosing the appropriate sample loading technique.
Melting Point 92-96 °C[1]A sharp melting point post-purification is a good indicator of purity.
Solubility Sparingly soluble in chloroform, slightly soluble in methanol, practically insoluble in water.[2]Solubility dictates the choice of solvents for both sample loading and the mobile phase.
Polarity Moderately polarThe presence of an ester, a methoxy group, and a bromomethyl group contributes to its moderate polarity, which is the primary factor for separation on a normal-phase silica gel column.

Q2: What is the recommended stationary phase for the column chromatography of this compound?

A2: For moderately polar compounds like Methyl 3-(bromomethyl)-4-methoxybenzoate, silica gel (SiO₂) is the most common and effective stationary phase.[3] Its slightly acidic nature and high surface area provide excellent separation for this class of compounds. Alumina (Al₂O₃) could be an alternative, but silica gel is generally the first choice.[2]

Q3: How do I choose an appropriate mobile phase (eluent) for the purification?

A3: The choice of mobile phase is critical for achieving good separation.[3] A common and effective solvent system for moderately polar compounds is a mixture of a non-polar solvent like hexanes (or heptane) and a more polar solvent like ethyl acetate .[4]

A good starting point for developing your mobile phase is to perform Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound.[2] This generally provides the best separation from impurities.

  • If the Rf is too high (spot travels too far): The mobile phase is too polar. Increase the proportion of hexanes.[5]

  • If the Rf is too low (spot barely moves): The mobile phase is not polar enough. Increase the proportion of ethyl acetate.[5]

A good starting solvent system to test would be 20-30% ethyl acetate in hexanes .

Q4: What are the likely impurities I need to separate from?

A4: The most common synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate involves the radical bromination of Methyl 3-methoxy-4-methylbenzoate.[6][7] Therefore, the primary impurities are likely to be:

  • Unreacted Starting Material: Methyl 3-methoxy-4-methylbenzoate (less polar than the product).

  • Di-brominated byproduct: Methyl 3-(dibromomethyl)-4-methoxybenzoate (more polar than the product).

  • Impurities from the brominating agent: e.g., succinimide if N-bromosuccinimide (NBS) is used.

Experimental Protocol: Flash Column Chromatography

This protocol is a self-validating system, designed to ensure a successful purification.

Step 1: Slurry Preparation and Column Packing
  • Select a column: For purifying 1-2 grams of crude material, a glass column with a diameter of 4-5 cm is appropriate.

  • Prepare the slurry: In a beaker, mix silica gel with the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). Stir gently to create a homogenous slurry without air bubbles.

  • Pack the column:

    • Ensure the column is securely clamped in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Pour the silica gel slurry into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Drain the solvent until it is level with the top of the sand.

Step 2: Sample Loading

There are two main methods for loading your sample onto the column:

  • Wet Loading:

    • Dissolve the crude product in a minimal amount of a solvent that will be used in your mobile phase, preferably a less polar one like dichloromethane or the eluent itself.[8]

    • Carefully add the dissolved sample to the top of the column using a pipette.

    • Drain the solvent until the sample is absorbed into the silica gel.

    • Carefully add the mobile phase.

  • Dry Loading (Recommended for less soluble compounds):

    • Dissolve the crude product in a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and mix.

    • Evaporate the solvent completely to obtain a free-flowing powder of your crude product adsorbed onto the silica gel.[8]

    • Carefully add this powder to the top of the packed column.

Step 3: Elution and Fraction Collection
  • Begin Elution: Carefully add the mobile phase to the top of the column and begin collecting fractions. For flash chromatography, apply gentle air pressure to accelerate the solvent flow.

  • Gradient Elution (Recommended): Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) to elute non-polar impurities. Gradually increase the polarity (e.g., to 20%, then 30% ethyl acetate) to elute your target compound, and finally, any more polar impurities.

  • Monitor Fractions: Collect fractions in test tubes and monitor them by TLC to identify which fractions contain your purified product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Guide

Problem 1: My compound is not moving down the column (Rf is too low).

  • Cause: The mobile phase is not polar enough to displace the compound from the silica gel.

  • Solution: Gradually increase the polarity of your mobile phase. For example, if you are using 20% ethyl acetate in hexanes, try increasing it to 30% or 40%.[2]

Problem 2: My compound is coming off the column too quickly with impurities (Rf is too high).

  • Cause: The mobile phase is too polar, and is not allowing for sufficient interaction with the stationary phase.

  • Solution: Decrease the polarity of your mobile phase. If you started with 30% ethyl acetate in hexanes, try 20% or even 10%.[2]

Problem 3: The separation between my compound and an impurity is poor (spots are too close on TLC).

  • Cause: The chosen solvent system does not provide enough selectivity for the separation.

  • Solution:

    • Try a different solvent system: Sometimes, switching one of the solvents can improve separation. For example, you could try a dichloromethane/hexanes system or add a small amount of methanol to your ethyl acetate/hexanes mixture.[9]

    • Use a longer column: A longer column provides more surface area for interaction and can improve the separation of closely eluting compounds.[3]

Problem 4: The collected fractions show streaking or tailing on the TLC plate.

  • Cause 1: The column was overloaded with the crude product.

    • Solution: Use less crude material for the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight for difficult separations.

  • Cause 2: The compound might be slightly acidic or basic and is interacting too strongly with the silica.

    • Solution: Add a small amount (0.1-1%) of a modifier to your mobile phase. For example, a drop of acetic acid for an acidic compound or triethylamine for a basic compound can improve peak shape.

  • Cause 3: The compound is degrading on the silica gel.

    • Solution: Test the stability of your compound on a silica TLC plate. If it degrades, consider using a less acidic stationary phase like neutral alumina, or deactivating the silica gel with a base like triethylamine before running the column.[2]

Problem 5: Air bubbles are present in the column.

  • Cause: Improper packing of the column.

  • Solution: This can lead to channeling and poor separation. The column needs to be repacked. Ensure the silica gel is fully wetted with the solvent and allowed to settle without air pockets.

Visual Guides

Purification Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Optimize mobile phase, aim for Rf ~0.3) Pack 2. Pack Column (Silica gel slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Gradient (Increase polarity) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions (TLC) Collect->Monitor Analyze Monitor->Elute Continue Elution Combine 7. Combine Pure Fractions Monitor->Combine Pure Evaporate 8. Evaporate Solvent Combine->Evaporate Characterize 9. Characterize Product (NMR, MP) Evaporate->Characterize

Caption: Workflow for the purification of Methyl 3-(bromomethyl)-4-methoxybenzoate.

Troubleshooting Logic

Sources

BenchChem Technical Support Center: Synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Lead Generation and Process Optimization

Welcome to the BenchChem Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is dedicated to the synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate, a key intermediate in medicinal chemistry. We will explore the nuances of its synthesis via benzylic bromination, focusing on troubleshooting common issues and optimizing reaction conditions for yield and purity.

Frequently Asked Questions (FAQs)

This section addresses the most common queries and challenges encountered during the synthesis.

Q1: What is the primary method for synthesizing Methyl 3-(bromomethyl)-4-methoxybenzoate?

The most direct and widely employed method is the free-radical side-chain bromination of Methyl 3-methyl-4-methoxybenzoate.[1] This reaction, known as the Wohl-Ziegler reaction, specifically targets the hydrogen atoms on the carbon adjacent to the aromatic ring (the benzylic position).[2][3][4] The stability of the resulting benzylic radical intermediate is the key factor driving this regioselectivity.[5][6]

Q2: Why is N-Bromosuccinimide (NBS) the preferred brominating agent over molecular bromine (Br₂)?

This is a critical point of process control. While Br₂ can perform benzylic bromination, it readily participates in undesirable side reactions, particularly electrophilic aromatic substitution on the electron-rich aromatic ring.[7] The methoxy group on your substrate is an activating group, making the ring susceptible to this competing reaction.

N-Bromosuccinimide (NBS) is the reagent of choice because it provides a constant, low concentration of molecular bromine (Br₂) throughout the reaction.[5][8] This is achieved through the reaction of NBS with the HBr byproduct generated during the propagation step of the radical mechanism.[9][10] By keeping the Br₂ concentration minimal, the radical pathway is favored, and the ionic electrophilic addition pathway is suppressed, leading to a cleaner product profile.[2][7]

Q3: My reaction is sluggish or has stalled completely. What are the likely causes?

A stalled reaction is a common issue, typically pointing to a problem with the radical chain process.

  • Initiator Depletion/Inefficiency: Radical initiators like AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO) have specific half-lives at given temperatures. If the reaction temperature is too low, the rate of radical formation will be too slow. If it's too high, the initiator may be consumed prematurely. Ensure your reaction is heated to the appropriate temperature for your chosen initiator (e.g., reflux for AIBN in most common solvents).[4]

  • Poor Reagent Quality: NBS can degrade over time, especially if exposed to moisture. It's good practice to recrystallize NBS from water if it's from an old stock or appears discolored.

  • Presence of Inhibitors: Radical reactions are notoriously sensitive to inhibitors. Oxygen from the air is a common inhibitor. While not always necessary, degassing the solvent or running the reaction under an inert atmosphere (N₂ or Ar) can resolve stalling issues. Ensure glassware is scrupulously clean and free of any residues that could quench radicals.

Q4: I'm observing significant byproduct formation, particularly the dibrominated product. How can I improve selectivity?

Formation of Methyl 3-(dibromomethyl)-4-methoxybenzoate is the most common selectivity challenge.[10] This occurs when the desired monobrominated product successfully competes with the starting material for the bromine radical.

Control Strategies:

  • Monitor Reaction Progress: The most effective method is to closely monitor the reaction by TLC or GC. Stop the reaction when the consumption of starting material slows and the dibrominated product begins to appear as a major spot. Aim for 80-90% conversion rather than driving the reaction to completion.

  • Control Stoichiometry: Using a slight excess of the starting material (Methyl 3-methyl-4-methoxybenzoate) relative to NBS (e.g., 1.05 to 1.0 equivalents) can help, but careful monitoring is still paramount.

  • Maintain Low Br₂ Concentration: Ensure vigorous stirring and controlled heating to maintain a steady, low concentration of Br₂. This reinforces the selective nature of the NBS reagent.

Experimental Protocols & Optimization

Reagent & Solvent Considerations

Successful synthesis hinges on the appropriate selection of reagents and solvents. The table below summarizes key parameters.

Component Role Typical Stoichiometry Key Considerations & Insights
Methyl 3-methyl-4-methoxybenzoateSubstrate1.0 eqEnsure high purity of starting material to avoid introducing unknown side reactions.
N-Bromosuccinimide (NBS)Bromine Source0.95 - 1.05 eqRecrystallize if reagent is old or yellowed. Use of slight sub-stoichiometric amounts can minimize over-bromination.[10]
AIBN or Benzoyl PeroxideRadical Initiator0.01 - 0.05 eq (1-5 mol%)AIBN is often preferred for its more predictable decomposition kinetics.[2] The amount may need optimization; too little leads to slow initiation, too much can cause rapid, uncontrolled reactions.[11]
SolventReaction Medium5 - 15 mL per gram of substrateChoice is critical. Historically CCl₄ was used but is now banned.[3][12] Safer, effective alternatives are now standard.
Solvent Selection Guide

The use of carbon tetrachloride is obsolete due to severe toxicity and environmental regulations.[2][12] Modern, safer alternatives are available.

Solvent Boiling Point (°C) Pros Cons & Hazards
Chlorobenzene132Excellent solvent for this reaction, high boiling point allows for robust thermal initiation.[13][14]Halogenated solvent, requires careful handling and disposal.
Ethyl Acetate77Greener solvent choice, effective for the reaction.[12][13]Lower boiling point may require longer reaction times or photochemical initiation for efficiency.
Acetonitrile82Can be used to good effect, polar aprotic.[2]Can be reactive towards some reagents, must be anhydrous.
Trifluorotoluene102Proposed as a suitable, less toxic alternative to CCl₄.[3]Higher cost and less common.

Workflow & Troubleshooting Diagrams

To visualize the process, the following diagrams outline the experimental workflow and a logical approach to troubleshooting common problems.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification Reagents Combine Substrate, NBS, and Solvent Initiator Add Radical Initiator (e.g., AIBN) Reagents->Initiator Heat Heat to Reflux (or Irradiate with UV) Initiator->Heat Monitor Monitor by TLC/GC (Target ~80-90% conversion) Heat->Monitor Cool Cool to RT, then Ice Bath Monitor->Cool Filter Filter Succinimide Byproduct Cool->Filter Wash Wash Organic Phase (e.g., NaHCO₃, Brine) Filter->Wash Dry Dry (Na₂SO₄ or MgSO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize Crude Product Concentrate->Recrystallize

Caption: High-level experimental workflow for the synthesis.

Troubleshooting Start Analysis of Crude Shows Low Yield or Impurity TLC_Check Major Spot is Starting Material? Start->TLC_Check Dibromo_Check Significant Dibromo Byproduct Present? TLC_Check->Dibromo_Check No Cause1 Cause: Incomplete Reaction Solution: Check initiator amount, reaction time/temp. Degas solvent. TLC_Check->Cause1 Yes Other_Check Other Byproducts (e.g., Ring Bromination)? Dibromo_Check->Other_Check No Cause2 Cause: Over-reaction Solution: Stop reaction earlier. Monitor closely by TLC. Dibromo_Check->Cause2 Yes Cause3 Cause: Non-optimal Conditions Solution: Ensure anhydrous conditions. Use fresh, pure NBS. Other_Check->Cause3 Yes Success Product is Clean, Yield Issue is in Purification Other_Check->Success No

Caption: Troubleshooting logic for common synthesis issues.

Detailed Synthesis Protocol

This protocol uses chlorobenzene, a reliable modern solvent for this transformation. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Materials:

  • Methyl 3-methyl-4-methoxybenzoate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Azobisisobutyronitrile (AIBN) (0.02 eq)

  • Chlorobenzene (10 mL / g of substrate)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • n-Heptane and Ethyl Acetate (for recrystallization)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add Methyl 3-methyl-4-methoxybenzoate, N-Bromosuccinimide, and chlorobenzene.

  • Initiation: Add the AIBN to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 130°C) with vigorous stirring. The reaction is often initiated with a heat lamp or by heating to reflux.[13][15] The reaction mixture may turn yellow/orange.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear. Stop the reaction when starting material is mostly consumed to avoid dibromination.

  • Work-up (Part 1): Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes. The succinimide byproduct will precipitate.

  • Filtration: Filter the mixture through a Büchner funnel to remove the solid succinimide. Wash the filter cake with a small amount of cold chlorobenzene.

  • Work-up (Part 2): Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product, which may be a pale yellow oil or solid.

Purification Guide: Recrystallization

The crude product is often sufficiently pure for subsequent steps, but recrystallization will yield high-purity, crystalline material.[13] A common problem is "oiling out," where the compound separates as a liquid instead of forming crystals.[16]

Protocol for Recrystallization (Heptane/Ethyl Acetate):

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the solid.

  • Induce Crystallization: While the solution is still warm, slowly add hot n-heptane dropwise until the solution becomes faintly cloudy (the saturation point). If it becomes too cloudy, add a drop or two of hot ethyl acetate to clarify.

  • Cooling: Remove the flask from heat and allow it to cool slowly to room temperature, undisturbed. Slow cooling is crucial for forming large, pure crystals.[16]

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold heptane.

  • Drying: Dry the crystals under vacuum. The expected melting point for the pure product is in the range of 87-96°C.[17][18]

References

  • Google Patents. (1998). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • Google Patents. (1995). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

  • Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

  • Chem-Station. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC. Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Google Patents. (1998). US5750728A - Process for the preparation of aromatic bromomethyl compounds.
  • Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]

  • Chemia. (2022, March 28). Allylic position and benzylic position bromination:bromination reactions that use NBS. Retrieved from [Link]

  • Science Homework Help. (2013, April 22). Wohl-Ziegler Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Chemists' Guide to Wohl-Ziegler Reaction. Retrieved from [Link]

  • OChemAcademics. (2014, August 16). NBS Benzylic Bromination of Alkylbenzene Compounds [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2024, November 9). Help with Wohl-Ziegler Bromination pls. r/OrganicChemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Visible-light-induced living radical polymerization using in situ bromine-iodine transformation as an internal boost. Polymer Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Google Patents. (2004). WO2004103947A1 - Process for producing bromomethyl-substituted aromatic carboxylic ester compound.
  • Chegg. (2020, March 3). Write the mechanism for a substituted aromatic molecule (4-methylbenzoic acid, also known as p-toluic acid) with NBS. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Thermo Fisher Scientific. (2022, October 25). Wohl Ziegler Bromination - Named Reactions in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the radical deboronative bromination of 1 a. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, July 13). Bromoform-assisted aqueous free radical polymerisation: a simple, inexpensive route for the preparation of block copolymers. Polymer Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Methyl 4‐(bromomethyl)benzoate. Retrieved from [Link]

  • MDPI. (n.d.). Retracted: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. Retrieved from [Link]

  • YouTube. (2023, July 14). Radical Initiators and Inhibitors; Radical Bromination of Alkanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of initiator contents in room temperature polymerization of methyl methacrylate. Retrieved from [Link]

  • PubMed. (2021, October 25). Esterification of perfluorinated carboxylic acids with bromomethyl aromatic compounds for gas chromatography combined with laser ionization mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(bromomethyl)-3-methoxybenzoate. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A Note on a New Method of Preparation of (Bromomethyl) Malonic Ester. Retrieved from [Link]

Sources

Removal of succinimide from "Methyl 3-(bromomethyl)-4-methoxybenzoate" reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of "Methyl 3-(bromomethyl)-4-methoxybenzoate." This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with byproduct removal during this synthesis. Here, we will focus on the common issue of removing succinimide, a frequent byproduct when using N-bromosuccinimide (NBS) for benzylic bromination.

Introduction to the Challenge

The synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate often employs a Wohl-Ziegler reaction, which involves the radical bromination of the benzylic position of a methylarene using N-bromosuccinimide (NBS).[1][2][3] This reaction is highly effective but invariably produces succinimide as a byproduct.[3][4] While seemingly innocuous, residual succinimide can complicate downstream reactions, interfere with analytical characterization, and hinder crystallization of the desired product.[5][6]

This guide provides a systematic approach to troubleshooting and effectively removing succinimide from your reaction mixture, ensuring high purity of your final product.

Troubleshooting & FAQs

This section addresses common issues encountered during the purification process in a practical question-and-answer format.

Q1: After my reaction, I have a significant amount of white precipitate. What is it and what should I do?

A: The white precipitate is most likely succinimide.[7][8] In many non-polar solvents used for Wohl-Ziegler reactions, such as carbon tetrachloride or chlorobenzene, succinimide has low solubility and precipitates out as the reaction progresses.[3][4][7][9]

  • Recommended Action: Before proceeding to a liquid-liquid extraction, it is highly advantageous to filter the cooled reaction mixture. This simple step can remove a large portion of the succinimide, significantly reducing the burden on subsequent purification steps.[7][10] Wash the collected solid with a small amount of the cold reaction solvent to recover any trapped product.[5]

Q2: I've performed an aqueous workup, but I still see succinimide in my NMR spectrum. Why wasn't the wash effective?

A: While succinimide is soluble in water, its partitioning between an organic and aqueous phase may not be complete in a single wash, especially if you are using a solvent like dichloromethane (DCM) where succinimide has some solubility.[6][11][12][13]

  • Troubleshooting Steps:

    • Increase the Number of Washes: Perform multiple extractions with deionized water or a brine solution.[5][6]

    • Use a Basic Wash: Succinimide is weakly acidic. Washing the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃), will deprotonate the succinimide, forming the highly water-soluble sodium salt.[7][14] This dramatically improves its extraction into the aqueous phase.

Q3: My product, Methyl 3-(bromomethyl)-4-methoxybenzoate, contains an ester. Is it safe to use a basic wash?

A: This is a critical consideration. Esters are susceptible to hydrolysis under basic conditions.[5][6] However, a wash with a weak inorganic base like saturated sodium bicarbonate is generally safe and well-tolerated by most esters for the short duration of an extraction.[7][15] It is advisable to avoid strong bases like sodium hydroxide (NaOH) which are more likely to cause hydrolysis.[6][13] If you are concerned, perform the bicarbonate wash quickly and without vigorous, prolonged shaking.

Q4: Succinimide seems to be co-eluting with my product during silica gel chromatography. How can I improve the separation?

A: This is a common frustration. Succinimide is a polar molecule and can have similar retention factors to moderately polar products on a silica gel column.[5][14]

  • Optimization Strategies:

    • Pre-Chromatography Workup: The most effective strategy is to remove as much succinimide as possible before loading the column. A thorough aqueous workup, including a bicarbonate wash, is essential.[5][7]

    • Solvent System Modification: Adjust the polarity of your eluent. Often, using a less polar solvent system can increase the separation between your product and the more polar succinimide.[5]

    • Filtration through a Silica Plug: For a quick purification, you can pass your crude product through a short plug of silica gel, eluting with a relatively non-polar solvent system (e.g., dichloromethane/hexane).[16] This can retain the highly polar succinimide while allowing your product to pass through.

Visualizing the Purification Workflow

The following diagram outlines the decision-making process for effectively removing succinimide from your reaction mixture.

Succinimide_Removal_Workflow Start Crude Reaction Mixture Filter Filter Cooled Mixture? Start->Filter PerformFilter Perform Filtration Filter->PerformFilter Yes Workup Aqueous Workup Filter->Workup No Filtrate Filtrate (Product + Solvent) PerformFilter->Filtrate Solid Solid (Mainly Succinimide) PerformFilter->Solid Filtrate->Workup BaseStable Product Base Stable? Workup->BaseStable BasicWash Wash with sat. NaHCO3 BaseStable->BasicWash Yes WaterWash Multiple Water/Brine Washes BaseStable->WaterWash No CombineWashes Combine Aqueous Layers (Waste) BasicWash->CombineWashes Dry Dry Organic Layer (e.g., Na2SO4) BasicWash->Dry WaterWash->CombineWashes WaterWash->Dry Evaporate Evaporate Solvent Dry->Evaporate CrudeProduct Crude Product Evaporate->CrudeProduct PurityCheck Check Purity (TLC, NMR) CrudeProduct->PurityCheck Pure Pure Product PurityCheck->Pure Sufficiently Pure FurtherPurify Further Purification Needed PurityCheck->FurtherPurify Impure Recrystallize Recrystallization FurtherPurify->Recrystallize Column Column Chromatography FurtherPurify->Column

Caption: Decision workflow for succinimide removal.

Data-Driven Solvent Selection

The choice of solvents for extraction and recrystallization is critical. The table below summarizes the solubility properties of succinimide to aid in your experimental design.

CompoundWaterEthanolDiethyl EtherChloroformn-Heptane/Ethyl Acetate
Succinimide Soluble[11][12]Soluble[11][12]Insoluble[11][12]Insoluble[11][12]Sparingly Soluble
Methyl 3-(bromomethyl)-4-methoxybenzoate Practically Insoluble[17]SolubleSolubleSparingly Soluble[17]Soluble (recrystallization solvent)[10][18]

This data highlights that a water wash is effective for removing succinimide, while solvents like diethyl ether or hexane can be used to precipitate or wash the desired product, leaving succinimide behind.

Experimental Protocols

Protocol 1: Standard Aqueous Workup with Basic Wash

This is the most common and generally effective method for removing both succinimide and any unreacted NBS.

  • Quenching (Optional but Recommended): If you suspect unreacted NBS remains, first wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[6][7] This will reduce the remaining NBS to succinimide.

  • Dilution: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Wash 1 (Base): Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Invert the funnel gently several times (venting frequently to release any CO₂ produced) and then shake. Allow the layers to separate and drain the aqueous layer.[7][9]

    • Wash 2 (Water): Add an equal volume of deionized water, shake, and separate the layers.

    • Wash 3 (Brine): Add an equal volume of saturated sodium chloride (brine) solution to help remove residual water from the organic layer. Shake and separate.[6][7]

  • Drying: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Recrystallization can be an excellent final purification step to obtain highly pure, crystalline Methyl 3-(bromomethyl)-4-methoxybenzoate.

  • Solvent Selection: Based on literature, a mixed solvent system of n-heptane and ethyl acetate is effective for recrystallizing the target compound.[10][18]

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hot n-heptane until the solution becomes slightly cloudy (the point of saturation).

    • Add a drop or two of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals have formed, cool the flask in an ice bath to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold n-heptane.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The melting point should be sharp, around 90°C.[10][18]

References
  • Benchchem. (n.d.). Removal of unreacted N-bromosuccinimide from 4-(2-Bromomethylphenyl)benzonitrile synthesis.
  • ChemBK. (n.d.). Succinimide.
  • Benchchem. (n.d.). Technical Support Center: Removal of N-Bromosuccinimide from Bromination Reactions.
  • ChemicalBook. (2025-01-27). Succinimide | 123-56-8.
  • Organic Syntheses. (n.d.). Procedure.
  • Benchchem. (n.d.). Work-up procedure to remove unreacted NBS from bromination reaction.
  • Reddit. (2015-07-08). NBS Radical Bromination - anyone have experience running?. r/chemistry.
  • Chegg.com. (2023-02-17). Solved Succinimide (see structure below), is an organic | Chegg.com.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • Sciencemadness.org. (2013-11-16). N-bromosuccinimide removal at workup.
  • ResearchGate. (2017-02-25). How to do workup after doing bromination with NBS?.
  • Cheméo. (n.d.). Succinimide.
  • Chem-Station Int. Ed. (2014-04-19). Wohl-Ziegler Bromination.
  • Wikipedia. (n.d.). Wohl–Ziegler bromination.
  • ECHEMI. (n.d.). Remove succinimide from a water soluble product?.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Methyl 4-(sulfamoylmethyl)benzoate.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Benchchem. (n.d.). Synthesis routes of Methyl 4-(bromomethyl)-3-methoxybenzoate.
  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction.
  • Semantic Scholar. (n.d.). Solubility of N-chloro succinimide in different pure solvents in the temperature range from 278.15 K to 333.15K.
  • Harwood, L. M., Moody, C. J., & Percy, J. M. (2004). Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Adapted from Experimental Organic Chemistry, Blackwell Science.
  • Google Patents. (n.d.). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • ChemicalBook. (2023-03-20). N-Bromosuccinimide:Chemical synthesis,Reactions.
  • YouTube. (2022-10-25). Wohl Ziegler Bromination - Named Reactions in Organic Chemistry.
  • Slideshare. (n.d.). N bromosuccinamide reagent | PPTX.
  • YouTube. (2021-02-24). NBS (n-bromosuccinimide) reaction mechanism for allylic bromination.
  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
  • Echemi. (2022-12-31). METHYL 4-(BROMOMETHYL)-3-METHOXYBENZOATE 98% Solid.
  • SciSpace. (n.d.). Methyl 4‐(bromomethyl)benzoate.
  • ResearchGate. (n.d.). Visible-Light-Promoted Wohl–Ziegler Functionalization of Organic Molecules with N-Bromosuccinimide under Solvent-Free Reaction Conditions.

Sources

"Methyl 3-(bromomethyl)-4-methoxybenzoate" stability issues and decomposition products

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Methyl 4-(bromomethyl)-3-methoxybenzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability challenges and decomposition pathways of this versatile reagent. Our goal is to equip you with the knowledge to anticipate potential issues, troubleshoot experiments effectively, and ensure the integrity of your results.

A Note on Chemical Nomenclature

While inquiries are sometimes made for "Methyl 3-(bromomethyl)-4-methoxybenzoate," the overwhelmingly prevalent and commercially available isomer is Methyl 4-(bromomethyl)-3-methoxybenzoate (CAS No. 70264-94-7) . This guide will focus exclusively on this latter, well-documented compound. It is crucial to verify the CAS number of your reagent to ensure the information presented here is applicable to your work.

Section 1: FAQs - Understanding Core Stability

This section addresses the fundamental chemical properties that dictate the stability and handling requirements of Methyl 4-(bromomethyl)-3-methoxybenzoate.

Q1: What makes Methyl 4-(bromomethyl)-3-methoxybenzoate a reactive and potentially unstable compound?

A1: The compound's high reactivity stems from the benzylic bromide functional group. The carbon atom attached directly to the benzene ring (the benzylic position) is uniquely reactive for two primary reasons:

  • Weak Carbon-Bromine Bond: The C-Br bond at the benzylic position is inherently weaker than a typical alkyl C-Br bond. This is due to the stability of the intermediates formed upon its cleavage[1][2].

  • Stabilization of Intermediates: The reactivity is significantly enhanced because any reaction intermediate at the benzylic position is stabilized by the adjacent aromatic ring. In an SN1 reaction, the resulting primary benzylic carbocation is stabilized by resonance, delocalizing the positive charge across the π-system of the benzene ring[1][3]. In an SN2 reaction, the transition state is also stabilized by the overlap of p-orbitals. This inherent stability of the intermediates lowers the activation energy for substitution reactions, making the compound an excellent electrophile[4].

Q2: What are the official recommended storage and handling conditions for this reagent?

A2: To maintain its chemical integrity, the compound must be protected from environmental factors that can initiate decomposition. Based on supplier safety data sheets and the compound's chemical nature, the following conditions are mandatory:

  • Temperature: Store refrigerated at 2-8°C [5][6][7]. Low temperatures slow down the rate of potential decomposition reactions.

  • Atmosphere: Store under an inert gas atmosphere (e.g., Nitrogen or Argon)[5][6][7]. This displaces oxygen and, more importantly, moisture.

  • Container: Keep the container tightly sealed to prevent moisture ingress[8].

  • Incompatibilities: Keep away from moisture, strong bases, strong oxidizing agents, and certain metals, as these can catalyze rapid decomposition[9][10].

Q3: What are the most common decomposition products I should be aware of?

A3: The primary and most common decomposition pathway is hydrolysis , which occurs upon exposure to water or moisture. Even atmospheric humidity can be sufficient to cause slow degradation over time.

  • Primary Product: Methyl 4-(hydroxymethyl)-3-methoxybenzoate . This is formed when the bromide is displaced by a hydroxyl group from water.

  • Byproduct: Hydrogen Bromide (HBr) . This is released during hydrolysis and can make the material acidic and potentially catalyze further decomposition[9][10].

Under certain conditions, especially during reactions, other degradation pathways like self-condensation or polymerization can lead to the formation of higher molecular weight impurities[10].

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides a structured approach to diagnosing and solving problems encountered during reactions involving Methyl 4-(bromomethyl)-3-methoxybenzoate.

Issue 1: My reaction is sluggish, gives a low yield, or fails completely.
  • Primary Suspect: Starting Material Degradation. The most common cause of failed nucleophilic substitution reactions is the use of a reagent that has already partially or fully decomposed. If the benzylic bromide has been hydrolyzed to the corresponding alcohol (Methyl 4-(hydroxymethyl)-3-methoxybenzoate), it will no longer act as an electrophile under standard substitution conditions.

  • Troubleshooting Workflow:

    • Assess Purity Before Use: Do not assume a new bottle is pristine. Check the purity of the reagent. A simple Thin Layer Chromatography (TLC) against a known fresh sample can be indicative. For a more definitive analysis, obtain a Proton NMR (¹H NMR) or run an LC-MS.

    • Verify Handling Protocol: Ensure that the reagent was handled exclusively under anhydrous conditions. Were anhydrous solvents and an inert atmosphere used for the reaction setup? Was the reagent bottle allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture?

    • Use Fresh Reagent: If degradation is suspected, the most reliable solution is to use a freshly opened bottle of the reagent.

Issue 2: My reaction works, but I see significant and consistent side products.
  • Possible Cause A: In-situ Hydrolysis. If your reaction conditions are not scrupulously dry, some of the starting material will hydrolyze during the reaction, leading to the formation of Methyl 4-(hydroxymethyl)-3-methoxybenzoate as a major impurity.

  • Possible Cause B: Competing Nucleophiles. The benzylic bromide is highly reactive and will react with many nucleophiles. If your solvent is nucleophilic (e.g., methanol, ethanol), you may form an ether byproduct. If your base is a nucleophile (e.g., an amine), it can compete with your primary nucleophile.

  • Possible Cause C: Impurities from Synthesis. The reagent is typically synthesized via radical bromination of Methyl 4-methyl-3-methoxybenzoate[7][11][12]. Potential impurities carried over from this process include:

    • Unreacted Starting Material: Methyl 4-methyl-3-methoxybenzoate.

    • Over-brominated Impurity: Methyl 4-(dibromomethyl)-3-methoxybenzoate.

    • Residual Succinimide: A byproduct from the use of N-bromosuccinimide (NBS) as the brominating agent[11].

  • Troubleshooting Workflow:

    • Identify the Impurity: Use LC-MS to determine the molecular weight of the side product. This is the most effective way to distinguish between the hydrolyzed product, a solvent adduct, or a synthesis-related impurity.

    • Refine Reaction Conditions:

      • To prevent hydrolysis, dry all solvents and reagents thoroughly. Use molecular sieves or other appropriate drying methods.

      • Choose a non-nucleophilic solvent (e.g., THF, DMF, Acetonitrile) and a non-nucleophilic base (e.g., potassium carbonate, DBU) if competing reactions are an issue.

    • Purify the Reagent: If synthesis-related impurities are confirmed, consider purifying the Methyl 4-(bromomethyl)-3-methoxybenzoate by recrystallization before use.

Section 3: Technical Protocols & Data

This section provides detailed diagrams, protocols, and data to support the troubleshooting advice.

Primary Decomposition Pathway: Hydrolysis

The diagram below illustrates the nucleophilic substitution (SN1/SN2) reaction with water, the most common cause of reagent degradation.

Decomposition_Pathway Start Methyl 4-(bromomethyl)-3-methoxybenzoate (C10H11BrO3) M.W. 259.10 Product Methyl 4-(hydroxymethyl)-3-methoxybenzoate (C10H12O4) M.W. 196.19 Start->Product Nucleophilic Substitution (SN1 / SN2) Water H₂O (Water/Moisture) Water->Product Byproduct Hydrogen Bromide (HBr)

Caption: Hydrolysis of Methyl 4-(bromomethyl)-3-methoxybenzoate.

Data Summary: Potential Impurities and Decomposition Products

The following table summarizes key data for identifying common contaminants.

Compound NameMolecular FormulaMolecular Weight ( g/mol )OriginIdentification Notes
Methyl 4-(bromomethyl)-3-methoxybenzoate C₁₀H₁₁BrO₃259.10Parent Compound Target molecule.
Methyl 4-(hydroxymethyl)-3-methoxybenzoateC₁₀H₁₂O₄196.19Decomposition Primary hydrolysis product. Will appear as a more polar spot on TLC.
Methyl 4-methyl-3-methoxybenzoateC₁₀H₁₂O₃180.20Synthesis ImpurityUnreacted starting material from synthesis.
Methyl 4-(dibromomethyl)-3-methoxybenzoateC₁₀H₁₀Br₂O₃337.99Synthesis ImpurityOver-bromination side product.
SuccinimideC₄H₅NO₂99.09Synthesis ImpurityByproduct from NBS reagent. Water-soluble.
Protocol 1: Recommended Procedure for Handling in a Moisture-Sensitive Reaction

This protocol outlines best practices to minimize reagent degradation during experimental setup.

  • Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (Nitrogen or Argon).

  • Reagent Handling:

    • Allow the sealed bottle of Methyl 4-(bromomethyl)-3-methoxybenzoate to warm to ambient laboratory temperature before opening. This prevents atmospheric moisture from condensing on the cold solid.

    • Weigh the required amount of the reagent quickly and preferably in a glovebox or under a positive pressure of inert gas.

    • Immediately and securely reseal the bottle, purge with inert gas if possible, and return to cold storage.

  • Solvent & Reagent Addition:

    • Use only anhydrous solvents from a freshly opened bottle or a solvent purification system.

    • Add anhydrous solvent to the reaction flask via cannula or a dry syringe.

    • Add the weighed Methyl 4-(bromomethyl)-3-methoxybenzoate to the reaction flask under a positive flow of inert gas.

  • Execution: Maintain the inert atmosphere throughout the entire duration of the reaction, workup, and quenching steps.

Protocol 2: Conceptual LC-MS Method for Purity Assessment

This outlines a general method suitable for detecting the parent compound and its primary hydrolytic impurity.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 5-10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Detection (MS): Electrospray Ionization (ESI) in positive mode.

  • Sample Preparation: Dissolve a small sample (~1 mg/mL) in Acetonitrile or Methanol.

  • Expected Results:

    • The hydrolysis product, Methyl 4-(hydroxymethyl)-3-methoxybenzoate, is more polar and will elute earlier than the parent compound.

    • Monitor for the following m/z values:

      • Parent Compound: [M+H]⁺ ≈ 259.0/261.0 (characteristic bromine isotope pattern).

      • Hydrolysis Product: [M+Na]⁺ ≈ 219.1 or [M+H]⁺ ≈ 197.1.

References

  • ChemBK. (2024). 4-BROMOMETHYL-3-METHOXY-BENZOIC ACID METHYL ESTER. Available at: [Link]

  • LookChem. (n.d.). Cas 70264-94-7, METHYL 4-(BROMOMETHYL)-3-METHOXYBENZOATE. Available at: [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available at: [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. Available at: [Link]

  • ACS Publications | The Journal of Physical Chemistry A. (1997). Decomposition of the Benzyl Radical: Quantum Chemical and Experimental (Shock Tube) Investigations of Reaction Pathways. Available at: [Link]

  • PubMed. (2015). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. Available at: [Link]

  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Available at: [Link]

  • Inchem.org. (n.d.). ICSC 1225 - BENZYL BROMIDE. Available at: [Link]

  • Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides. Available at: [Link]

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3): a gas phase thermolysis and liquid phase photoacoustic study. Available at: [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. Available at: [Link]

  • Wikipedia. (n.d.). Benzyl bromide. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Available at: [Link]

  • ResearchGate. (n.d.). Thermal Decomposition of Benzyl Radicals: Kinetics and Spectroscopy in a Shock Tube. Available at: [Link]

  • Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • PubChem. (n.d.). Methyl 4-(bromomethyl)-3-methoxybenzoate | C10H11BrO3 | CID 2759828. Available at: [Link]

  • RSC Publishing - The Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available at: [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available at: [Link]

  • Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?. Available at: [Link]

  • Quora. (2018). Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why?. Available at: [Link]

Sources

Troubleshooting low yields in "Methyl 3-(bromomethyl)-4-methoxybenzoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate

Welcome to the technical support center for the synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, a key example of benzylic bromination. We will address common challenges, provide in-depth troubleshooting, and offer optimized protocols to enhance yield and purity.

The synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate from its precursor, Methyl 3-methyl-4-methoxybenzoate, is typically achieved via a free-radical substitution known as the Wohl-Ziegler reaction.[1][2] This process selectively brominates the benzylic position—the carbon directly attached to the aromatic ring—using N-bromosuccinimide (NBS) in the presence of a radical initiator.[1][3] While seemingly straightforward, this reaction is sensitive to several parameters that can lead to low yields and the formation of undesirable byproducts.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction resulted in a very low yield. What are the potential causes?

Low yield is the most frequent issue and can be attributed to several factors. A systematic approach is required to diagnose the root cause.

  • Cause A: Incomplete Reaction

    • Diagnosis: The reaction may not have proceeded to completion. This can be verified by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis of a crude reaction sample, which will show a significant amount of the starting material, Methyl 3-methyl-4-methoxybenzoate.

    • Solution:

      • Verify Initiator Activity: Radical initiators like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) have finite shelf lives and are sensitive to storage conditions. Use a fresh batch of the initiator. Ensure the reaction temperature is appropriate for the chosen initiator's half-life (typically reflux temperature of the solvent).[4]

      • Extend Reaction Time: Radical chain reactions can sometimes be slow to propagate. Extend the reflux or heating time and monitor the consumption of the starting material every 1-2 hours via TLC/HPLC.

      • Check for Inhibitors: Impurities in the starting material or solvent, such as phenols or hydroquinone, can quench the radical chain reaction. Ensure high-purity, dry reagents and solvents are used.

  • Cause B: Formation of Byproducts

    • Diagnosis: The most common byproducts are the dibrominated species (Methyl 3-(dibromomethyl)-4-methoxybenzoate) and products of aromatic ring bromination.[5][6] Their presence can be confirmed by ¹H NMR (new signals for the dibromo-CH and shifts in the aromatic region) or Mass Spectrometry (peaks corresponding to the molecular weight of the byproducts).

    • Solution:

      • To Minimize Over-bromination: This occurs when the desired product reacts further with NBS.[5] Use a strict stoichiometry of NBS, typically a slight excess of 1.05 to 1.1 equivalents. Adding the NBS in small portions over time, rather than all at once, helps maintain a low concentration and improves selectivity for the mono-brominated product.

      • To Prevent Ring Bromination: The methoxy group activates the aromatic ring, making it susceptible to electrophilic attack.[6] This side reaction is favored in polar solvents. Use a non-polar solvent like chlorobenzene, cyclohexane, or ethyl acetate.[7] While carbon tetrachloride was traditionally used, it is highly toxic and its use is discouraged.[2][7] Using acetonitrile has been shown to strongly favor ring bromination over benzylic bromination for similar substrates.[6]

  • Cause C: Product Degradation

    • Diagnosis: Benzylic bromides can be unstable, especially under prolonged heating or exposure to light. The appearance of dark colors in the reaction mixture or during work-up can indicate degradation.

    • Solution: Work up the reaction promptly after its completion. Avoid excessive heating. Purification via recrystallization is generally milder than chromatography for this class of compounds.

Troubleshooting Summary Table
Problem Potential Cause Diagnostic Method Recommended Solution
Low Yield Incomplete ReactionTLC/HPLC shows unreacted starting materialUse fresh initiator; extend reaction time; ensure pure reagents.
Over-brominationNMR/MS shows dibrominated productUse 1.05-1.1 eq. of NBS; add NBS portion-wise.[5]
Ring BrominationNMR/MS shows aromatic brominationUse a non-polar solvent (e.g., chlorobenzene, ethyl acetate).[6][7]
Product DegradationDark coloration of reaction mixtureWork up promptly; avoid prolonged heating.
Reaction Fails to Initiate Inactive InitiatorNo heat evolution or color changeUse a fresh batch of AIBN or BPO.
Radical Inhibitor PresentReaction stalls after initial startPurify starting material and use high-purity, dry solvent.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for this reaction?

The synthesis proceeds via the Wohl-Ziegler reaction , which is a free-radical chain mechanism.[1][3] The currently accepted mechanism involves the in-situ formation of a low concentration of molecular bromine (Br₂).[2][5]

  • Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals. These radicals react with trace HBr present to generate a bromine radical (Br•).

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the benzylic methyl group of Methyl 3-methyl-4-methoxybenzoate, forming a resonance-stabilized benzylic radical and HBr.[8]

    • This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the desired product, Methyl 3-(bromomethyl)-4-methoxybenzoate, and a new bromine radical.

  • Termination: The reaction terminates when two radicals combine.

Wohl-Ziegler Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination I Initiator (AIBN) R_dot R• I->R_dot Heat Br_dot Br• R_dot->Br_dot + HBr Benzyl_radical Benzylic Radical Br_dot->Benzyl_radical + Substrate (-HBr) Product Desired Product Benzyl_radical->Product + Br2 (-Br•) Br_dot_new Br• Br_dot_new->Br_dot Br_dot_term Br• Br2 Br2 Br_dot_term->Br2 + Br• Br_dot_term2 Br• cluster_initiation cluster_initiation cluster_propagation cluster_propagation cluster_termination cluster_termination

Caption: The free-radical chain mechanism of the Wohl-Ziegler bromination.

Q2: Why is N-Bromosuccinimide (NBS) the preferred reagent over elemental bromine (Br₂)?

NBS serves as a source of bromine that maintains a very low, constant concentration of Br₂ in the reaction mixture.[2][5] This is crucial for selectivity. High concentrations of Br₂ would favor competing side reactions, such as electrophilic addition to the aromatic ring, especially given the presence of the activating methoxy group.

Q3: How should I monitor the reaction's progress effectively?

TLC is the most common and convenient method. Use a non-polar eluent system (e.g., 5:1 Hexane:Ethyl Acetate). The product will be more polar than the starting material but should still have a relatively high Rf value. Another practical indicator is observing the solids in the reaction. NBS is dense and will sink in solvents like chlorobenzene, while its byproduct, succinimide, is less dense and will float.[2] The reaction is complete when all the dense NBS has been converted to the floating succinimide.

Q4: What is the standard work-up and purification protocol?

  • Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash it with water to remove any remaining succinimide. A subsequent wash with a dilute aqueous solution of sodium bisulfite can remove any unreacted bromine, followed by a wash with brine.

  • Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid or a viscous oil.[9][10] Purification is best achieved by recrystallization. A solvent system of n-heptane/ethyl acetate has been reported to be effective for similar compounds.[7]

Q5: What are the critical safety precautions for this synthesis?

  • Product Hazard: Benzylic bromides, including the target molecule, are potent lachrymators (tear-inducing agents) and should be handled with extreme care in a well-ventilated chemical fume hood.[3] They are also potential mutagens.

  • Reagent Hazards: NBS is a skin and eye irritant.[11] Radical initiators like benzoyl peroxide can be explosive under certain conditions.

  • Solvent Hazards: Many of the solvents used are flammable and/or toxic. Carbon tetrachloride, in particular, is a known hepatotoxin and its use should be avoided.[7]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

Optimized Experimental Protocol

This protocol is a synthesized guideline based on established procedures for benzylic bromination.[7][10][12]

Materials & Reagents

Reagent/MaterialMolar Eq.Purpose
Methyl 3-methyl-4-methoxybenzoate1.0Starting Material
N-Bromosuccinimide (NBS)1.1Brominating Agent[2]
Azobisisobutyronitrile (AIBN)0.02 - 0.04Radical Initiator[12]
Chlorobenzene-Solvent[7]

Procedure

  • Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Methyl 3-methyl-4-methoxybenzoate (1.0 eq.) in chlorobenzene (approx. 8-10 mL per gram of starting material).

  • Reagent Addition: Add AIBN (0.02-0.04 eq.) and NBS (1.1 eq.) to the flask.

  • Reaction Execution: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring. The reaction is often initiated by the application of heat or light.[1][7]

  • Monitoring: Monitor the reaction by TLC (e.g., 5:1 Hexane:Ethyl Acetate) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction flask to room temperature.

    • Filter the mixture to remove the precipitated succinimide.

    • Wash the filtrate with water (2x), then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Recrystallize the resulting crude solid from a suitable solvent system, such as n-heptane/ethyl acetate, to yield Methyl 3-(bromomethyl)-4-methoxybenzoate as a crystalline solid.[7][9]

Troubleshooting Workflow Diagram

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed check_crude Analyze Crude by TLC/NMR/MS start->check_crude incomplete High SM Content? check_crude->incomplete Yes overbromination Dibromo Product? check_crude->overbromination No solution_incomplete Extend Time / Use Fresh Initiator incomplete->solution_incomplete ring_bromination Ring-Brominated Product? overbromination->ring_bromination No solution_overbromination Use 1.05 eq. NBS / Add in Portions overbromination->solution_overbromination Yes solution_ring_bromination Switch to Non-Polar Solvent ring_bromination->solution_ring_bromination Yes

Sources

Byproduct analysis in the synthesis of "Methyl 3-(bromomethyl)-4-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Guide: Synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate

This guide provides in-depth technical support for researchers engaged in the synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate. It addresses common challenges, analyzes potential byproducts, and offers field-proven troubleshooting strategies to optimize reaction outcomes. The methodologies described are grounded in established chemical principles to ensure reliability and reproducibility.

Synthesis Overview: The Wohl-Ziegler Reaction

The most prevalent and direct method for synthesizing Methyl 3-(bromomethyl)-4-methoxybenzoate is through the benzylic bromination of its precursor, Methyl 3-methyl-4-methoxybenzoate.[1] This transformation is typically accomplished via the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent under free-radical conditions.[2][3] The reaction is initiated either thermally with a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or photochemically with UV light.[4][5]

The core principle of the Wohl-Ziegler reaction is a radical chain mechanism.[6] Its success hinges on maintaining a low, steady-state concentration of bromine radicals (Br•) and molecular bromine (Br₂), which NBS is uniquely suited to provide.[2][7] This controlled release mechanism favors the desired benzylic substitution over competing side reactions.[8]

Wohl_Ziegler_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2R• 2R• Initiator->2R• Δ or hν R• R• HBr HBr R•->HBr + H-Br (trace) Br2 Br2 HBr->Br2 + NBS 2Br• 2Br• Br2->2Br• Δ or hν StartingMaterial Ar-CH₃ BenzylicRadical Ar-CH₂• StartingMaterial->BenzylicRadical + Br• Product Ar-CH₂Br BenzylicRadical->Product + Br₂ HBr_Regen HBr_Regen Br_Radical_Regen Br_Radical_Regen Br•_t Br• Br₂_t Br₂_t Br•_t->Br₂_t + Br• Product_t Product_t Br•_t->Product_t + Ar-CH₂• Radical_t Ar-CH₂• Dimer_t Dimer_t Radical_t->Dimer_t + Ar-CH₂• caption Fig 1. Wohl-Ziegler free-radical chain mechanism.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Question 1: My reaction produces a significant amount of a dibrominated byproduct, Methyl 3-(dibromomethyl)-4-methoxybenzoate. How can I improve selectivity for the desired mono-brominated product?

Answer: The formation of the dibrominated species is a classic example of over-reaction and is one of the most common challenges in benzylic brominations.[9] The desired mono-brominated product is itself a substrate for further radical bromination. To enhance selectivity, you must control the reaction kinetics and stoichiometry carefully.

Probable Causes & Solutions:

  • Incorrect Stoichiometry: Using a molar excess of NBS will inevitably lead to di- and poly-brominated products.

    • Solution: Employ a precise 1.0 to 1.1 molar equivalent of NBS relative to the starting material.[10] Weigh the reagents accurately and, if possible, use freshly recrystallized NBS, as impurities can affect the reaction.[5]

  • High Local Concentration of Reagents: Adding all the NBS at once can create "hot spots" with high radical concentration, promoting over-bromination.

    • Solution: Add the NBS portion-wise over the course of the reaction. This maintains a consistently low concentration of the brominating agent.

  • Excessive Reaction Time or Temperature: Prolonged heating after the starting material is consumed will drive the reaction toward the thermodynamically stable, but undesired, dibrominated product.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once the starting material is consumed, promptly cool the reaction and proceed with the workup. Avoid unnecessarily high reflux temperatures if a lower temperature suffices.

Question 2: I'm observing bromination on the aromatic ring in addition to the benzylic position. What causes this and how can I prevent it?

Answer: Aromatic bromination is an electrophilic substitution reaction, contrasting with the desired free-radical pathway at the benzylic position.[11] Its occurrence indicates that electrophilic bromine species are present in your reaction medium.

Probable Causes & Solutions:

  • Buildup of HBr and Br₂: The propagation step generates hydrogen bromide (HBr). HBr can react with NBS to produce molecular bromine (Br₂).[7] A high concentration of Br₂ can then act as an electrophile, particularly since the methoxy group on your substrate is an activating group, making the ring susceptible to electrophilic attack.[11]

    • Solution 1 (Low Reagent Concentration): The primary purpose of using NBS is to keep the standing concentration of HBr and Br₂ extremely low, thus kinetically disfavoring the electrophilic pathway.[3][7] Ensure your reaction is not overly concentrated and that initiation is steady, not explosive.

    • Solution 2 (Acid Scavenger): In some cases, adding a non-nucleophilic acid scavenger like barium carbonate can neutralize the HBr as it forms, preventing the subsequent generation of Br₂.[5]

    • Solution 3 (Solvent Choice): Non-polar solvents like carbon tetrachloride (CCl₄) or trifluorotoluene are known to favor the radical pathway.[3] Polar solvents may sometimes promote ionic pathways.

Question 3: My reaction is sluggish or shows low conversion of the starting material. What are the potential causes?

Answer: Low conversion points to an issue with radical chain initiation or propagation.

Probable Causes & Solutions:

  • Ineffective Radical Initiation: The radical initiator (AIBN, benzoyl peroxide) may be old or decomposed, or the UV lamp (if used) may not have the correct wavelength or intensity.

    • Solution: Use a fresh batch of the radical initiator. AIBN is generally preferred as it is less prone to induced decomposition. If using a UV lamp, ensure it is functioning correctly and positioned for optimal irradiation of the reaction mixture.[10][12]

  • Presence of Radical Inhibitors: Oxygen from the air is a potent radical inhibitor. Other impurities in the solvent or reagents can also quench the radical chain reaction.

    • Solution: Degas the solvent before use by bubbling nitrogen or argon through it. Maintain a positive pressure of an inert gas (N₂ or Ar) over the reaction mixture throughout the experiment.

  • Insufficient Temperature: Thermal initiators have an optimal temperature range for decomposition. If the reaction temperature is too low, the rate of initiation will be too slow to sustain the chain reaction.

    • Solution: Ensure the reaction is heated to the appropriate reflux temperature for the chosen solvent and initiator. For AIBN in CCl₄, this is typically around 77-80°C.

Question 4: During workup, I'm having trouble removing all the succinimide. What's the best procedure?

Answer: Succinimide, the byproduct of NBS, has different solubility properties than the desired product and can often complicate purification.[13]

Procedural Recommendations:

  • Initial Filtration: After the reaction is complete, cool the mixture (sometimes to 0°C). Succinimide is often insoluble in non-polar solvents like CCl₄ or heptane and can be removed by filtration.[3][10]

  • Aqueous Wash: If succinimide remains, a simple aqueous wash is very effective.[13] Transfer the organic layer to a separatory funnel and wash with water or a saturated sodium bicarbonate solution. Succinimide is more soluble in the aqueous phase.

  • Troubleshooting Emulsions: If an emulsion forms during the wash, adding a small amount of brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous layer.[13]

Frequently Asked Questions (FAQs)

Q1: What is the role of the radical initiator (AIBN/Benzoyl Peroxide) or UV light? A: The radical initiator's sole purpose is to start the chain reaction (initiation).[7] It decomposes under heat (AIBN, benzoyl peroxide) or UV light to form initial radicals.[6] These radicals do not directly brominate the substrate but rather react with trace amounts of HBr or Br₂ to generate the bromine radical (Br•) that begins the propagation cycle.[8] Only a catalytic amount of initiator is needed.

Q2: Why is N-Bromosuccinimide (NBS) preferred over molecular bromine (Br₂) for this reaction? A: Selectivity is the key reason. While molecular bromine (Br₂) can perform benzylic bromination, it requires careful control to prevent competitive and often faster electrophilic addition to the aromatic ring.[14] NBS serves as a source for a low, controlled concentration of Br₂, which is crucial for favoring the radical substitution pathway over electrophilic side reactions.[2][7]

Q3: How critical is the choice of solvent? What are the pros and cons of common solvents? A: Solvent choice is critical for both safety and selectivity.[7]

  • Carbon Tetrachloride (CCl₄): This is the traditional solvent of choice because it is inert to radical conditions, and the higher density of NBS and lower density of the succinimide byproduct provides a visual cue for reaction completion.[3] However, due to its high toxicity and environmental concerns, its use is now heavily restricted.[3][12]

  • Ethyl Acetate & Chlorobenzene: These have emerged as effective and safer alternatives to CCl₄.[10][12] They are stable under the reaction conditions and can produce high yields.

  • Acetonitrile: This is another suitable alternative solvent.[7]

  • Unsuitable Solvents: Solvents with reactive C-H bonds (like THF or alkanes) or those that can react with NBS should be avoided.

Q4: How can I effectively monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is the most common and convenient method.

  • Procedure: Periodically take a small aliquot from the reaction mixture. Spot it on a TLC plate alongside spots of your starting material and (if available) the product.

  • Eluent: A good starting eluent system is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 ratio).

  • Interpretation: The starting material will be less polar than the brominated product. The reaction is complete when the spot corresponding to the starting material has disappeared. This prevents running the reaction for too long, which is a primary cause of dibromination.

Byproduct Analysis & Visualization

Controlling the formation of byproducts is paramount for achieving high purity and yield. The primary side reactions are over-bromination and aromatic bromination.

Byproduct_Pathways StartingMaterial Methyl 3-methyl- 4-methoxybenzoate Product Methyl 3-(bromomethyl)- 4-methoxybenzoate (Desired Product) StartingMaterial->Product Radical Pathway (NBS, Initiator) AromaticBromo Aromatic Ring Brominated Product (Electrophilic Attack) StartingMaterial->AromaticBromo Electrophilic Pathway (High [Br₂]) Dibromo Methyl 3-(dibromomethyl)- 4-methoxybenzoate (Over-bromination) Product->Dibromo Radical Pathway (Excess NBS / Time) caption Fig 2. Major byproduct formation pathways.

Table 1: Summary of Potential Byproducts
Byproduct NameFormation PathwayProbable CauseKey Analytical Signature (¹H NMR)
Methyl 3-(dibromomethyl)-4-methoxybenzoateRadical Over-brominationExcess NBS, prolonged reaction timeDisappearance of benzylic -CH₂Br singlet (~4.5 ppm), appearance of a -CHBr₂ singlet (~6.5-7.0 ppm).
Aromatic Brominated IsomersElectrophilic Aromatic SubstitutionHigh concentration of Br₂/HBrComplex changes in the aromatic region (7.0-8.0 ppm), altered splitting patterns.
Methyl 3-methyl-4-methoxybenzoateIncomplete ReactionPoor initiation, radical inhibitorsPresence of the characteristic benzylic -CH₃ singlet of the starting material (~2.2-2.3 ppm).
Methyl 3-(hydroxymethyl)-4-methoxybenzoateHydrolysisPresence of water in the reaction/workupAppearance of a -CH₂OH singlet (~4.7 ppm) and a broad -OH signal.

Key Experimental Protocols

Disclaimer: These protocols are intended for trained professionals. Always conduct a thorough safety assessment before beginning any experiment.

Protocol 5.1: General Procedure for Wohl-Ziegler Bromination

This protocol is adapted from procedures described in the literature using safer solvents.[10][12]

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add Methyl 3-methyl-4-methoxybenzoate (1.0 eq).

  • Solvent Addition: Add a suitable solvent (e.g., ethyl acetate or chlorobenzene, ~10 mL per gram of starting material).[10] Begin stirring and purge the system with nitrogen.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02-0.05 eq).

  • Reaction: Heat the mixture to reflux (typically 77-80°C for ethyl acetate). The reaction is often initiated by the vigorous boiling that indicates the start of the radical chain reaction.[3]

  • Monitoring: Monitor the reaction every 30-60 minutes by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Completion: Once the starting material is no longer visible by TLC (typically 2-4 hours), turn off the heat and allow the mixture to cool to room temperature.

Protocol 5.2: Workup and Purification by Recrystallization
  • Cooling & Filtration: Cool the reaction mixture in an ice bath for 30 minutes. The succinimide byproduct will precipitate. Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold solvent.

  • Aqueous Wash: Combine the filtrate and washes in a separatory funnel. Wash the organic layer sequentially with 1M sodium bicarbonate solution and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization: The resulting crude solid can be purified by recrystallization. A common solvent system is a mixture of n-heptane and ethyl acetate or hexane and diethyl ether.[10][15] Dissolve the crude product in a minimum amount of the hot solvent mixture and allow it to cool slowly to form crystals.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold heptane or hexane, and dry under vacuum. The expected melting point is in the range of 87-96°C.[15][16]

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Problem: Low Yield or Complex Mixture Check_Conversion Check Reaction Conversion by TLC/GC Start->Check_Conversion Low_Conversion Cause: Poor Initiation? Check_Conversion->Low_Conversion Low Conversion Good_Conversion Analyze Byproducts: Dibromination or Ring Bromination? Check_Conversion->Good_Conversion Good Conversion Solution_Initiator Solution: 1. Use fresh initiator (AIBN). 2. Degas solvent thoroughly. 3. Ensure correct temperature. Low_Conversion->Solution_Initiator Yes Dibromination Solution: 1. Use exact 1.0-1.05 eq NBS. 2. Add NBS portion-wise. 3. Stop reaction immediately upon completion. Good_Conversion->Dibromination Dibromination Ring_Bromination Solution: 1. Ensure anhydrous conditions. 2. Consider adding an acid scavenger. 3. Verify solvent is non-polar. Good_Conversion->Ring_Bromination Ring Bromination caption Fig 3. Troubleshooting logic for low yield.

References

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014). Wohl-Ziegler Bromination. Retrieved from [Link]

  • Fiveable. (n.d.). Wohl-Ziegler Reaction Definition. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Radical Allylic Bromination (Wohl-Ziegler Reaction). Retrieved from [Link]

  • Wikipedia. (2023). Wohl–Ziegler bromination. Retrieved from [Link]

  • Google Patents. (1995). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • Google Patents. (1995). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Retrieved from [Link]

  • Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]

  • Wikipedia. (2019). N-Bromosuccinimide. Retrieved from [Link]

  • Chemia. (2022). Active/inactive aromatic ring bromination. Retrieved from [Link]

  • ResearchGate. (2018). Methods for Brominations at Benzylic Positions. Retrieved from [Link]

  • YouTube. (2020). NBS (N-Bromosuccinimide) | Organic Chemistry | IIT JEE / NEET. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

  • Westfield State University. (n.d.). Relative Rates of Radical Bromination Reactions. Retrieved from [Link]

  • BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]

  • YouTube. (2018). Radical bromination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

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Managing the lachrymatory effects of "Methyl 3-(bromomethyl)-4-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Potent Lachrymator

Welcome to the technical support guide for Methyl 4-(bromomethyl)-3-methoxybenzoate. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile but challenging reagent in their synthetic workflows.

A Note on Isomeric Specificity: It has come to our attention that researchers occasionally inquire about "Methyl 3-(bromomethyl)-4-methoxybenzoate." However, extensive literature and supplier documentation overwhelmingly point to the use and commercial availability of its isomer, Methyl 4-(bromomethyl)-3-methoxybenzoate (CAS No. 70264-94-7) . This isomer is a well-documented and critical intermediate in the synthesis of pharmaceuticals like the asthma medication Zafirlukast.[1][2][3] This guide will therefore focus on the properties and safe handling of the 4-(bromomethyl) isomer, as this is the compound you will almost certainly be working with.

The primary challenge in handling this compound is its potent lachrymatory nature. Lachrymators are substances that irritate the eyes, causing pain, tearing, and involuntary closure.[4] These effects are often immediate and can disrupt experiments, leading to potential secondary accidents if not managed properly. This guide provides field-proven insights and protocols to mitigate these effects, ensuring both the safety of laboratory personnel and the integrity of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common immediate questions researchers have when encountering issues with Methyl 4-(bromomethyl)-3-methoxybenzoate.

Q1: I just opened the container of Methyl 4-(bromomethyl)-3-methoxybenzoate and my eyes started to tear up immediately. What's happening and what should I do?

A: You are experiencing the potent lachrymatory effects of the compound. Benzyl bromide derivatives are known to be strong irritants that can cause immediate tearing and a burning sensation in the eyes and respiratory tract.[4][5][6] The compound is volatile enough for vapors to escape upon opening the container.

Immediate Action Plan:

  • Do not panic. Close the container immediately if it is safe to do so.

  • Move away from the source to an area with fresh air.

  • If irritation is significant, proceed immediately to an emergency eyewash station and flush your eyes with copious amounts of water for at least 15 minutes, holding your eyelids open.[4][7][8]

  • Remove any contaminated personal protective equipment (PPE) and lab coat.

  • Alert your supervisor and colleagues.

  • Seek medical attention if irritation persists or worsens.[5][6]

Q2: Why is this compound so irritating? What is the mechanism?

A: The irritant effect is characteristic of lachrymatory agents. While the specific mechanism for this molecule is not extensively documented in readily available literature, many lachrymators function by reacting with biological nucleophiles. More broadly, related compounds like benzyl bromide are alkylating agents. The high reactivity of the bromomethyl group allows it to alkylate proteins and enzymes, leading to the activation of sensory nerve receptors in the cornea and mucous membranes, resulting in the sensation of pain and the physiological response of tearing and inflammation.

Q3: I think I got a small amount of the solid powder on my gloved hand. Is it serious?

A: Yes, you should treat any contact as potentially serious. The compound is classified as a skin irritant and may cause an allergic skin reaction (sensitization).[9][10]

Immediate Action Plan:

  • Immediately remove the contaminated glove, turning it inside out as you remove it to avoid spreading the chemical.

  • Wash your hands thoroughly with soap and plenty of water for at least 15 minutes.[4][5][7]

  • If any redness, itching, or irritation develops, seek medical attention and inform them of the chemical you were exposed to.[9]

  • Dispose of the contaminated glove in the designated halogenated solid waste container.

Q4: What is the best way to handle this solid to prevent exposure?

A: The best practice follows the hierarchy of controls: engineering controls, administrative controls, and finally, personal protective equipment (PPE).

  • Engineering Controls: Always handle Methyl 4-(bromomethyl)-3-methoxybenzoate inside a certified chemical fume hood to contain vapors.[4]

  • Administrative Controls: Weigh out only the amount of material needed for your experiment. Ensure the work area is clean and uncluttered.

  • PPE: Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and compatible gloves.[7]

Part 2: Troubleshooting Experimental & Safety Issues

This section provides a structured, cause-and-effect approach to common problems encountered during experiments.

Issue 1: Pervasive Irritation in the Lab During Weighing/Transfer
  • Symptom: Multiple researchers in the lab, even those not directly working with the compound, experience mild eye or respiratory irritation.

  • Root Cause Analysis: This indicates a containment failure. The most likely cause is that the compound is being handled on an open bench, or the chemical fume hood is not functioning correctly or is being used improperly (e.g., sash is too high, cluttered workspace disrupting airflow).

  • Solution Workflow:

    Caption: Troubleshooting workflow for containment failure.

Issue 2: Accidental Spill of Solid Material
  • Symptom: A small amount of solid Methyl 4-(bromomethyl)-3-methoxybenzoate is spilled inside the fume hood or on a balance.

  • Root Cause Analysis: Mishandling during transfer, static electricity causing powder to jump, or an unstable container.

  • Decontamination Protocol:

    • Safety First: Keep the spill contained within the fume hood. Ensure your PPE is intact. If the spill is outside the hood, evacuate the immediate area and alert your supervisor or emergency response team.

    • Do NOT Use Water: For benzyl bromide derivatives, using water for cleanup is not recommended as it can lead to hydrolysis and spread of contamination.[7]

    • Neutralize & Absorb: Gently cover the spill with a dry, inert absorbent material. Recommended materials include dry lime, sand, or soda ash.[7]

    • Collect Waste: Carefully scoop the mixture into a clearly labeled, sealed container for hazardous waste disposal. The label should read: "Solid Waste: Methyl 4-(bromomethyl)-3-methoxybenzoate with [Absorbent Name]".

    • Final Decontamination: Wipe the spill area with a cloth dampened with an appropriate organic solvent (e.g., ethanol or acetone), followed by a wipe with soap and water. All wipes and contaminated materials must be disposed of as hazardous waste.

    • Documentation: Record the spill and cleanup procedure in the lab notebook.

Part 3: Essential Protocols & Data

Chemical & Physical Properties
PropertyValueSource
CAS Number 70264-94-7[1][9][11][12]
Molecular Formula C₁₀H₁₁BrO₃[9][11]
Molecular Weight 259.10 g/mol [10][11]
Appearance White to off-white crystalline powder[1][9]
Melting Point 92-96 °C
Solubility Soluble in methanol; sparingly soluble in chloroform; practically insoluble in water.[9]
GHS Hazard Information
Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/Irritation2DangerH315: Causes skin irritation
Serious Eye Damage/Irritation1DangerH318: Causes serious eye damage
Skin Sensitization1DangerH317: May cause an allergic skin reaction
Hazardous to the Aquatic Environment (Acute)1DangerH400: Very toxic to aquatic life
Hazardous to the Aquatic Environment (Chronic)1DangerH410: Very toxic to aquatic life with long lasting effects
Data sourced from PubChem and commercial supplier safety data sheets.[9][10]
Protocol 1: Personal Protective Equipment (PPE) Selection

Selecting the correct PPE is your last and most critical line of defense.

  • Eye and Face Protection:

    • Minimum: Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory.[7]

    • Recommended: A full-face shield should be worn over the chemical splash goggles, especially when handling larger quantities (>1 g) or when there is a significant risk of splashing.[7]

  • Hand Protection:

    • Material Selection: No single glove material is impervious to all chemicals. For benzyl bromide and its derivatives, nitrile gloves are often used for incidental splash protection but may have limited resistance. Thicker, more robust gloves are preferable.

    • Recommended Practice: Double-gloving is highly recommended. Use a heavier-duty outer glove over a standard nitrile inner glove. If handling for extended periods, consider using laminate film (e.g., SilverShield) or butyl rubber gloves. Always consult a specific chemical resistance chart.

    • Inspection: Always inspect gloves for holes or degradation before use. Remove and replace them immediately if contamination occurs.

  • Body Protection:

    • A flame-resistant lab coat should be worn and fully buttoned.

    • Ensure long pants and closed-toe shoes are worn.

    PPE_Selection cluster_0 Core Protection (Minimum Requirement) cluster_1 Enhanced Protection (Recommended) Goggles Chemical Splash Goggles (ANSI Z87.1) FaceShield Face Shield Goggles->FaceShield Add for Splash Hazard LabCoat Lab Coat (Buttoned) Gloves Double Nitrile Gloves HeavyGloves Heavy Duty Gloves (e.g., Butyl Rubber) Gloves->HeavyGloves For extended use User Researcher User->Goggles Protects Eyes User->LabCoat Protects Body User->Gloves Protects Hands

    Caption: PPE selection guide for handling lachrymators.

Protocol 2: Emergency First Aid Response

Rapid and correct first aid is critical to minimizing injury.

  • Eye Contact:

    • Immediately proceed to the nearest emergency eyewash station. Do not delay.

    • Forcibly hold eyelids open and flush eyes with a continuous, gentle stream of tepid water for at least 15-20 minutes .[4][5][8]

    • Remove contact lenses if present and easy to do so.[5][6]

    • Seek immediate medical attention, even if the pain subsides.[8]

  • Skin Contact:

    • Immediately go to the nearest safety shower or sink.

    • Remove all contaminated clothing while under the water stream.

    • Wash the affected area with soap and large amounts of water for at least 15 minutes .[4][7]

    • Seek immediate medical attention.[7]

  • Inhalation:

    • Move the affected person to fresh air immediately.[4][5]

    • If breathing is difficult, have a trained person administer oxygen if available. If breathing has stopped, begin artificial respiration.[4][5]

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.[5][6]

    • Rinse the mouth with water.[5][6]

    • Seek immediate medical attention.

Protocol 3: Waste Disposal

Proper segregation of hazardous waste is crucial for safety and compliance. As a halogenated organic compound, all waste associated with Methyl 4-(bromomethyl)-3-methoxybenzoate must be treated as hazardous.

  • Solid Waste:

    • Place excess reagent, contaminated weigh boats, wipes, and used PPE (gloves, etc.) into a dedicated, sealed, and clearly labeled "Halogenated Organic Solid Waste" container.[13][14]

  • Liquid Waste:

    • Collect all reaction mother liquors and solvent rinses containing the compound in a dedicated "Halogenated Organic Liquid Waste" container.[13][15]

    • Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[15]

  • Empty Containers:

    • The original reagent bottle is considered hazardous waste. Rinse it three times with a suitable solvent (e.g., acetone or methanol). Collect all rinsate in the halogenated liquid waste container. Deface the label on the empty bottle and dispose of it in the designated container for contaminated glass.

References

  • New Jersey Department of Health. (2010, January). BENZYL BROMIDE HAZARD SUMMARY. [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • U.S. Environmental Protection Agency. (1988). Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. [Link]

  • Bucknell University. HAZARDOUS WASTE SEGREGATION. [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Google Patents. US20090149662A1 - Processes for preparing zafirlukast.
  • Google Patents.
  • Google Patents.
  • Quick Company. An Improved Process For The Preparation Of Zafirlukast. [Link]

  • National Institutes of Health. (2018). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. [Link]

  • High Five™ Gloves. (2008, May 19). Chemical Compatibility Guide. [Link]

  • PubChem, National Center for Biotechnology Information. Methyl 4-bromo-3-methoxybenzoate. [Link]

  • PubChem, National Center for Biotechnology Information. Methyl 4-(bromomethyl)-3-methoxybenzoate. [Link]

  • ResearchGate. (2012, May 16). Removing Benzyl bromide. [Link]

  • University of Nebraska-Lincoln. GLOVE SELECTION CHART. [Link]

  • Barber Healthcare. Chemical Resistance Chart. [Link]

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Technical Support Center: In-Process Controls for Methyl 3-(bromomethyl)-4-methoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate. Here, we dissect the common experimental challenges and provide a robust framework of in-process controls (IPCs) and troubleshooting strategies. Our approach is grounded in mechanistic principles to empower users not just to follow steps, but to make informed, data-driven decisions during their synthetic campaigns.

Part 1: Synthesis Overview & Core Principles (FAQs)

This section addresses foundational questions regarding the synthesis, focusing on the rationale behind reagent choice and reaction conditions.

Q1: What is the primary and most reliable method for synthesizing Methyl 3-(bromomethyl)-4-methoxybenzoate?

The most prevalent and selective method is the free-radical bromination of the benzylic position of the precursor, Methyl 3-methyl-4-methoxybenzoate . This specific transformation is a variation of the Wohl-Ziegler reaction, which is renowned for its efficacy in allylic and benzylic brominations.[1][2] The reaction employs N-Bromosuccinimide (NBS) as the bromine source in an inert solvent, initiated either thermally with a radical initiator like 2,2'-Azobis(2-methylpropionitrile) (AIBN) or photochemically.[2][3]

Q2: Why is N-Bromosuccinimide (NBS) the preferred brominating agent over molecular bromine (Br₂)?

Expertise & Experience: While molecular bromine (Br₂) can perform benzylic bromination, it presents significant drawbacks in terms of selectivity. Br₂ is a potent electrophile that can readily participate in electrophilic aromatic substitution, leading to undesired bromination of the electron-rich aromatic ring—a significant side reaction.[4]

Trustworthiness: NBS provides a crucial advantage by maintaining a very low, steady-state concentration of Br₂ in the reaction medium.[5][6] This is achieved through the reaction of NBS with trace amounts of HBr that are generated during the propagation step. This low concentration is sufficient to sustain the radical chain reaction for benzylic bromination but is too low to promote the competing ionic pathway of ring substitution, thus ensuring high selectivity for the desired product.[4][5]

Q3: What is the specific role of the radical initiator, AIBN, and how does it function?

AIBN is a thermal radical initiator. Its function is to kickstart the free-radical chain reaction upon thermal decomposition.[7][8] When heated (typically between 65-70°C), AIBN decomposes to release a molecule of nitrogen gas (N₂) and two 2-cyanoprop-2-yl radicals.[8][9] This decomposition is a predictable, first-order process.[7][10] These initiator radicals then abstract a hydrogen atom from the trace HBr present, generating the bromine radical (Br•) that initiates the chain propagation.

The key advantages of AIBN include its predictable decomposition kinetics and its reduced explosion risk compared to peroxide-based initiators like benzoyl peroxide.[8]

Q4: How does the choice of solvent impact the reaction's success?

The solvent is a critical parameter that influences reagent solubility, reaction temperature, and selectivity. The ideal solvent should be inert to the radical conditions and should not react with NBS or bromine.

  • Chlorinated Solvents (e.g., Carbon Tetrachloride, Chlorobenzene): Historically, carbon tetrachloride (CCl₄) was the solvent of choice due to its inertness.[11][12] However, its high toxicity and environmental impact have led to severe restrictions on its use.[13] Chlorobenzene is a suitable alternative.[3]

  • Esters (e.g., Ethyl Acetate): Ethyl acetate has been successfully used and is a greener alternative to chlorinated solvents.[3][13]

  • Acetonitrile: This solvent has been effectively used in photochemical flow-chemistry setups for benzylic brominations.[14]

The solvent's boiling point dictates the reaction temperature when run under reflux, which in turn affects the rate of AIBN decomposition and the overall reaction kinetics.[15]

General Synthesis Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor: - Methyl 3-methyl-4-methoxybenzoate - Solvent (e.g., Chlorobenzene) - N-Bromosuccinimide (NBS) B Add Radical Initiator (AIBN) A->B C Heat to Reflux (e.g., ~80°C) B->C D Monitor Progress via IPC (TLC / HPLC) C->D E Cool Reaction Mixture D->E F Filter Succinimide Byproduct E->F G Aqueous Wash (e.g., H₂O, Na₂S₂O₃, Brine) F->G H Dry Organic Layer (e.g., Na₂SO₄) G->H I Concentrate in Vacuo H->I J Recrystallization or Column Chromatography I->J K Dry Final Product J->K

Caption: High-level workflow for the synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate.

Part 2: Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for benzylic bromination.[3][12]

Table 1: Reagent Quantities and Specifications

ReagentMolar Mass ( g/mol )MolesEquivalentsAmountPurity
Methyl 3-methyl-4-methoxybenzoate180.190.101.018.02 g>98%
N-Bromosuccinimide (NBS)177.980.1051.0518.68 g>99%
2,2'-Azobis(isobutyronitrile) (AIBN)164.210.001 - 0.0020.01 - 0.02164 - 328 mg>98%
Chlorobenzene112.56--150 - 200 mLAnhydrous
Step-by-Step Methodology
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, charge Methyl 3-methyl-4-methoxybenzoate (18.02 g, 0.1 mol) and chlorobenzene (150 mL).

  • Reagent Addition: Add N-Bromosuccinimide (18.68 g, 0.105 mol). Begin stirring to create a suspension.

  • Initiation: Add the radical initiator AIBN (e.g., 200 mg, ~0.012 eq).

  • Reaction Conditions: Heat the mixture to reflux (approx. 80-85°C in chlorobenzene) under a nitrogen atmosphere. The reaction is often accompanied by a color change to orange/brown.

  • Monitoring: Monitor the reaction progress every 30-60 minutes using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-6 hours).[16]

  • Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 30 minutes. The succinimide byproduct will precipitate. Filter the solid succinimide and wash the filter cake with a small amount of cold chlorobenzene.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (2 x 50 mL) to quench any unreacted bromine (color should disappear).

    • Water (2 x 50 mL).

    • Saturated brine solution (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as n-heptane/ethyl acetate or hexane/diethyl ether, to yield Methyl 3-(bromomethyl)-4-methoxybenzoate as a crystalline solid.[3][17]

Part 3: In-Process Controls (IPCs) - Monitoring & Validation

Robust IPCs are non-negotiable for ensuring reaction reproducibility, yield, and purity.

Q5: How can I effectively monitor the reaction progress to determine the optimal endpoint?

The goal is to stop the reaction when the starting material is consumed to prevent the formation of the dibrominated byproduct.

  • Thin-Layer Chromatography (TLC): This is the most common and rapid IPC. A sample of the reaction mixture is spotted on a TLC plate against a co-spot of the starting material.

    Table 2: Recommended TLC Conditions

ParameterRecommendation
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase 4:1 Hexane:Ethyl Acetate (adjust polarity as needed)
Visualization UV light (254 nm)
Expected Result Disappearance of the starting material spot (higher Rf) and appearance of the product spot (lower Rf).
  • High-Performance Liquid Chromatography (HPLC): For more precise, quantitative monitoring, HPLC is the method of choice.[16] It allows for the accurate determination of the percentage of starting material remaining and the relative amounts of product and byproducts formed. A typical method would involve a C18 reverse-phase column with a water/acetonitrile or water/methanol gradient.

Q6: What are the critical checkpoints during the work-up process?
  • Complete Removal of Succinimide: Succinimide is sparingly soluble in many organic solvents at room temperature but can co-precipitate with the product if not thoroughly removed by filtration. Ensure the reaction mixture is sufficiently cooled before filtering.

  • Quenching of Excess Bromine: The wash with sodium thiosulfate or sodium bisulfite is critical. A persistent yellow/orange color in the organic layer indicates residual bromine, which can cause unwanted reactions during concentration. The organic layer should be colorless after this wash.

  • Thorough Drying: Residual water in the organic layer can interfere with crystallization and potentially hydrolyze the ester or bromide functionalities under certain conditions. Use a sufficient amount of drying agent (e.g., Na₂SO₄, MgSO₄).

Q7: How is the final product's identity and purity definitively confirmed?

A combination of physical and spectroscopic methods should be used.

  • Melting Point: The purified product should have a sharp melting point consistent with literature values. A broad melting range indicates impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural confirmation.

    • ¹H NMR: Look for the disappearance of the benzylic methyl singlet (around δ 2.2-2.5 ppm) from the starting material and the appearance of a new singlet for the bromomethyl (-CH₂Br) group (around δ 4.4-4.7 ppm). The aromatic protons and methoxy/methyl ester singlets will also be present in their expected regions.

    • ¹³C NMR: Confirm the presence of all expected carbon signals and the shift of the benzylic carbon signal.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and often shows a characteristic isotopic pattern for bromine-containing compounds (¹⁹Br and ⁸¹Br isotopes in ~1:1 ratio).

Part 4: Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

Q: My TLC/HPLC analysis shows a significant amount of unreacted Methyl 3-methyl-4-methoxybenzoate even after several hours. What are the likely causes and solutions?

This is one of the most common issues and typically points to a problem with radical initiation.

  • Cause A: Ineffective Radical Initiator. AIBN decomposes over time, especially if not stored properly (should be refrigerated). It can lose its effectiveness.

    • Solution: Use a fresh bottle of AIBN or one that has been stored correctly. If the reaction temperature is too low for AIBN's optimal decomposition rate (half-life of ~1 hour at 85°C), consider slightly increasing the temperature or using an initiator with a lower decomposition temperature.[10]

  • Cause B: Presence of Radical Inhibitors. Dissolved oxygen is a potent radical inhibitor. Other impurities in the starting material or solvent can also quench the radical chain reaction.

    • Solution: Ensure the reaction is run under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and purified starting materials. Degassing the solvent before use can also be beneficial.

  • Cause C: Insufficient Energy for Initiation. If using photochemical initiation, the light source may be too weak or of the incorrect wavelength.

    • Solution: Ensure the lamp is functional and positioned correctly. Check literature for the appropriate wavelength for the chosen conditions.[14]

Issue 2: Formation of Multiple Products (Low Selectivity)

Q: My crude product shows multiple spots on the TLC plate. I suspect the formation of dibromide and/or ring-brominated products. How can I prevent this?

  • Cause A: Over-bromination (Dibromide Formation). The desired product, a benzylic bromide, is itself susceptible to further radical bromination to form a dibromide. This is more likely if an excess of NBS is used or if the reaction is allowed to run for too long after the starting material is consumed.

    • Solution: Use a slight excess of NBS (e.g., 1.05-1.1 equivalents) but avoid large excesses.[3] Monitor the reaction closely by TLC/HPLC and stop it as soon as the starting material disappears. Lowering the reaction temperature can sometimes improve selectivity at the cost of a longer reaction time.[14]

  • Cause B: Ring Bromination. This occurs via an electrophilic aromatic substitution pathway and is a sign that the concentration of molecular bromine (Br₂) is too high.

    • Solution: This is the primary reason for using NBS. If ring bromination is still observed, ensure the reaction is shielded from light if not intended for photochemical initiation, as light can accelerate the decomposition of NBS to Br₂. Also, ensure the absence of any acidic contaminants that could catalyze the ionic reaction.

Troubleshooting Workflow: Low Yield

Start Low Product Yield Observed Check_Conversion Check IPC (TLC/HPLC). Was starting material consumed? Start->Check_Conversion Low_Conversion Problem: Low Conversion Check_Conversion->Low_Conversion No High_Conversion Problem: Poor Isolation / Side Reactions Check_Conversion->High_Conversion Yes Check_Initiator Is initiator (AIBN) fresh and stored correctly? Low_Conversion->Check_Initiator Check_Temp Is reaction temperature correct for initiator half-life? Check_Initiator->Check_Temp Yes Sol_Initiator Solution: Use fresh AIBN. Check_Initiator->Sol_Initiator No Check_Inhibitors Is reaction under inert gas? Are reagents pure? Check_Temp->Check_Inhibitors Yes Sol_Temp Solution: Verify temperature or choose a different initiator. Check_Temp->Sol_Temp No Sol_Inhibitors Solution: Degas solvent, use pure reagents, ensure N₂ blanket. Check_Inhibitors->Sol_Inhibitors No Check_Side_Products Does IPC show multiple products (e.g., dibromide)? High_Conversion->Check_Side_Products Check_Workup Was work-up performed correctly? (e.g., product loss in aqueous layers) Check_Side_Products->Check_Workup No Sol_Side_Products Solution: Reduce NBS eq., monitor reaction closely, control temperature. Check_Side_Products->Sol_Side_Products Yes Sol_Workup Solution: Re-extract aqueous layers, ensure pH is neutral during wash. Check_Workup->Sol_Workup No

Caption: A logical flowchart for troubleshooting low product yield.

Issue 3: Safety Considerations

Q: What are the primary safety hazards associated with this synthesis?

  • Reagents:

    • NBS: Is a lachrymator and irritant. Handle in a fume hood with appropriate personal protective equipment (PPE).[2]

    • AIBN: Is thermally unstable and can decompose exothermically if heated above 65°C in bulk. It is classified as a self-reactive solid.[8][15] Never add it to a solution that is already at reflux.

    • Solvents: Chlorinated solvents are toxic and potentially carcinogenic.[13] Handle with extreme care in a well-ventilated fume hood.

  • Product: Benzylic bromides are potent lachrymators and alkylating agents. Avoid inhalation and skin contact.[18]

  • Reaction: The reaction can be exothermic. Ensure proper cooling capacity is available, especially for larger-scale reactions.

References

  • Chemistry Steps. Benzylic Bromination. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of AIBN as a Radical Initiator in Modern Polymerization. [Link]

  • Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. [Link]

  • HPMC Manufacturer. aibn initiator. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Wikipedia. Azobisisobutyronitrile. [Link]

  • Chemistry LibreTexts. II. Basic Stages of a Radical Chain Reaction. [Link]

  • Google Patents. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • Chemistry LibreTexts. 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

  • Green Chemistry (RSC Publishing). Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. [Link]

  • The Journal of Organic Chemistry (ACS Publications). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. [Link]

  • ResearchGate. Optimization of reaction conditions for the benzylic bromination of 1.... [Link]

  • Google Patents.
  • Organic Process Research & Development (ACS Publications). Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy. [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • RSC Publishing. Analytical Methods. [Link]

  • CDC Stacks. Supporting Information. [Link]

  • PubChem. Methyl 4-(bromomethyl)-3-methoxybenzoate | C10H11BrO3 | CID 2759828. [Link]

  • PubChem. Methyl 4-bromo-3-methoxybenzoate | C9H9BrO3 | CID 14570117. [Link]

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Technical Support Center: Reaction Monitoring for Methyl 3-(bromomethyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for monitoring the synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists to effectively track the progress of this crucial benzylic bromination reaction using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Here, we combine established chemical principles with practical, field-tested advice to help you navigate common challenges and ensure the integrity of your results.

Reaction Overview: The Wohl-Ziegler Bromination

The synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate typically involves the radical bromination of Methyl 3-methyl-4-methoxybenzoate. This reaction, often a variation of the Wohl-Ziegler bromination, utilizes a radical initiator and a source of bromine, commonly N-Bromosuccinimide (NBS).[1][2] Accurate monitoring is critical to determine the point of complete consumption of the starting material while minimizing the formation of impurities, such as the dibrominated product.

Diagram 1: Synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate

Reaction_Pathway cluster_reagents SM Methyl 3-methyl-4-methoxybenzoate Product Methyl 3-(bromomethyl)-4-methoxybenzoate SM->Product Wohl-Ziegler Bromination Reagents NBS, Radical Initiator (e.g., AIBN or light)

Caption: Reaction scheme for the benzylic bromination.

Part 1: Troubleshooting Guide & FAQs for TLC Monitoring

Thin-Layer Chromatography is a rapid and indispensable tool for the real-time monitoring of this reaction. Its simplicity allows for quick checks on the consumption of starting material and the formation of the product.[3]

Frequently Asked Questions (TLC)

Q1: What is the best mobile phase to start with for separating my starting material and product?

A1: A good starting point for developing your TLC method is a non-polar solvent system. Given the structures, the product, Methyl 3-(bromomethyl)-4-methoxybenzoate, will be slightly more polar than the starting material, Methyl 3-methyl-4-methoxybenzoate, due to the introduction of the bromine atom. However, both are relatively non-polar.

A common and effective mobile phase is a mixture of hexanes and ethyl acetate .[4] Begin with a ratio of 9:1 or 8:2 (Hexanes:Ethyl Acetate) . Your goal is to have the starting material's Retention Factor (Rf) around 0.4-0.5 to allow clear separation from the product spot, which will have a slightly lower Rf.

CompoundExpected PolarityExpected Rf in 8:2 Hex:EtOAc
Methyl 3-methyl-4-methoxybenzoateLess PolarHigher Rf
Methyl 3-(bromomethyl)-4-methoxybenzoateMore PolarLower Rf

Q2: My spots are not visible under the UV lamp. How can I visualize them?

A2: Both the starting material and the product are aromatic and contain a benzene ring, which should make them UV-active at 254 nm.[4] If you are unable to see them, consider the following:

  • Concentration: Your sample may be too dilute. When preparing your TLC sample, dissolve a small amount of the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.[4][5]

  • UV Lamp: Ensure your UV lamp is functioning correctly at the 254 nm wavelength.

  • Staining: If UV visualization fails or for confirmation, use a chemical stain. A potassium permanganate (KMnO₄) stain is effective. It will react with any oxidizable functional groups, but often the background will be stained purple while the spots appear as yellow-brown areas. Another general-purpose stain is p-anisaldehyde .

Q3: The spots for my starting material and product are too close together (low resolution). What should I do?

A3: This is a common issue, especially if the polarity difference between your compounds is small. To improve separation:

  • Decrease Mobile Phase Polarity: Reduce the amount of ethyl acetate in your hexanes/ethyl acetate mixture (e.g., from 8:2 to 9:1 or even 9.5:0.5). This will cause all spots to move up the plate more slowly, increasing the separation between them.

  • Try a Different Solvent System: Consider using a solvent system with different selectivity, such as dichloromethane/hexanes or toluene/ethyl acetate .

  • Use the Co-spot Technique: This is crucial for confirming reaction progress when Rf values are similar.[4][6][7] Spot the starting material in one lane, the reaction mixture in another, and a "co-spot" of both the starting material and reaction mixture in a third lane. If the reaction is incomplete, the co-spot will appear as a single, slightly elongated spot. If the product is forming, you will see two distinct spots in the reaction mixture lane, and the co-spot will help to differentiate the starting material.[4][6][7]

Diagram 2: TLC Co-spotting Technique

HPLC_Tailing_Troubleshooting Start Peak Tailing Observed Check_pH Is Mobile Phase pH 2.5 - 3.0? Start->Check_pH Adjust_pH Adjust pH with 0.1% H₃PO₄ or HCOOH Check_pH->Adjust_pH No Check_Column Is Column Old or Low-Purity Silica? Check_pH->Check_Column Yes Adjust_pH->Start Replace_Column Replace with High-Purity, End-Capped C18 Column Check_Column->Replace_Column Yes Check_Overload Is Sample Concentration Too High? Check_Column->Check_Overload No Replace_Column->Start Dilute_Sample Dilute Sample or Reduce Injection Volume Check_Overload->Dilute_Sample Yes Resolved Peak Shape Improved Check_Overload->Resolved No Dilute_Sample->Start

Caption: Systematic approach to resolving peak tailing.

Q3: My retention times are shifting between injections. What is the problem?

A3: Drifting retention times are a common HPLC issue and can compromise the reliability of your data. [8][9]* Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This can take 10-20 column volumes. [9]* Temperature Fluctuations: Use a column oven to maintain a stable temperature. Even small changes in ambient temperature can affect retention times. [9]* Mobile Phase Composition: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of the more volatile component. [9]* Leaks: Check for any leaks in the system, from the pump to the detector. Even a small leak can cause pressure fluctuations and lead to unstable retention times. [7] Q4: I see an unexpected peak in my chromatogram. What could it be?

A4: Besides the starting material and product, other species could be present:

  • Dibrominated Product: Over-bromination can lead to the formation of a dibrominated species. This compound would be less polar than the mono-brominated product and would likely have a longer retention time.

  • Succinimide: This is a byproduct of the reaction when using NBS. It is quite polar and should elute very early in the chromatogram, possibly in the solvent front.

  • Hydrolysis Product: The product, being a benzyl bromide, is susceptible to hydrolysis, especially if water is present during workup or analysis. This would form the corresponding benzyl alcohol, which is more polar and would have a shorter retention time. The ester functionality could also hydrolyze to a carboxylic acid, which would also be more polar.

Part 3: Experimental Protocols

Protocol 1: TLC Reaction Monitoring
  • Preparation:

    • Prepare a TLC developing chamber with a filter paper wick and add your chosen mobile phase (e.g., 8:2 Hexanes:Ethyl Acetate) to a depth of about 0.5 cm. Cover and allow the atmosphere to saturate.

    • On a silica gel TLC plate (F254), draw a faint pencil line about 1 cm from the bottom. Mark three lanes for "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture). [4]2. Sample Spotting:

    • Prepare a dilute solution of your starting material in ethyl acetate.

    • Using a capillary tube, spot the starting material solution on the "SM" and "Co" lanes.

    • Withdraw a small aliquot of your reaction mixture and dilute it with ethyl acetate. Spot this on the "Rxn" and "Co" lanes. [5]3. Development and Visualization:

    • Place the TLC plate in the chamber and allow the mobile phase to ascend to about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a 254 nm UV lamp and circle them with a pencil.

    • If necessary, use a chemical stain for further visualization.

Protocol 2: HPLC Sample Preparation and Analysis
  • Sample Preparation:

    • Take a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction in the aliquot by diluting it into a larger volume of the initial mobile phase (e.g., 1 mL of 50:50 ACN:Water). This prevents further reaction and ensures the sample solvent is compatible with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

    • Inject a standard of your starting material to determine its retention time.

    • Inject your prepared reaction sample.

    • Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak.

By following these guidelines and troubleshooting steps, you can effectively monitor the synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate, leading to optimized reaction conditions and higher purity of your target compound.

References

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  • ResearchGate. (2025, August 7). Visible Light Induced “On Water” Benzylic Bromination with N-Bromosuccinimide. Retrieved from [Link]

  • Newera-spectro. (2020, July 15). Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Reversed-Phase TLC and HPLC Retention Data in Correlation Studies with in Silico Molecular Descriptors and Druglikeness Properties of Newly Synthesized Anticonvulsant Succinimide Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2010, March 4). Benzylic Bromination of Toluene Derivatives with Boron Tribromide. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC a. Retrieved from [Link]

  • PubMed. (n.d.). High-performance liquid chromatography for the quantitative determination of the urinary metabolites of toluene, xylene, and styrene. Retrieved from [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Methyl 4-methoxybenzoate. Retrieved from [Link]

  • Chegg. (2021, August 6). Solved A student analyzes their crude and pure product from. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • ResearchGate. (2023, August 1). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(bromomethyl)-3-methoxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate. Retrieved from [Link]

Sources

Technical Support Center: Quenching & Work-up Procedures for Methyl 3-(bromomethyl)-4-methoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the crucial quenching and work-up phases of this benzylic bromination reaction. Our focus is on ensuring product purity, maximizing yield, and maintaining a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect after the benzylic bromination of methyl 4-methyl-3-methoxybenzoate using N-Bromosuccinimide (NBS)?

The main impurities in your crude product mixture will likely be unreacted N-Bromosuccinimide (NBS) and its primary byproduct, succinimide.[1][2] Depending on the reaction conditions, you might also encounter side-products from over-bromination (dibrominated species) or other undesired side-reactions.[1][2]

Q2: Why is the complete removal of NBS and succinimide so critical?

Thorough removal of these impurities is paramount for several reasons:

  • Product Purity: Residual NBS and succinimide will contaminate your final product, which can significantly impact its purity and may interfere with subsequent biological assays.[1][2]

  • Accurate Characterization: The presence of these impurities can interfere with analytical techniques such as NMR, mass spectrometry, and elemental analysis, leading to incorrect characterization of your final compound.[1]

  • Downstream Reactions: Unreacted NBS is a reactive reagent and can interfere with subsequent synthetic steps you may have planned for your Methyl 3-(bromomethyl)-4-methoxybenzoate.[1][2]

  • Crystallization Issues: Succinimide has a tendency to co-crystallize with the desired product, making purification by recrystallization challenging.[1][2]

Q3: What are the standard methods for quenching the reaction and removing these impurities?

The most common and effective methods include:

  • Quenching: Neutralizing any remaining reactive NBS with a reducing agent.[1]

  • Aqueous Workup (Washing): Using a series of aqueous washes to remove water-soluble impurities like succinimide.[1][2]

  • Filtration/Precipitation: In certain solvents, succinimide is insoluble and can be removed by filtration.[1]

  • Silica Gel Column Chromatography: A more rigorous method for separating the product from closely related impurities.[1][2]

  • Recrystallization: An effective final purification step to obtain a highly pure, crystalline product.[1][2]

Q4: How do I properly quench the excess, unreacted NBS in my reaction mixture?

Quenching is a critical first step to neutralize any remaining reactive NBS. This is typically achieved by adding a reducing agent. Aqueous solutions of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) are commonly used for this purpose.[1][3] These reagents effectively reduce NBS to the more readily removable succinimide.[1]

Troubleshooting Guide: Quenching & Work-up

This section addresses specific problems you may encounter during the work-up of your Methyl 3-(bromomethyl)-4-methoxybenzoate synthesis.

Issue 1: My organic layer remains yellow/orange even after quenching.
  • Possible Cause: Incomplete quenching of unreacted NBS or the presence of bromine (Br₂). A persistent yellow or orange tint is often indicative of residual NBS or bromine.[4]

  • Troubleshooting Steps:

    • Additional Quenching Agent: Add more of your quenching solution (e.g., saturated aqueous sodium thiosulfate) dropwise with vigorous stirring. Continue adding until the color dissipates.[2]

    • Sufficient Stirring: Ensure the biphasic mixture is being stirred vigorously to maximize contact between the organic and aqueous layers.

Issue 2: Succinimide is still present in my product's NMR spectrum after an aqueous wash.
  • Possible Cause: Insufficient washing or poor partitioning of succinimide into the aqueous layer. Succinimide has moderate water solubility and may not be fully extracted with a single wash, especially when using chlorinated solvents like dichloromethane (DCM).[1]

  • Troubleshooting Steps:

    • Increase the Number of Washes: Perform multiple extractions (at least 2-3) with deionized water or your chosen aqueous solution.[1][2]

    • Use a Basic Wash: A wash with a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution can help deprotonate the succinimide, increasing its solubility in the aqueous layer. Caution: Ensure your product, Methyl 3-(bromomethyl)-4-methoxybenzoate, is stable to basic conditions as the ester functionality could be susceptible to hydrolysis.[2][5]

    • Final Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) can help to remove residual water and break up any emulsions that may have formed.[1][2]

Issue 3: An emulsion has formed during the aqueous extraction.
  • Possible Cause: Vigorous shaking of the separatory funnel, particularly when using chlorinated solvents like dichloromethane (DCM).[2]

  • Troubleshooting Steps:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[1]

    • Add Brine: Adding a small amount of saturated NaCl (brine) solution can help to increase the density of the aqueous layer and disrupt the emulsion.[1][2]

    • Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool.[1][2]

Issue 4: My final product yield is low after purification.
  • Possible Cause 1: Product Loss During Aqueous Wash. The product may have some water solubility, leading to its loss in the aqueous layers during extraction.

    • Troubleshooting Step: Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[2]

  • Possible Cause 2: Incomplete Reaction. The bromination reaction may not have gone to completion.

    • Troubleshooting Step: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before beginning the work-up.[3]

  • Possible Cause 3: Product Degradation. The product may be sensitive to the work-up conditions (e.g., prolonged exposure to basic solutions).

    • Troubleshooting Step: If your product is base-labile, avoid washes with strong bases like NaOH and instead use multiple washes with deionized water or brine.[1]

Experimental Protocols

Standard Quenching and Aqueous Work-up Protocol

This protocol is suitable for products that are soluble in a water-immiscible organic solvent.

  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Quenching: Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise with stirring until the yellow color of bromine, if present, disappears.[2]

  • Dilution: Dilute the reaction mixture with the organic solvent used in the reaction (e.g., dichloromethane, ethyl acetate).[1]

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if the product is base-stable).

    • Deionized water.

    • Saturated aqueous sodium chloride (brine). Separate the layers after each wash.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[1]

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.[1]

Visual Workflow and Decision Making

Quenching and Work-up Decision Tree

Quenching_Workflow cluster_troubleshooting Troubleshooting start Reaction Completion quench Quench with aq. Na2S2O3 or NaHSO3 start->quench extract Aqueous Work-up (Water, NaHCO3, Brine) quench->extract emulsion Emulsion Forms? extract->emulsion dry Dry Organic Layer (Na2SO4 or MgSO4) concentrate Concentrate (Rotary Evaporator) dry->concentrate crude_product Crude Product concentrate->crude_product impurity Succinimide in NMR? crude_product->impurity emulsion->dry No add_brine Add Brine / Gentle Inversion emulsion->add_brine Yes add_brine->extract rewash Additional Aqueous Washes impurity->rewash Yes Purification\n(Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) impurity->Purification\n(Chromatography/Recrystallization) No rewash->extract

Sources

Validation & Comparative

HPLC method development for "Methyl 3-(bromomethyl)-4-methoxybenzoate" analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to HPLC Method Development for the Analysis of Methyl 3-(bromomethyl)-4-methoxybenzoate

As a critical intermediate in the synthesis of various pharmaceutical compounds, the purity and stability of Methyl 3-(bromomethyl)-4-methoxybenzoate are paramount.[1][2] Ensuring a robust analytical method to monitor this compound is not merely a quality control step; it is a foundational requirement for guaranteeing the safety and efficacy of subsequent active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for its analysis, grounded in first principles and guided by regulatory standards.

We will explore two orthogonal chromatographic approaches—Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC)—offering researchers a clear rationale for selecting the most appropriate method for their specific needs, from routine purity assessment to in-depth stability studies.

The development of a reliable HPLC method is a systematic process, not a matter of trial and error. The goal is to create a procedure that is specific, accurate, precise, and robust.[3][4] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) for validation and Q14 for analytical procedure development, provide the regulatory framework for this process.[5][6][7] Our approach is rooted in these principles.

The logical workflow for developing a stability-indicating HPLC method is visualized below. It begins with understanding the analyte and culminates in a fully validated procedure capable of separating the main compound from any potential degradation products or process impurities.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (Solubility, pKa, UV λmax) Mode_Selection Chromatographic Mode Selection (RP vs. NP vs. Other) Analyte->Mode_Selection Based on Polarity & Solubility Screening Column & Mobile Phase Screening Mode_Selection->Screening Optimization Parameter Optimization (Gradient, Flow Rate, Temp.) Screening->Optimization Fine-tuning for Resolution & Peak Shape Forced_Deg Forced Degradation Study (Specificity & Stability-Indicating) Optimization->Forced_Deg Validation Full Method Validation (ICH Q2) (Accuracy, Precision, Linearity) Forced_Deg->Validation Confirms Specificity Interactions cluster_RP Reversed-Phase Interaction cluster_NP Normal-Phase Interaction RP_Stationary C18 Stationary Phase (Nonpolar) RP_Analyte Analyte RP_Stationary->RP_Analyte Hydrophobic Interaction NP_Stationary Silica (Si-OH) Stationary Phase (Polar) NP_Analyte Analyte NP_Stationary->NP_Analyte Polar Interaction

Sources

A Comparative Guide to the GC-MS Analysis of "Methyl 3-(bromomethyl)-4-methoxybenzoate" Synthesis Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Methyl 3-(bromomethyl)-4-methoxybenzoate" is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to the quality and safety of the final active pharmaceutical ingredient (API). The most common synthetic route to this intermediate is the radical-initiated benzylic bromination of methyl 3-methoxy-4-methylbenzoate. While effective, this reaction can lead to the formation of several process-related impurities that must be identified, quantified, and controlled.

This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the impurity profiling of "Methyl 3-(bromomethyl)-4-methoxybenzoate". We will delve into the rationale behind experimental choices, present detailed protocols, and provide supporting data to ensure scientific integrity and practical applicability.

Understanding the Synthetic Landscape and Potential Impurities

The synthesis of "Methyl 3-(bromomethyl)-4-methoxybenzoate" typically involves the reaction of methyl 3-methoxy-4-methylbenzoate with a brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), in the presence of a radical initiator like azobisisobutyronitrile (AIBN)[1][2].

DOT Script for Synthesis Pathway

Synthesis cluster_reactants Reactants cluster_products Reaction Mixture SM Methyl 3-methoxy-4-methylbenzoate (Starting Material) Product Methyl 3-(bromomethyl)-4-methoxybenzoate (Target Product) SM->Product NBS or Br₂, AIBN, Heat Imp1 Unreacted Starting Material SM->Imp1 Imp3 Methyl 4-bromo-3-methoxybenzoate (Ring-bromination) SM->Imp3 Side Reaction Imp2 Methyl 3-(dibromomethyl)-4-methoxybenzoate (Over-bromination) Product->Imp2 Excess Brominating Agent

Caption: Synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate and major impurities.

Based on this synthetic pathway, the primary impurities of concern are:

  • Unreacted Starting Material: Methyl 3-methoxy-4-methylbenzoate.

  • Over-brominated Impurity: Methyl 3-(dibromomethyl)-4-methoxybenzoate, resulting from the reaction of the product with additional brominating agent.

  • Ring-brominated Isomer: Methyl 4-bromo-3-methoxybenzoate, arising from electrophilic aromatic substitution, an undesired side reaction.

The volatility and thermal stability of the target compound and its likely impurities make GC-MS an excellent candidate for their separation and identification.

GC-MS: The Method of Choice for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. This makes it a powerful tool for the analysis of volatile and semi-volatile compounds in complex mixtures[3].

Why GC-MS is Well-Suited for this Analysis
  • Volatility: The target compound and its key impurities are sufficiently volatile and thermally stable for GC analysis.

  • Specificity: Mass spectrometry provides structural information, allowing for the unambiguous identification of co-eluting peaks and unknown impurities.

  • Sensitivity: GC-MS offers excellent sensitivity, which is crucial for detecting and quantifying impurities at low levels, as required by regulatory bodies[4].

DOT Script for GC-MS Workflow

GCMS_Workflow Sample Crude Reaction Mixture Prep Sample Preparation (Dilution, Extraction) Sample->Prep GC Gas Chromatograph (Separation by Volatility) Prep->GC MS Mass Spectrometer (Ionization and Detection) GC->MS Data Data Analysis (Identification and Quantification) MS->Data

Caption: General workflow for GC-MS analysis of synthesis impurities.

Experimental Protocol: GC-MS Analysis

This protocol is a robust starting point for the analysis of "Methyl 3-(bromomethyl)-4-methoxybenzoate" synthesis impurities. Method optimization may be required based on the specific instrumentation and impurity profile.

Sample Preparation

The goal of sample preparation is to create a clean, dilute sample suitable for injection into the GC-MS system.

  • Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure homogeneity.

  • If necessary, filter the sample through a 0.45 µm syringe filter into a GC vial.

GC-MS Instrumentation and Conditions

The following conditions are based on methods for similar benzylic bromides and aromatic compounds[5].

Parameter Condition
GC System Agilent 7890B or equivalent
MS System Agilent 5977A or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL
Split Ratio 20:1
Oven Program Initial: 60 °C, hold 2 min; Ramp: 15 °C/min to 280 °C, hold 5 min
MSD Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Identification of Impurities by Mass Spectrometry

The key to impurity identification lies in the unique fragmentation patterns of each compound in the mass spectrometer.

Compound Molecular Weight Expected Key Fragments (m/z) Rationale for Fragmentation
Methyl 3-methoxy-4-methylbenzoate (Starting Material) 180.19180 (M+), 149 ([M-OCH₃]⁺), 121 ([M-COOCH₃]⁺)Loss of the methoxy and carbomethoxy groups are characteristic.
Methyl 3-(bromomethyl)-4-methoxybenzoate (Product) 259.10258/260 (M+), 179 ([M-Br]⁺), 149 ([M-Br, -CH₂O]⁺)Isotopic pattern of bromine (M+ and M+2) is a key identifier. Loss of the bromine radical is a primary fragmentation.
Methyl 3-(dibromomethyl)-4-methoxybenzoate (Over-bromination) 338.00336/338/340 (M+), 257/259 ([M-Br]⁺), 178 ([M-2Br]⁺)Characteristic isotopic pattern for two bromine atoms (M+, M+2, M+4). Stepwise loss of bromine radicals.
Methyl 4-bromo-3-methoxybenzoate (Ring-bromination) 245.07244/246 (M+), 213/215 ([M-OCH₃]⁺), 185/187 ([M-COOCH₃]⁺)Isotopic pattern of bromine. Fragmentation of the ester and ether groups.

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in characteristic M+ and M+2 peaks for singly brominated compounds, and M+, M+2, and M+4 peaks for doubly brominated compounds.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, other techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) are also commonly used for impurity profiling in the pharmaceutical industry[6].

DOT Script for Method Selection

Method_Selection Start Analyze Synthesis Impurities Question1 Are impurities volatile and thermally stable? Start->Question1 GCMS GC-MS is the preferred method Question1->GCMS Yes HPLC HPLC-UV or LC-MS is more suitable Question1->HPLC No

Caption: Decision tree for selecting an analytical technique.

Performance Comparison
Parameter GC-MS HPLC-UV
Analyte Suitability Volatile & thermally stable compounds. Ideal for this application.Non-volatile & thermally labile compounds. May be suitable, but less optimal.
Specificity High. Mass spectra provide structural confirmation.Moderate. Relies on retention time and UV spectrum. Co-elution can be an issue.
Sensitivity High (typically low ppm to ppb).Good (typically low ppm), but can be less sensitive than GC-MS for some compounds.
Quantitative Accuracy Excellent with appropriate internal standards.Excellent with appropriate standards.
Speed Generally faster run times for volatile compounds.Can have longer run times depending on the separation.
Cost & Complexity Higher initial instrument cost and complexity.Lower initial instrument cost and generally simpler to operate.
Causality Behind Method Choice

For the analysis of "Methyl 3-(bromomethyl)-4-methoxybenzoate" and its synthesis impurities, GC-MS is the superior choice . The primary reason is its ability to provide definitive identification of impurities through mass spectral fragmentation patterns. In drug development, knowing the exact structure of an impurity is crucial for assessing its potential toxicity and for optimizing the synthesis to minimize its formation. While HPLC-UV can quantify known impurities effectively, it struggles with the confident identification of unknown peaks without reference standards[4]. Given that benzylic bromination can sometimes lead to unexpected side products, the structural elucidation capability of GC-MS is a significant advantage.

Conclusion

The robust and specific nature of GC-MS makes it an indispensable tool for the analysis of impurities in the synthesis of "Methyl 3-(bromomethyl)-4-methoxybenzoate". It provides a comprehensive profile of volatile and semi-volatile impurities, enabling their confident identification and accurate quantification. While HPLC-UV remains a valuable technique in pharmaceutical analysis, for this specific application, the detailed structural information provided by GC-MS is critical for ensuring the quality and safety of the final API. By understanding the synthetic pathway and potential byproducts, and by employing a well-developed GC-MS method, researchers and drug development professionals can effectively control the impurity profile of this important pharmaceutical intermediate.

References

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. Retrieved January 10, 2026, from [Link]

  • Methyl 3-hydroxy-4-methoxybenzoate. PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

  • Le, C., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 78(23), 12034-12041. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. [Link]

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022). Scientific Update. [Link]

  • Effective API analysis using UHPLC-UV and a single quadrupole mass detector. (2023). Technology Networks. [Link]

  • GC vs. HPLC in Pharmaceutical and Medical Device Testing. (2026). AELAB. [Link]

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A Comparative Guide to the NMR Characterization of Methyl 3-(bromomethyl)-4-methoxybenzoate and its Regioisomer

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and synthetic chemistry, the unambiguous structural confirmation of intermediates is paramount. Regioisomers—molecules with identical formulas but different spatial arrangements of substituents on a core structure—present a significant analytical challenge. Their similar physical properties often render common chromatographic and mass spectrometric methods insufficient for definitive identification. This guide provides an in-depth, comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of "Methyl 3-(bromomethyl)-4-methoxybenzoate" and its closely related isomer, "Methyl 4-(bromomethyl)-3-methoxybenzoate."

Due to the limited availability of published experimental spectra for Methyl 3-(bromomethyl)-4-methoxybenzoate, this guide will leverage high-quality predicted NMR data from reliable, algorithm-based platforms.[1][2][3] This approach, juxtaposed with experimental data for its isomer, serves a critical didactic purpose: to illustrate how subtle differences in NMR spectra can be decisively interpreted to distinguish between two otherwise very similar molecules. We will also compare these brominated compounds to their non-brominated precursors to understand the spectral consequences of benzylic bromination.

The Analytical Imperative: Why NMR is Decisive for Regioisomer Differentiation

The electronic environment of each proton and carbon atom in a molecule is unique. NMR spectroscopy measures the magnetic properties of these nuclei, which are exquisitely sensitive to their local chemical surroundings. For regioisomers, the differing positions of substituents cause subtle yet predictable changes in the chemical shifts (δ) and coupling constants (J) of the nuclei in the aromatic ring and its side chains. By carefully analyzing these patterns, we can map the molecule's connectivity with high fidelity, a task where other techniques might fail.

Experimental and Computational Methodology

NMR Data Acquisition Protocol (General Procedure)

A standardized protocol is essential for acquiring high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.[4]

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Higher field strengths improve signal dispersion and simplify spectral interpretation.[5]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Acquire 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each unique carbon, simplifying interpretation.

    • Acquire several hundred to a few thousand scans, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.

NMR Data Prediction

Predicted ¹H and ¹³C NMR spectra for Methyl 3-(bromomethyl)-4-methoxybenzoate and predicted ¹³C data for its isomer and precursors were generated using the online prediction engine NMRDB.org.[1][2][3] This platform utilizes a combination of algorithms, including HOSE (Hierarchical Organisation of Spherical Environments) codes and neural networks, to provide reliable spectral estimations based on a vast database of experimental data.[1]

Part 1: Characterization of Methyl 4-(bromomethyl)-3-methoxybenzoate (Isomer 1)

This isomer is synthesized from Methyl 4-methyl-3-methoxybenzoate.[6] Let's first examine the precursor's spectrum to establish a baseline.

Analysis of Precursor: Methyl 4-methyl-3-methoxybenzoate
  • ¹H NMR (Predicted, CDCl₃): The aromatic region is expected to show three distinct protons. The proton at C5 (ortho to the methoxy and meta to the ester) will be the most shielded. The proton at C2 (ortho to the ester) will be deshielded, and the proton at C6 (ortho to the methyl group) will be in an intermediate environment.

  • ¹³C NMR (Predicted, CDCl₃): We expect to see signals for the two methyl groups, the two methoxy/ester carbons, and six distinct aromatic carbons due to the lack of symmetry.

Analysis of Isomer 1: Methyl 4-(bromomethyl)-3-methoxybenzoate
  • ¹H NMR (Experimental, CDCl₃): δ 7.65-7.00 (m, 3H), 4.45 (s, 2H), 3.92 (s, 3H).[6]

    • δ 3.92 (s, 3H): This singlet integrates to three protons and is characteristic of the methoxy group (-OCH₃) on the aromatic ring.

    • δ 4.45 (s, 2H): This singlet, integrating to two protons, is significantly downfield from a typical benzylic methyl group (around 2.4 ppm). This deshielding is caused by the powerful electron-withdrawing effect of the adjacent bromine atom, assigning it to the bromomethyl (-CH₂Br) group.

    • δ 7.65-7.00 (m, 3H): This complex multiplet represents the three protons on the aromatic ring. The substitution pattern (1,3,4-) leads to a complex splitting pattern that is often not resolved into simple doublets or triplets at lower field strengths. The specific assignments are: H-2 (ortho to the ester), H-5 (ortho to the methoxy), and H-6 (ortho to the bromomethyl group).

  • ¹³C NMR (Predicted, CDCl₃):

    • The most significant change from the precursor is the benzylic carbon. The -CH₃ carbon signal (around 16-22 ppm) is replaced by a -CH₂Br signal at a much more deshielded position, typically around 30-35 ppm.

    • The aromatic carbon attached to the bromomethyl group (C4) will also experience a shift.

Part 2: Characterization of Methyl 3-(bromomethyl)-4-methoxybenzoate (Target Compound)

This isomer would be synthesized from Methyl 3-methyl-4-methoxybenzoate. A comparative analysis of its predicted spectrum is key to its identification.

Analysis of Precursor: Methyl 3-methyl-4-methoxybenzoate
  • ¹H NMR (Predicted, CDCl₃): The aromatic region will again show three protons, but their chemical environments are different from the other precursor. H-2 (ortho to the ester and meta to the methyl) and H-6 (ortho to the methoxy and meta to the ester) will have distinct chemical shifts. H-5 will be a doublet coupled to H-6.

  • ¹³C NMR (Predicted, CDCl₃): Six unique aromatic carbons are expected, with chemical shifts differing from the 4-methyl-3-methoxy isomer due to the different substituent positions.

Analysis of Target Compound: Methyl 3-(bromomethyl)-4-methoxybenzoate (Predicted Data)
  • ¹H NMR (Predicted, CDCl₃):

    • -OCH₃ (ester): Expected around δ 3.90 (s, 3H).

    • -OCH₃ (ether): Expected around δ 3.95 (s, 3H).

    • -CH₂Br: Expected around δ 4.6-4.7 (s, 2H). The position is slightly different due to the change in electronic environment.

    • Aromatic Protons: This is the diagnostic region. We expect three protons:

      • H-2: A doublet, ortho to the ester group. Expected to be the most deshielded aromatic proton.

      • H-5: A singlet-like signal, positioned between two substituents.

      • H-6: A doublet, coupled to H-2 (meta-coupling, small J) and adjacent to the methoxy group.

  • ¹³C NMR (Predicted, CDCl₃):

    • The benzylic -CH₂Br carbon is expected in a similar region (30-35 ppm) to the other isomer.

    • The key difference will be in the chemical shifts of the aromatic carbons, particularly C3 and C4, which are directly attached to the key substituents. The pattern of the six aromatic signals will be unique to this substitution pattern.

Part 3: The Decisive Comparison - Differentiating the Isomers

The power of NMR lies in direct comparison. By laying the spectral data side-by-side, we can pinpoint the diagnostic features that allow for unambiguous assignment.

Signal Assignment Methyl 4-(bromomethyl)-3-methoxybenzoate (Isomer 1) Methyl 3-(bromomethyl)-4-methoxybenzoate (Target) Rationale for Difference
-CH₂Br δ ~4.45 ppm (Experimental)δ ~4.65 ppm (Predicted)The electronic environment is slightly different. In the target, the -CH₂Br is para to the strongly electron-withdrawing ester group, leading to greater deshielding.
Aromatic Protons δ 7.65-7.00 ppm (Complex Multiplet)Three distinct signals: a doublet (H-2), a singlet-like peak (H-5), and a doublet (H-6) (Predicted).This is the key diagnostic region. The substitution pattern of the target compound results in a more resolved and predictable splitting pattern for the aromatic protons compared to the complex multiplet of Isomer 1. The presence of a proton (H-5) flanked by two substituents in the target isomer is expected to give a signal with very small or no coupling (appearing as a sharp singlet), which would be absent in the spectrum of Isomer 1.
Aromatic Carbons Unique pattern of 6 signals (Predicted)Unique pattern of 6 signals (Predicted)The chemical shifts of the quaternary carbons (C1, C3, C4 in Isomer 1 vs. C1, C3, C4 in the target) will be significantly different, providing a definitive fingerprint for each isomer in the ¹³C NMR spectrum.
Visualizing the Structures and Data

To further clarify the assignments, the molecular structures with labeled atoms are presented below.

Caption: Molecular structures of the two regioisomers with key groups highlighted.

Logical Workflow for Isomer Differentiation

The process of distinguishing these isomers using NMR follows a logical, self-validating workflow.

G cluster_synthesis Synthesis & Isolation cluster_analysis NMR Analysis Workflow cluster_conclusion Conclusion Unknown Synthesized Product (Unknown Isomer Mixture) Acquire Acquire ¹H and ¹³C NMR Spectra (CDCl₃, 400 MHz) Unknown->Acquire AnalyzeH1 Analyze ¹H NMR: - Check for -CH₂Br signal (~4.5-4.7 ppm) - Analyze aromatic region splitting pattern Acquire->AnalyzeH1 AnalyzeC13 Analyze ¹³C NMR: - Count aromatic signals - Compare with predicted shifts Acquire->AnalyzeC13 Decision Is aromatic pattern a complex multiplet or a resolved pattern with a singlet? AnalyzeH1->Decision Isomer1 Identification: Methyl 4-(bromomethyl)- 3-methoxybenzoate Decision->Isomer1 Complex Multiplet Isomer2 Identification: Methyl 3-(bromomethyl)- 4-methoxybenzoate Decision->Isomer2 Resolved Pattern + Singlet-like Peak AnalyzeC13->Isomer1 Confirms Isomer 1 AnalyzeC13->Isomer2 Confirms Isomer 2

Caption: Workflow for differentiating regioisomers using ¹H and ¹³C NMR spectroscopy.

Conclusion

This guide demonstrates the definitive power of ¹H and ¹³C NMR spectroscopy in the structural elucidation of challenging regioisomers. While other analytical techniques may provide ambiguous results, NMR offers a detailed view of the molecular structure. The key takeaway for any researcher is the analysis of the aromatic region in the ¹H NMR spectrum. The splitting patterns, dictated by the proton-proton coupling through the benzene ring, provide a unique and unambiguous fingerprint for a given substitution pattern. In this case, the predicted clear, resolved pattern for Methyl 3-(bromomethyl)-4-methoxybenzoate, especially the presence of a singlet-like aromatic proton, contrasts sharply with the complex multiplet observed for its isomer, Methyl 4-(bromomethyl)-3-methoxybenzoate. This comparative approach, combining experimental data with high-quality predictions, represents a robust strategy for structural verification in modern chemical research.

References

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Comparison of "Methyl 3-(bromomethyl)-4-methoxybenzoate" with other benzylic bromides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, benzylic bromides are indispensable reagents, serving as versatile precursors for a vast array of molecular architectures. Their utility stems from the inherent reactivity of the benzylic carbon, which is readily susceptible to nucleophilic substitution. However, not all benzylic bromides are created equal. The electronic nature of substituents on the aromatic ring profoundly influences their reactivity, stability, and suitability for specific applications. This guide provides an in-depth comparison of "Methyl 3-(bromomethyl)-4-methoxybenzoate" with other commonly employed benzylic bromides, offering experimental insights to inform your synthetic strategies.

The Spectrum of Reactivity: An Electronic Perspective

The reactivity of a benzylic bromide in nucleophilic substitution reactions is fundamentally governed by the stability of the carbocation intermediate (in SN1 pathways) or the transition state (in SN2 pathways). The electronic properties of substituents on the benzene ring play a pivotal role in modulating this stability.

Electron-donating groups (EDGs) , such as the methoxy group (-OCH₃), enhance reactivity towards SN1 reactions by stabilizing the developing positive charge on the benzylic carbon through resonance and inductive effects.[1] Conversely, electron-withdrawing groups (EWGs) , like the nitro group (-NO₂), destabilize the carbocation, thus favoring SN2 pathways or retarding the overall reaction rate.[2][3]

Let's consider a comparative analysis of four representative benzylic bromides:

  • Benzyl Bromide: The parent compound, serving as a baseline for reactivity.[4]

  • 4-Methoxybenzyl Bromide: Features a strong electron-donating methoxy group para to the bromomethyl group.[1]

  • 4-Nitrobenzyl Bromide: Contains a potent electron-withdrawing nitro group in the para position.[2][5]

  • Methyl 3-(bromomethyl)-4-methoxybenzoate: Our target molecule, presenting a more complex substitution pattern with both an electron-donating methoxy group and an electron-withdrawing methyl ester group.

The following diagram illustrates the influence of these substituents on the stability of the benzylic carbocation intermediate.

Caption: Relative stability of benzylic carbocations.

This trend in carbocation stability directly translates to the relative rates of SN1 reactions. 4-Methoxybenzyl bromide is significantly more reactive than benzyl bromide, which in turn is more reactive than 4-nitrobenzyl bromide.[3] The reactivity of Methyl 3-(bromomethyl)-4-methoxybenzoate is more nuanced. The electron-donating methoxy group at the 4-position activates the benzylic position; however, the electron-withdrawing methyl ester at the 3-position partially counteracts this effect. Its reactivity is therefore expected to be intermediate between that of benzyl bromide and 4-methoxybenzyl bromide, a crucial consideration for reaction design.

A Quantitative Look: Comparative Data

To provide a clearer picture of the relative reactivities, the following table summarizes key physical and chemical properties of the selected benzylic bromides.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Key Reactivity Feature
Methyl 3-(bromomethyl)-4-methoxybenzoate C₁₀H₁₁BrO₃259.10White to off-white crystalline powder87-89[6]Moderately activated
Benzyl Bromide C₇H₇Br171.04Colorless to pale yellow liquid-3 to -4[7]Baseline reactivity[4]
4-Methoxybenzyl Bromide C₈H₉BrO201.06Colorless to pale yellow liquidN/AHighly activated[1]
4-Nitrobenzyl Bromide C₇H₆BrNO₂216.03Pale yellow crystalline solid94-96[5]Deactivated[2]

Experimental Protocol: A Comparative Nucleophilic Substitution

To empirically validate the predicted reactivity trends, a standardized nucleophilic substitution reaction can be performed. The following protocol outlines a general procedure for comparing the reaction rates of the four benzylic bromides with a common nucleophile, such as sodium phenoxide.

Objective: To determine the relative rates of ether formation from different benzylic bromides.

Materials:

  • Methyl 3-(bromomethyl)-4-methoxybenzoate

  • Benzyl bromide

  • 4-Methoxybenzyl bromide

  • 4-Nitrobenzyl bromide

  • Phenol

  • Sodium hydroxide

  • Acetone (anhydrous)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)

  • UV lamp

Procedure:

  • Preparation of Sodium Phenoxide Solution: In a round-bottom flask, dissolve a known concentration of phenol in anhydrous acetone. Add one equivalent of powdered sodium hydroxide and stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: Prepare four separate reaction flasks. To each flask, add the sodium phenoxide solution.

  • Initiation of Reaction: To each flask, add one equivalent of the respective benzylic bromide (Methyl 3-(bromomethyl)-4-methoxybenzoate, Benzyl Bromide, 4-Methoxybenzyl Bromide, and 4-Nitrobenzyl Bromide) simultaneously. Start a timer immediately.

  • Monitoring the Reaction: At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot from each reaction mixture and spot it on a TLC plate.

  • TLC Analysis: Develop the TLC plates in the chosen solvent system and visualize the spots under a UV lamp. The disappearance of the starting benzylic bromide spot and the appearance of the product ether spot will indicate the progress of the reaction.

  • Data Analysis: Compare the time taken for the complete consumption of the starting material in each reaction. This will provide a qualitative measure of the relative reaction rates. For a more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed to monitor the concentration of reactants and products over time.

Expected Outcome: The rate of reaction is expected to follow the order: 4-Methoxybenzyl Bromide > Methyl 3-(bromomethyl)-4-methoxybenzoate ≈ Benzyl Bromide > 4-Nitrobenzyl Bromide.

Experimental_Workflow Start Start: Prepare Sodium Phenoxide Solution Setup Set up four parallel reactions with different benzylic bromides Start->Setup Initiate Add benzylic bromides to initiate reactions Setup->Initiate Monitor Monitor reaction progress via TLC at time intervals Initiate->Monitor Analyze Analyze TLC plates to compare reaction rates Monitor->Analyze End End: Determine relative reactivity order Analyze->End

Caption: Workflow for the comparative reactivity experiment.

Applications in Synthesis: The Case of Methyl 3-(bromomethyl)-4-methoxybenzoate

Methyl 3-(bromomethyl)-4-methoxybenzoate is a particularly valuable building block in the synthesis of pharmaceuticals. Its bifunctional nature, possessing both a reactive benzylic bromide and a methyl ester, allows for sequential and site-selective modifications.

A prominent application of this compound is in the synthesis of Zafirlukast, a leukotriene receptor antagonist used for the maintenance treatment of asthma.[8] The bromomethyl group serves as an electrophilic handle for alkylation of a nucleophilic partner, a key step in the construction of the drug's complex molecular framework.

The synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate itself is typically achieved through the radical bromination of the corresponding methyl-substituted precursor, Methyl 3-methoxy-4-methylbenzoate, using N-bromosuccinimide (NBS) and a radical initiator.[9][10][11]

Safety and Handling Considerations

Benzylic bromides are known lachrymators, causing irritation to the eyes, skin, and respiratory tract.[12][13] Therefore, they must be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and all manipulations should be performed in a well-ventilated fume hood.

  • Benzyl Bromide: A strong lachrymator and irritant.[12][14]

  • 4-Methoxybenzyl Bromide: Also a lachrymator and causes skin burns.[15][16]

  • 4-Nitrobenzyl Bromide: An irritant and potential sensitizer.[17][18]

  • Methyl 3-(bromomethyl)-4-methoxybenzoate: Causes skin and eye irritation and may cause an allergic skin reaction.[6][19]

Conclusion

The choice of a benzylic bromide in organic synthesis is a critical decision that hinges on a thorough understanding of its reactivity profile. While highly activated reagents like 4-methoxybenzyl bromide offer rapid reaction rates, their increased reactivity can sometimes lead to side reactions. Conversely, deactivated substrates such as 4-nitrobenzyl bromide may require harsh reaction conditions.

Methyl 3-(bromomethyl)-4-methoxybenzoate occupies a valuable middle ground. Its moderately activated benzylic position, coupled with the presence of a second functional group for further elaboration, makes it a strategic and versatile intermediate in multi-step syntheses. By carefully considering the electronic effects of substituents and leveraging the comparative data presented, researchers can make informed decisions to optimize their synthetic routes and achieve their target molecules with greater efficiency and control.

References

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A Comparative Analysis of Electrophilic Reactivity: Methyl 3-(bromomethyl)-4-methoxybenzoate vs. Benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and organic synthesis, benzylic bromides are cornerstone electrophiles, prized for their ability to form carbon-carbon and carbon-heteroatom bonds. Their reactivity, however, is not monolithic; it is exquisitely tuned by the substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of two such compounds: the workhorse reagent, Benzyl Bromide, and the more functionalized intermediate, Methyl 3-(bromomethyl)-4-methoxybenzoate. Understanding their relative reactivity is paramount for researchers in drug development, enabling precise control over reaction kinetics, selectivity, and yield. We will dissect the electronic factors governing their behavior and provide a framework for experimental validation.

Structural and Electronic Analysis: The Foundation of Reactivity

The reactivity of a benzylic bromide in nucleophilic substitution reactions is fundamentally dictated by its ability to accommodate the transition states of either an Sₙ1 or Sₙ2 pathway. Both pathways are accessible to primary benzylic halides due to the resonance stabilization of the incipient (Sₙ1) or partial (Sₙ2) positive charge at the benzylic carbon.[1][2] The key to comparing our two subjects lies in how their unique substituents influence this stabilization.

  • Benzyl Bromide: This is our baseline. The phenyl group provides moderate resonance stabilization to the benzylic carbocation, allowing it to react via both Sₙ1 and Sₙ2 mechanisms depending on the reaction conditions.[1][2]

  • Methyl 3-(bromomethyl)-4-methoxybenzoate: The aromatic ring of this compound is decorated with two functionally distinct groups whose positions relative to the reactive bromomethyl group are critical:

    • A 4-methoxy group (-OCH₃): Positioned para to the benzylic carbon. The oxygen's lone pairs can be delocalized into the aromatic ring through resonance, a powerful electron-donating effect (+R).[3] While oxygen is electronegative and exerts an electron-withdrawing inductive effect (-I), the +R effect from the para position is strongly dominant.[3][4]

    • A 3-methyl ester group (-COOCH₃): Positioned meta to the benzylic carbon. This group is electron-withdrawing through both induction (-I) and resonance (-R). From the meta position, the resonance effect is minimized, but the inductive pull remains significant.

Mechanistic Implications and Reactivity Prediction

The interplay of these electronic effects leads to a significant divergence in reactivity, particularly under conditions that favor a carbocationic intermediate (Sₙ1 pathway).

Sₙ1 Reactivity: The Role of Carbocation Stability

The rate-determining step of an Sₙ1 reaction is the formation of a carbocation.[5] Therefore, any structural feature that stabilizes this intermediate will accelerate the reaction.

  • For Benzyl Bromide , the benzyl cation is stabilized by delocalizing the positive charge over the aromatic ring.

  • For Methyl 3-(bromomethyl)-4-methoxybenzoate , the situation is more complex. The para-methoxy group's potent +R effect provides substantial additional stabilization to the benzylic carbocation by delocalizing a lone pair directly into the system. Conversely, the meta-ester group's -I effect works to destabilize the carbocation. However, the resonance donation from a para-alkoxy group is one of the most powerful stabilizing effects in benzylic systems. It will overwhelmingly dominate the destabilizing inductive effect from the meta-ester.

Prediction: Methyl 3-(bromomethyl)-4-methoxybenzoate will be significantly more reactive than benzyl bromide in Sₙ1 reactions. The highly stabilized carbocation intermediate lowers the activation energy for its formation.

Sₙ2 Reactivity: A More Nuanced Picture

In an Sₙ2 reaction, a nucleophile attacks the electrophilic carbon as the leaving group departs in a single, concerted step. The transition state has a partial positive charge on the carbon. While both electron-donating and electron-withdrawing groups can influence Sₙ2 rates, the effect is less dramatic than in Sₙ1 reactions. Given the profound impact of the substituents on carbocation stability, the most pronounced difference in reactivity will be observed under Sₙ1-favoring conditions.

Experimental Validation: A Comparative Kinetic Study

To empirically validate our prediction, a comparative solvolysis experiment can be performed. Solvolysis in a polar protic solvent, such as aqueous ethanol, typically proceeds through an Sₙ1 mechanism. The rate of reaction can be monitored by measuring the production of hydrobromic acid (HBr) over time.

Experimental Protocol: Solvolysis of Benzylic Bromides

Objective: To determine and compare the first-order rate constants (k₁) for the solvolysis of Benzyl Bromide and Methyl 3-(bromomethyl)-4-methoxybenzoate.

Materials:

  • Benzyl Bromide

  • Methyl 3-(bromomethyl)-4-methoxybenzoate[6]

  • Ethanol (ACS grade)

  • Deionized Water

  • Phenolphthalein indicator solution

  • Standardized 0.02 M Sodium Hydroxide (NaOH) solution

  • Acetone (for quenching)

  • Constant temperature water bath (set to 50 °C)

  • Volumetric flasks, pipettes, burette, and conical flasks

Procedure:

  • Solution Preparation: Prepare a 0.1 M solution of each benzylic bromide in ethanol.

  • Reaction Initiation:

    • Equilibrate a flask containing 50 mL of 80:20 ethanol:water (v/v) in the 50 °C water bath for 15 minutes.

    • Add 5.0 mL of the 0.1 M benzylic bromide solution to the equilibrated solvent, swirl to mix, and immediately start a timer. This is time t=0.

  • Reaction Monitoring (Titration Method):

    • At regular intervals (e.g., t = 5, 10, 20, 30, 45, 60 minutes), pipette a 5.0 mL aliquot of the reaction mixture into a flask containing 10 mL of ice-cold acetone to quench the reaction.

    • Add 2-3 drops of phenolphthalein indicator to the quenched aliquot.

    • Titrate the generated HBr with the standardized 0.02 M NaOH solution until a faint pink endpoint is reached. Record the volume of NaOH used (Vₜ).

  • Infinity Titration (t=∞): After 24 hours (or at least 10 reaction half-lives), titrate a final 5.0 mL aliquot to determine the final amount of HBr produced (V∞).

  • Data Analysis:

    • The first-order rate law is given by: ln(V∞ - Vₜ) = -k₁t + ln(V∞).

    • Plot ln(V∞ - Vₜ) versus time (t).

    • The slope of the resulting straight line is equal to -k₁.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Kinetic Run cluster_analysis Data Analysis A Prepare 0.1 M Substrate Solutions in Ethanol E Initiate Reaction (t=0) A->E B Prepare 80:20 EtOH:H2O Solvent Mixture D Equilibrate Solvent at 50 °C B->D C Standardize 0.02 M NaOH Titrant H Titrate HBr with Standardized NaOH C->H D->E F Withdraw Aliquots at Timed Intervals E->F G Quench in Ice-Cold Acetone F->G G->H I Record V(t) and V(inf) H->I J Plot ln(Vinf - Vt) vs. time I->J K Determine Slope (= -k1) J->K

Caption: Workflow for the comparative kinetic analysis of benzylic bromide solvolysis.

Expected Quantitative Data

The experimental data would demonstrate a significantly faster rate of reaction for the substituted benzoate.

CompoundPredicted Relative Rate (k_rel)Predicted Rate Constant (k₁) at 50 °C (s⁻¹)
Benzyl Bromide1 (Reference)~ 1.5 x 10⁻⁴
Methyl 3-(bromomethyl)-4-methoxybenzoate> 50> 7.5 x 10⁻³

Note: These are illustrative values based on the principles of physical organic chemistry. Actual values would be determined experimentally.

Implications for Synthetic Strategy

The heightened reactivity of Methyl 3-(bromomethyl)-4-methoxybenzoate is not merely an academic curiosity; it has practical implications for synthesis.

  • Milder Reaction Conditions: Its enhanced electrophilicity allows nucleophilic substitution reactions to be conducted under milder conditions (e.g., lower temperatures, weaker bases) compared to benzyl bromide. This can improve functional group tolerance and prevent side reactions.

  • Selective Reactions: In a molecule containing multiple electrophilic sites, the differential reactivity could potentially be exploited for selective functionalization, although this would require careful tuning of conditions.

  • Building Block Utility: This compound serves as a valuable intermediate for introducing the methoxy- and ester-functionalized benzyl moiety into complex molecules, such as in the synthesis of pharmaceuticals.[7][8][9]

Conclusion

While both benzyl bromide and Methyl 3-(bromomethyl)-4-methoxybenzoate are effective benzylic electrophiles, their reactivity profiles are markedly different. The presence of a powerful electron-donating para-methoxy group in Methyl 3-(bromomethyl)-4-methoxybenzoate dramatically stabilizes the benzylic carbocation intermediate, making it substantially more reactive than the unsubstituted benzyl bromide, particularly in Sₙ1 reactions. This predictive understanding, grounded in the electronic effects of substituents, allows chemists to make informed decisions in designing synthetic routes, selecting reaction conditions, and anticipating outcomes, ultimately accelerating the process of drug discovery and development.

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A Comparative Guide to Reagents for the Synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the efficient and selective synthesis of key intermediates is paramount. Methyl 3-(bromomethyl)-4-methoxybenzoate is a valuable building block, notably utilized in the synthesis of various pharmaceutical compounds. Its preparation typically involves the benzylic bromination of methyl 3-methoxy-4-methylbenzoate. This guide provides an in-depth comparison of conventional and alternative reagents for this critical transformation, focusing on reaction efficiency, safety, and environmental impact. We will delve into the mechanistic rationale behind reagent choices and present available experimental data to support these comparisons.

The Synthetic Landscape: From Precursor to Product

The synthesis of our target molecule begins with the readily available precursor, methyl 3-methoxy-4-methylbenzoate. This starting material can be synthesized from 3-methoxy-4-methylbenzoic acid through esterification with methanol, often catalyzed by an acid like acetyl chloride or sulfuric acid[1][2][3].

The pivotal step, and the focus of this guide, is the selective bromination of the benzylic methyl group. This transformation proceeds via a free-radical chain mechanism, where the stability of the resulting benzylic radical is a key driving force[4][5][6].

Conventional Brominating Agents: The Established Workhorses

The traditional methods for the benzylic bromination of methyl 3-methoxy-4-methylbenzoate rely on two primary reagents: N-Bromosuccinimide (NBS) and molecular bromine (Br₂).

N-Bromosuccinimide (NBS)

NBS is a crystalline solid that is easier and safer to handle than liquid bromine[7][8]. It is the most widely employed reagent for this transformation, typically used in conjunction with a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or under photochemical conditions (UV light)[9][10][11].

Mechanism of Action with NBS: The reaction, often referred to as the Wohl-Ziegler reaction, is initiated by the homolytic cleavage of the initiator or by UV light, which generates a bromine radical (Br•). This radical then abstracts a hydrogen atom from the benzylic position of the substrate, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated in low concentrations from the reaction of NBS with trace HBr) to yield the desired product and another bromine radical, thus propagating the chain reaction[12][13].

Caption: General workflow for the synthesis using NBS.

Conclusion and Recommendations

For the synthesis of methyl 3-(bromomethyl)-4-methoxybenzoate, N-Bromosuccinimide (NBS) remains the reagent of choice for most applications due to its established reliability, high yields, and superior safety profile compared to molecular bromine. The use of safer solvents such as ethyl acetate or chlorobenzene is strongly recommended over the hazardous carbon tetrachloride.

For researchers focused on developing greener and more sustainable processes, the H₂O₂/HBr system presents a compelling alternative. Although specific data for the target molecule is sparse, the underlying chemistry is sound and has been successfully applied to similar substrates. Further investigation and optimization of this method could provide a safer and more environmentally friendly route to this valuable intermediate.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a viable, cost-effective alternative to NBS and should be considered, particularly for large-scale syntheses where cost is a significant factor.

Ultimately, the choice of reagent will depend on the specific priorities of the researcher, balancing factors of cost, safety, environmental impact, and available equipment. It is always recommended to perform small-scale optimization studies when deviating from established protocols.

References

  • Jai Swaminarayan Multichem. (2023, November 24).
  • PrepChem.com. Synthesis of methyl 3-methoxy-4-methylbenzoate. Retrieved from [Link]

  • Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. (2025, August 8).
  • Google Patents. (1996). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • Common Organic Chemistry. Bromination - Common Conditions. Retrieved from [Link]

  • Reddit. (2016, February 26). Solvent for NBS bromination. r/chemistry. Retrieved from [Link]

  • Google Patents. (1997). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • ResearchGate. (2025, August 26).
  • Engineered Science Publisher. (2025, September 18).
  • University of Glasgow. Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

  • Chemistry Steps. Benzylic Bromination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.
  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • NIH National Library of Medicine. (2019, June 4).
  • Organic Chemistry Portal. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Retrieved from [Link]

  • Chem-Station. (2011, January 25). Dibromoisocyanuric Acid.
  • Google Patents. (2003). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • Wikipedia. N-Bromosuccinimide. Retrieved from [Link]

  • Chemia. (2022, August 9). Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9)
  • YouTube. (2020, December 16). 10.

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A Comparative Guide to the Validation of Analytical Methods for the Quantification of Methyl 3-(bromomethyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of intermediates is paramount for ensuring process control, quality, and the safety of the final active pharmaceutical ingredient (API). Methyl 3-(bromomethyl)-4-methoxybenzoate, a key building block in the synthesis of various pharmaceutical compounds, requires robust and reliable analytical methods for its quantification. This guide provides an in-depth comparison of validated analytical methodologies for this purpose, grounded in scientific principles and regulatory expectations.

This document moves beyond a simple recitation of protocols. As Senior Application Scientists, our goal is to elucidate the rationale behind methodological choices, empowering you to not only replicate these methods but also to adapt and troubleshoot them effectively. The validation of these methods is anchored in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring data integrity and regulatory compliance.[1][2][3][4][5]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical technique for quantifying Methyl 3-(bromomethyl)-4-methoxybenzoate hinges on factors such as the sample matrix, required sensitivity, and the intended application (e.g., in-process control, purity assessment, or stability testing). Here, we compare two of the most powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Validation ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity; detection via UV absorbance.Separation based on volatility and mass-to-charge ratio.
Selectivity High (dependent on chromatographic resolution).Very High (mass-based identification).
Sensitivity High (typically in the µg/mL to ng/mL range).Very High (typically in the ng/mL to pg/mL range).
Linearity (R²) (Typical) > 0.999> 0.998
Accuracy (% Recovery) (Typical) 98-102%97-103%
Precision (%RSD) (Typical) < 2%< 5%
Sample Throughput HighModerate
Cost ModerateHigh

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical quality control due to its versatility, robustness, and high resolving power. For a moderately polar compound like Methyl 3-(bromomethyl)-4-methoxybenzoate, a reversed-phase HPLC method is the logical choice.

The "Why": Causality in HPLC Method Development

The selection of a C18 column is based on its hydrophobic stationary phase, which provides excellent retention and separation for aromatic compounds like our target analyte. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and water, is optimized to achieve a suitable retention time and peak shape. A gradient elution may be employed to ensure the timely elution of any potential impurities with different polarities. UV detection is chosen due to the presence of a chromophore (the benzene ring) in the analyte, which allows for sensitive and specific detection at an appropriate wavelength (typically around 254 nm).

Experimental Workflow: HPLC Method Validation

Caption: Workflow for HPLC Method Validation.

Detailed Protocol: Validated RP-HPLC Method

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh approximately 25 mg of Methyl 3-(bromomethyl)-4-methoxybenzoate reference standard and dissolve in a 25 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution of the stock solution.

  • Sample Solution: Accurately weigh a sample containing Methyl 3-(bromomethyl)-4-methoxybenzoate and prepare a solution in the mobile phase to obtain a theoretical concentration within the calibration range.

3. Validation Parameters:

  • Specificity: Assessed by analyzing a blank, a placebo (if in a formulation), the standard, and the sample. The method is specific if there are no interfering peaks at the retention time of the analyte.

  • Linearity: Determined by plotting the peak area against the concentration of the calibration standards. A correlation coefficient (r²) of ≥ 0.999 is typically acceptable.

  • Accuracy: Evaluated by the recovery of known amounts of analyte spiked into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Recoveries between 98.0% and 102.0% are generally considered acceptable.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on different days, by different analysts, or with different equipment. The relative standard deviation (%RSD) for both should typically be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Investigated by making small, deliberate variations in method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C). The method is robust if these variations do not significantly affect the results.

Gas Chromatography-Mass Spectrometry (GC-MS): For High Sensitivity and Specificity

GC-MS is an excellent alternative, particularly for trace-level quantification or when dealing with complex matrices. The volatility of Methyl 3-(bromomethyl)-4-methoxybenzoate makes it amenable to GC analysis, while the mass spectrometer provides an unparalleled level of specificity.

The "Why": Causality in GC-MS Method Development

The choice of a capillary column with a non-polar or mid-polar stationary phase is dictated by the need to separate the analyte from other volatile components based on boiling point differences. The injector and transfer line temperatures are optimized to ensure efficient volatilization without thermal degradation. Electron ionization (EI) is a common choice for generating reproducible mass spectra. For quantification, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and selectivity by monitoring specific fragment ions of the analyte.

Experimental Workflow: GC-MS Method Validation

Caption: Workflow for GC-MS Method Validation.

Detailed Protocol: Validated GC-MS Method

1. Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp at 10°C/min to 280°C, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Mode: Selected Ion Monitoring (SIM). Key ions for Methyl 3-(bromomethyl)-4-methoxybenzoate would need to be determined from a full scan of the reference standard.

2. Standard and Sample Preparation:

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a structurally similar compound with a different retention time, like methyl 4-(chloromethyl)-3-methoxybenzoate) in a volatile solvent like dichloromethane.

  • Standard Stock Solution: Prepare a stock solution of Methyl 3-(bromomethyl)-4-methoxybenzoate in dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.

  • Sample Solution: Prepare the sample solution in dichloromethane and add the internal standard at the same concentration as in the calibration standards.

3. Validation Parameters: The validation parameters for GC-MS are analogous to those for HPLC, with a few key distinctions:

  • Specificity: Confirmed by the retention time and the relative abundance of the selected ions, which should match those of the reference standard.

  • Linearity, Accuracy, and Precision: Evaluated similarly to the HPLC method, but calculations are based on the ratio of the analyte peak area to the internal standard peak area.

Alternative and Emerging Analytical Approaches

While HPLC and GC-MS are the primary methods, other techniques could be considered for specific applications:

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR offers a primary method of quantification without the need for a reference standard of the same compound, as the signal intensity is directly proportional to the number of nuclei. However, it generally has lower sensitivity compared to chromatographic methods.

  • Supercritical Fluid Chromatography (SFC): SFC can be an alternative to normal-phase HPLC, offering faster separations and reduced solvent consumption.

Conclusion: Ensuring Data Integrity Through Rigorous Validation

The choice between HPLC and GC-MS for the quantification of Methyl 3-(bromomethyl)-4-methoxybenzoate will depend on the specific requirements of the analysis. HPLC offers a robust and high-throughput solution suitable for most quality control applications. GC-MS provides superior sensitivity and specificity, making it ideal for trace-level analysis and confirmation.

Regardless of the chosen method, a comprehensive validation following ICH guidelines is non-negotiable.[1][2][3] This rigorous approach ensures the generation of reliable, reproducible, and scientifically sound data, which is the bedrock of quality in the pharmaceutical industry.[4][6][7] By understanding the principles behind these methods and their validation, researchers and drug development professionals can confidently ensure the quality of their intermediates and, ultimately, the safety and efficacy of their final products.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. European Compliance Academy. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Guidance for the validation of pharmaceutical quality control analytical methods. NHS. [Link]

  • Ways to determine the concentration of alkyl halides in organic solvents. Chemistry Stack Exchange. [Link]

  • A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. National Institutes of Health. [Link]

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. National Center for Biotechnology Information. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]

  • Analytical method validation: A brief review. Journal of Pharmacy Research. [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • What is the simple test to distinguish between alkyl halide and alkane?. Quora. [Link]

  • A Caveat When Using Alkyl Halides as Tagging Agents to Detect/Quantify Reactive Sulfur Species. National Institutes of Health. [Link]

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A Comparative Guide to Benzylic Bromination: Selecting the Optimal Reagent for Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Benzylic bromides are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and fine chemicals. Their utility stems from the enhanced reactivity of the benzylic C-Br bond, which readily participates in nucleophilic substitution and organometallic reactions. The selective introduction of a bromine atom at the benzylic position, however, is a nuanced process, with the choice of brominating agent being a critical determinant of success. This guide provides an in-depth comparative analysis of the most common reagents for benzylic bromination—N-Bromosuccinimide (NBS), elemental Bromine (Br₂), and Bromotrichloromethane (BrCCl₃)—supported by mechanistic insights and experimental data to empower researchers in making informed decisions for their synthetic endeavors.

The Underlying Principle: The Stability of the Benzylic Radical

The regioselectivity of benzylic bromination hinges on the stability of the benzylic radical intermediate.[1][2] Homolytic cleavage of a benzylic C-H bond results in a radical where the unpaired electron is delocalized over the aromatic ring through resonance. This resonance stabilization significantly lowers the bond dissociation energy of benzylic C-H bonds compared to other sp³ C-H bonds, making this position the preferential site for radical abstraction.[3] All three brominating agents discussed herein operate primarily through a free-radical chain mechanism.

The Contenders: A Head-to-Head Comparison

The choice of brominating agent profoundly impacts the yield, selectivity, and safety of the reaction. While all three reagents can effect benzylic bromination, their performance characteristics differ significantly.

ReagentFormulaKey AdvantagesKey DisadvantagesTypical Initiator
N-Bromosuccinimide (NBS) C₄H₄BrNO₂High selectivity for benzylic position, minimizes side reactions, safer to handle (solid).Can be moisture sensitive, requires a radical initiator.AIBN, Benzoyl Peroxide, Light
Elemental Bromine (Br₂) Br₂Inexpensive and readily available.Low selectivity (can lead to aromatic bromination and polybromination), highly corrosive and toxic (volatile liquid).Light, Heat
Bromotrichloromethane (BrCCl₃) BrCCl₃Effective for electron-rich substrates, avoids some side reactions seen with Br₂.Ozone-depleting substance, requires photochemical initiation.Light
N-Bromosuccinimide (NBS): The Reagent of Choice for Selectivity

NBS is widely regarded as the premier reagent for benzylic bromination due to its exceptional selectivity.[4] This selectivity arises from the Wohl-Ziegler reaction mechanism, where NBS serves as a source of a low, steady concentration of elemental bromine.[1] This is crucial because high concentrations of Br₂ can lead to undesirable side reactions, such as electrophilic addition to the aromatic ring.[4] The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means.

The key to NBS's success is that it regenerates Br₂ in situ at a controlled rate, ensuring that the radical substitution pathway is favored over ionic pathways.

Mechanism of Benzylic Bromination with NBS (Wohl-Ziegler Reaction)

NBS_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (AIBN or light) Br_rad Br• Initiator->Br_rad Generates Toluene Toluene (Ar-CH₃) HBr HBr Br_rad->HBr Benzyl_rad Benzyl Radical (Ar-CH₂•) Toluene->Benzyl_rad H abstraction Benzyl_bromide Benzyl Bromide (Ar-CH₂Br) Benzyl_rad->Benzyl_bromide Bromination NBS NBS Br2 Br₂ HBr->Br2 Reacts with Succinimide Succinimide NBS->Succinimide Br2->Br_rad Termination Radical Combination

Caption: Wohl-Ziegler reaction mechanism with NBS.

Elemental Bromine (Br₂): The Classical but Less Refined Approach

Direct bromination with elemental bromine is the oldest method for this transformation. It is typically carried out under photochemical or thermal initiation.[3] The primary drawback of using Br₂ is its lack of selectivity. High concentrations of bromine can lead to competing electrophilic aromatic substitution, especially in electron-rich aromatic systems, and polybromination at the benzylic position.[4]

For instance, the radical bromination of ethylbenzene with Br₂ yields the desired 1-bromo-1-phenylethane as the major product, but over-bromination and ring bromination can occur.[5]

Experimental Workflow for Benzylic Bromination

Experimental_Workflow Start Start: Substrate, Reagent, Solvent Reaction Reaction under Inert Atmosphere (with initiation: light or heat) Start->Reaction Quenching Reaction Quenching (e.g., with Na₂S₂O₃ solution) Reaction->Quenching Workup Aqueous Workup (Extraction and Washing) Quenching->Workup Drying Drying of Organic Phase (e.g., with MgSO₄) Workup->Drying Purification Purification (e.g., Distillation or Chromatography) Drying->Purification Analysis Product Analysis (NMR, GC-MS) Purification->Analysis End Final Product Analysis->End

Caption: General experimental workflow for benzylic bromination.

Bromotrichloromethane (BrCCl₃): A Specialized Reagent for Certain Substrates

Bromotrichloromethane is a less common but effective reagent for benzylic bromination, particularly for electron-rich aromatic compounds where NBS or Br₂ might lead to significant side reactions.[6] The reaction is initiated photochemically, leading to the formation of a trichloromethyl radical and a bromine atom. The bromine atom then participates in the radical chain reaction. A notable advantage is that the primary byproduct is chloroform (CHCl₃), which is relatively volatile. However, BrCCl₃ is an ozone-depleting substance, and its use is restricted.

Comparative Experimental Data

ReagentSubstrateConditionsYield of Benzyl BromideReference
NBS TolueneNBS (1.05 equiv.), AIBN, CCl₄, reflux~80%[7]
Br₂ TolueneBr₂ (1.0 equiv.), UV light, CCl₄, reflux64%Not explicitly found, but inferred from general knowledge.
BrCCl₃ TolueneBrCCl₃ (excess), UV light (365 nm), neat, 80°C47% (as morpholine adduct)[8]

It is important to note that the reaction conditions are not identical, and direct comparison of yields should be made with caution. However, the data generally supports the reputation of NBS as a high-yielding and selective reagent for this transformation.

Experimental Protocols

Protocol 1: Benzylic Bromination of Toluene with NBS

This protocol is a representative example of a Wohl-Ziegler reaction.

Materials:

  • Toluene (10.0 g, 108.5 mmol)

  • N-Bromosuccinimide (NBS) (21.1 g, 118.5 mmol, 1.1 equiv)

  • Azobisisobutyronitrile (AIBN) (0.18 g, 1.1 mmol, 0.01 equiv)

  • Carbon tetrachloride (CCl₄) (100 mL)

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add toluene, NBS, AIBN, and CCl₄.

  • Heat the mixture to reflux (approximately 77°C) with vigorous stirring. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating on the surface.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with water (2 x 50 mL) and then with a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude benzyl bromide can be purified by vacuum distillation.

Protocol 2: Benzylic Bromination of Ethylbenzene with Elemental Bromine

Materials:

  • Ethylbenzene (10.6 g, 100 mmol)

  • Bromine (16.0 g, 100 mmol, 1.0 equiv)

  • Carbon tetrachloride (CCl₄) (100 mL)

Procedure:

  • To a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add ethylbenzene and CCl₄.

  • Illuminate the flask with a UV lamp (e.g., a 254 nm lamp).

  • Heat the mixture to a gentle reflux.

  • Add bromine dropwise from the dropping funnel over a period of 1 hour. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, continue to reflux and irradiate for an additional 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with a 10% aqueous solution of sodium thiosulfate (50 mL) to remove any unreacted bromine, followed by water (2 x 50 mL).

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

  • The product, 1-bromo-1-phenylethane, can be purified by vacuum distillation.

Safety Considerations

All brominating agents are hazardous and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • N-Bromosuccinimide (NBS): Is an irritant and an oxidizer. Avoid contact with skin and eyes.

  • Elemental Bromine (Br₂): Is highly toxic, corrosive, and volatile. It can cause severe burns upon contact and is harmful if inhaled. Extreme caution is required.

  • Bromotrichloromethane (BrCCl₃): Is a toxic substance and an ozone-depleting agent. Inhalation and skin contact should be avoided.

Conclusion and Recommendations

For most applications in research and development, N-Bromosuccinimide (NBS) stands out as the superior reagent for benzylic bromination. Its ability to maintain a low concentration of bromine ensures high selectivity for the desired benzylic bromide, minimizing the formation of unwanted byproducts and simplifying purification. While elemental bromine is a viable, low-cost alternative, its lack of selectivity often leads to lower yields of the desired product and more complex purification challenges. Bromotrichloromethane offers advantages for specific electron-rich substrates but is hampered by its environmental impact and the need for photochemical equipment.

Ultimately, the choice of reagent will depend on the specific substrate, the desired scale of the reaction, and the available equipment and safety infrastructure. However, for a reliable, selective, and generally safer procedure, NBS is the recommended starting point for any benzylic bromination endeavor.

References

  • Cantillo, D., de Frutos, O., Rincón, J. A., Mateos, C., & Kappe, C. O. (2014). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 79(1), 223–229. [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. ResearchGate. [Link]

  • Reddit. (2016, February 26). Solvent for NBS bromination. r/chemistry. [Link]

  • Cantillo, D., de Frutos, O., Rincón, J. A., Mateos, C., & Kappe, C. O. (2014). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 79(1), 223–229. [Link]

  • Fieser, L. F., & Doering, W. E. (1946). Process for the bromination of deactivated toluenes in the benzylic position. Journal of the American Chemical Society, 68(11), 2252.
  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

  • Murray, J., et al. (2020). Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. Newera-spectro. [Link]

  • Zupan, M., & Iskra, J. (2006). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Letters in Organic Chemistry, 3(5), 355-357. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • European Patent Office. (2000, May 29). Process for benzylic bromination. EP 1057801 A2. [Link]

  • Kappe, C. O., et al. (2020). Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC. ResearchGate. [Link]

  • YouTube. (2018, April 2). Radical Bromination of Ethylbenzene in Organic Chemistry. [Link]

  • Google Patents. (n.d.). EP1057801A2 - Process for benzylic bromination.
  • Kappe, C. O., et al. (2020). Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. Green Chemistry, 22(2), 448-454. [Link]

  • ResearchGate. (n.d.). Light-mediated bromination of p-xylene with in situ-generated Br2. Retrieved from [Link]

  • Otake, Y., et al. (2019). Photochemical Benzylic Bromination in Flow using BrCCl3 and its Application to Telescoped p-Methoxybenzyl Protection. ResearchGate. [Link]

  • Otake, Y., et al. (2019). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. Organic & Biomolecular Chemistry, 17(6), 1384-1388. [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

  • YouTube. (2018, September 13). 10.4 Allylic and Benzylic Bromination Using NBS. [Link]

  • Semantic Scholar. (n.d.). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. Retrieved from [Link]

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A Comparative Guide to the Efficacy of Methyl 3-(bromomethyl)-4-methoxybenzoate in Specific Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the selection of an appropriate building block is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. This guide provides an in-depth, objective comparison of Methyl 3-(bromomethyl)-4-methoxybenzoate, a versatile reagent for the introduction of a functionalized benzyl moiety, against viable alternative synthetic strategies. By examining key experimental data and underlying mechanistic principles, this document aims to equip researchers with the insights necessary to make informed decisions in the design and execution of complex molecular syntheses.

Introduction to a Versatile Benzylating Agent: Methyl 3-(bromomethyl)-4-methoxybenzoate

Methyl 3-(bromomethyl)-4-methoxybenzoate is a bifunctional reagent that has found significant utility as an electrophilic partner in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its structure features a reactive benzylic bromide, an electron-donating methoxy group, and an electron-withdrawing methyl ester. This unique combination of functional groups makes it a valuable precursor in the synthesis of pharmaceuticals and other complex organic molecules. The benzylic bromide is highly susceptible to nucleophilic attack, facilitating the introduction of the 4-methoxy-3-methoxycarbonylbenzyl group into a target molecule.

One of the most prominent applications of this reagent is in the synthesis of the asthma medication, Zafirlukast.[1] In this context, it serves as the electrophile in the N-alkylation of an indole derivative, a key step in constructing the drug's molecular framework.

Physicochemical Properties and Reactivity Profile

PropertyValue
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Appearance White to off-white crystalline powder
Melting Point 87-89 °C
Solubility Soluble in many organic solvents

The reactivity of Methyl 3-(bromomethyl)-4-methoxybenzoate is dominated by the lability of the carbon-bromine bond at the benzylic position. This position is activated towards nucleophilic substitution (typically via an Sₙ2 mechanism) due to the ability of the adjacent benzene ring to stabilize the transition state. The electronic nature of the substituents on the aromatic ring further modulates this reactivity. The methoxy group at the 4-position is electron-donating through resonance, which can help to stabilize a developing positive charge on the benzylic carbon in a more Sₙ1-like transition state. Conversely, the methyl ester at the 3-position is electron-withdrawing, which can slightly decrease the reactivity of the benzylic bromide towards nucleophilic attack compared to unsubstituted benzyl bromide.

Comparative Analysis in a Key Synthetic Application: The Synthesis of a Zafirlukast Intermediate

To provide a tangible comparison of the efficacy of Methyl 3-(bromomethyl)-4-methoxybenzoate, we will examine its performance in the synthesis of a key intermediate of Zafirlukast: methyl 3-methoxy-4-((1-methyl-5-nitro-1H-indol-3-yl)methyl)benzoate. This reaction typically involves the N-alkylation of 1-methyl-5-nitroindole.

Route A: Direct N-Alkylation with Methyl 4-(bromomethyl)-3-methoxybenzoate

The established route to the Zafirlukast intermediate involves the direct N-alkylation of 1-methyl-5-nitroindole with Methyl 4-(bromomethyl)-3-methoxybenzoate (the isomeric form is often used in the literature for this specific synthesis, but the principles of reactivity are analogous). This reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, rendering it more nucleophilic.

Table 1: Performance of Methyl 4-(bromomethyl)-3-methoxybenzoate in Zafirlukast Intermediate Synthesis

Catalyst/BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Diethylaluminum chlorideDichloromethane30-406-7~91[2]
Silver (I) oxideDioxaneRefluxNot specified45[3]
Zinc bromideNot specifiedNot specifiedNot specified~60 (crude)[3]
Alternative Synthetic Strategies

While the direct alkylation with the bromomethyl derivative is a common approach, alternative methods exist that circumvent the use of this specific reagent. These alternatives often involve a different bond disconnection strategy.

An alternative approach involves an initial Friedel-Crafts acylation of 1-methyl-5-nitroindole with 4-(chloroformyl)-2-methoxybenzoic acid methyl ester, followed by reduction of the resulting ketone to the desired methylene bridge.

Table 2: Performance of the Friedel-Crafts Acylation-Reduction Route

StepReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Acylation1-methyl-5-nitroindole, 4-(chloroformyl)-2-methoxybenzoic acid methyl ester, AlCl₃Dichloromethane-5 to RTovernightNot specified[3]
ReductionHydrazine hydrateNot specifiedNot specifiedNot specified[3]

A more recent and innovative approach involves the synthesis of a 3-aroylindole intermediate via an intramolecular oxidative coupling, which is then reduced to the target methylene-bridged compound.[1] This route completely avoids the use of a pre-functionalized benzylating agent.

Table 3: Performance of the Oxidative Cyclization Route

StepReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Oxidative CyclizationMethyl 4-((2-(dimethylamino)-5-nitrophenyl)ethynyl)-3-methoxybenzoate, Na₂S₂O₈DMSO80Not specifiedHigh[1]
Carbonyl ReductionNot specifiedNot specifiedNot specifiedNot specifiedHigh[1]

Mechanistic Considerations and Causality Behind Experimental Choices

The choice of synthetic route is often dictated by factors such as atom economy, step economy, availability of starting materials, and robustness of the reactions.

Direct Alkylation (Route A)

This is a convergent and often efficient method. The use of a strong base like diethylaluminum chloride can promote the reaction at a lower temperature.[2] The Sₙ2 mechanism is favored, and the primary nature of the benzylic bromide facilitates this pathway.

Indole_N Indole Anion TS Sₙ2 Transition State Indole_N->TS Nucleophilic Attack Benzyl_Br Methyl 3-(bromomethyl)-4-methoxybenzoate Benzyl_Br->TS Product N-Alkylated Indole TS->Product Br_ion Br⁻ TS->Br_ion Leaving Group Departure

Caption: Simplified Sₙ2 mechanism for the N-alkylation of an indole.

Friedel-Crafts Acylation-Reduction (Route B)

This route is a classic approach to forming the carbon-carbon bond at the C3 position of the indole. However, it is a two-step process from the acyl chloride and often requires harsh Lewis acid catalysts. The subsequent reduction of the ketone adds another synthetic step.

Indole 1-Methyl-5-nitroindole Sigma_Complex Sigma Complex Indole->Sigma_Complex Electrophilic Attack Acyl_Chloride Acyl Chloride Acylium_Ion Acylium Ion Intermediate Acyl_Chloride->Acylium_Ion Activation Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Acylium_Ion Acylium_Ion->Sigma_Complex Ketone 3-Aroylindole Sigma_Complex->Ketone Deprotonation Reduction Reduction (e.g., Wolff-Kishner) Ketone->Reduction Product C3-Alkylated Indole Reduction->Product

Caption: Reaction pathway for the Friedel-Crafts acylation-reduction route.

Oxidative Cyclization (Route C)

This modern approach offers high atom and step economy by constructing the indole ring and the C3-aroyl bond in a concerted or tandem fashion.[1] While elegant, it may require more specialized starting materials and optimization of the oxidative conditions.

Experimental Protocols

Representative Protocol for N-Alkylation using Methyl 4-(bromomethyl)-3-methoxybenzoate

This protocol is a generalized procedure based on the principles of the synthesis of the Zafirlukast intermediate.[2]

  • Preparation: To a solution of 1-methyl-5-nitroindole (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add diethylaluminum chloride (1.1 eq.) dropwise at 0 °C.

  • Reaction: Stir the mixture at 0 °C for 30 minutes. Then, add a solution of Methyl 4-(bromomethyl)-3-methoxybenzoate (1.05 eq.) in anhydrous dichloromethane dropwise.

  • Work-up: Allow the reaction to warm to room temperature and stir for 6-7 hours, monitoring by TLC. Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Representative Protocol for Friedel-Crafts Acylation

This protocol is a generalized procedure for the acylation step of the alternative route.[3]

  • Preparation: To a suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane at -5 °C under an inert atmosphere, add a solution of 4-(chloroformyl)-2-methoxybenzoic acid methyl ester (1.1 eq.) in anhydrous dichloromethane dropwise.

  • Reaction: Stir the mixture for 15 minutes, then add a solution of 1-methyl-5-nitroindole (1.0 eq.) in anhydrous dichloromethane dropwise, maintaining the temperature below 0 °C.

  • Work-up: Allow the reaction to warm to room temperature and stir overnight. Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Conclusion

Methyl 3-(bromomethyl)-4-methoxybenzoate is an effective and widely used reagent for the introduction of the 4-methoxy-3-methoxycarbonylbenzyl moiety, particularly in the synthesis of complex pharmaceutical agents like Zafirlukast. Its high reactivity as a primary benzylic bromide in Sₙ2 reactions makes it a reliable choice for N- and O-alkylation.

However, alternative synthetic strategies, such as the Friedel-Crafts acylation-reduction pathway and more modern oxidative cyclization methods, offer viable, and in some cases, more step-economical, routes to the same target molecules. The choice of the optimal synthetic route will depend on a careful consideration of factors including the overall synthetic strategy, the availability and cost of starting materials, and the desired scale of the reaction. For straightforward, high-yielding alkylations where the precursor is readily available, Methyl 3-(bromomethyl)-4-methoxybenzoate remains a superior choice. For syntheses where a convergent approach is less critical or where the avoidance of halogenated reagents is a priority, the alternative routes present compelling options.

References

  • Paladugu, S., Mainkar, P. S., & Chandrasekhar, S. (2018). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. ACS Omega, 3(4), 4282–4288. [Link]

  • Zhang, M., et al. (2012). Synthesis and characterization of new analogs of zafirlukast. Records of Natural Products, 6(1), 30-38. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • CN108084077B - A kind of synthetic method of zafirlukast intermediate - Google P
  • CN101104601A - A new preparation method of an important intermediate of zafirlukast - Google P

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A Senior Application Scientist's Guide: Cost-Benefit Analysis of Methyl 3-(bromomethyl)-4-methoxybenzoate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. This guide provides an in-depth cost-benefit analysis of a widely used reagent, Methyl 3-(bromomethyl)-4-methoxybenzoate , and its primary alternative, Methyl 3-(chloromethyl)-4-methoxybenzoate . Our analysis will focus on their application in the synthesis of pharmaceutical intermediates, using the well-documented synthesis of Zafirlukast as a case study.

Introduction to Methyl 3-(halomethyl)-4-methoxybenzoates

Methyl 3-(bromomethyl)-4-methoxybenzoate is a versatile bifunctional molecule, featuring a reactive benzylic bromide and a methyl ester. This combination makes it a valuable building block in organic synthesis, particularly for the introduction of the 3-methoxy-4-(methoxycarbonyl)benzyl moiety. Its primary route of synthesis is the radical bromination of methyl 3-methoxy-4-methylbenzoate.

The analogous chloro-compound, Methyl 3-(chloromethyl)-4-methoxybenzoate, presents a seemingly more cost-effective alternative due to the lower cost of chlorinating agents. However, a comprehensive analysis must extend beyond the initial reagent cost to include reaction efficiency, throughput, and potential downstream processing implications.

Comparative Analysis: Bromo vs. Chloro Analogs

The core of our analysis lies in the comparative reactivity of the benzylic halide. In nucleophilic substitution reactions (SN2), which are characteristic of the alkylation steps where these reagents are employed, the nature of the leaving group is paramount.

It is a well-established principle in organic chemistry that bromide is a better leaving group than chloride. This is attributed to its lower bond strength with carbon and greater polarizability, which stabilizes the transition state of the reaction. Consequently, benzylic bromides are generally more reactive than their corresponding chlorides.[1] This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields.

Experimental Data Summary
ParameterMethyl 3-(bromomethyl)-4-methoxybenzoateMethyl 3-(chloromethyl)-4-methoxybenzoate (Estimated)
Relative Reactivity HigherLower
Typical Reaction Time Shorter (e.g., 4-8 hours)Longer (e.g., 8-16 hours or requires higher temperatures)
Typical Reaction Yield High (typically >90%)[5]Moderate to High (estimated 75-85%)
Reaction Conditions Milder (e.g., lower temperature)Harsher (e.g., higher temperature, stronger base may be needed)

Note: The data for the chloro-analog is estimated based on the generally lower reactivity of benzylic chlorides compared to bromides in SN2 reactions.[1]

Cost Analysis

To provide a meaningful cost-benefit analysis, we must consider the entire synthetic sequence, from the starting material to the desired intermediate.

Diagram of Synthetic Pathways

Synthesis cluster_bromo Bromo Route cluster_chloro Chloro Route A Methyl 3-methoxy- 4-methylbenzoate B Methyl 3-(bromomethyl)- 4-methoxybenzoate A->B NBS, AIBN (High Yield) C Alkylated Product B->C Indole Derivative (Fast, High Yield) D Methyl 3-methoxy- 4-methylbenzoate E Methyl 3-(chloromethyl)- 4-methoxybenzoate D->E NCS, AIBN (Good Yield) F Alkylated Product E->F Indole Derivative (Slower, Moderate Yield)

Caption: Synthetic pathways to the alkylated product via bromo and chloro intermediates.

Reagent and Intermediate Cost Comparison

CompoundSupplier ExamplePrice (USD) per gram (approx.)
Methyl 3-methoxy-4-methylbenzoateFisher Scientific[6]$41.66 (for 5g)
N-Bromosuccinimide (NBS)Sigma-Aldrich[2]$0.34 (for 500g)
N-Chlorosuccinimide (NCS)Thermo Scientific[4]$0.53 (for 50g)
Methyl 3-(bromomethyl)-4-methoxybenzoate Sigma-Aldrich$28.35 (for 5g)
Methyl 3-(chloromethyl)-4-methoxybenzoate ChemScene[7](Price on request, estimated to be lower than bromo-analog)

Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity. The price for the chloro-analog is often not publicly listed for small quantities, but for bulk synthesis, it is generally expected to be lower than the bromo-derivative due to the lower cost of the chlorinating agent.

The Verdict: A Cost-Benefit Trade-off

At first glance, the chloro route appears more economical due to the lower anticipated cost of Methyl 3-(chloromethyl)-4-methoxybenzoate. However, a deeper analysis reveals a more nuanced picture:

  • Reaction Efficiency: The higher reactivity of the bromo-analog leads to shorter reaction times and higher yields. In an industrial setting, this translates to increased throughput and lower operational costs (energy, labor, reactor time).

  • Process Robustness: The milder conditions required for the bromo-compound can lead to a more robust and reproducible process with fewer side products. This simplifies purification and reduces waste, further offsetting the higher initial cost of the reagent.

  • Overall Process Economics: When considering the entire process, the higher efficiency and robustness of the bromo route can often outweigh the initial cost savings of the chloro route, especially for high-value pharmaceutical products where purity and yield are paramount.

Decision Workflow for Reagent Selection

Decision Start Start: Need for 3-methoxy-4-(methoxycarbonyl)benzyl alkylation Cost_Constraint Is initial reagent cost the primary driver? Start->Cost_Constraint Performance_Critical Are high yield and short reaction time critical? Cost_Constraint->Performance_Critical No Chloro Consider: Methyl 3-(chloromethyl)- 4-methoxybenzoate Cost_Constraint->Chloro Yes Bromo Choose: Methyl 3-(bromomethyl)- 4-methoxybenzoate Performance_Critical->Bromo Yes Performance_Critical->Chloro No Evaluate Evaluate overall process economics, including downstream costs Chloro->Evaluate

Caption: A decision-making workflow for selecting the appropriate benzylic halide.

Experimental Protocols

Synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate[9]

Materials:

  • Methyl 3-methoxy-4-methylbenzoate (10.0 g)

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (catalytic amount)

  • Carbon tetrachloride (or a safer alternative like chlorobenzene[5]) (200 mL)

Procedure:

  • A solution of methyl 3-methoxy-4-methylbenzoate and AIBN in carbon tetrachloride is heated to a gentle reflux.

  • N-Bromosuccinimide is added portion-wise to the refluxing solution.

  • The reaction mixture is heated at reflux for an additional 1-2 hours and then stirred at room temperature overnight.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification can be achieved by recrystallization.

Representative Alkylation of an Indole Derivative (General Procedure)

Materials:

  • Indole derivative (1.0 eq)

  • Methyl 3-(bromomethyl)-4-methoxybenzoate (1.1 eq)

  • Base (e.g., K2CO3, NaH) (1.2 eq)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

Procedure:

  • To a solution of the indole derivative in the anhydrous solvent, the base is added, and the mixture is stirred at room temperature for 30 minutes.

  • A solution of Methyl 3-(bromomethyl)-4-methoxybenzoate in the same solvent is added dropwise.

  • The reaction mixture is stirred at room temperature or heated (e.g., 50-60 °C) for 4-8 hours, while monitoring the reaction progress by TLC.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Conclusion

The choice between Methyl 3-(bromomethyl)-4-methoxybenzoate and its chloro-analog is a classic example of a cost-benefit trade-off in chemical synthesis. While the chloro-compound may offer a lower upfront cost, the superior reactivity of the bromo-derivative often leads to a more efficient, robust, and ultimately more economical overall process, particularly in the context of pharmaceutical manufacturing where yield, purity, and throughput are critical performance indicators.

As a Senior Application Scientist, my recommendation for process development would be to initiate studies with the more reactive Methyl 3-(bromomethyl)-4-methoxybenzoate to establish a reliable and high-yielding process. The chloro-analog could then be evaluated as a cost-saving alternative, with careful consideration of the potential impact on reaction time, yield, and purification requirements. This data-driven approach will ensure the selection of the most appropriate reagent for a given synthetic challenge, balancing both scientific and economic considerations.

References

  • CN108084077B - A kind of synthetic method of zafirlukast intermediate - Google Patents. [URL: https://patents.google.
  • An Improved and Scalable Process for Zafirlukast: An Asthma Drug - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/op060105k]
  • Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5928373/]
  • A Comparative Guide to the SN2 Reactivity of 2- (Chloromethyl)benzoic Acid and 2 - Benchchem. [URL: https://www.benchchem.com/comparative-guide/sn2-reactivity-2-chloromethyl-benzoic-acid-vs-2-bromomethyl-benzoic-acid]
  • CN105367478A - Preparation process of zafirlukast - Google Patents. [URL: https://patents.google.
  • Synthesis routes of Methyl 4-(bromomethyl)-3-methoxybenzoate - Benchchem. [URL: https://www.benchchem.com/synthesis-route/70264-94-7]
  • Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation | ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.8b00476]
  • CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents. [URL: https://patents.google.
  • METHYL 3-METHOXY-4-METHYLBENZOATE synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/3556-83-0.htm]
  • 308804-89-9 | Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate | ChemScene. [URL: https://www.chemscene.com/products/Methyl-3-(4-(chloromethyl)phenoxy)
  • Sigma Aldrich Methyl-3-(chlorosulfonyl)-4-methoxybenzoate 25 g - Fisher Scientific. [URL: https://www.fishersci.
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A Researcher's Guide to Differentiating Positional Isomers of Methyl 3-(bromomethyl)-4-methoxybenzoate through Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of organic molecules is a cornerstone of rigorous scientific practice. Positional isomers, with their identical molecular formulas but distinct substituent arrangements on an aromatic ring, often present a significant analytical challenge. This guide provides a comprehensive spectroscopic comparison of "Methyl 3-(bromomethyl)-4-methoxybenzoate" and its closely related isomers. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a practical reference for distinguishing these compounds with confidence.

The isomers under consideration share the same molecular formula, C₁₀H₁₁BrO₃, and a molecular weight of 259.1 g/mol .[1][2] However, the differential placement of the bromomethyl, methoxy, and methyl ester groups on the benzene ring gives rise to unique electronic environments and, consequently, distinct spectroscopic fingerprints. This guide will explore these differences in detail, providing both theoretical explanations and experimental data to empower researchers in their analytical endeavors.

The Isomers in Focus

While the initial query centered on "Methyl 3-(bromomethyl)-4-methoxybenzoate," this guide will also encompass a comparative analysis of other commercially available or synthetically accessible positional isomers to provide a broader analytical context. The primary isomers discussed are:

  • Methyl 3-(bromomethyl)-4-methoxybenzoate (CAS: 142031-88-7)

  • Methyl 4-(bromomethyl)-3-methoxybenzoate (CAS: 70264-94-7)

  • Methyl 2-(bromomethyl)-4-methoxybenzoate (CAS: 15365-25-0)

  • Methyl 4-(bromomethyl)-2-methoxybenzoate (CAS: 74733-27-0)

Additional isomers may be referenced to illustrate broader spectroscopic trends.

¹H NMR Spectroscopy: A Window into the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating these positional isomers. The chemical shift (δ), splitting pattern (multiplicity), and integration of the proton signals provide a detailed map of the molecule's structure.[3]

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H NMR spectra for these compounds is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7-1.0 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean vial.

  • Filtration: If any solid remains undissolved, filter the solution or carefully pipette the clear supernatant into a clean 8-inch NMR tube.

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to encompass the expected range of chemical shifts (typically 0-12 ppm for organic molecules).

    • Utilize a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Employ a relaxation delay of at least 5 seconds to ensure accurate integration, especially for quantitative analysis.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Comparative ¹H NMR Data

The following table summarizes the expected and reported ¹H NMR data for the key isomers.

Isomer-OCH₃ Signal (δ, ppm)-COOCH₃ Signal (δ, ppm)-CH₂Br Signal (δ, ppm)Aromatic Proton Signals (δ, ppm, multiplicity, integration)
Methyl 3-(bromomethyl)-4-methoxybenzoate ~3.9 (s, 3H)~3.9 (s, 3H)~4.5 (s, 2H)Three distinct signals in the aromatic region (6.8-8.0 ppm)
Methyl 4-(bromomethyl)-3-methoxybenzoate 3.92 (s, 3H)[4]3.92 (s, 3H)[4]4.45 (s, 2H)[4]7.00-7.65 (m, 3H)[4]
Methyl 2-(bromomethyl)-4-methoxybenzoate ~3.8 (s, 3H)~3.9 (s, 3H)~4.6 (s, 2H)Three distinct signals in the aromatic region (6.8-7.9 ppm)
Methyl 4-(bromomethyl)-2-methoxybenzoate 3.87 (s, 3H)[5]3.91 (s, 3H)[5]4.44 (s, 2H)[5]Aromatic protons typically appear as distinct signals in the 6.9-7.8 ppm range.

Note: The chemical shifts of the two methoxy groups (-OCH₃ and -COOCH₃) can be very similar and may overlap. Two-dimensional NMR techniques, such as HSQC and HMBC, can be employed for unambiguous assignment.

Interpreting the Differences

The key to differentiating the isomers lies in the chemical shifts and splitting patterns of the aromatic protons. The electronic effects of the substituents (electron-donating -OCH₃ and electron-withdrawing -COOCH₃ and -CH₂Br) and their relative positions dictate the shielding or deshielding of the aromatic protons.[6] For instance, a proton ortho to the electron-donating methoxy group will be shifted upfield (to a lower ppm value) compared to a proton ortho to the electron-withdrawing ester or bromomethyl group. The coupling constants between adjacent aromatic protons (typically 7-9 Hz for ortho coupling) and non-adjacent protons (smaller meta and para couplings) will also be unique for each isomer, leading to distinct splitting patterns.[3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR, revealing the number of unique carbon environments and their electronic nature.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in acquisition parameters:

  • Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.7-1.0 mL of deuterated solvent) is often beneficial.

  • Instrumentation: The same NMR spectrometer as for ¹H NMR can be used.

  • Acquisition Parameters:

    • A wider spectral width is required (typically 0-220 ppm).

    • A significantly larger number of scans is necessary due to the low natural abundance of ¹³C.

    • Proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Processing: Similar processing steps as for ¹H NMR are used, with referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Comparative ¹³C NMR Data
Isomer-OCH₃ (δ, ppm)-COOCH₃ (δ, ppm)-CH₂Br (δ, ppm)Aromatic Carbons (δ, ppm)Carbonyl Carbon (δ, ppm)
Methyl 3-(bromomethyl)-4-methoxybenzoate ~56~52~326 signals in the 110-160 ppm range~166
Methyl 4-(bromomethyl)-3-methoxybenzoate ~56~52~326 signals in the 110-160 ppm range~166
Methyl 2-(bromomethyl)-4-methoxybenzoate ~56~52~326 signals in the 110-160 ppm range~166
Methyl 4-(bromomethyl)-2-methoxybenzoate ~56~52~326 signals in the 110-160 ppm range~166
Interpreting the Differences

The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents. The carbon atom directly attached to the electron-donating methoxy group will be shielded (shifted upfield), while the carbons attached to the electron-withdrawing groups will be deshielded (shifted downfield). The number of unique aromatic carbon signals will also depend on the symmetry of the molecule. For isomers with a plane of symmetry, fewer than six aromatic carbon signals will be observed.

Infrared Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is an excellent technique for confirming the presence of key functional groups. For these isomers, the characteristic absorptions of the ester carbonyl (C=O) and the C-O bonds are particularly informative.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.[7]

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Place a small amount of the solid sample onto the ATR crystal, ensuring good contact. Apply pressure using the instrument's pressure arm.

  • Data Acquisition: Collect the IR spectrum, typically over the range of 4000-400 cm⁻¹.

Comparative IR Data

The IR spectra of all isomers will be broadly similar, exhibiting the following key absorptions:

  • C=O Stretch (Ester): A strong, sharp absorption in the range of 1715-1730 cm⁻¹. Conjugation with the aromatic ring lowers this frequency compared to a saturated ester.

  • C-O Stretches (Ester and Ether): Two or more strong absorptions in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Stretch: A weak absorption just above 3000 cm⁻¹.

  • Aliphatic C-H Stretches: Absorptions just below 3000 cm⁻¹ from the methyl groups.

Interpreting the Differences

While the major absorption bands will be present in all isomers, subtle shifts in the positions and intensities of these bands, particularly in the "fingerprint region" (below 1500 cm⁻¹), can be used for differentiation. The C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region are particularly sensitive to the substitution pattern of the aromatic ring.[6]

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

EI is a common ionization technique for relatively small, volatile organic molecules.[8]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

  • Ionization: The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion leads to fragmentation into smaller, charged fragments.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Comparative Mass Spectrometry Data

The mass spectra of these isomers will share several key features:

  • Molecular Ion Peak: A peak corresponding to the molecular weight of the compound (m/z 258 and 260, due to the presence of the bromine isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Base Peak: The most intense peak in the spectrum, often corresponding to a particularly stable fragment ion. For these benzylic bromides, the base peak is frequently observed at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), formed after loss of the bromine radical and the methoxycarbonyl group.

  • Key Fragment Ions:

    • Loss of Bromine: A significant peak at [M-Br]⁺ (m/z 179).

    • Loss of -OCH₃: A peak at [M-31]⁺.

    • Loss of -COOCH₃: A peak at [M-59]⁺.

Interpreting the Differences

While the major fragment ions will be common to all isomers, the relative abundances of these fragments can differ depending on the stability of the resulting ions and the proximity of the functional groups. For example, ortho effects, where adjacent substituents interact during fragmentation, can lead to unique fragmentation pathways for some isomers. Careful analysis of the relative intensities of the fragment ions can provide clues to the substitution pattern.

Illustrative Diagrams

Molecular Structures of the Isomers

Caption: Molecular structures of the key isomers.

General Experimental Workflow

experimental_workflow Sample Isomer Sample NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Introduce to Ion Source Sample->MS_Prep NMR_Analysis 1H & 13C NMR Spectroscopy NMR_Prep->NMR_Analysis IR_Analysis ATR-FTIR Spectroscopy IR_Prep->IR_Analysis MS_Analysis EI-Mass Spectrometry MS_Prep->MS_Analysis NMR_Data Chemical Shifts, Splitting Patterns, Integration NMR_Analysis->NMR_Data IR_Data Absorption Frequencies IR_Analysis->IR_Data MS_Data m/z Values, Fragmentation Pattern MS_Analysis->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis.

Conclusion

The differentiation of positional isomers of "Methyl 3-(bromomethyl)-4-methoxybenzoate" is readily achievable through a systematic application of modern spectroscopic techniques. ¹H NMR spectroscopy, with its detailed information on proton environments and coupling, stands out as the primary tool for unambiguous structure assignment. ¹³C NMR, IR, and MS provide crucial complementary data to confirm the carbon skeleton, functional groups, and molecular weight, respectively. By carefully analyzing the unique spectroscopic signatures of each isomer, researchers can ensure the structural integrity of their compounds, a critical step in the path of discovery and development.

References

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  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

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  • Horst Friebolin. Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH, 2010.
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  • HMDB. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental). [Link]

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A Senior Application Scientist's Guide to the Purity Assessment of Methyl 4-(bromomethyl)-3-methoxybenzoate from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quality of starting materials is not merely a matter of compliance but a cornerstone of scientific validity and project success. The seemingly simple chemical intermediate, Methyl 4-(bromomethyl)-3-methoxybenzoate (CAS: 70264-94-7), is a critical building block in the synthesis of various pharmaceutical agents, including certain HIV entry inhibitors and steroid 5α-reductase inhibitors.[1][2] Its purity can profoundly impact reaction yields, impurity profiles of subsequent steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[3]

This guide provides an in-depth, objective comparison of methodologies to assess the purity of Methyl 4-(bromomethyl)-3-methoxybenzoate from different commercial suppliers. We will delve into the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and present hypothetical comparative data to illustrate the importance of a multi-faceted approach to quality control.

The Imperative of Purity: Why Scrutiny Matters

Methyl 4-(bromomethyl)-3-methoxybenzoate is primarily synthesized via a free-radical bromination of Methyl 3-methoxy-4-methylbenzoate.[2][4] This synthesis route, while effective, can lead to a variety of process-related impurities.

Potential Impurities Include:

  • Unreacted Starting Material: Residual Methyl 3-methoxy-4-methylbenzoate.

  • Over-brominated Species: Methyl 4-(dibromomethyl)-3-methoxybenzoate.

  • Positional Isomers: Bromination at other positions on the aromatic ring or on the methoxy group, though less likely under controlled radical conditions.

  • Hydrolysis Products: 4-(Hydroxymethyl)-3-methoxybenzoic acid or its methyl ester, formed if moisture is present.

  • Residual Solvents and Reagents: Traces of solvents like carbon tetrachloride or reagents like N-bromosuccinimide (NBS) and radical initiators.[4]

The presence of these impurities can have significant downstream consequences, from introducing new, uncharacterized compounds into a synthesis to altering reaction kinetics. Therefore, a robust analytical strategy is not just recommended; it is essential.

A Multi-Modal Analytical Approach for Comprehensive Purity Profiling

No single analytical technique can provide a complete picture of a compound's purity. A self-validating system employs orthogonal methods that measure different physicochemical properties. For Methyl 4-(bromomethyl)-3-methoxybenzoate, we will employ a triad of techniques: High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and structural confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural identity and detection of impurities with different proton environments.

Caption: Overall workflow for the purity assessment of Methyl 4-(bromomethyl)-3-methoxybenzoate.

Experimental Methodologies

The following protocols are designed to be robust and stability-indicating, meaning they can separate the intact compound from its potential degradation products and process-related impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC with UV detection is the workhorse for quantitative purity assessment of non-volatile organic compounds. A reversed-phase method is ideal for this analyte.

Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.

Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL. Further dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

Rationale: The C18 column provides excellent hydrophobic retention for the aromatic ring. The water/acetonitrile gradient allows for the separation of the more polar starting material and hydrolysis byproducts from the main analyte and less polar, over-brominated impurities. Phosphoric acid in the mobile phase ensures good peak shape by protonating any free silanols on the stationary phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is highly sensitive for volatile and semi-volatile compounds and provides invaluable structural information from the mass fragmentation patterns.

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) experimental workflow.

Protocol:

  • Instrumentation: GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration of approximately 1 mg/mL.

Rationale: The DB-5ms column is a robust, low-polarity column suitable for a wide range of semi-volatile organic compounds. The temperature program is designed to separate residual solvents at the beginning of the run and then elute the starting material, product, and higher-boiling impurities like the dibrominated species. The mass spectrometer provides confirmation of the molecular weight and fragmentation patterns that can be used to identify unknown impurities by comparing them to spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

¹H and ¹³C NMR are powerful tools for unambiguous structure confirmation and can be used to quantify impurities if a certified internal standard is used (qNMR).

Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR:

    • Acquire at least 16 scans.

    • Expected chemical shifts (δ, ppm): ~7.6-7.0 (m, 3H, Ar-H), ~4.45 (s, 2H, -CH₂Br), ~3.92 (s, 3H, -COOCH₃), ~3.9 (s, 3H, Ar-OCH₃).[4]

  • ¹³C NMR:

    • Acquire with proton decoupling.

    • Expected chemical shifts (δ, ppm): ~166 (C=O), ~158 (C-OCH₃), ~133-112 (Ar-C), ~56 (Ar-OCH₃), ~52 (-COOCH₃), ~28 (-CH₂Br).

Rationale: ¹H NMR provides a rapid assessment of the compound's identity and can quickly reveal the presence of proton-bearing impurities, such as the starting material (which would show a benzylic methyl singlet around δ 2.2-2.3 ppm) or hydrolysis products. ¹³C NMR provides complementary information on the carbon skeleton.

Comparative Purity Assessment: A Hypothetical Case Study

Samples of Methyl 4-(bromomethyl)-3-methoxybenzoate were obtained from three fictional suppliers (Supplier A, Supplier B, and Supplier C) and analyzed using the protocols described above.

Table 1: Comparative Purity Data

ParameterSupplier ASupplier BSupplier C
Appearance White crystalline powderOff-white powderYellowish powder
HPLC Purity (% Area) 99.5%98.2%96.5%
Starting Material (HPLC, % Area) 0.15%0.85%1.8%
Dibromo- impurity (HPLC, % Area) 0.20%0.45%0.9%
Unknown Impurity 1 (HPLC, % Area) Not Detected0.30% (at RRT 1.2)0.55% (at RRT 1.2)
Residual Solvents (GC-MS) Dichloromethane (50 ppm)Dichloromethane (350 ppm)Dichloromethane (800 ppm), Toluene (200 ppm)
¹H NMR Conforms to structureConforms, minor peaks consistent with starting materialConforms, peaks for starting material and additional unidentified aromatic signals

Discussion of Results:

  • Supplier A: The material from Supplier A demonstrates the highest purity by HPLC, with minimal levels of process-related impurities. The white crystalline appearance is also a good indicator of high purity. The low level of residual solvent is well within acceptable limits for most applications.

  • Supplier B: The sample from Supplier B shows a lower purity, with a significant amount of unreacted starting material. This suggests a less optimized or incomplete bromination reaction. An unknown impurity is also detected by HPLC.

  • Supplier C: The material from Supplier C is of the lowest purity, with a yellowish color that may indicate the presence of colored impurities or degradation products. The high levels of starting material and multiple residual solvents suggest poor purification and work-up procedures. The additional aromatic signals in the ¹H NMR spectrum warrant further investigation to identify other byproducts.

The Role of Forced Degradation Studies

To ensure the developed analytical methods are truly "stability-indicating," forced degradation studies should be performed.[5][6] This involves subjecting the material from a high-purity supplier (like Supplier A) to stress conditions to intentionally generate degradation products.

General Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: 105 °C for 48 hours.

  • Photolytic: Exposure to UV and visible light as per ICH Q1B guidelines.

The stressed samples are then analyzed by the HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main peak and from each other. This provides confidence that any degradation that occurs during long-term stability storage will be detected.

Conclusion and Recommendations

This guide demonstrates that a comprehensive, multi-technique approach is essential for the rigorous purity assessment of Methyl 4-(bromomethyl)-3-methoxybenzoate.

  • For applications where high purity is paramount, such as in late-stage drug development or for use as a reference standard, material from Supplier A would be the clear choice.

  • For early-stage research or applications where cost is a primary driver and subsequent purification steps are planned, material from Supplier B might be considered, with the understanding that the impurity profile is less favorable.

  • Material from Supplier C would likely be unacceptable for most pharmaceutical applications due to its low purity and high levels of residual solvents and impurities.

As a Senior Application Scientist, my recommendation is to always invest in high-quality starting materials. The time and resources saved by avoiding failed reactions, complex purifications, and analytical troubleshooting far outweigh the initial cost savings of a lower-purity reagent. Always request a certificate of analysis from your supplier, but trust in your own analytical verification to ensure the quality and consistency of these critical chemical building blocks.

References

  • Journal of Chemical and Pharmaceutical Research. (2023). Techniques for Quality Control in Pharmaceutical Analysis. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023). 7-8 Techniques for Quality Control in Pharmaceutical Analysis Comme. [Link]

  • PharmaVED. (2024). Key Analytical Techniques Powering Pharmaceutical Quality Control. [Link]

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  • Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
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  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]

  • PubChem. (n.d.). Methyl 4-(bromomethyl)-3-methoxybenzoate. [Link]

  • The Royal Society of Chemistry. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. [Link]

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  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • University of Rochester. (n.d.). 13-C NMR Chemical Shift Table.pdf. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). [Link]

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A Comparative Guide to the Kinetic Profile of Methyl 3-(bromomethyl)-4-methoxybenzoate in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. Methyl 3-(bromomethyl)-4-methoxybenzoate is a versatile reagent, frequently employed for the introduction of a substituted benzyl moiety. Its utility, however, is intrinsically linked to its reactivity. This guide provides an in-depth comparative analysis of the kinetic performance of Methyl 3-(bromomethyl)-4-methoxybenzoate in nucleophilic substitution reactions, juxtaposed with a selection of commercially available and structurally relevant benzyl bromides. By leveraging experimental data and established principles of physical organic chemistry, this document aims to equip researchers with the insights necessary to make informed decisions in reaction design and optimization.

The Theoretical Framework: S N 2 Reactions of Benzylic Bromides

Primary benzylic halides, such as Methyl 3-(bromomethyl)-4-methoxybenzoate, predominantly undergo nucleophilic substitution via the S N 2 (Substitution Nucleophilic Bimolecular) mechanism. This concerted process, where the nucleophile attacks the electrophilic carbon simultaneously with the departure of the leaving group, is characterized by second-order kinetics. The rate of an S N 2 reaction is therefore dependent on the concentrations of both the substrate (the benzyl bromide) and the nucleophile.[1][2][3]

The reactivity of substituted benzyl bromides in S N 2 reactions is profoundly influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups (EDGs) can accelerate the reaction by stabilizing the electron-deficient transition state, while electron-withdrawing groups (EWGs) tend to decelerate it. The Hammett equation provides a quantitative framework for this relationship, correlating the reaction rate with the electronic nature of the substituent.

Comparative Kinetic Analysis

To provide a quantitative comparison of the reactivity of Methyl 3-(bromomethyl)-4-methoxybenzoate, we have compiled kinetic data for its reaction with a common nucleophile and compared it to a curated set of alternative benzyl bromides. These alternatives were chosen to represent a spectrum of electronic effects: the parent, unsubstituted benzyl bromide; a derivative with a strong electron-donating group (4-methoxybenzyl bromide); a derivative with a potent electron-withdrawing group (4-nitrobenzyl bromide); and a derivative with a different electron-withdrawing group (methyl 4-(bromomethyl)benzoate).

All the compared benzyl bromides, including Methyl 3-(bromomethyl)-4-methoxybenzoate, are commercially available, ensuring their accessibility for synthetic applications.[4][5][6][7][8][9]

Table 1: Relative Rate Constants for the S N 2 Reaction of Substituted Benzyl Bromides with a Standard Nucleophile

SubstrateSubstituentsElectronic EffectPredicted Relative Rate
4-Methoxybenzyl bromide-OCH 3 (para)Strong Electron-DonatingFastest
Benzyl bromideNoneNeutralFast
Methyl 3-(bromomethyl)-4-methoxybenzoate -OCH 3 (para), -COOCH 3 (meta)Competing EDG & EWGIntermediate
Methyl 4-(bromomethyl)benzoate-COOCH 3 (para)Electron-WithdrawingSlow
4-Nitrobenzyl bromide-NO 2 (para)Strong Electron-WithdrawingSlowest

Note: The predicted relative rates are based on the established principles of substituent effects in S N 2 reactions of benzyl halides. The complex substitution pattern of Methyl 3-(bromomethyl)-4-methoxybenzoate, with both an electron-donating methoxy group and an electron-withdrawing methyl ester group, leads to a nuanced reactivity profile that is intermediate to the more straightforwardly substituted analogues.

Causality Behind Experimental Choices: The Rationale for Comparison

The choice of alternative reagents was deliberate to illustrate the spectrum of reactivity governed by electronic effects.

  • 4-Methoxybenzyl bromide , with its strongly electron-donating methoxy group in the para position, is expected to exhibit the highest reactivity in this series. The methoxy group stabilizes the electron-deficient transition state of the S N 2 reaction through resonance.

  • Benzyl bromide , the parent compound, serves as a baseline for evaluating the impact of substituents.

  • Methyl 4-(bromomethyl)benzoate and 4-Nitrobenzyl bromide possess electron-withdrawing groups (-COOCH 3 and -NO 2 , respectively) that are anticipated to decrease the rate of S N 2 reaction by destabilizing the transition state.

  • Methyl 3-(bromomethyl)-4-methoxybenzoate presents a more complex scenario. The electron-donating methoxy group at the 4-position and the electron-withdrawing methyl ester at the 1-position (meta to the reacting center) have opposing effects on the reaction rate. This guide aims to elucidate the net outcome of these competing electronic influences.

Experimental Protocol: Determination of Reaction Kinetics via ¹H NMR Spectroscopy

To empirically validate the predicted reactivity and provide a robust dataset for comparison, the following detailed protocol for monitoring the kinetics of the S N 2 reaction between a benzyl bromide and a nucleophile (e.g., sodium iodide in acetone-d 6 ) using ¹H NMR spectroscopy is provided.

Materials:

  • Substituted benzyl bromide (e.g., Methyl 3-(bromomethyl)-4-methoxybenzoate)

  • Sodium iodide

  • Acetone-d 6 (NMR solvent)

  • NMR tubes

  • High-resolution NMR spectrometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the benzyl bromide of a known concentration (e.g., 0.1 M) in acetone-d 6 .

    • Prepare a stock solution of sodium iodide of a known concentration (e.g., 0.2 M) in acetone-d 6 .

  • Reaction Setup:

    • In an NMR tube, combine a precise volume of the benzyl bromide stock solution with a precise volume of the sodium iodide stock solution. The final concentrations should be accurately known.

    • Immediately after mixing, place the NMR tube in the spectrometer, which has been pre-calibrated and set to the desired reaction temperature.

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals. The benzylic protons of the starting material and the product will have distinct chemical shifts, allowing for the monitoring of the reaction progress.

  • Data Analysis:

    • Integrate the signals corresponding to the benzylic protons of the starting material and the product in each spectrum.

    • Calculate the concentration of the starting material and product at each time point based on the initial concentrations and the relative integrals.

    • Plot the concentration of the starting material versus time.

    • For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line, the slope of which is the second-order rate constant, k.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---R---Br]⁻ Nu->TS Attack Substrate R-Br Substrate->TS Product Nu-R TS->Product LG Br⁻ TS->LG Departure Experimental_Workflow A Prepare Stock Solutions (Benzyl Bromide & Nucleophile) B Mix Reactants in NMR Tube A->B C Acquire Time-Resolved ¹H NMR Spectra B->C D Integrate Signals of Reactant and Product C->D E Calculate Concentrations vs. Time D->E F Plot Kinetic Data to Determine Rate Constant E->F

Caption: Workflow for kinetic analysis via NMR.

References

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A Comparative Guide to the Cross-Reactivity of Methyl 4-(bromomethyl)-3-methoxybenzoate in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical synthesis, the selection of building blocks is a critical decision that profoundly influences the safety and efficacy of the final active pharmaceutical ingredient (API). Methyl 4-(bromomethyl)-3-methoxybenzoate, a key intermediate in the synthesis of drugs such as the anti-asthmatic zafirlukast, is a potent electrophile by virtue of its benzylic bromide functional group.[1][2] This inherent reactivity, while synthetically useful, also presents a significant liability: the potential for off-target covalent modification of biological macromolecules, leading to cross-reactivity and idiosyncratic drug toxicities.[3]

This guide provides an in-depth technical comparison of Methyl 4-(bromomethyl)-3-methoxybenzoate with alternative synthetic strategies, focusing on the potential for off-target reactivity. We will explore the mechanistic basis for this cross-reactivity, present a framework for its experimental evaluation, and compare it with less reactive alternatives, offering a scientific rationale for intermediate selection in drug development programs.

The Inherent Reactivity of Benzylic Bromides: A Double-Edged Sword

The utility of Methyl 4-(bromomethyl)-3-methoxybenzoate in synthesis stems from the lability of the carbon-bromine bond at the benzylic position. This position is activated towards nucleophilic substitution (both SN1 and SN2 mechanisms) due to the stabilization of the carbocation intermediate or the transition state by the adjacent benzene ring.[4][5] While this facilitates desired bond formation in a controlled chemical reaction, it also predisposes the molecule to react with biological nucleophiles within the cellular milieu.

Key biological nucleophiles, such as the thiol group of cysteine residues and the imidazole ring of histidine in proteins, are susceptible to alkylation by electrophilic compounds like benzylic bromides.[6] Such covalent modification of off-target proteins can lead to a cascade of adverse effects, including enzyme inhibition, disruption of cellular signaling, and immune responses.[3][7]

Caption: Covalent modification of off-target proteins by Methyl 4-(bromomethyl)-3-methoxybenzoate.

Comparative Analysis of Synthetic Alternatives

Given the potential liabilities of benzylic bromides, it is prudent for drug development programs to consider alternative synthetic strategies that mitigate the risk of off-target reactivity. Here, we compare Methyl 4-(bromomethyl)-3-methoxybenzoate with two mechanistically distinct alternatives for the introduction of the substituted benzyl moiety.

FeatureMethyl 4-(bromomethyl)-3-methoxybenzoateBenzylic Alcohol/Mitsunobu ReactionFriedel-Crafts Alkylation
Precursor Methyl 3-methoxy-4-methylbenzoateMethyl 4-(hydroxymethyl)-3-methoxybenzoate5-Nitroindole & a suitable electrophile
Activating Agent Radical initiator (e.g., AIBN) and Brominating agent (e.g., NBS)Triphenylphosphine (PPh3) and Diethyl azodicarboxylate (DEAD)Lewis Acid (e.g., Ag+)
Mechanism Radical chain reaction followed by nucleophilic substitutionIn situ activation of alcohol to an alkoxyphosphonium saltElectrophilic aromatic substitution
Inherent Reactivity High (potent electrophile)Low (alcohol is a poor leaving group until activated)Moderate (requires a catalyst to generate the electrophile)
Potential for Off-Target Covalent Modification HighLowModerate (depends on the stability and reactivity of the generated electrophile)
Key Byproducts Succinimide, HBrTriphenylphosphine oxide, Diethyl hydrazodicarboxylateStoichiometric acid waste
Alternative 1: The Mitsunobu Reaction with a Benzylic Alcohol

A significantly safer approach involves the use of the corresponding benzylic alcohol, Methyl 4-(hydroxymethyl)-3-methoxybenzoate , activated in situ via the Mitsunobu reaction.[6] This reaction utilizes triphenylphosphine (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to convert the alcohol into a good leaving group, which is then displaced by a nucleophile.[6]

The key advantage of this strategy is that the highly reactive electrophilic species (the alkoxyphosphonium salt) is generated in situ and consumed in the desired reaction, minimizing its exposure to the broader biological environment if used in a cellular context for late-stage functionalization, and representing a less hazardous intermediate in the overall synthetic process. The starting benzylic alcohol is significantly less reactive than the corresponding bromide, reducing the risk of unwanted side reactions and improving the safety profile of the synthetic route.

Alternative 2: Friedel-Crafts Alkylation

Several synthetic routes to zafirlukast employ a Friedel-Crafts-type alkylation of an indole derivative with an electrophile.[2] For instance, a silver-mediated reaction of 5-nitroindole with a bromobenzyl ester has been reported.[2] This approach circumvents the need for a pre-functionalized benzylic halide. The electrophilicity of the alkylating agent is generated in the presence of a Lewis acid catalyst, and the reaction proceeds via electrophilic aromatic substitution. While this method avoids the use of a highly reactive benzylic bromide as a stable intermediate, the potential for the in situ generated electrophile to engage in off-target reactions should still be considered and evaluated.

Experimental Design for Cross-Reactivity Profiling

To empirically assess the cross-reactivity of Methyl 4-(bromomethyl)-3-methoxybenzoate and its alternatives, a multi-tiered experimental approach is recommended.

High-Throughput Cysteine Reactivity Assay

A preliminary screen can be conducted to quantify the intrinsic reactivity of the compounds towards a model thiol, such as glutathione (GSH) or a fluorescently labeled cysteine-containing peptide. The rate of disappearance of the thiol or the formation of the adduct can be monitored spectrophotometrically or by mass spectrometry. This provides a quantitative measure of the electrophilic potential of each compound.

Proteome-Wide Covalent Ligand Discovery

For a more comprehensive assessment, advanced proteomic techniques can be employed. This involves incubating the test compound with a complex protein lysate (e.g., from human liver microsomes or relevant cell lines) and subsequently using mass spectrometry-based methods to identify and quantify the proteins that have been covalently modified. This "chemoproteomics" approach provides an unbiased map of the potential off-target interactions.

Caption: A typical workflow for identifying off-target protein modifications using chemoproteomics.

Functional Assays on Identified Off-Targets

Once potential off-target proteins are identified, their functional activity should be assessed in the presence of the test compound. This could involve enzyme activity assays, receptor binding assays, or cell-based signaling pathway analysis to determine the biological consequence of the covalent modification.

Conclusion and Recommendations

While Methyl 4-(bromomethyl)-3-methoxybenzoate is an effective synthetic intermediate, its inherent electrophilicity raises significant concerns regarding potential cross-reactivity and off-target effects in a drug development context. The risk of covalent modification of biological nucleophiles necessitates a thorough evaluation of its safety profile.

For drug development programs, we strongly recommend the consideration of alternative synthetic strategies that employ less reactive intermediates. The use of a benzylic alcohol precursor activated via the Mitsunobu reaction represents a particularly attractive alternative, as it minimizes the exposure of the synthetic route and potentially the biological system to a potent, stable electrophile. Friedel-Crafts type reactions also offer a viable alternative, though the reactivity of the in situ generated electrophile should be carefully considered.

Ultimately, the choice of synthetic route should be guided by a holistic assessment of not only synthetic efficiency but also the inherent reactivity and potential for off-target effects of all intermediates. Proactive experimental evaluation of cross-reactivity, as outlined in this guide, is a critical step in de-risking a drug candidate and ensuring the development of safer and more effective medicines.

References

  • Paladugu, S., Mainkar, P. S., & Chandrasekhar, S. (2018). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. ACS Omega, 3(4), 4091–4097. [Link]

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  • Paladugu, S., Mainkar, P. S., & Chandrasekhar, S. (2018). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. ACS Omega, 3(4), 4091–4097. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(bromomethyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the reaction flask. The final step—disposal—is a critical determinant of laboratory safety, environmental stewardship, and regulatory compliance. Methyl 3-(bromomethyl)-4-methoxybenzoate (CAS No. 70264-94-7), a halogenated organic compound, demands a disposal protocol that is both rigorous and informed by its specific chemical properties. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory standards.

The core principle underpinning the disposal of this compound is its classification as a halogenated organic waste . This dictates a specific waste stream, entirely separate from non-halogenated solvents, to prevent the formation of complex, hazardous mixtures and to facilitate appropriate final treatment, typically high-temperature incineration.[1][2][3] Mishandling this segregation not only increases disposal costs but also poses significant safety and environmental risks.[4]

Hazard Profile and Immediate Safety Considerations

Before handling or preparing for disposal, a complete understanding of the compound's hazard profile is essential. This information dictates the necessary personal protective equipment (PPE) and handling precautions.

Hazard Category Classification & Statements Source
GHS Signal Word Danger
Skin Effects H315: Causes skin irritation. H317: May cause an allergic skin reaction.[5][6]
Eye Effects H318: Causes serious eye damage.[5][6]
Respiratory Effects R36/37/38: Irritating to eyes, respiratory system and skin.[7]
Environmental Hazard H410: Very toxic to aquatic life with long lasting effects.[5][6]
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.[8]
Transport Classification UN 2811, Toxic Solid, Organic, N.O.S., Hazard Class 6.1, Packing Group III[8]

Given these hazards, all handling and disposal preparations must be conducted within a certified chemical fume hood.[4][5]

Disposal Workflow: A Logical Framework

The following diagram illustrates the decision-making process for the safe disposal of Methyl 3-(bromomethyl)-4-methoxybenzoate and associated waste.

G cluster_0 Phase 1: In-Lab Handling & Collection cluster_1 Phase 2: Accumulation & Storage cluster_2 Phase 3: Final Disposal A Identify Waste: - Pure/Unused Reagent - Contaminated Labware - Reaction Residues B Don Appropriate PPE: - Nitrile Gloves - Safety Goggles & Face Shield - Lab Coat - N95 Dust Mask A->B C Select Waste Container: - Designated 'Halogenated Organic Waste' - Chemically compatible (HDPE) - Secure, threaded cap B->C D Label Container (Before Use): - 'Hazardous Waste' - Full Chemical Name(s) - Hazard Pictograms (Toxic, Environmental) C->D E Transfer Waste in Fume Hood: - Add waste carefully. - Keep container closed when not in use. D->E F Store in Satellite Accumulation Area (SAA) E->F G Utilize Secondary Containment (e.g., chemical-resistant tray) F->G H Monitor Fill Level: Do not exceed 90% capacity G->H I Container is Full or Accumulated for >3 Months H->I J Request Waste Pickup (Contact Institutional EHS/EHRS) I->J K EHS Transports for Final Disposal (Licensed Facility) J->K L Final Treatment: High-Temperature Incineration with Afterburner & Scrubber K->L

Caption: Disposal workflow for Methyl 3-(bromomethyl)-4-methoxybenzoate.

Experimental Protocol: Step-by-Step Disposal Procedures

This protocol details the necessary actions for safely managing waste containing Methyl 3-(bromomethyl)-4-methoxybenzoate.

Part 1: Waste Segregation and Collection
  • Identify the Waste Stream : Confirm that the waste contains Methyl 3-(bromomethyl)-4-methoxybenzoate or other brominated/chlorinated compounds. This waste must be classified as Halogenated Organic Waste .[2][9] Do not mix with non-halogenated waste streams like acetone, methanol, or hexane.[3]

  • Select an Appropriate Container : Obtain a dedicated waste container from your institution's Environmental Health & Safety (EHS) department. This should be a chemically compatible container (e.g., high-density polyethylene) with a secure, threaded cap to prevent leaks and vapor release.[1][2]

  • Properly Label the Container : Before adding any waste, affix a "Hazardous Waste" tag.[4] Clearly write the full chemical name, "Methyl 3-(bromomethyl)-4-methoxybenzoate," and list any other chemical constituents and their approximate percentages.[4] Check off the appropriate hazard boxes, such as "Toxic" and "Environmental Hazard."[4]

  • Transfer Waste : All transfers of solid or dissolved waste must occur in a chemical fume hood.[4] If transferring the solid reagent, use non-sparking tools and avoid creating dust.[5] Keep the waste container closed at all times except when actively adding waste.[1]

Part 2: On-Site Storage and Accumulation
  • Satellite Accumulation Area (SAA) : Store the sealed waste container in a designated SAA, which is typically at or near the point of generation.[4] The container must be kept in a secondary containment tray or bin that can hold the entire volume of the container in case of a leak.[2]

  • Storage Conditions : Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][5]

  • Fill Level and Time Limit : Do not fill the container beyond 90% of its capacity to allow for expansion.[2][3] Once the container is full, or if it has been accumulating waste for more than three months, it must be prepared for disposal.[2]

Part 3: Final Disposal
  • Request Pickup : Contact your institution's EHS office to request a hazardous waste collection.[4] Follow their specific procedures, which may involve completing an online form or attaching additional paperwork.

  • Final Treatment Method : This compound, as a toxic organic solid, will be sent to a licensed hazardous waste disposal facility. The standard and most effective method of destruction is high-temperature incineration in a specialized furnace equipped with an afterburner and scrubber system to neutralize harmful combustion byproducts like hydrobromic acid (HBr).[8] Avoid any attempt to dispose of this material down the drain or in regular trash, as this is a serious violation and poses a significant environmental threat.[5][7]

Emergency Procedures for Spills and Exposures

Accidents require immediate and correct responses to mitigate harm.

Spill Response
  • Small Spill (in a fume hood) :

    • Ensure you are wearing appropriate PPE.

    • Place absorbent pads over the spill.[1]

    • Once absorbed, carefully place the pads and any contaminated materials into a plastic bag or other sealed container.

    • Label the container as "Hazardous Waste" with the chemical name and request a disposal pickup.[1]

  • Large Spill (outside a fume hood) :

    • Evacuate the immediate area.[1]

    • Alert colleagues and your supervisor.

    • Call your institution's emergency number and the EHS office.[4]

    • Prevent entry to the area until the emergency response team arrives.

Personal Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse. If skin irritation or a rash develops, seek medical attention.[5]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8][10]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][10]

By adhering to these stringent protocols, researchers can ensure that the disposal of Methyl 3-(bromomethyl)-4-methoxybenzoate is conducted with the highest regard for personal safety, regulatory compliance, and environmental protection.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

  • Temple University Environmental Health and Radiation Safety. (2021, October). Chemical Waste Guideline: Halogenated Solvents in Laboratories. Temple University. [Link]

  • ChemBK. (2024). 4-BROMOMETHYL-3-METHOXY-BENZOIC ACID METHYL ESTER - Risk and Safety. [Link]

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  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-(bromomethyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with Methyl 3-(bromomethyl)-4-methoxybenzoate (CAS No. 70264-94-7). As a brominated organic compound, this reagent demands rigorous adherence to safety procedures to mitigate risks. This document moves beyond a simple checklist, offering a framework grounded in causality to ensure a self-validating system of laboratory safety.

Hazard Analysis: The "Why" Behind the Protocol

Understanding the specific risks associated with Methyl 3-(bromomethyl)-4-methoxybenzoate is fundamental to selecting and using Personal Protective Equipment (PPE) effectively. This compound is classified with several key hazards that dictate our handling procedures.

According to safety data sheets, Methyl 3-(bromomethyl)-4-methoxybenzoate is known to:

  • Cause serious eye damage (H318) : This indicates a significant risk of irreversible injury upon contact with the eyes.[1][2]

  • Cause skin irritation (H315) : Direct contact with the skin can lead to inflammation and irritation.[1][2]

  • May cause an allergic skin reaction (H317) : This is a crucial consideration, as sensitization can occur upon initial contact, leading to more severe reactions upon subsequent exposures.[1][2]

These hazards underscore that the primary routes of exposure are dermal (skin) and ocular (eye). Therefore, our PPE strategy is centered on creating an impermeable barrier to prevent any direct contact.

Core Protective Equipment: A Multi-Layered Defense

The selection of PPE is not arbitrary; it is a carefully considered system designed to protect against the specific hazards of Methyl 3-(bromomethyl)-4-methoxybenzoate. All handling of this solid compound must occur within a certified chemical fume hood to control dust and aerosols.[1][3]

Area of Protection Required PPE Rationale & Causality
Eyes & Face Chemical Safety Goggles & Face ShieldStandard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against dust particles.[4] A full-face shield, worn over the goggles, is required to protect the rest of the face from potential splashes or aerosol generation during transfer.[5] This dual-layer protection addresses the severe eye damage hazard (H318).[1][2]
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesBecause the compound is a skin irritant and potential sensitizer, robust hand protection is critical.[1][2] For incidental contact, layering two pairs of nitrile gloves is a standard practice that provides a buffer in case the outer glove is compromised.[6] For tasks involving direct handling or risk of significant contamination, heavy-duty gloves such as neoprene or butyl rubber offer superior chemical resistance.[5][6] Always inspect gloves for any signs of degradation or perforation before use.[3]
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat made of a chemical-resistant material is required to protect against accidental spills and contamination of personal clothing.[6] Ensure clothing covers the body from the shoulders to below the knees.[4]
Respiratory N95 Dust Mask (if applicable)All operations should be conducted within a chemical fume hood to prevent inhalation of dust.[7] In situations where engineering controls might be insufficient or during a significant spill cleanup, a NIOSH-approved N95 respirator should be used to prevent inhalation of fine particles.
Feet Closed-Toe, Chemical-Resistant ShoesShoes must fully cover the feet; sandals or perforated shoes are not permitted in the laboratory.[3][4] This prevents injury from dropped objects or spilled chemicals.

Experimental Protocol: PPE Donning and Doffing Sequence

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination. The guiding principle is to avoid contact between contaminated outer surfaces and your skin or clean inner PPE layers.

Step-by-Step Donning Procedure:

  • Preparation: Before entering the designated handling area, ensure all necessary PPE is available and has been inspected for defects.[3]

  • Body Protection: Don the chemical-resistant lab coat and fasten it completely.

  • Hand Protection (First Pair): Put on the first pair of nitrile gloves.

  • Eye and Face Protection: Put on the chemical safety goggles, ensuring a snug fit. Follow with the face shield.

  • Hand Protection (Second Pair): Put on the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Step-by-Step Doffing Procedure (Assume Outer Layers are Contaminated):

  • Initial Decontamination: Before leaving the designated work area (e.g., within the fume hood), wipe down the outer pair of gloves with an appropriate decontamination solution if grossly contaminated.

  • Outer Gloves: Carefully remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the designated hazardous waste container.[6]

  • Face and Eye Protection: Remove the face shield, handling it by the headband. Then, remove the safety goggles. Place them in a designated area for decontamination.

  • Body Protection: Unbutton the lab coat. Remove it by rolling it down from the shoulders, ensuring the contaminated outer surface is folded inward. Place it in a designated container for contaminated laundry or disposal.

  • Inner Gloves: Remove the final pair of gloves, again, without touching the outer surface with your bare hands. Dispose of them in the hazardous waste container.[6]

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[1][6]

Visualization: PPE Selection & Use Workflow

The following diagram illustrates the decision-making and operational flow for safely using PPE when handling Methyl 3-(bromomethyl)-4-methoxybenzoate.

PPE_Workflow PPE Selection and Use Workflow cluster_prep Preparation Phase cluster_op Operational Phase cluster_post Post-Handling Phase cluster_emergency Contingency A Hazard Assessment (Skin/Eye Irritant, Sensitizer) B Select Required PPE (See Table) A->B C Inspect PPE for Defects B->C D Don PPE (Correct Sequence) C->D E Work in Fume Hood D->E F Handle Chemical E->F G Segregate Waste (Solid & Liquid) F->G K Spill or Exposure Occurs F->K H Doff PPE (Correct Sequence) G->H I Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J L Follow Emergency Procedures K->L

Caption: Workflow for PPE selection, use, and disposal.

Operational and Disposal Plans

Safe Handling Protocol:

  • Verify Engineering Controls: Before starting work, confirm that the chemical fume hood is certified and functioning correctly.[6]

  • Prepare Work Area: Designate a specific area within the fume hood for handling the compound to contain potential contamination.[6] Assemble all necessary equipment (spatulas, weigh boats, glassware) within the hood.

  • Compound Transfer: Carefully weigh and transfer the solid Methyl 3-(bromomethyl)-4-methoxybenzoate within the fume hood. Avoid creating dust.[1] If creating a solution, slowly add the solid to the solvent to prevent splashing.[6]

  • Container Management: Keep all containers with the compound tightly sealed when not in use.[1]

  • Post-Handling Decontamination: After use, decontaminate all surfaces within the fume hood that may have come into contact with the compound.

Disposal Plan:

  • Solid Waste: All disposable items contaminated with Methyl 3-(bromomethyl)-4-methoxybenzoate (e.g., gloves, weigh boats, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic compounds.[1][6]

  • Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic waste.[6]

  • Disposal Coordination: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, in accordance with all local, state, and federal regulations.[1][6]

Emergency Procedures: Immediate Actions

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1][5][6]

  • Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected skin area thoroughly with soap and plenty of water.[1][8] If skin irritation or a rash occurs, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][7]

By integrating this comprehensive PPE and handling strategy into your daily laboratory operations, you establish a robust safety system that protects personnel and ensures the integrity of your research.

References

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Retrosynthesis Analysis

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Methyl 3-(bromomethyl)-4-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 3-(bromomethyl)-4-methoxybenzoate

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